Technical Documentation Center

1-(2-Methoxyphenyl)-3-methylpiperazine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(2-Methoxyphenyl)-3-methylpiperazine
  • CAS: 52807-17-7

Core Science & Biosynthesis

Foundational

1-(2-Methoxyphenyl)-3-methylpiperazine synthesis pathway

An In-depth Technical Guide to the Synthesis of 1-(2-Methoxyphenyl)-3-methylpiperazine Authored by a Senior Application Scientist Abstract This technical guide provides a comprehensive overview of viable and robust synth...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 1-(2-Methoxyphenyl)-3-methylpiperazine

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of viable and robust synthetic pathways for 1-(2-Methoxyphenyl)-3-methylpiperazine, a key heterocyclic scaffold in modern medicinal chemistry. The document is structured to provide researchers, chemists, and drug development professionals with both strategic-level retrosynthetic analysis and detailed, actionable laboratory protocols. Two primary synthetic strategies are explored: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination) and Classical Ring Formation via Cyclization. The guide emphasizes the underlying chemical principles, explains the causality behind procedural choices, and provides self-validating protocols complete with characterization data.

Introduction and Strategic Importance

1-(2-Methoxyphenyl)-3-methylpiperazine is a substituted piperazine derivative of significant interest in pharmaceutical research. The piperazine ring is a privileged scaffold, appearing in numerous FDA-approved drugs due to its ability to modulate aqueous solubility and its capacity for substitution at two nitrogen atoms, allowing for fine-tuning of pharmacological properties.[1] The specific combination of the 2-methoxyphenyl group and the 3-methyl group imparts distinct conformational and electronic properties, making it a valuable building block for developing ligands targeting various central nervous system (CNS) receptors. This guide delineates the core synthetic strategies for accessing this important molecule.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule reveals two primary bond disconnections that form the basis of our strategic approach. The most intuitive disconnection is the C-N bond between the aromatic ring and the piperazine N1 atom. A secondary approach involves the formation of the piperazine ring itself.

Retrosynthesis cluster_0 Disconnection Strategies TM 1-(2-Methoxyphenyl)-3-methylpiperazine Disconnection_CN C-N Aryl Bond (Strategy 1) TM->Disconnection_CN Disconnection_Ring Ring Formation (Strategy 2) TM->Disconnection_Ring SM1 3-Methylpiperazine SM2 2-Haloanisole / 2-Anisoleboronic Acid SM3 2-Methoxyaniline SM4 1,2-Diaminopropane Derivative Disconnection_CN->SM1 Disconnection_CN->SM2 Disconnection_Ring->SM3 Disconnection_Ring->SM4

Caption: Retrosynthetic analysis of 1-(2-Methoxyphenyl)-3-methylpiperazine.

Pathway I: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful and versatile method for forming C-N bonds, representing the state-of-the-art for N-arylation of amines.[2] This pathway is often preferred due to its high functional group tolerance, broad substrate scope, and generally high yields.[3][4] The core of this strategy is the palladium-catalyzed coupling of 3-methylpiperazine with a suitable 2-methoxyphenyl electrophile, typically 2-bromoanisole or 2-chloroanisole.

Strategic Considerations

A key challenge with unsymmetrical piperazines like 3-methylpiperazine is regioselectivity. The two nitrogen atoms (N1 and N4) have different steric and electronic environments. The N1 nitrogen is adjacent to the methyl-bearing stereocenter, making it more sterically hindered than the N4 nitrogen. While this intrinsic difference can sometimes be exploited to favor arylation at the less hindered N4 position, achieving high selectivity for N1 arylation often requires a protecting group strategy.

To ensure exclusive arylation at the desired N1 position, the N4 nitrogen is first protected, commonly with a tert-butoxycarbonyl (Boc) group. The Boc group can be readily removed under acidic conditions after the C-N coupling reaction.[5]

Buchwald_Hartwig_Pathway cluster_protection Step 1: Protection cluster_coupling Step 2: Buchwald-Hartwig Coupling cluster_deprotection Step 3: Deprotection P1 3-Methylpiperazine P3 (S)-4-Boc-2-methylpiperazine P1->P3 CH2Cl2 P2 Di-tert-butyl dicarbonate (Boc)2O P2->P3 C1 (S)-4-Boc-2-methylpiperazine P3->C1 C4 Boc-Protected Product C1->C4 C2 2-Bromoanisole C2->C4 C3 Pd Catalyst Bulky Phosphine Ligand Base (e.g., NaOtBu) C3->C4 D1 Boc-Protected Product C4->D1 D3 1-(2-Methoxyphenyl)-3-methylpiperazine D1->D3 D2 Acid (e.g., HCl or TFA) D2->D3

Caption: Workflow for the Buchwald-Hartwig synthesis pathway.

Experimental Protocols

Protocol 3.2.1: Synthesis of (S)-tert-butyl 2-methylpiperazine-1-carboxylate This step protects the more reactive N4-position to direct arylation to N1.

  • To a stirred solution of (S)-2-methylpiperazine (1.00 g, 10.0 mmol) in dichloromethane (DCM, 50 mL) at 0 °C, add di-tert-butyl dicarbonate (2.18 g, 10.0 mmol) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by adding 20 mL of deionized water.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The resulting crude product, (S)-tert-butyl 2-methylpiperazine-1-carboxylate, is often a viscous oil or white solid of sufficient purity to be used in the next step without further purification.[5]

Protocol 3.2.2: Buchwald-Hartwig N-Arylation This is the key C-N bond-forming step. The choice of ligand is critical for reaction efficiency.[6]

  • To an oven-dried Schlenk flask, add (S)-tert-butyl 2-methylpiperazine-1-carboxylate (2.00 g, 10.0 mmol), 2-bromoanisole (1.87 g, 10.0 mmol), sodium tert-butoxide (NaOtBu, 1.25 g, 13.0 mmol), and a palladium catalyst system (e.g., Pd₂(dba)₃, 92 mg, 0.1 mmol, 1 mol%) and a suitable ligand (e.g., XPhos, 95 mg, 0.2 mmol, 2 mol%).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add anhydrous toluene (50 mL) via syringe.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate (50 mL) and filter through a pad of Celite® to remove palladium residues.

  • Wash the filtrate with water (2 x 30 mL) and brine (30 mL).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude residue by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the Boc-protected product.

Protocol 3.2.3: Boc Deprotection This final step removes the protecting group to yield the target molecule.

  • Dissolve the purified Boc-protected intermediate (e.g., 2.5 g) in a suitable solvent such as 1,4-dioxane or dichloromethane (25 mL).

  • Add an excess of a strong acid. A 4M solution of HCl in 1,4-dioxane (10 mL) is commonly used.[7]

  • Stir the mixture at room temperature for 2-4 hours. Formation of a precipitate (the hydrochloride salt) is often observed.

  • Monitor deprotection by TLC. Upon completion, remove the solvent under reduced pressure.

  • The resulting solid is the hydrochloride salt of the target compound. To obtain the free base, dissolve the salt in water, basify with aqueous NaOH (e.g., 2M solution) to pH > 12, and extract with an organic solvent (e.g., ethyl acetate or DCM).

  • Dry the combined organic extracts, filter, and concentrate to yield 1-(2-Methoxyphenyl)-3-methylpiperazine.

Pathway II: Classical Ring Formation via Cyclization

An alternative to building the C-N aryl bond on a pre-existing piperazine ring is to construct the piperazine ring itself from acyclic precursors. This classical approach often involves the reaction of an aniline with a bis-electrophile.[8] For the synthesis of 1-(2-Methoxyphenyl)-3-methylpiperazine, this involves reacting 2-methoxyaniline with a derivative of 1,2-diaminopropane.

Strategic Considerations

This pathway involves a double N-alkylation of 2-methoxyaniline, followed by a second intramolecular cyclization. A common strategy is to use a masked equivalent of 1,2-diaminopropane, such as N,N-bis(2-chloroethyl)amine derivatives, although for the methylated target, a more tailored precursor derived from 1,2-diaminopropane is required. A more direct, albeit potentially lower-yielding, approach involves the reductive amination of a suitable keto-aldehyde with 2-methoxyaniline, followed by a second reductive amination to form the ring. A more practical variant involves the condensation of 2-methoxyaniline with a pre-formed di-halo or di-tosylate derivative of an N-protected 2-aminopropan-1-ol derivative, followed by cyclization.

Given the complexity and potential for side reactions, the Buchwald-Hartwig approach is generally considered more efficient and reliable for this specific target. However, for large-scale industrial synthesis, a classical cyclization approach might be optimized to be more cost-effective. A representative classical synthesis is outlined below, adapting the known synthesis of the parent compound.[7]

Cyclization_Pathway cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Halogenation/Cyclization cluster_step3 Step 3: N-Arylation cluster_step4 Step 4: Deprotection S1_1 N-benzyl-1,2-diaminopropane S1_3 N-benzyl-N-(2-hydroxyethyl) -1-amino-2-propanol S1_1->S1_3 S1_2 2x Ethylene Oxide S1_2->S1_3 S2_1 Diol Intermediate S1_3->S2_1 S2_3 N-benzyl-3-methylpiperazine S2_1->S2_3 S2_2 SOCl2 or PBr3 S2_2->S2_3 S3_1 N-benzyl-3-methylpiperazine S2_3->S3_1 S3_4 N-benzyl-N'-(2-methoxyphenyl) -3-methylpiperazine S3_1->S3_4 S3_2 2-Bromoanisole S3_2->S3_4 S3_3 Buchwald-Hartwig Coupling S3_3->S3_4 S4_1 Arylated Intermediate S3_4->S4_1 S4_3 Final Product S4_1->S4_3 S4_2 H2, Pd/C S4_2->S4_3

Caption: A multi-step pathway involving piperazine ring synthesis.

Characterization and Quality Control

Confirmation of the final product's identity and purity is paramount. A combination of spectroscopic methods should be employed.

Technique Expected Observations for 1-(2-Methoxyphenyl)-3-methylpiperazine
¹H NMR Signals corresponding to the aromatic protons of the 2-methoxyphenyl group (typically 4 protons in the δ 6.8-7.2 ppm region), a singlet for the methoxy group (-OCH₃) around δ 3.8 ppm, multiple signals in the aliphatic region (δ 2.5-3.5 ppm) for the piperazine ring protons, a doublet for the methyl group (-CH₃) around δ 1.1 ppm, and a broad singlet for the N-H proton.
¹³C NMR Signals for the aromatic carbons, the methoxy carbon (around 55 ppm), several aliphatic carbons for the piperazine ring, and a signal for the methyl carbon (around 15-20 ppm).
Mass Spec (MS) The expected molecular ion peak (e.g., [M+H]⁺) corresponding to the molecular weight of the compound (C₁₂H₁₈N₂O = 206.28 g/mol ).
Infrared (IR) Characteristic peaks for N-H stretching (around 3300 cm⁻¹), C-H stretching (aromatic and aliphatic, ~2800-3100 cm⁻¹), C=C aromatic stretching (~1500-1600 cm⁻¹), and C-O stretching for the methoxy group (~1240 cm⁻¹).[9]
Purity Analysis High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) should be used to determine the purity, typically aiming for >98% for research applications.

Conclusion

The synthesis of 1-(2-Methoxyphenyl)-3-methylpiperazine can be effectively achieved through multiple synthetic routes. The Palladium-Catalyzed Buchwald-Hartwig Amination stands out as the most versatile and reliable method for laboratory-scale synthesis, offering high yields and excellent functional group tolerance, particularly when a Boc-protection strategy is employed to ensure regioselectivity. While Classical Ring Formation strategies present an alternative, they often require more extensive optimization and may involve less readily available starting materials for this specific substituted target. The choice of pathway will ultimately depend on the specific requirements of the research, including scale, cost, available starting materials, and desired purity.

References

  • Pokorná, M., et al. (2019). Synthesis of (3S)-3-methylpiperazine-2,5-dione (3) and.... ResearchGate. Retrieved from [Link]

  • Bentham Science Publishers. (n.d.). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets. Retrieved from [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • ResearchGate. (2020). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Retrieved from [Link]

  • Paudel, S., et al. (2016). Bioorganic and Medicinal Chemistry, 24(21), 5546-5555. (This reference is cited within reference[7] and provides a specific protocol for a related synthesis).

  • Feng, B., et al. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2-Methoxyphenyl)piperazine. Retrieved from [Link]

  • ResearchGate. (2021). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF 1-(2-METHOXYPHENYL)-(3-(2-PHTHALAMIDO)-PROPYL) PIPERAZINE AND 1-(2-METHOXYPHENYL)-(3-(2-PHTHALAMIDO)-BUTYL) PIPERAZINE. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Chem-Impex. (n.d.). (S)-1-Boc-3-methylpiperazine. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-(2-Methoxyphenyl)piperazine HCl - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • ResearchGate. (2021). IR spectrum of 1-(2-methoxyphenyl)-(3-(2-phthalamido)-butyl) piperazine. Retrieved from [Link]

Sources

Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of 1-(2-Methoxyphenyl)-3-methylpiperazine

Abstract This technical guide provides an in-depth analysis of the core physicochemical properties of 1-(2-Methoxyphenyl)-3-methylpiperazine (CAS No. 152943-96-9), a piperazine derivative of significant interest in medic...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the core physicochemical properties of 1-(2-Methoxyphenyl)-3-methylpiperazine (CAS No. 152943-96-9), a piperazine derivative of significant interest in medicinal chemistry and drug development. The successful progression of any chemical entity from a promising hit to a viable drug candidate is fundamentally governed by its physicochemical profile.[1] Properties such as ionization constant (pKa), lipophilicity (logP), and aqueous solubility dictate the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of a molecule.[2][3] This document serves as a vital resource for researchers, scientists, and drug development professionals by not only consolidating predicted data but also providing detailed, field-proven experimental protocols for their empirical determination. By explaining the causality behind methodological choices and grounding all claims in authoritative references, this guide aims to empower research teams to make informed, data-driven decisions in their development programs.

Introduction: The Imperative of Physicochemical Profiling

1-(2-Methoxyphenyl)-3-methylpiperazine belongs to the phenylpiperazine class of compounds, a scaffold frequently utilized in the design of centrally active agents. The parent compound, 1-(2-methoxyphenyl)piperazine, is a known intermediate in the synthesis of pharmaceuticals and a metabolite of several drugs.[4] The introduction of a methyl group at the 3-position of the piperazine ring subtly alters its steric and electronic properties, necessitating a thorough and independent physicochemical evaluation.

In modern drug discovery, a "fail fast, fail cheap" paradigm is often adopted, where compounds with suboptimal physicochemical properties are deprioritized early to conserve resources.[5] Properties like pKa, logP, and solubility are not mere data points; they are critical predictors of a compound's in vivo behavior. A high lipophilicity might improve target binding but can lead to poor solubility and increased metabolic clearance. The ionization state of a molecule at physiological pH, governed by its pKa, directly influences its ability to cross biological membranes and interact with its target.[1] Therefore, a comprehensive understanding and empirical validation of these core properties are indispensable first steps in any serious drug development campaign.

Core Physicochemical Profile

The foundational step in characterizing 1-(2-Methoxyphenyl)-3-methylpiperazine is to establish its identity and summarize its known and predicted physicochemical parameters. These values provide a baseline for experimental design and data interpretation.

Chemical Identity and Structure

The molecule consists of a piperazine ring functionalized with a 2-methoxyphenyl group on one nitrogen and a methyl group on the carbon at the 3-position.

Caption: Chemical structure of 1-(2-Methoxyphenyl)-3-methylpiperazine.

Summary of Physicochemical Data

The following table consolidates the available identifying and physicochemical information for the compound. It is critical to note that several key values are predicted and require experimental confirmation.

PropertyValueSource / Comment
IUPAC Name 1-(2-methoxyphenyl)-3-methylpiperazineN/A
CAS Number 152943-96-9[6]
Molecular Formula C₁₂H₁₈N₂O[6]
Molecular Weight 206.28 g/mol [6]
pKa 9.04 ± 0.40[6] (Predicted)
Boiling Point 336.5 ± 27.0 °C[6] (Predicted)
Density 1.022 ± 0.06 g/cm³[6] (Predicted)
logP ~1.6 - 1.9Estimated based on parent compound's XLogP3 of 1.4[4]
Aqueous Solubility Insoluble[7] (Qualitative for parent compound)

Ionization Constant (pKa)

Significance in Drug Development

The pKa is the pH at which a compound exists in a 50:50 ratio of its ionized and non-ionized forms.[8] For 1-(2-Methoxyphenyl)-3-methylpiperazine, the two nitrogen atoms of the piperazine ring are basic and can be protonated. The predicted pKa of 9.04 suggests that at physiological pH (~7.4), the compound will exist predominantly in its protonated, cationic form.[6] This has profound implications:

  • Solubility: The ionized form is generally much more water-soluble than the neutral form.

  • Absorption: The neutral form is more lipophilic and thus more readily crosses lipid cell membranes via passive diffusion. The high degree of ionization at intestinal pH may limit oral absorption.[3]

  • Target Binding: The charge state of the molecule can be critical for electrostatic interactions within a receptor binding pocket.[1]

Experimental Determination: Potentiometric Titration

Potentiometric titration is a robust and widely used method for pKa determination, relying on the measurement of pH changes in a solution upon the stepwise addition of a titrant (an acid or a base).[9][10]

Principle of the Method: A solution of the compound is titrated with a standardized acid (e.g., HCl). The pH is monitored continuously with a calibrated pH electrode. A plot of pH versus the volume of titrant added produces a titration curve. The inflection point of this curve corresponds to the point where half of the basic nitrogens have been neutralized, and at this half-equivalence point, the pH is equal to the pKa.[8][9]

Caption: Workflow for pKa determination by potentiometric titration.

Step-by-Step Protocol:

  • Preparation: Accurately weigh approximately 10-20 mg of 1-(2-Methoxyphenyl)-3-methylpiperazine and dissolve it in a suitable volume (e.g., 50 mL) of deionized water. If solubility is limited, a co-solvent like methanol or ethanol may be used, but the apparent pKa will need to be corrected.

  • Calibration: Calibrate a high-precision pH meter using at least two standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01) that bracket the expected pKa.

  • Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25°C). Immerse the calibrated pH electrode and a magnetic stirrer.

  • Titration: Begin adding a standardized solution of hydrochloric acid (e.g., 0.1 M HCl) in small, precise increments (e.g., 0.05 mL) using a burette or automated titrator.

  • Data Acquisition: After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

  • Analysis: Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis). To accurately find the equivalence point, calculate the first derivative (ΔpH/ΔV) and plot it against the average volume. The peak of this derivative plot indicates the equivalence point.

  • pKa Calculation: The pKa is the pH value on the original titration curve that corresponds to exactly half the volume of titrant needed to reach the equivalence point.

Lipophilicity (logP)

Significance in Drug Development

Lipophilicity, the "greasiness" or "oil-loving" nature of a molecule, is one of the most important physicochemical properties in drug design. It is quantified as the logarithm of the partition coefficient (P), which is the ratio of a compound's concentration in an organic solvent (typically n-octanol) to its concentration in an aqueous phase (water or buffer) at equilibrium.[11][12]

  • Permeability: Adequate lipophilicity is required for a drug to passively diffuse across the lipid bilayers of cell membranes, such as the intestinal wall or the blood-brain barrier.[3]

  • Potency: Hydrophobic interactions are often a major driving force for drug-receptor binding.

  • Metabolism & Toxicity: Excessively high lipophilicity (high logP) can lead to increased binding to metabolic enzymes (e.g., Cytochrome P450s) and plasma proteins, as well as non-specific toxicity and sequestration in fatty tissues.[5]

For an ionizable compound like this one, the distribution coefficient (logD) is often more physiologically relevant. LogD is the partition coefficient measured at a specific pH (e.g., 7.4) and accounts for the partitioning of both the ionized and neutral species.

Experimental Determination: Shake-Flask Method (OECD 107)

The shake-flask method is the traditional "gold standard" for logP determination.[9] It directly measures the partitioning of the compound between n-octanol and water after they have been thoroughly mixed and allowed to separate.

Principle of the Method: A known amount of the compound is dissolved in a biphasic system of n-octanol and water. The system is agitated until equilibrium is reached, then separated. The concentration of the compound in each phase is measured, and the partition coefficient is calculated from the ratio of these concentrations.[11]

Sources

Foundational

An In-depth Technical Guide to the Postulated Mechanism of Action of 1-(2-Methoxyphenyl)-3-methylpiperazine

For the Attention of Researchers, Scientists, and Drug Development Professionals Executive Summary This guide provides a detailed examination of the anticipated mechanism of action for 1-(2-Methoxyphenyl)-3-methylpiperaz...

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a detailed examination of the anticipated mechanism of action for 1-(2-Methoxyphenyl)-3-methylpiperazine. It is critical to establish at the outset that direct, empirical data on this specific compound is sparse in the current scientific literature. Consequently, this document synthesizes the extensive pharmacological data available for its parent compound, 1-(2-Methoxyphenyl)piperazine (oMeOPP), with established principles of structure-activity relationships (SAR) to construct a robust, predictive model of its molecular behavior. We will dissect the known interactions of the oMeOPP scaffold with key central nervous system receptors and then extrapolate the likely modulatory effects of the 3-methyl group. This guide is intended to serve as a foundational resource for researchers, providing both a comprehensive overview of the existing knowledge base and a structured framework for future empirical validation.

Part 1: Core Pharmacological Profile of the 1-(2-Methoxyphenyl)piperazine (oMeOPP) Scaffold

The oMeOPP moiety is a cornerstone of many centrally active agents, recognized primarily for its complex interactions with serotonergic and dopaminergic systems.[1][2] It is a frequent intermediate in the synthesis of antipsychotic and anxiolytic drugs.[1][3] The mechanism of action of the core scaffold is multi-faceted, engaging several key receptor families.

Serotonergic System Modulation

The most well-characterized activity of oMeOPP is at serotonin (5-HT) receptors.[2][3]

  • 5-HT1A Receptor: oMeOPP acts as a 5-HT1A receptor agonist with moderate affinity.[1] This interaction is crucial as 5-HT1A receptors are Gi/o-coupled, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP). This action is associated with anxiolytic and antidepressant effects. Derivatives of oMeOPP can exhibit either agonist or antagonist properties at this receptor, with some showing high affinity in the low nanomolar range.[1][4]

  • 5-HT2A Receptor: In contrast to its action at 5-HT1A receptors, the oMeOPP scaffold is a known antagonist at 5-HT2A receptors.[3] 5-HT2A receptors are Gq-coupled, and their antagonism is a key mechanism of action for several atypical antipsychotics, contributing to the mitigation of positive symptoms in schizophrenia and potentially improving sleep architecture.

  • 5-HT7 Receptor: Several oMeOPP derivatives have demonstrated high affinity for the 5-HT7 receptor.[3] The functional consequence of this binding is still an active area of research, but 5-HT7 receptor modulation is implicated in the regulation of circadian rhythms, mood, and cognition.

Dopaminergic System Interactions

The oMeOPP structure is a versatile scaffold for developing ligands targeting dopamine receptors, particularly the D2-like family (D2, D3, D4).

  • Dopamine D2 and D3 Receptors: While oMeOPP itself is considered a dopamine receptor antagonist, its derivatives have been extensively developed as high-affinity D2 and D3 receptor ligands.[5][6][7] For instance, N-alkylation of the piperazine ring has yielded compounds with sub-nanomolar affinity for the D3 receptor, often with significant selectivity over the D2 receptor.[7][8] This selectivity is of high therapeutic interest for treating conditions like addiction and depression with a potentially lower risk of the extrapyramidal side effects associated with non-selective D2 antagonism.

Adrenergic Receptor Affinity

A notable characteristic of some oMeOPP derivatives is their significant affinity for α1-adrenergic receptors.[4] This "off-target" binding can contribute to side effects such as orthostatic hypotension. Medicinal chemistry efforts have been directed towards designing analogs with reduced α1-adrenergic affinity to improve the safety profile.[4]

Part 2: The Influence of 3-Methyl Substitution: A Structure-Activity Relationship (SAR) Perspective

The introduction of a methyl group at the 3-position of the piperazine ring to form 1-(2-Methoxyphenyl)-3-methylpiperazine introduces a chiral center and is expected to modulate the parent compound's pharmacological profile in several ways:

  • Stereoselectivity: The compound will exist as (S) and (R) enantiomers. It is highly probable that these enantiomers will exhibit different binding affinities and functional activities at various receptors. The spatial orientation of the methyl group can either enhance or diminish interactions within the receptor binding pocket. For other piperazine-based ligands, such stereoselectivity is well-documented.

  • Conformational Rigidity: The methyl group can influence the conformational flexibility of the piperazine ring, potentially locking it into a more favorable or unfavorable conformation for receptor binding.

  • Receptor Affinity Modulation:

    • For 5-HT1A Receptors: The addition of a small alkyl group near the core pharmacophore could potentially enhance binding affinity by engaging a lipophilic pocket within the receptor, or it could introduce steric hindrance, thereby reducing affinity.

    • For D2/D3 Receptors: The binding pockets of D2 and D3 receptors are known to be sensitive to the substitution pattern on the piperazine ring. The 3-methyl group could alter the selectivity profile between these two receptor subtypes. Studies on related compounds have shown that substitutions on the piperazine ring can be critical for achieving D3 selectivity.[7]

Part 3: Postulated Signaling Pathways

Based on the known pharmacology of the oMeOPP scaffold, the primary signaling pathways affected by 1-(2-Methoxyphenyl)-3-methylpiperazine are likely the 5-HT1A and 5-HT2A receptor cascades.

Diagram: 5-HT1A Receptor Signaling Cascade

Caption: Postulated 5-HT1A receptor-mediated signaling pathway.

Diagram: 5-HT2A Receptor Signaling Cascade

Caption: Postulated 5-HT2A receptor antagonist action.

Part 4: Data Summary

The following table summarizes the known binding affinities of the parent oMeOPP scaffold and its derivatives at various receptors. It is anticipated that 1-(2-Methoxyphenyl)-3-methylpiperazine would exhibit affinities within these ranges, with potential variations due to the 3-methyl group.

Compound/Derivative ClassReceptorBinding Affinity (Ki)Functional ActivityReference
1-(2-Methoxyphenyl)piperazine5-HT1A~125 - 250 nM (pKi 6.6-6.9)Agonist[1]
N-alkyl oMeOPP Derivatives5-HT1A~0.5 nMAntagonist[1]
NAN-190 (oMeOPP Derivative)5-HT1A0.6 nMAntagonist[4]
NAN-190 (oMeOPP Derivative)α1-adrenergic0.8 nMAntagonist[4]
Adamantane oMeOPP Derivative5-HT1A0.4 nMAntagonist[4]
Adamantane oMeOPP Derivativeα1-adrenergic64 nMAntagonist[4]
N-alkylated oMeOPP DerivativesDopamine D30.5 nMPartial Agonist[7]
N-alkylated oMeOPP DerivativesDopamine D276.4 nMPartial Agonist[7]

Part 5: Experimental Protocols for Mechanism of Action Elucidation

To empirically validate the postulated mechanism of action, the following standard protocols are recommended.

Protocol 1: Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of (S)- and (R)-1-(2-Methoxyphenyl)-3-methylpiperazine for a panel of receptors (e.g., 5-HT1A, 5-HT2A, D2, D3, α1-adrenergic).

Methodology:

  • Membrane Preparation: Prepare cell membrane homogenates from cell lines stably expressing the human recombinant receptor of interest.

  • Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate ions).

  • Competition Binding: In a 96-well plate, combine:

    • A fixed concentration of a specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A).

    • Increasing concentrations of the test compound (1-(2-Methoxyphenyl)-3-methylpiperazine enantiomers).

    • Cell membrane preparation.

  • Incubation: Incubate the plates at a specified temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression analysis to determine the IC50 value, and then calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: [³⁵S]GTPγS Functional Assay

Objective: To determine the functional activity (agonist, partial agonist, antagonist, or inverse agonist) of the test compound at G-protein coupled receptors.

Methodology:

  • Membrane Preparation: Use the same membrane preparations as in the binding assay.

  • Assay Buffer: Prepare a GTP binding buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).

  • Reaction Mixture: In each well, combine:

    • Cell membrane preparation.

    • GDP (e.g., 10 µM).

    • [³⁵S]GTPγS (e.g., 0.1 nM).

    • The test compound at various concentrations. For antagonist testing, include a fixed concentration of a known agonist.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters.

  • Quantification: Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.

  • Data Analysis: Plot the stimulated binding of [³⁵S]GTPγS against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine Emax and EC50 values.

Part 6: Conclusion and Future Directions

The 1-(2-Methoxyphenyl)-3-methylpiperazine molecule is predicted to be a multi-target modulator of central nervous system receptors, with a pharmacological profile primarily centered on serotonergic and dopaminergic systems. Based on the robust data from its parent scaffold, it is likely to function as a 5-HT1A receptor agonist and a 5-HT2A receptor antagonist. Its activity at dopamine D2/D3 receptors warrants significant investigation, as the 3-methyl substitution could confer novel selectivity.

The immediate and necessary next step is the empirical validation of these hypotheses. Synthesis and chiral separation of the (S) and (R) enantiomers, followed by comprehensive in vitro profiling using the protocols outlined above, will be essential to definitively establish the mechanism of action of this compound.

References

  • Wesołowska, A., et al. (2015). Antidepressant-like activity of aroxyalkyl derivatives of 2-methoxyphenylpiperazine and evidence for the involvement of serotonin receptor subtypes in their mechanism of action. PubMed. Available at: [Link]

  • Glatz, A. C., et al. (1995). Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity. PubMed. Available at: [Link]

  • Papathanassiu, A. E., et al. (2022). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2- Methoxyphenyl)piperazin-1-yl)propyl)adamantane Derivatives. MDPI. Available at: [Link]

  • Grokipedia. (n.d.). ortho-Methoxyphenylpiperazine. Retrieved from [Link]

  • Hackling, A., et al. (2003). N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as dopamine D2 and D3 receptor ligands. ResearchGate. Available at: [Link]

  • Skovstrup, S., et al. (2021). Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase. PMC. Available at: [Link]

  • Hackling, A., et al. (2003). N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as dopamine D2 and D3 receptor ligands. PubMed. Available at: [Link]

  • Xu, J., et al. (2009). [3H]4-(Dimethylamino)-N-(4-(4-(2-Methoxyphenyl)Piperazin-1-yl)-Butyl)Benzamide: A Selective Radioligand for Dopamine D3 receptors. II. Quantitative Analysis of Dopamine D3 and D2 Receptor Density Ratio in the Caudate-Putamen. UNT Health Science Center. Available at: [Link]

  • Purgim, M. M., et al. (2020). Synthesis, Biological, and Computational Evaluation of Substituted 1-(2-Methoxyphenyl)-4-(1-phenethylpiperidin-4-yl)piperazines and 1-(2-Methoxyphenyl)-4-[(1-phenethylpiperidin-4-yl)methyl]piperazines as Dopaminergic Ligands. ResearchGate. Available at: [Link]

  • Xu, J., et al. (2010). [3H]4-(dimethylamino)-N-(4-(4-(2-methoxyphenyl)piperazin-1-yl) butyl)benzamide: a selective radioligand for dopamine D(3) receptors. II. Quantitative analysis of dopamine D(3) and D(2) receptor density ratio in the caudate-putamen. PubMed. Available at: [Link]

Sources

Exploratory

biological activity of 1-(2-Methoxyphenyl)-3-methylpiperazine derivatives

An In-depth Technical Guide on the Biological Activity of 1-(2-Methoxyphenyl)piperazine Derivatives and the Strategic Implications of 3-Methyl Substitution Abstract The 1-arylpiperazine moiety, and specifically the 1-(2-...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Biological Activity of 1-(2-Methoxyphenyl)piperazine Derivatives and the Strategic Implications of 3-Methyl Substitution

Abstract

The 1-arylpiperazine moiety, and specifically the 1-(2-methoxyphenyl)piperazine (2-MPP) scaffold, represents a cornerstone pharmacophore in modern medicinal chemistry, particularly for agents targeting the central nervous system (CNS).[1] Derivatives of this structure have demonstrated significant interactions with a range of key neurotransmitter receptors, including serotonergic, adrenergic, and dopaminergic systems.[2][3] This has led to their investigation and development for a multitude of neurological and psychiatric disorders such as depression, anxiety, and schizophrenia.[1][4][5] This technical guide provides a comprehensive overview of the synthesis, pharmacological profile, and structure-activity relationships (SAR) of 2-MPP derivatives. Furthermore, it delves into the strategic rationale and predicted impact of introducing a methyl group at the 3-position of the piperazine ring—a modification that introduces chirality and offers a pathway to enhanced potency, selectivity, and optimized pharmacokinetic properties. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the design and discovery of novel CNS-active agents.

Introduction: The Arylpiperazine Scaffold in CNS Drug Discovery

The piperazine ring is a privileged scaffold in drug discovery, a six-membered heterocycle containing two nitrogen atoms at opposite positions that serves as a versatile building block for a vast number of therapeutic agents.[3][6] Its ability to be readily substituted at both nitrogen atoms allows for fine-tuning of pharmacological and pharmacokinetic properties. When one of these nitrogens is attached to an aryl group, the resulting arylpiperazine moiety becomes a potent pharmacophore for engaging G-protein coupled receptors (GPCRs) within the CNS.[1]

Among the various arylpiperazines, the 1-(2-methoxyphenyl)piperazine (2-MPP) substructure is particularly prominent. The presence of the methoxy group at the ortho position of the phenyl ring is critical for high-affinity interactions with several key receptors, most notably the serotonin 1A (5-HT1A) receptor.[4][7][8] This guide will explore the rich pharmacology of the 2-MPP core and build a scientific case for a next-generation modification: the introduction of a methyl group at the C-3 position of the piperazine ring. This seemingly minor alteration introduces a chiral center, opening the door to stereospecific interactions that can resolve common challenges in drug development, such as off-target effects and metabolic instability.

Synthetic Strategies

The synthesis of 1-(2-methoxyphenyl)-3-methylpiperazine derivatives begins with the construction of the core scaffold, followed by diversification. The key challenges lie in the efficient formation of the aryl-nitrogen bond and the stereoselective introduction of the 3-methyl group.

Core Synthesis: 1-(2-Methoxyphenyl)piperazine

A common and robust method for synthesizing the 2-MPP core is the nucleophilic aromatic substitution or, more modernly, the Buchwald-Hartwig amination of 2-bromoanisole or 2-chloroanisole with piperazine.

Introduction of the 3-Methyl Group

Introducing the methyl group at the 3-position can be achieved by starting with a pre-functionalized building block, such as 2-methylpiperazine. This approach, however, yields a racemic mixture of (R)- and (S)-enantiomers, which must be separated via chiral chromatography for discrete biological evaluation. An asymmetric synthesis approach would be required for a more elegant and efficient production of a single enantiomer.

Diagram: General Synthetic Workflow

Synthetic_Workflow cluster_0 Scaffold Synthesis cluster_1 Diversification & Separation Start 2-Bromoanisole + (R/S)-2-Methylpiperazine Reaction Buchwald-Hartwig Amination Start->Reaction Pd Catalyst, Base Intermediate Racemic 1-(2-Methoxyphenyl) -3-methylpiperazine Reaction->Intermediate Alkylation N4-Alkylation/ Acylation Intermediate->Alkylation Racemic_Product Racemic Final Product Alkylation->Racemic_Product R-X Separation Chiral HPLC Racemic_Product->Separation Final_Products (R)-Enantiomer + (S)-Enantiomer Separation->Final_Products caption General workflow for synthesis and separation of 3-methyl-2-MPP derivatives.

Caption: General workflow for synthesis and separation of 3-methyl-2-MPP derivatives.

Pharmacological Profile: Interaction with Key CNS Targets

The 2-MPP scaffold is renowned for its promiscuity, binding to multiple receptor families. This multi-target profile can be advantageous for treating complex polygenic disorders like schizophrenia but can also lead to unwanted side effects. Understanding this profile is the first step toward rational drug design.

Serotonin (5-HT) Receptor Interactions
  • 5-HT1A Receptors: The most consistent and high-affinity target for this class is the 5-HT1A receptor.[4][8][9] Many derivatives act as antagonists or partial agonists at this site, which is implicated in the mechanism of action of numerous anxiolytics and antidepressants.[5][9]

  • 5-HT7 Receptors: Significant affinity for the 5-HT7 receptor has also been reported.[2][4] Antagonism at this receptor is being explored as a novel mechanism for antidepressant and cognitive-enhancing effects.

Adrenergic Receptor Interactions
  • α1-Adrenergic Receptors: A major liability of the 2-MPP scaffold is its high affinity for α1-adrenergic receptors.[7][9] This interaction is often comparable to its affinity for 5-HT1A receptors and can lead to cardiovascular side effects such as orthostatic hypotension. A primary goal in optimizing these derivatives is often to reduce α1 affinity, thereby improving selectivity.[9][10][11]

Dopamine (D) Receptor Interactions
  • D2/D3 Receptors: While typically lower than for serotonin receptors, affinity for dopamine D2 and D3 receptors is frequently observed, particularly in derivatives designed as antipsychotics.[2] This contributes to the "atypical" antipsychotic profile of some agents.

Diagram: Multi-Target Profile of the 2-MPP Scaffold

Receptor_Profile cluster_ser Serotonin System cluster_adr Adrenergic System cluster_dop Dopamine System Core 1-(2-Methoxyphenyl) piperazine Scaffold 5HT1A 5-HT1A Core->5HT1A High Affinity (Antagonist/Partial Agonist) 5HT7 5-HT7 Core->5HT7 Moderate-High Affinity (Antagonist) Alpha1 α1 Core->Alpha1 High Affinity (Off-Target Liability) D2_D3 D2 / D3 Core->D2_D3 Variable Affinity caption Primary pharmacological targets of the 2-MPP chemical scaffold.

Caption: Primary pharmacological targets of the 2-MPP chemical scaffold.

Structure-Activity Relationships (SAR) and the Impact of 3-Methyl Substitution

SAR of the Core Scaffold

Decades of research have established clear SAR for 2-MPP derivatives, primarily focusing on modifications at the N4 position.

  • Linker Chain Length: A linker of four carbons (butyl chain) between the piperazine N4 and a terminal group is often optimal for high 5-HT1A affinity.[8][10]

  • Terminal Group: Bulky, lipophilic terminal groups, such as adamantane or bicyclic amides, can significantly increase 5-HT1A affinity and, crucially, improve selectivity by reducing α1-adrenergic binding.[9][10] Replacing a terminal phthalimide with an alkyl amide, for instance, was shown to be beneficial for both affinity and selectivity.[9]

Compound ReferenceN4-Substituent5-HT1A Ki (nM)α1 Ki (nM)Selectivity (α1/5-HT1A)
NAN-190[9]4-(2-phthalimido)butyl0.60.8~1.3
Compound 2j[9]4-(1-adamantanecarboxamido)butyl0.464160
Cpd. 2a[10]2-(cis-bicyclo[3.3.0]octane-2-carboxamido)ethyl0.24>1000>4166
Cpd. 2f[10]2-(exo-norbornane-2-carboxamido)ethyl0.12>1000>8333

Data synthesized from cited literature to illustrate SAR principles.

The Hypothesis of 3-Methyl Substitution

Introducing a methyl group at the C-3 position is a logical next step to refine the scaffold's properties.

  • Chirality and Stereoselectivity: The primary consequence is the creation of a chiral center. It is highly probable that the (R) and (S) enantiomers will exhibit different binding affinities and/or functional activities at their target receptors. One enantiomer may fit optimally into the receptor's binding pocket, while the other may be sterically hindered, leading to a significant difference in potency. This can be exploited to isolate the desired activity (e.g., 5-HT1A antagonism) from undesired off-target effects (e.g., α1 antagonism).

  • Conformational Rigidity: The methyl group restricts the conformational flexibility of the piperazine ring (which typically exists in a chair conformation[12]). This pre-organization into a more defined shape can reduce the entropic penalty of binding, potentially leading to higher affinity.

  • Metabolic Stability: The methyl group can act as a "metabolic shield," sterically hindering the enzymatic degradation of adjacent parts of the molecule, potentially increasing the compound's half-life.

Therapeutic Potential

The diverse pharmacology of 2-MPP derivatives makes them attractive candidates for a range of CNS disorders.

  • Depression and Anxiety: Strong activity at 5-HT1A and 5-HT7 receptors underpins the potential for novel antidepressants and anxiolytics.[4][5][13] In vivo studies have shown that some derivatives exhibit potent antidepressant-like effects in animal models like the tail suspension test, at times stronger than conventional drugs like imipramine.[4]

  • Schizophrenia: A multi-target profile that combines 5-HT1A/5-HT7 antagonism with D2/D3 receptor modulation is characteristic of modern "atypical" antipsychotics, which aim to treat both positive and negative symptoms of schizophrenia with fewer side effects.[3][14]

  • Neurodegenerative Disorders: Some piperazine derivatives have been investigated for neuroprotective effects and potential application in Alzheimer's disease, possibly through novel mechanisms like the modulation of TRPC6 channels.[2][15]

  • Benign Prostatic Hyperplasia (BPH): While often an undesired side effect, the potent α1-adrenoceptor antagonism can be therapeutically useful for treating lower urinary tract symptoms associated with BPH.[11]

Experimental Protocols

Validating the biological activity of novel derivatives requires a standardized cascade of in vitro and in vivo assays.

Protocol: Radioligand Binding Assay
  • Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor (e.g., 5-HT1A).

  • Principle: This is a competitive binding assay where the test compound's ability to displace a known, radioactively labeled ligand (e.g., [3H]-8-OH-DPAT for 5-HT1A) from the receptor is measured.

  • Methodology:

    • Tissue Preparation: Homogenize rat brain cortex or hippocampus (regions rich in 5-HT1A receptors) in an appropriate buffer. Alternatively, use membranes from cell lines expressing the human recombinant receptor (e.g., HEK293 cells).[4]

    • Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound.

    • Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.

    • Separation: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester. This separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).

    • Quantification: Place the filtermats in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

    • Data Analysis: Plot the percentage of radioligand displacement against the log concentration of the test compound. Use non-linear regression to fit the data to a sigmoidal curve and determine the IC50 value (the concentration of test compound that displaces 50% of the radioligand). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Diagram: Drug Discovery & Validation Workflow

Validation_Workflow Synthesis Chemical Synthesis (R/S Enantiomers) Binding In Vitro Radioligand Binding Assays (Determine Ki at 5-HT1A, α1, etc.) Synthesis->Binding Function In Vitro Functional Assays (e.g., cAMP, Ca2+ flux) (Determine Agonist/Antagonist Activity) Binding->Function High Affinity Compounds ADME In Vitro ADME/Tox (Metabolic Stability, Cytotoxicity) Function->ADME Desired Profile Behavior In Vivo Behavioral Models (e.g., Tail Suspension Test, Rotarod for Neurotoxicity) ADME->Behavior Good Properties PK In Vivo Pharmacokinetics (Determine Half-life, Brain Penetration) Behavior->PK Efficacious Lead Lead Candidate PK->Lead Good Exposure caption A typical preclinical cascade for evaluating novel CNS drug candidates.

Caption: A typical preclinical cascade for evaluating novel CNS drug candidates.

Conclusion and Future Directions

The 1-(2-methoxyphenyl)piperazine scaffold is a validated and highly fruitful starting point for the design of CNS-active agents. The established SAR provides a clear roadmap for optimizing affinity and selectivity, primarily through modifications at the N4-position. However, to overcome the persistent challenges of off-target effects and to further refine the pharmacological profile, novel strategies are required.

The introduction of a methyl group at the 3-position represents a compelling and rational design strategy. The resulting chirality is predicted to enable stereoselective receptor binding, allowing for the potential isolation of desired therapeutic activity from adverse effects. The next critical step is the empirical validation of this hypothesis. This involves the synthesis and chiral separation of the (R)- and (S)-3-methyl derivatives, followed by a comprehensive evaluation in a panel of binding and functional assays. This research will not only yield potentially superior drug candidates but will also contribute to a more nuanced, three-dimensional understanding of the structure-activity relationships governing this important class of compounds.

References

  • Waszkielewicz, A. M., et al. (2014). Synthesis and evaluation of antidepressant-like activity of some 4-substituted 1-(2-methoxyphenyl)piperazine derivatives. Chemical Biology & Drug Design. Available at: [Link]

  • Mokrosz, J. L., et al. (1992). Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity. Journal of Medicinal Chemistry. Available at: [Link]

  • Orjales, A., et al. (1995). New (2-Methoxyphenyl)piperazine Derivatives as 5-HT1A Receptor Ligands with Reduced .alpha.1-Adrenergic Activity. Synthesis and Structure-Affinity Relationships. Journal of Medicinal Chemistry. Available at: [Link]

  • Ohtaka, H., et al. (1987). Benzylpiperazine derivatives. I. Syntheses and biological activities of 1-(2,3,4-trimethoxybenzyl)piperazine derivatives. Consensus. Available at: [Link]

  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University Electronic Theses and Dissertations. Available at: [Link]

  • Orjales, A., et al. (1995). New (2-Methoxyphenyl)piperazine Derivatives as 5-HT1A Receptor Ligands with Reduced .alpha.1-Adrenergic Activity. Synthesis and Structure-Affinity Relationships. Sci-Hub. Available at: [Link]

  • Piazzi, L., et al. (2019). Coumarin-piperazine derivatives as biologically active compounds. Molecules. Available at: [Link]

  • Kim, S., et al. (1996). New piperazine derivatives and methods for the preparation thereof and compositions containing the same. Google Patents.
  • Various Authors. (2024). Biological Activities of Piperazine Derivatives: A Comprehensive Review. ResearchGate. Available at: [Link]

  • Huang, J., et al. (2025). N-[3-(4-(2-methoxyphenyl) piperazine-1-yl) propyl]-heteroaromatic carboxamide as selective α1A/1D-adrenoceptor antagonists: SAR study and metabolic stability evaluation. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Ohtaka, H., et al. (1987). Benzylpiperazine derivatives. I. Syntheses and biological activities of 1-(2,3,4-trimethoxybenzyl)piperazine derivatives. Chemical and Pharmaceutical Bulletin. Available at: [Link]

  • Mohamed, S. K., et al. (2022). Crystal structure of 4-(2-methoxyphenyl)piperazin-1-ium 3,5-dintrosalicylate. IUCrData. Available at: [Link]

  • Patil, S., et al. (2014). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Ramos-Hernández, A., et al. (2019). Piperazine derivatives: a potentially tool for the treatment of neurological disorders. PharmacologyOnLine. Available at: [Link]

  • Singh, S., et al. (2022). A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. Current Medicinal Chemistry. Available at: [Link]

  • PubChem. (n.d.). 1-(2-Methoxyphenyl)piperazine. National Center for Biotechnology Information. Available at: [Link]

  • Postnikova, T. Y., et al. (2021). Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. The Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

Sources

Foundational

1-(2-Methoxyphenyl)-3-methylpiperazine CAS number and structure

An In-depth Technical Guide to 1-(2-Methoxyphenyl)-3-methylpiperazine: Structure, Synthesis, and Applications Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of 1-(2-Meth...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-(2-Methoxyphenyl)-3-methylpiperazine: Structure, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-(2-Methoxyphenyl)-3-methylpiperazine, a heterocyclic amine of significant interest in medicinal chemistry and drug development. Due to the limited publicly available data for this specific methylated derivative, this document synthesizes direct information where available and draws logical, experience-based inferences from the extensively studied parent compound, 1-(2-methoxyphenyl)piperazine (oMeOPP), to provide a thorough and practical resource for researchers.

Compound Identification and Core Properties

1-(2-Methoxyphenyl)-3-methylpiperazine is a derivative of piperazine featuring a methoxyphenyl group at one nitrogen and a methyl group at the 3-position of the piperazine ring. This substitution introduces a chiral center, a critical feature for stereospecific interactions with biological targets.

Chemical Identity
  • Systematic Name: 1-(2-Methoxyphenyl)-3-methylpiperazine

  • CAS Number: 152943-96-9[1]

  • Molecular Formula: C₁₂H₁₈N₂O[1]

  • Synonyms: 2-(3-Methylpiperazin-1-yl)anisole, Piperazine, 1-(2-methoxyphenyl)-3-methyl-[1]

Physicochemical Properties

The precise experimental data for 1-(2-Methoxyphenyl)-3-methylpiperazine is not widely published. The table below includes data specific to the compound where available, supplemented by data from its parent compound, 1-(2-Methoxyphenyl)piperazine, for comparative context. The addition of a methyl group is expected to slightly increase the molecular weight, boiling point, and lipophilicity (logP) compared to the parent compound.

Property1-(2-Methoxyphenyl)-3-methylpiperazine1-(2-Methoxyphenyl)piperazine (Parent Compound)
CAS Number 152943-96-9[1]35386-24-4[2]
Molecular Weight 206.28 g/mol 192.26 g/mol [3]
Boiling Point 336.5±27.0 °C (Predicted)130-133 °C at 0.1 mmHg
Density 1.022±0.06 g/cm³ (Predicted)1.095 g/mL at 25 °C
pKa 9.04±0.40 (Predicted)Not widely reported
Appearance Not widely reportedSolid or liquid
Chemical Structure

The structure consists of a piperazine ring, which typically adopts a stable chair conformation.[4] The key features are the ortho-methoxyphenyl substituent on one nitrogen and a methyl group on a carbon atom adjacent to the other nitrogen.

Caption: Chemical structure of 1-(2-Methoxyphenyl)-3-methylpiperazine.

Synthesis and Manufacturing

While specific protocols for 1-(2-Methoxyphenyl)-3-methylpiperazine are proprietary or not widely published, a robust synthesis strategy can be designed based on established methods for analogous N-aryl piperazines. The most logical approach involves the nucleophilic substitution of an activated aryl halide or a Buchwald-Hartwig amination reaction.

Retrosynthetic Analysis

A logical disconnection approach points to two primary starting materials: 2-methylpiperazine and an appropriate 2-methoxyphenyl electrophile.

Retrosynthesis cluster_reactants Key Precursors Target 1-(2-Methoxyphenyl)-3-methylpiperazine Piperazine 2-Methylpiperazine Target->Piperazine C-N Disconnection Anisole 2-Haloanisole (e.g., 2-bromoanisole) or 2-Methoxyaniline Target->Anisole C-N Disconnection Workflow cluster_reactions Further Functionalization Reactions start 1-(2-Methoxyphenyl)-3-methylpiperazine alkylation Reductive Amination or Alkylation start->alkylation acylation Acylation start->acylation sulfonylation Sulfonylation start->sulfonylation end Diverse Library of Bioactive Compounds (e.g., GPCR Ligands, Enzyme Inhibitors) alkylation->end acylation->end sulfonylation->end

Sources

Exploratory

solubility of 1-(2-Methoxyphenyl)-3-methylpiperazine in organic solvents

An In-depth Technical Guide Solubility Profile of 1-(2-Methoxyphenyl)-3-methylpiperazine in Organic Solvents: A Methodological Framework Abstract Introduction and Theoretical Foundation 1-(2-Methoxyphenyl)-3-methylpipera...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide Solubility Profile of 1-(2-Methoxyphenyl)-3-methylpiperazine in Organic Solvents: A Methodological Framework

Abstract

Introduction and Theoretical Foundation

1-(2-Methoxyphenyl)-3-methylpiperazine is a substituted piperazine derivative. Compounds in this class are of significant interest in medicinal chemistry and pharmacology, often serving as intermediates for APIs targeting the central nervous system.[3][4] Understanding its behavior in various solvents is paramount for developing scalable synthesis, designing effective purification strategies like crystallization, and creating stable formulations.[2]

Physicochemical Profile of the Solute

To understand the solubility of 1-(2-Methoxyphenyl)-3-methylpiperazine, we must first analyze its molecular structure and inherent properties.

  • Structure:

    • Methoxyphenyl Group: An aromatic ring with an electron-donating methoxy group. This part of the molecule is largely non-polar and hydrophobic but capable of weak polar interactions via the ether oxygen.

    • Piperazine Ring: A cyclic diamine that is polar and contains two nitrogen atoms. The secondary amine is a hydrogen bond donor and acceptor, while the tertiary amine is a hydrogen bond acceptor. These nitrogens are basic (predicted pKa ≈ 9.0) and are key sites for interaction with protic solvents.[5]

    • Methyl Group: A small, non-polar alkyl substituent on the piperazine ring, which slightly increases lipophilicity.

  • Predicted Properties:

    • Molecular Formula: C₁₂H₁₈N₂O

    • Molecular Weight: 206.28 g/mol

    • Predicted pKa: 9.04 ± 0.40[5]

    • Predicted XLogP3: ~1.9 (This value suggests moderate lipophilicity)

This combination of a non-polar aromatic ring and a polar, basic piperazine core makes the molecule's solubility highly dependent on the specific nature of the solvent.

Theoretical Principles of Solubility

The adage "like dissolves like" is the foundational principle of solubility.[6][7] A solute's dissolution is favored when the intermolecular forces between the solute and solvent molecules are similar to or stronger than the solute-solute and solvent-solvent interactions. For 1-(2-Methoxyphenyl)-3-methylpiperazine, this involves overcoming the crystal lattice energy of the solid form and creating a favorable solvation shell.

Predictive Models for Solvent Screening

Before undertaking extensive experimental work, computational models can provide valuable initial estimates and help prioritize which solvents to screen.

  • Hansen Solubility Parameters (HSP): HSP theory quantifies the "like dissolves like" principle by breaking down a substance's cohesive energy into three parameters: δD (dispersion forces), δP (polar forces), and δH (hydrogen bonding forces).[7] Solvents with HSP values close to those of the solute are more likely to be effective. This method is excellent for pre-screening solvents, excipients, and polymers for compatibility.[6][8][9]

  • COSMO-RS (Conductor-like Screening Model for Real Solvents): This is a powerful quantum chemistry-based method that predicts thermodynamic properties, including solubility, from first principles without requiring system-specific empirical data.[10][11][12] It calculates the chemical potential of a molecule in a liquid, making it a highly predictive tool for screening solvents, co-solvents, and even co-crystal formers.[13][14]

  • Machine Learning (ML) Models: Recently, ML models trained on large solubility datasets have emerged as highly accurate predictive tools.[15] These models use molecular descriptors to predict solubility in various organic solvents and water, often outperforming older methods.[1][16][17]

Experimental Determination of Solubility

Experimental validation is essential to obtain definitive solubility data. The two primary types of solubility measured are thermodynamic and kinetic.

  • Thermodynamic Solubility: The true equilibrium concentration of a solute in a solvent at a given temperature and pressure. It is a critical parameter for process chemistry and formulation. The "gold standard" for its determination is the shake-flask method.[2][18]

  • Kinetic Solubility: Measures the concentration of a compound at the point of precipitation from a supersaturated solution (typically created by adding a concentrated DMSO stock to an aqueous or organic medium). It is often used in early discovery for high-throughput screening.[2]

Protocol 1: Equilibrium Solubility Determination via Shake-Flask Method

This protocol describes the definitive method for measuring thermodynamic solubility. Its self-validating nature comes from ensuring that a true equilibrium is reached between the dissolved and undissolved solid phases.

Methodology:

  • Preparation: Dispense a known volume (e.g., 1.0 mL) of the selected organic solvent into a series of glass vials. A diverse set of solvents should be chosen (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, isopropanol, ethanol, methanol).

  • Addition of Solute: Add an excess amount of solid 1-(2-Methoxyphenyl)-3-methylpiperazine to each vial. "Excess" means enough solid should remain undissolved at the end of the experiment to ensure saturation.

  • Equilibration: Seal the vials securely and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Agitate for a sufficient period to ensure equilibrium is reached (typically 24-72 hours).[19] A preliminary time-course experiment can be run to confirm the time to equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully collect the supernatant. To ensure complete removal of undissolved solids, centrifuge the supernatant at high speed (e.g., 10,000 rpm for 10 minutes) or filter it through a solvent-compatible 0.22 µm syringe filter. This step is critical to avoid artificially high results.

  • Sample Preparation for Analysis: Accurately dilute a known volume of the clear supernatant with a suitable solvent (often the mobile phase used for HPLC analysis) to bring the concentration into the linear range of the analytical method's calibration curve.

  • Quantification: Analyze the diluted sample using a validated analytical method, such as the HPLC-UV protocol described in Section 3. Calculate the original concentration in the saturated solution.

G cluster_prep Preparation cluster_eq Equilibration cluster_sep Phase Separation cluster_analysis Analysis A Add excess solute to known volume of solvent B Seal and agitate at constant temperature (24-72 hours) A->B C Centrifuge or Filter (0.22 µm) to get clear supernatant B->C D Accurately dilute supernatant C->D E Quantify concentration via HPLC-UV D->E

Caption: Workflow for Equilibrium Solubility Determination.

Analytical Quantification

Accurate and specific quantification of the dissolved solute is the cornerstone of reliable solubility data. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the preferred method due to its high specificity and sensitivity.

Protocol 2: Quantification by Reverse-Phase HPLC-UV

This protocol provides a robust method for creating a calibration curve and analyzing samples from solubility experiments.

Methodology:

  • Instrumentation:

    • A standard HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or variable wavelength UV detector.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start at 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, return to 10% B and re-equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: The methoxyphenyl group provides a UV chromophore. Based on the closely related 1-(2-Methoxyphenyl)piperazine, optimal wavelengths would be around 244 nm and 276 nm.[20] A PDA detector is ideal for confirming peak purity.

    • Injection Volume: 10 µL.

  • Preparation of Standards & Calibration Curve:

    • Prepare a primary stock solution of 1-(2-Methoxyphenyl)-3-methylpiperazine at a known concentration (e.g., 1.0 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

    • Perform a serial dilution of the stock solution to create a series of at least five calibration standards of known concentrations that bracket the expected sample concentrations.

    • Inject each standard in triplicate.

    • Construct a calibration curve by plotting the mean peak area against concentration. The curve should have a correlation coefficient (r²) of >0.995 to be considered linear and reliable.

  • Sample Analysis:

    • Inject the diluted supernatant samples from the solubility experiment (Protocol 1).

    • Using the linear regression equation from the calibration curve (y = mx + c), calculate the concentration of the diluted sample.

    • Multiply the result by the dilution factor to determine the final solubility concentration in the original solvent.

G cluster_std Standard Preparation cluster_cal Calibration cluster_quant Quantification A Prepare 1 mg/mL primary stock solution B Create serial dilutions (e.g., 5 standards) A->B C Inject standards into HPLC system B->C D Plot Peak Area vs. Concentration C->D E Generate linear regression (r² > 0.995) D->E G Calculate concentration using regression equation E->G F Inject diluted solubility samples F->G H Apply dilution factor to get final solubility G->H

Caption: HPLC-UV Quantification Workflow.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear, structured table to facilitate comparison and analysis.

Table 1: Solubility of 1-(2-Methoxyphenyl)-3-methylpiperazine in Various Organic Solvents at 25 °C

SolventSolvent ClassDielectric ConstantSolubility (mg/mL)Solubility (mol/L)Observations
n-HexaneNon-polar Aliphatic1.88
TolueneNon-polar Aromatic2.38
DichloromethanePolar Aprotic9.08
Ethyl AcetatePolar Aprotic6.02
AcetonePolar Aprotic21.0
IsopropanolPolar Protic19.9
EthanolPolar Protic24.5
MethanolPolar Protic32.7

Interpretation: The results should be analyzed in the context of the solute and solvent properties. It is expected that solubility will be lowest in non-polar aliphatic solvents like hexane and highest in polar solvents, particularly polar protic solvents like methanol and ethanol. This is because the protic solvents can effectively solvate the polar piperazine ring through hydrogen bonding with the basic nitrogen atoms. Polar aprotic solvents like acetone and ethyl acetate are expected to show intermediate solubility, driven by dipole-dipole interactions.

For context, qualitative data for the hydrochloride salt of the related compound, 1-(2-Methoxyphenyl)piperazine, shows it is freely soluble in methanol and chloroform, but insoluble in acetone and hexane.[21] While the free base and the 3-methyl derivative will behave differently, this provides a useful point of comparison.

Conclusion

Determining the solubility of a novel compound like 1-(2-Methoxyphenyl)-3-methylpiperazine requires a multi-faceted approach. By leveraging theoretical predictive models for initial solvent screening and employing the rigorous, gold-standard shake-flask method for experimental validation, researchers can generate reliable and accurate data. The cornerstone of this process is a specific and validated analytical method, such as HPLC-UV, which ensures the integrity of the results. The framework presented in this guide provides a robust pathway for characterizing this critical physicochemical property, enabling informed decisions in chemical process development and pharmaceutical formulation.

References

  • SCM. (n.d.). COSMO-RS: predict solubilities & fluid thermodynamics. SCM. Available at: [Link]

  • Gama, N., et al. (2022). Using COSMO-RS to Predict Hansen Solubility Parameters. ACS Publications. Available at: [Link]

  • Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. Available at: [Link]

  • Klamt, A., et al. (2018). Solubility prediction, solvate and cocrystal screening as tools for rational crystal engineering. Pharmaceutical Development and Technology. Available at: [Link]

  • Vanduyfhuys, L., et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal. Available at: [Link]

  • West Pharmaceutical Services. (n.d.). Hansen solubility parameters to predict drug & container interactions. Available at: [Link]

  • Wikipedia. (n.d.). COSMO-RS. Available at: [Link]

  • Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. PMC - NIH. Available at: [Link]

  • Patel, S., et al. (2016). Hansen solubility parameters: A quick review in pharmaceutical aspect. ResearchGate. Available at: [Link]

  • Ten, D., et al. (2023). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. RSC Publishing. Available at: [Link]

  • Hogh, J., et al. (2021). The experimental solubility and COSMO-RS predicted solubility in DES... ResearchGate. Available at: [Link]

  • Hahanina, N., et al. (2021). Using of Hansen solubility parameters as a prescreening method in the development of dosage form formulations. Journal of Pharmacy & Pharmacognosy Research. Available at: [Link]

  • Chemistry For Everyone. (2023). How To Predict Solubility Of Organic Compounds? YouTube. Available at: [Link]

  • Van Loon Chemical Innovations. (n.d.). Hansen Solubility Parameters (HSP). Available at: [Link]

  • Taresco, V., et al. (2022). Hansen Solubility Parameters as a Predictive Tool for the Development of Oral Polymeric Nanoparticle Delivery Systems. UCL Discovery. Available at: [Link]

  • Kumar, A., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available at: [Link]

  • Ganesan, D. (2017). solubility experimental methods.pptx. SlideShare. Available at: [Link]

  • Zuba, D., & Sekuła, K. (2013). Determination of piperazine derivatives in “Legal Highs”. ResearchGate. Available at: [Link]

  • Wang, X., et al. (2016). Modified Method for Measuring the Solubility of Pharmaceutical Compounds in Organic Solvents by Visual Camera. Molecules. Available at: [Link]

  • PubChem. (n.d.). 1-(2-Methoxyphenyl)piperazine. Available at: [Link]

  • SWGDRUG.org. (2005). 1-(2-METHOXYPHENYL)PIPERAZINE. Available at: [Link]

  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen. Available at: [Link]

  • Grokipedia. (n.d.). ortho-Methoxyphenylpiperazine. Available at: [Link]

  • Janečková, L., et al. (2023). Electrochemical HPLC Determination of Piperazine Antihistamine Drugs... ACS Omega. Available at: [Link]

  • JOCPR. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • SWGDRUG.org. (2005). 1-(3-METHOXYPHENYL)PIPERAZINE. Available at: [Link]

  • SWGDRUG.org. (2005). 1-(3-TRIFLUOROMETHYLPHENYL)PIPERAZINE. Available at: [Link]

  • Vasilev, N., et al. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate. Available at: [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available at: [Link]

Sources

Foundational

An In-depth Technical Guide to the Receptor Binding Profile of 1-(2-Methoxyphenyl)-3-methylpiperazine

This guide provides a comprehensive technical overview of the receptor binding characteristics of 1-(2-Methoxyphenyl)-3-methylpiperazine, a notable derivative of the pharmacologically significant 1-(2-methoxyphenyl)piper...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the receptor binding characteristics of 1-(2-Methoxyphenyl)-3-methylpiperazine, a notable derivative of the pharmacologically significant 1-(2-methoxyphenyl)piperazine (oMeOPP) scaffold. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel CNS-active agents. We will delve into the nuanced interactions of this compound with key neurotransmitter receptor systems, underpinned by field-proven insights into the experimental methodologies that generate these findings.

Introduction: The Significance of the Arylpiperazine Moiety

The arylpiperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational drugs targeting the central nervous system. The prototypical member of this class, 1-(2-methoxyphenyl)piperazine, is a key pharmacophore recognized for its high affinity for serotonin receptors. The introduction of a methyl group at the 3-position of the piperazine ring, yielding 1-(2-Methoxyphenyl)-3-methylpiperazine, subtly modifies the steric and electronic properties of the molecule, potentially influencing its receptor interaction profile. Understanding this profile is crucial for elucidating its mechanism of action and predicting its therapeutic potential.

Receptor Binding Profile: A Multi-target Interaction Landscape

While a comprehensive binding dataset for 1-(2-Methoxyphenyl)-3-methylpiperazine across a wide array of receptors is not available in a single source, a robust profile can be inferred from the extensive research on its parent compound, 1-(2-methoxyphenyl)piperazine, and closely related derivatives. The 3-methyl substitution is not expected to fundamentally alter the primary receptor targets, though it may modulate affinity and selectivity.

The primary pharmacological signature of this class of compounds is their interaction with serotonergic and adrenergic receptors. There is also evidence of engagement with dopaminergic systems.

Serotonin Receptor Family

The most pronounced interactions of the 1-(2-methoxyphenyl)piperazine scaffold are with the serotonin (5-HT) receptor family, particularly the 5-HT1A and 5-HT7 subtypes.

  • 5-HT1A Receptors: Derivatives of 1-(2-methoxyphenyl)piperazine consistently demonstrate high to very high affinity for the 5-HT1A receptor.[1][2][3][4][5][6] For instance, certain derivatives exhibit Ki values in the sub-nanomolar range, indicating potent binding.[1][5] Functionally, compounds based on this scaffold can act as either agonists or antagonists at the 5-HT1A receptor, depending on the other substituents.[2][4]

  • 5-HT7 Receptors: Significant affinity for the 5-HT7 receptor has also been reported for this class of compounds.[7][8][9] One study on a bivalent ligand derived from a 1-(2-methoxyphenyl)piperazine analog highlighted its high affinity for the 5-HT7 receptor.[7][9]

Adrenergic Receptor Family

A notable characteristic of many arylpiperazine derivatives is their affinity for α-adrenergic receptors.

  • α1-Adrenergic Receptors: Research has shown that some 1-(2-methoxyphenyl)piperazine analogs bind with high affinity to α1-adrenergic receptors.[1][5][10] This interaction can contribute to the overall pharmacological effect and is a critical consideration in drug design when selectivity is desired.[1][5]

Dopamine Receptor Family

The interaction with dopamine receptors is also a feature of some arylpiperazine derivatives, contributing to their potential application in treating neuropsychiatric disorders.

  • D2 and D3 Receptors: Studies on N-alkylated 1-(2-methoxyphenyl)piperazines have revealed significant affinity for dopamine D2 and D3 receptors, with some derivatives showing nanomolar Ki values.[11]

Summary of Receptor Binding Affinities

The following table summarizes the reported binding affinities (Ki values) for derivatives of 1-(2-methoxyphenyl)piperazine at various neurotransmitter receptors. It is important to note that these are for related compounds and serve as a strong predictive model for the binding profile of 1-(2-Methoxyphenyl)-3-methylpiperazine.

Receptor SubtypeReported Ki (nM) for DerivativesReference(s)
Serotonin
5-HT1A0.4 - 21.3[1][3][5][6]
5-HT72.6[8]
Adrenergic
α10.8[1]
Dopamine
D2L76.4[11]
D30.5[11]

Experimental Protocols: The Foundation of Receptor Binding Data

The determination of receptor binding affinities is a cornerstone of pharmacological research. Radioligand binding assays are the gold standard for quantifying the interaction between a ligand and its receptor.

Radioligand Binding Assay for 5-HT1A Receptor Affinity

This protocol describes a competitive binding assay to determine the affinity of a test compound for the 5-HT1A receptor.

Principle: This assay measures the ability of a non-labeled test compound to compete with a radiolabeled ligand (e.g., [3H]8-OH-DPAT) for binding to the 5-HT1A receptor in a membrane preparation. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value, from which the inhibition constant (Ki) can be calculated.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Homogenize tissue known to express 5-HT1A receptors (e.g., rat hippocampus) or cells transfected with the human 5-HT1A receptor in ice-cold buffer.

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membrane pellet by resuspension and centrifugation to remove endogenous substances.

    • Resuspend the final pellet in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the membrane preparation, the radioligand ([3H]8-OH-DPAT) at a concentration near its Kd, and varying concentrations of the test compound.

    • For determining total binding, add only the membrane and radioligand.

    • For determining non-specific binding, add the membrane, radioligand, and a high concentration of a known 5-HT1A ligand (e.g., unlabeled serotonin or 8-OH-DPAT).

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the free radioligand.

    • Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Causality Behind Experimental Choices:

  • Choice of Radioligand: [3H]8-OH-DPAT is a high-affinity agonist for the 5-HT1A receptor, making it an excellent tool for labeling this specific receptor subtype.

  • Competitive Binding Format: This format allows for the determination of the affinity of unlabeled compounds without the need to radiolabel each one, making it a highly efficient screening method.

  • Filtration: Rapid filtration is crucial to prevent the dissociation of the ligand-receptor complex during the separation of bound and free radioligand.

Visualization of Experimental Workflow

G cluster_prep Membrane Preparation cluster_assay Assay Setup cluster_end Assay Termination & Analysis tissue Tissue/Cell Homogenization centrifuge1 Centrifugation tissue->centrifuge1 wash Membrane Wash centrifuge1->wash resuspend Resuspension in Assay Buffer wash->resuspend add_mem Add Membrane Suspension resuspend->add_mem plate 96-well Plate plate->add_mem add_radio Add Radioligand plate->add_radio add_comp Add Test Compound (or buffer/displacer) plate->add_comp incubate Incubation to Equilibrium add_comp->incubate filtrate Rapid Filtration incubate->filtrate count Scintillation Counting filtrate->count analyze Data Analysis (IC50 -> Ki) count->analyze G cluster_membrane Cell Membrane receptor 5-HT1A Receptor g_protein Gi/o Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits atp ATP ligand 1-(2-Methoxyphenyl)-3- methylpiperazine (Agonist) ligand->receptor Binds camp cAMP atp->camp Conversion response Cellular Response (e.g., Neuronal Hyperpolarization) camp->response Leads to

Caption: Agonist-induced signaling cascade of the 5-HT1A receptor.

Conclusion and Future Directions

1-(2-Methoxyphenyl)-3-methylpiperazine and its congeners represent a class of compounds with a rich and complex pharmacology, primarily centered on their interactions with serotonin and adrenergic receptors. The high affinity for the 5-HT1A receptor makes them valuable tools for neuroscience research and promising scaffolds for the development of novel therapeutics for mood and anxiety disorders. The additional interactions with other receptors, such as 5-HT7, α1-adrenergic, and dopamine D2/D3, highlight their potential as multi-target ligands, which could offer unique therapeutic advantages.

Future research should focus on obtaining a comprehensive binding profile of 1-(2-Methoxyphenyl)-3-methylpiperazine itself across a broad panel of CNS receptors to precisely delineate its selectivity. Furthermore, detailed functional assays are necessary to fully characterize its activity as an agonist, antagonist, or partial agonist at each of its primary targets. Such studies will be instrumental in unlocking the full therapeutic potential of this intriguing molecule.

References

  • Mokrosz, J. L., et al. (1995). Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity. Journal of Medicinal Chemistry, 38(12), 2188-2195. [Link]

  • Cliffe, I. A., et al. (1993). Synthesis and in vitro and in vivo functional studies of ortho-substituted phenylpiperazine and N-substituted 4-N-(o-methoxyphenyl)aminopiperidine analogues of WAY100635. Journal of Medicinal Chemistry, 36(10), 1509-10. [Link]

  • Leopoldo, M., et al. (2007). Bivalent ligand approach on 4-[2-(3-methoxyphenyl)ethyl]-1-(2-methoxyphenyl)piperazine: synthesis and binding affinities for 5-HT(7) and 5-HT(1A) receptors. Journal of Medicinal Chemistry, 50(17), 4234-4241. [Link]

  • Apostu, M., et al. (2022). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine. Molecules, 27(6), 1804. [Link]

  • Grokipedia. (n.d.). ortho-Methoxyphenylpiperazine. Retrieved from [Link]

  • Kogami, M., et al. (2013). Synthesis and evaluation of 1-[2-(4-[(11)C]methoxyphenyl)phenyl]piperazine for imaging of the serotonin 5-HT7 receptor in the rat brain. Bioorganic & Medicinal Chemistry, 21(17), 5436-5443. [Link]

  • Leopoldo, M., et al. (2007). Bivalent Ligand Approach on 4-[2-(3-methoxyphenyl)ethyl]-1-(2-methoxyphenyl)piperazine: Synthesis and Binding Affinities for 5-HT(7) and 5-HT(1A) Receptors. PubMed, 17629294. [Link]

  • Stavrev, Z., et al. (2021). The Therapeutic Potential of 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles as Ligands for Alpha1-Adrenergic Receptor - Comparative In Silico and In Vitro Study. ProQuest. [Link]

  • Kumar, J. S., et al. (2007). [O-methyl-11C]2-(4-(4-(2-Methoxyphenyl)piperazin-1-yl)butyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)dione. In Molecular Imaging and Contrast Agent Database (MICAD). National Center for Biotechnology Information (US). [Link]

  • Orjales, A., et al. (1995). New (2-Methoxyphenyl)piperazine Derivatives as 5-HT1A Receptor Ligands with Reduced .alpha.1-Adrenergic Activity. Synthesis and Structure-Affinity Relationships. Journal of Medicinal Chemistry, 38(8), 1273-1277. [Link]

  • Apostu, M., et al. (2022). Design, Synthesis and 5-HT 1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.1 3,7 ]decan-1-amine and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.1 3,7 ]decan-1-amine. MDPI. [Link]

  • Orjales, A., et al. (1995). New (2-Methoxyphenyl)piperazine Derivatives as 5-HT1A Receptor Ligands with Reduced .alpha.1-Adrenergic Activity. Synthesis and Structure-Affinity Relationships. ACS Publications. [Link]

  • Stark, H., et al. (2009). N-(ω-(4-(2-Methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as Dopamine D 2 and D 3 Receptor Ligands. Archiv der Pharmazie, 342(5), 284-293. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1346, 1-(2-Methoxyphenyl)piperazine. Retrieved from [Link]

  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University Electronic Theses and Dissertations. [Link]

  • SWGDRUG. (2005). 1-(2-METHOXYPHENYL)PIPERAZINE. Retrieved from [Link]

Sources

Exploratory

Section 1: Foundational Characterization and Synthesis Overview

An In-Depth Technical Guide to the In Vitro Evaluation of 1-(2-Methoxyphenyl)piperazine Derivatives This guide provides a comprehensive technical overview for the in vitro characterization of 1-(2-methoxyphenyl)-3-methyl...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Vitro Evaluation of 1-(2-Methoxyphenyl)piperazine Derivatives

This guide provides a comprehensive technical overview for the in vitro characterization of 1-(2-methoxyphenyl)-3-methylpiperazine and related analogues. Given the limited publicly available data on the specific 3-methyl derivative, this document establishes a robust framework by leveraging extensive research on the core scaffold, 1-(2-methoxyphenyl)piperazine (oMeOPP), a crucial intermediate in the synthesis of psychoactive pharmaceuticals.[1][2][3] The methodologies and principles detailed herein are directly applicable to the study of its derivatives.

The 1-(2-methoxyphenyl)piperazine moiety is a cornerstone in the development of ligands for central nervous system targets, particularly serotonin (5-HT) and adrenergic receptors.[2][3] Its presence in multimodal antidepressants like vortioxetine underscores its pharmacological significance.[4][5][6] This guide will detail the essential in vitro assays required to elucidate the pharmacological profile of new analogues, focusing on receptor binding and functional activity.

The initial step in evaluating any novel compound is to understand its fundamental properties and synthesis. 1-(2-methoxyphenyl)piperazine is a synthetic organic compound, and various routes for its synthesis have been established.[1][7] A common method involves the condensation of 2-methoxyaniline with bis(2-chloroethyl)amine hydrochloride.[7]

The purity and identity of the synthesized compound, such as 1-(2-methoxyphenyl)-3-methylpiperazine, must be rigorously confirmed using analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) before proceeding with biological assays.

Section 2: In Vitro Pharmacological Profiling: Receptor Affinity

Determining the binding affinity of a compound to its molecular targets is the primary step in pharmacological characterization. This is typically achieved through competitive radioligand binding assays.

The Principle of Competitive Binding Assays

These assays quantify the ability of a test compound to displace a known radiolabeled ligand from a specific receptor. The assay is performed using cell membranes or tissues expressing the receptor of interest. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is known as the IC50 (inhibitory concentration 50%). This value can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which also accounts for the affinity and concentration of the radioligand.

Key Targets for 1-(2-Methoxyphenyl)piperazine Derivatives

Based on the pharmacology of related compounds like vortioxetine, the primary targets of interest for derivatives of 1-(2-methoxyphenyl)piperazine include:

  • Serotonin Transporter (SERT) [5]

  • Serotonin Receptors: 5-HT1A, 5-HT1B, 5-HT1D, 5-HT3, and 5-HT7[4][5][6]

  • Adrenergic Receptors [8]

The binding affinities of vortioxetine, a key pharmaceutical containing the 1-(2-methoxyphenyl)piperazine scaffold, are presented in the table below to provide a reference point for expected target interactions.

TargetBinding Affinity (Ki, nM)
SERT 1.6
5-HT1A Receptor 15
5-HT1B Receptor 33
5-HT1D Receptor 19
5-HT3 Receptor 3.7
5-HT7 Receptor 19
(Data synthesized from multiple sources)[4][5][6]
Experimental Protocol: Radioligand Binding Assay

This protocol provides a generalized workflow for determining the binding affinity of a test compound at the human 5-HT1A receptor.

Materials:

  • HEK293 cells stably expressing the human 5-HT1A receptor.

  • Cell membrane preparation from these cells.

  • Radioligand: [3H]8-OH-DPAT (a 5-HT1A agonist).

  • Non-specific binding control: 5-HT (Serotonin) at a high concentration (e.g., 10 µM).

  • Test compound (e.g., 1-(2-methoxyphenyl)-3-methylpiperazine) at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO4, 0.5 mM EDTA).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation cocktail and a liquid scintillation counter.

Step-by-Step Methodology:

  • Plate Setup: Add assay buffer, radioligand, and either the test compound, buffer (for total binding), or non-specific control to the wells of a 96-well plate.

  • Initiate Reaction: Add the cell membrane preparation to each well to start the binding reaction.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a set duration (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Termination: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualization: Competitive Binding Assay Workflow

G cluster_prep Preparation cluster_reaction Binding Reaction cluster_analysis Analysis prep_plate Prepare 96-well Plate add_buffer Add Assay Buffer prep_plate->add_buffer add_radio Add [3H]Radioligand add_buffer->add_radio add_test Add Test Compound (Varying Conc.) add_radio->add_test add_control Add Controls (Total & Non-Specific) add_radio->add_control add_mem Add Receptor Membranes add_test->add_mem add_control->add_mem incubate Incubate (e.g., 60 min at 25°C) add_mem->incubate filter Rapid Filtration (Separate Bound/Unbound) incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Calculate IC50 & Ki count->analyze

Caption: Workflow for a typical radioligand competitive binding assay.

Section 3: In Vitro Pharmacological Profiling: Functional Assays

While binding assays reveal affinity, functional assays are essential to determine the biological effect of the compound at the receptor—whether it acts as an agonist (activates the receptor), antagonist (blocks the receptor), or partial agonist.

Principles of Functional Assays

Functional assays measure the downstream consequences of receptor activation. For G-protein coupled receptors (GPCRs), like many serotonin receptors, this often involves measuring the levels of intracellular second messengers, such as cyclic adenosine monophosphate (cAMP) or calcium (Ca2+).

  • Agonists will produce a biological response (e.g., increase or decrease cAMP levels).

  • Antagonists will block the response produced by a known agonist.

  • Partial agonists will produce a submaximal response compared to a full agonist.

Expected Functional Activities

Based on the profile of vortioxetine, derivatives of 1-(2-methoxyphenyl)piperazine are expected to exhibit a range of functional activities.[4][5][6]

  • 5-HT1A Receptor: Agonism

  • 5-HT1B Receptor: Partial agonism

  • 5-HT3, 5-HT7, 5-HT1D Receptors: Antagonism

Experimental Protocol: cAMP Accumulation Assay

This protocol describes a method to assess the functional activity of a test compound at a Gi-coupled receptor (like 5-HT1A), where activation inhibits cAMP production.

Materials:

  • CHO or HEK293 cells stably expressing the human 5-HT1A receptor.

  • Assay medium (e.g., HBSS with 20 mM HEPES).

  • Forskolin (an adenylyl cyclase activator used to stimulate cAMP production).

  • Reference agonist (e.g., 5-HT).

  • Test compound.

  • cAMP detection kit (e.g., HTRF, ELISA, or LANCE).

Step-by-Step Methodology:

  • Cell Plating: Seed the cells into 96- or 384-well plates and allow them to attach overnight.

  • Pre-incubation (for Antagonist Mode): To test for antagonism, pre-incubate the cells with the test compound for a set period (e.g., 15 minutes) before adding the reference agonist.

  • Stimulation: Add the test compound (for agonist mode) or the reference agonist (for antagonist mode) along with forskolin to stimulate cAMP production.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen detection kit.

  • Data Analysis:

    • Agonist Mode: Plot the cAMP level against the logarithm of the test compound concentration. Determine the EC50 (effective concentration 50%) and the maximum effect (Emax).

    • Antagonist Mode: Plot the response to the reference agonist against the logarithm of the test compound concentration. Determine the IC50 and calculate the antagonist constant (Kb).

Visualization: GPCR Signaling Pathway (Gi-Coupled)

G cluster_membrane Cell Membrane receptor 5-HT1A Receptor (GPCR) g_protein Gi Protein (α, β, γ subunits) receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits camp cAMP ac->camp Conversion Blocked ligand Agonist (e.g., 5-HT) ligand->receptor Binds atp ATP atp->ac response Cellular Response (Inhibition) camp->response

Sources

Foundational

discovery and history of 1-(2-Methoxyphenyl)-3-methylpiperazine

An In-Depth Technical Guide to 1-(2-Methoxyphenyl)-3-methylpiperazine and its Core Scaffold Abstract 1-(2-Methoxyphenyl)-3-methylpiperazine (CAS: 152943-96-9) is a piperazine derivative belonging to a class of compounds...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-(2-Methoxyphenyl)-3-methylpiperazine and its Core Scaffold

Abstract

1-(2-Methoxyphenyl)-3-methylpiperazine (CAS: 152943-96-9) is a piperazine derivative belonging to a class of compounds with significant interest in medicinal chemistry.[1] While specific research on this particular methylated analogue is limited, its chemical backbone, 1-(2-methoxyphenyl)piperazine (oMeOPP), has been extensively studied. This guide provides a comprehensive technical overview, focusing on the well-documented history, synthesis, pharmacology, and applications of the core 1-(2-methoxyphenyl)piperazine scaffold to provide a robust framework for understanding the potential properties of its 3-methyl derivative. The narrative integrates foundational principles of drug development, experimental methodologies, and the evolution of phenylpiperazines from pharmaceutical intermediates to psychoactive agents.

PART 1: Discovery and Historical Context

The scientific history of 1-(2-Methoxyphenyl)-3-methylpiperazine is intrinsically linked to the broader exploration of phenylpiperazine derivatives, a class of compounds that rose to prominence in the mid-20th century for their diverse central nervous system activities.

The Phenylpiperazine Progenitor: 1-(2-Methoxyphenyl)piperazine (oMeOPP)

The direct parent compound, 1-(2-methoxyphenyl)piperazine, also known as oMeOPP or 2-MeOPP, has a documented history stretching back to the 1950s.[2] It was initially investigated as a potential antihypertensive agent, during which studies noted side effects like drowsiness, an early indicator of its potential antipsychotic-like properties.[2]

Over the decades, the primary significance of oMeOPP shifted from a potential therapeutic agent itself to a crucial building block in pharmaceutical synthesis. It serves as a key intermediate for producing neuroleptic drugs such as fluanisone, which is used in the treatment of schizophrenia and manic-depressive disorders.[3]

Emergence as a Designer Drug

Around the year 2000, oMeOPP and other phenylpiperazines like benzylpiperazine (BZP) began to appear on illicit drug markets.[3][4] Often marketed as "legal ecstasy" or "party pills," these substances were sold for their psychoactive effects, which include euphoria and increased sociability.[3][4] This recreational use led to increased regulatory scrutiny and its classification as a controlled substance analog in several jurisdictions.[3]

The specific synthesis of the 3-methyl derivative, 1-(2-Methoxyphenyl)-3-methylpiperazine, represents a logical step in the chemical exploration of this scaffold, aiming to modify its pharmacological profile through structural alteration. However, its discovery and development are not prominently documented in peer-reviewed literature, suggesting it may have been synthesized as part of broader research programs or as a less common designer drug variant.

PART 2: Synthesis and Chemical Properties

The synthesis of phenylpiperazine derivatives is a well-established process in organic chemistry. The addition of a methyl group at the 3-position of the piperazine ring requires specific precursors but follows similar synthetic logic.

Chemical Profile
Property1-(2-Methoxyphenyl)-3-methylpiperazine1-(2-Methoxyphenyl)piperazine (oMeOPP)
CAS Number 152943-96-9[1]35386-24-4[3][5]
Molecular Formula C12H18N2O[1]C11H16N2O[3][5]
Molecular Weight 206.28 g/mol [1]192.26 g/mol [3][5]
Synonyms 2-(3-Methylpiperazin-1-yl)anisole[1]oMeOPP, 2-MeOPP, 2-(1-Piperazinyl)anisole[2][5]
General Synthesis Pathway

A common and versatile method for synthesizing N-arylpiperazines is the Buchwald-Hartwig amination. A more classical approach involves the reaction of an aniline with a bis(2-haloethyl)amine.

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Workup & Purification A 2-Methoxyaniline C Heating in High-Boiling Solvent (e.g., Diethyleneglycol monomethyl ether) ~150°C, ~12h A->C B Bis(2-chloroethyl)amine HCl B->C D Cool & Precipitate (Methanol/Diethyl ether) C->D E Filtration D->E F 1-(2-Methoxyphenyl)piperazine HCl E->F

Caption: General workflow for the synthesis of 1-(2-Methoxyphenyl)piperazine hydrochloride.[6]

Experimental Protocol: Synthesis of 1-(2-Methoxyphenyl)piperazine Hydrochloride

This protocol is adapted from a standard procedure for synthesizing the core scaffold.[6]

  • Reaction Setup : A mixture of 2-methoxyaniline (3.0 mmol, 1.0 equiv.), bis(2-chloroethyl)amine hydrochloride (3.0 mmol, 1.0 equiv.), and a high-boiling solvent such as diethyleneglycol monomethyl ether (0.75 mL) is prepared in a suitable reaction vessel.

  • Heating : The reaction mixture is heated to 150 °C and maintained for approximately 12 hours. The progress can be monitored using Thin-Layer Chromatography (TLC).

  • Isolation : The mixture is cooled to room temperature. Methanol (4 mL) is added to dissolve the crude product, followed by the addition of a large volume of diethyl ether (150 mL) to induce precipitation.

  • Purification : The resulting precipitate is collected by filtration and washed with diethyl ether to yield the hydrochloride salt of the product.[6] Further purification, if necessary, can be achieved through recrystallization.

Self-Validation: The identity and purity of the synthesized compound should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point determination.[7]

PART 3: Pharmacology and Mechanism of Action

The pharmacological profile of 1-(2-Methoxyphenyl)-3-methylpiperazine is not specifically documented. Therefore, the activity of its parent compound, oMeOPP, provides the most reliable model for its expected biological effects.

Receptor Binding and Functional Activity

oMeOPP is primarily a serotonergic agent with a distinct receptor interaction profile.[2]

  • 5-HT1A Receptor : It acts as a high-affinity partial agonist at the 5-HT1A receptor.[2][3] This interaction is believed to be the primary driver of its psychoactive and potential therapeutic effects.

  • 5-HT2 and Dopamine Receptors : Unlike many other psychoactive phenylpiperazines (such as mCPP), oMeOPP shows no significant affinity for 5-HT2 or dopamine receptors.[2] This selectivity is a key feature of its pharmacological identity.

  • α1-Adrenergic Receptors : Some derivatives of (2-methoxyphenyl)piperazine have been specifically designed to reduce affinity for α1-adrenergic receptors to minimize cardiovascular side effects like hypotension.[8]

The introduction of a methyl group at the 3-position could potentially alter binding affinity and efficacy at these targets, but the fundamental mechanism is likely to remain centered on serotonergic modulation.

G Compound oMeOPP Receptor_5HT1A 5-HT1A Receptor Compound->Receptor_5HT1A Partial Agonist Receptor_Other 5-HT2 / Dopamine Receptors Compound->Receptor_Other No Affinity Effect Modulation of Serotonergic Neurotransmission Receptor_5HT1A->Effect Outcome Antipsychotic-like Effects (in animal models) Psychoactive Effects (in humans) Effect->Outcome

Caption: Proposed mechanism of action for 1-(2-Methoxyphenyl)piperazine (oMeOPP).

Preclinical Observations

In animal studies, oMeOPP has been shown to suppress conditioned avoidance responses without significantly impairing escape behavior.[2] This profile is indicative of potential antipsychotic activity. Furthermore, it was found to reverse amphetamine-induced stereotypy, reinforcing its potential to modulate monoaminergic systems.[2]

PART 4: Applications and Field Insights

The utility of the 1-(2-methoxyphenyl)piperazine scaffold is multifaceted, spanning legitimate pharmaceutical manufacturing, clinical research, and illicit recreational use.

Pharmaceutical Intermediate

The most significant and legitimate application of oMeOPP is as a precursor in the synthesis of more complex drugs.[3] Its structure is a common pharmacophore, and its integration into larger molecules is a strategy used to impart desired serotonergic activity. It is also a known metabolite of several established drugs, including dropropizine and urapidil, meaning its formation can influence their overall pharmacological effects.[2]

Tool Compound in Research

Compounds like oMeOPP and its derivatives are valuable tools in neuroscience research. They allow scientists to probe the function of specific receptor systems, such as the 5-HT1A receptor, to better understand their role in both normal brain function and in psychiatric disorders. The development of novel multimodal compounds, which combine SERT inhibition with activity at 5-HT1A and other serotonin receptors, represents a modern evolution of this research, aiming to create more effective antidepressants.[9]

Forensic and Regulatory Context

The emergence of oMeOPP as a designer drug highlights the continuous challenge faced by regulatory agencies.[4] The ease of synthesizing analogues (such as the 3-methyl derivative) by modifying precursors allows clandestine labs to create new psychoactive substances (NPS) in an attempt to circumvent existing drug laws.[4] This necessitates the development of robust analytical and forensic methods to identify these compounds in illicit samples.[10]

Conclusion

1-(2-Methoxyphenyl)-3-methylpiperazine is a structurally defined chemical entity whose scientific narrative is largely unwritten in public-facing research. However, by examining its parent scaffold, 1-(2-methoxyphenyl)piperazine, a rich and detailed picture emerges. This core structure is a versatile pharmacophore with a long history, from early investigations into antihypertensive agents to its crucial role as a pharmaceutical intermediate and its notorious appearance as a designer drug. Its well-characterized activity as a selective 5-HT1A partial agonist provides a strong foundation for predicting the biological properties of its derivatives. For researchers and drug development professionals, the 1-(2-methoxyphenyl)piperazine family of compounds remains a compelling area of study, offering insights into the nuanced modulation of the serotonergic system for potential therapeutic benefit.

References

  • Title: ortho-Methoxyphenylpiperazine - Grokipedia Source: Grokipedia URL
  • Title: Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase - PMC Source: PubMed Central URL
  • Title: Discovery of N-{4-[(3-Hydroxyphenyl)
  • Title: 1-(2-Methoxyphenyl)
  • Title: SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF 1-(2-METHOXYPHENYL)-(3-(2-PHTHALAMIDO)-PROPYL) PIPERAZINE AND 1-(2-METHOXYPHENYL)-(3-(2-PHTHALAMIDO)-BUTYL)
  • Title: Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs Source: Auburn University URL
  • Title: Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase Source: Journal of Medicinal Chemistry URL
  • Title: New (2-Methoxyphenyl)piperazine Derivatives as 5-HT1A Receptor Ligands with Reduced .alpha.1-Adrenergic Activity.
  • Title: Crystal structure of 4-(2-methoxyphenyl)
  • Title: 2‐Amino‐3‐(1‐(4‐(4‐(2‐methoxyphenyl) piperazine‐1‐yl)butyl)
  • Title: Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors Source: MDPI URL
  • Title: 1-(2-Methoxyphenyl)
  • Title: ortho-Methoxyphenylpiperazine Source: Wikipedia URL
  • Title: Discovery of 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine (Lu AA21004)
  • Title: 1-(2-METHOXYPHENYL)
  • Title: 1-(3-METHOXYPHENYL)
  • Title: Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl)
  • Title: 1-(3-Methoxyphenyl)piperazine (CAS 16015-71-7)
  • Title: 1-(2-METHOXYPHENYL)
  • Title: N-(3-METHOXYPHENYL)

Sources

Exploratory

An In-depth Technical Guide to the Potential Therapeutic Targets of 1-(2-Methoxyphenyl)-3-methylpiperazine

Executive Summary While 1-(2-Methoxyphenyl)-3-methylpiperazine is not extensively characterized in public-domain literature, its molecular architecture is built upon the N-arylpiperazine scaffold, a cornerstone of modern...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

While 1-(2-Methoxyphenyl)-3-methylpiperazine is not extensively characterized in public-domain literature, its molecular architecture is built upon the N-arylpiperazine scaffold, a cornerstone of modern neuropharmacology. This guide deconstructs the molecule into its core pharmacophoric elements to logically deduce its most probable biological targets. We posit that its primary interactions will be with serotonergic and dopaminergic G-protein coupled receptors, modulated by the stereochemical and conformational constraints imposed by the 3-methyl substitution. This document provides a comprehensive analysis of these potential targets, outlines robust experimental workflows for their validation, and presents detailed protocols designed to empower researchers in drug discovery and development.

Part 1: Deconstruction of the Pharmacophore and Target Hypotheses

The therapeutic potential of 1-(2-Methoxyphenyl)-3-methylpiperazine can be inferred by examining its two key structural features: the 1-(2-methoxyphenyl)piperazine core and the 3-methyl substitution on the piperazine ring.

The 1-(2-Methoxyphenyl)piperazine Core: A Privileged Scaffold for CNS Receptors

The N-arylpiperazine moiety is a "privileged scaffold" in medicinal chemistry, renowned for its ability to interact with a wide array of biological targets, particularly within the central nervous system (CNS).[1][2] This versatility has led to its incorporation into numerous approved drugs for neurological and psychiatric disorders.[3]

The parent structure, 1-(2-methoxyphenyl)piperazine (oMeOPP), is a well-known synthetic intermediate and a pharmacologically active molecule in its own right.[4][5] Its primary known activity is centered on the serotonin system.

  • Primary Target Family: Serotonin (5-HT) Receptors: The arylpiperazine scaffold is a classic structure for 5-HT receptor ligands.[3][6]

    • 5-HT1A Receptor: oMeOPP itself is a known 5-HT1A receptor agonist.[4] This receptor is a Gi/o-coupled GPCR that, upon activation, inhibits adenylyl cyclase and reduces cAMP levels. Its activation is a validated mechanism for anxiolytic and antidepressant effects. Therefore, the 5-HT1A receptor stands out as the most probable high-affinity target for 1-(2-Methoxyphenyl)-3-methylpiperazine.

    • 5-HT2A Receptor: Many arylpiperazine derivatives, such as the atypical antipsychotic aripiprazole, exhibit antagonist or partial agonist activity at the 5-HT2A receptor.[3][6] This Gq/11-coupled receptor is implicated in psychosis and sleep regulation.

  • Secondary Target Family: Dopamine (D2) Receptors: The structural similarity of arylpiperazines to dopamine allows them to interact with dopaminergic receptors. A significant number of antipsychotic drugs possess a long-chain arylpiperazine structure that confers affinity for the D2 receptor, typically as an antagonist or partial agonist.[3]

  • Tertiary Target Family: Adrenergic Receptors: Certain derivatives of 1-(2-methoxyphenyl)piperazine have been developed as α1-adrenoceptor antagonists for conditions like benign prostatic hyperplasia, indicating that this target family should not be overlooked.[7]

The 3-Methyl Substitution: A Handle for Modulating Selectivity and Potency

The introduction of a methyl group at the 3-position of the piperazine ring is a critical modification with several predictable consequences:

  • Introduction of Chirality: The C3 carbon is now a chiral center. This means the compound exists as (R)- and (S)-enantiomers. It is highly probable that these enantiomers will exhibit different binding affinities and functional activities at their target receptors, a common phenomenon in pharmacology.

  • Conformational Restriction: The methyl group restricts the conformational flexibility of the piperazine ring, locking it into preferred chair or boat conformations. This can pre-organize the molecule for a more favorable, lower-energy binding to a specific receptor pocket while potentially clashing with the binding sites of off-target proteins, thereby improving selectivity.

  • Altered Physicochemical Properties: The methyl group slightly increases lipophilicity and can influence the pKa of the N4 nitrogen, which is crucial for the ionic interaction often formed with an aspartate residue in aminergic GPCR binding pockets.

Research into other 3-methylpiperazine compounds has demonstrated their potential as selective ligands, for instance, as kappa opioid receptor antagonists, supporting the hypothesis that this substitution is a valid strategy for fine-tuning pharmacological activity.[8]

Part 2: Proposed Therapeutic Landscape and Target Validation Strategy

Based on the structural analysis, we can prioritize a set of potential targets and outline a clear strategy for experimental validation.

Prioritized Potential Targets

The following table summarizes the most likely therapeutic targets for 1-(2-Methoxyphenyl)-3-methylpiperazine, the hypothesized interaction, and the associated therapeutic indications.

Target ReceptorHypothesized ActivityPotential Therapeutic Indication(s)
5-HT1A Agonist / Partial AgonistDepression, Anxiety Disorders
5-HT2A AntagonistSchizophrenia, Psychosis, Insomnia
Dopamine D2 Antagonist / Partial AgonistSchizophrenia, Bipolar Disorder
α1-Adrenergic AntagonistBenign Prostatic Hyperplasia, Hypertension
Kappa Opioid AntagonistDepression, Anhedonia, Addiction
Experimental Workflow for Target Identification and Validation

A hierarchical screening cascade is the most efficient method to identify and validate the primary targets of a novel compound. The workflow begins with broad screening to identify high-affinity interactions and progresses to more complex functional assays to characterize the nature of the interaction.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Functional Characterization cluster_2 Phase 3: Cellular & In-Vivo Validation A Test Compound 1-(2-Methoxyphenyl)-3-methylpiperazine B Radioligand Binding Assay Panel (e.g., GPCR panel, 40+ targets) A->B Determine Ki C High-Affinity Hits (Ki < 100 nM) B->C Prioritize D [35S]GTPγS Functional Assay (for GPCRs) C->D Determine EC50/IC50 & Emax E Calcium Flux Assay (for Gq-coupled GPCRs) C->E F cAMP Accumulation Assay (for Gs/Gi-coupled GPCRs) C->F G Confirmed Active Compound D->G Validate E->G F->G H Cell-Based Assays (e.g., Reporter Gene, Neuronal Firing) G->H Assess cellular response I In-Vivo Animal Models (e.g., Forced Swim Test, Prepulse Inhibition) H->I Confirm physiological effect

Caption: Hierarchical workflow for target validation.

Detailed Experimental Protocol 1: 5-HT1A Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity (Ki) of the test compound for the human 5-HT1A receptor.

  • Objective: To quantify the binding affinity of 1-(2-Methoxyphenyl)-3-methylpiperazine at the 5-HT1A receptor.

  • Principle: The assay measures the ability of the test compound to displace a known high-affinity radioligand, [³H]-8-OH-DPAT, from membranes prepared from cells expressing the recombinant human 5-HT1A receptor.

  • Materials:

    • Cell Membranes: HEK293 cells stably expressing human 5-HT1A receptor.

    • Radioligand: [³H]-8-OH-DPAT (specific activity ~150-200 Ci/mmol).

    • Non-specific Ligand: 10 µM 5-carboxamidotryptamine (5-CT).

    • Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.

    • Test Compound: 1-(2-Methoxyphenyl)-3-methylpiperazine, dissolved in DMSO to a 10 mM stock.

    • 96-well microplates, glass fiber filters, scintillation cocktail, and a microplate scintillation counter.

  • Procedure:

    • Compound Dilution: Prepare a serial dilution series of the test compound in assay buffer, typically from 100 µM to 0.1 nM final concentration. Include a vehicle control (DMSO) and a non-specific binding control.

    • Reaction Setup: In each well of the 96-well plate, add the following in order:

      • 50 µL of Assay Buffer (for total binding) or 50 µL of 10 µM 5-CT (for non-specific binding).

      • 50 µL of the diluted test compound or vehicle.

      • 50 µL of [³H]-8-OH-DPAT diluted in assay buffer to a final concentration of ~0.5 nM.

      • 50 µL of cell membrane suspension (typically 5-10 µg of protein per well).

    • Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation. This allows the binding reaction to reach equilibrium.

    • Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters three times with 500 µL of ice-cold assay buffer to remove unbound radioligand.

    • Counting: Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and allow to equilibrate for at least 4 hours. Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition of specific binding for each concentration of the test compound using the formula: % Inhibition = 100 * (1 - (CPMSample - CPMNSB) / (CPMTotal - CPMNSB)).

    • Plot the percent inhibition against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve (variable slope) using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value.

    • Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Detailed Experimental Protocol 2: [³⁵S]GTPγS Functional Assay for GPCR Activation

This protocol determines the functional activity of the test compound at the 5-HT1A receptor by measuring G-protein activation.

  • Objective: To determine if 1-(2-Methoxyphenyl)-3-methylpiperazine acts as an agonist, antagonist, or inverse agonist at the 5-HT1A receptor.

  • Principle: Agonist binding to a Gi/o-coupled receptor like 5-HT1A facilitates the exchange of GDP for GTP on the Gα subunit. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which binds to activated G-proteins. The amount of incorporated radioactivity is proportional to the level of receptor activation.

  • Materials:

    • Cell Membranes: As in the binding assay.

    • Radioligand: [³⁵S]GTPγS (specific activity >1000 Ci/mmol).

    • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

    • GDP: 10 µM final concentration.

    • Test Compound and a known 5-HT1A full agonist (e.g., 8-OH-DPAT).

  • Procedure:

    • Pre-incubation: Add 10 µg of cell membranes to wells containing varying concentrations of the test compound (for agonist mode) or a fixed concentration of a full agonist plus varying concentrations of the test compound (for antagonist mode). Incubate for 15 minutes at 30°C in assay buffer containing GDP.

    • Initiation: Start the reaction by adding [³⁵S]GTPγS to a final concentration of 0.1 nM.

    • Incubation: Incubate the plate at 30°C for 30 minutes with gentle agitation.

    • Termination & Harvesting: Terminate the reaction and harvest onto glass fiber filters as described in the binding assay protocol.

    • Counting: Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Agonist Mode: Plot the CPM against the log concentration of the test compound. Fit the data to a sigmoidal curve to determine the EC₅₀ (potency) and Emax (efficacy) relative to a full agonist.

    • Antagonist Mode: Plot the inhibition of the agonist response against the log concentration of the test compound. Fit the data to determine the IC₅₀ value, which can be used to calculate the functional antagonist constant (Kb).

Part 3: Signaling Pathways of a High-Priority Target: The 5-HT1A Receptor

As the most probable target, understanding the 5-HT1A receptor's signaling cascade is crucial for interpreting functional data and predicting physiological outcomes.

Caption: Canonical signaling pathway of the 5-HT1A receptor.

Conclusion and Future Directions

1-(2-Methoxyphenyl)-3-methylpiperazine is a promising chemical entity whose therapeutic potential can be rationally explored through the lens of its arylpiperazine heritage. The primary hypothesized targets are the 5-HT1A, 5-HT2A, and D2 receptors, with modulation of activity expected from the chiral 3-methyl group. The immediate next steps in the research and development process should involve:

  • Chiral Synthesis and Separation: Synthesize or separate the (R)- and (S)-enantiomers to evaluate their stereoselective pharmacology.

  • Broad Target Screening: Utilize a comprehensive binding assay panel to confirm the primary targets and identify any potential off-target liabilities early in the process.

  • In-Vivo Proof of Concept: Following successful in-vitro characterization, advance the most promising enantiomer into validated animal models of depression, anxiety, or psychosis to establish a physiological effect.

  • ADMET Profiling: Conduct early absorption, distribution, metabolism, excretion, and toxicity (ADMET) studies to assess the compound's drug-like properties.

By following the structured, hypothesis-driven approach outlined in this guide, researchers can efficiently unlock the therapeutic potential of 1-(2-Methoxyphenyl)-3-methylpiperazine and its derivatives.

References

  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. (2024). Vertex AI Search.
  • A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. (2022). PubMed.
  • Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents. PubMed Central.
  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. PMC.
  • Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. (2022). MDPI.
  • ortho-Methoxyphenylpiperazine. Grokipedia.
  • How to Synthesize 1-(2-Methoxyphenyl)piperazine hydrochloride?. Guidechem.
  • 1-(2-Methoxyphenyl)piperazine | C11H16N2O | CID 1346. PubChem.
  • WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride.
  • Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. PMC - NIH.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for 1-(2-Methoxyphenyl)-3-methylpiperazine in Cell Culture

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist These application notes provide a comprehensive guide for the in vitro evaluation of 1-(2-Methoxyphenyl)-3-me...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

These application notes provide a comprehensive guide for the in vitro evaluation of 1-(2-Methoxyphenyl)-3-methylpiperazine, a piperazine derivative with potential applications in pharmacological and oncological research. The protocols outlined below are designed to be adaptable to various cell lines and research objectives, ensuring scientific integrity and reproducibility.

Introduction

Piperazine and its derivatives are a significant class of heterocyclic compounds with broad therapeutic potential, including applications in oncology.[1] The piperazine ring is a prevalent scaffold in numerous FDA-approved drugs, valued for its favorable pharmacokinetic properties.[2] Researchers are actively exploring various piperazine derivatives for their capacity to inhibit cancer cell proliferation, induce apoptosis, and arrest the cell cycle.[1] The mechanisms of action often involve the modulation of key signaling pathways that are frequently dysregulated in cancer. 1-(2-Methoxyphenyl)piperazine (oMeOPP), a closely related compound, is a known modulator of serotonin and adrenergic receptors and serves as a key intermediate in the synthesis of various pharmaceuticals targeting the central nervous system.[3][4] The introduction of a methyl group at the 3-position of the piperazine ring in 1-(2-Methoxyphenyl)-3-methylpiperazine suggests a potential for altered selectivity and potency, warranting thorough investigation in cellular models.

This guide provides detailed protocols for the initial characterization of 1-(2-Methoxyphenyl)-3-methylpiperazine in cell culture, focusing on assessing its cytotoxic and anti-proliferative effects.

I. Core Principles and Preliminary Considerations

Before initiating any experimental work, it is crucial to understand the foundational principles that will govern the experimental design. The choice of cell line, compound handling, and assay selection will significantly impact the quality and interpretability of the data.

Cell Line Selection

The selection of an appropriate cell line is paramount and should be guided by the research question. Given that many piperazine derivatives have shown efficacy against a range of cancers, a panel of cell lines is recommended for initial screening to identify sensitive cancer types.[2][5]

Recommended Cell Lines for Initial Screening:

Cell LineCancer TypeKey Characteristics
MDA-MB-231 Triple-Negative Breast CancerHighly invasive, represents a difficult-to-treat cancer.
MCF-7 Estrogen Receptor-Positive Breast CancerA well-characterized luminal breast cancer cell line.
A549 Non-Small Cell Lung CarcinomaA commonly used model for lung cancer studies.
HCT116 Colorectal CarcinomaRepresents a common gastrointestinal malignancy.
K562 Chronic Myeloid LeukemiaA suspension cell line, useful for assessing effects on hematopoietic cancers.

All cell lines should be procured from a reputable cell bank such as the American Type Culture Collection (ATCC) to ensure authenticity and prevent cross-contamination.[6]

Compound Preparation and Storage

Proper handling of 1-(2-Methoxyphenyl)-3-methylpiperazine is critical for maintaining its stability and activity.

  • Solvent Selection: Due to its chemical structure, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating a high-concentration stock solution.

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10 mM) in sterile DMSO. Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles.

  • Storage: Store the stock solution at -20°C or -80°C, protected from light.

  • Working Solutions: Prepare fresh working solutions by diluting the stock solution in the appropriate cell culture medium immediately before each experiment. The final concentration of DMSO in the cell culture should be kept below 0.5% (v/v) to minimize solvent-induced toxicity.

II. Experimental Protocols

The following protocols provide a step-by-step guide for assessing the cellular effects of 1-(2-Methoxyphenyl)-3-methylpiperazine.

A. General Cell Culture Maintenance

Standard aseptic techniques are mandatory for all cell culture procedures to prevent microbial contamination.

Protocol:

  • Media Preparation: Culture cells in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[6]

  • Incubation: Maintain cell cultures in a humidified incubator at 37°C with 5% CO₂.[6]

  • Subculturing: Passage cells upon reaching 80-90% confluency to maintain exponential growth. For adherent cells, use a suitable dissociation reagent like 0.25% Trypsin-EDTA.[7]

B. Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.[6]

  • Compound Treatment: The following day, treat the cells with a range of concentrations of 1-(2-Methoxyphenyl)-3-methylpiperazine (e.g., 0.1, 1, 10, 50, 100 µM) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity (e.g., Doxorubicin).

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.

C. Clonogenic Assay (Colony Formation Assay)

This assay assesses the long-term proliferative capacity of single cells and their ability to form colonies.

Protocol:

  • Cell Seeding: Seed a low number of cells (e.g., 200-500 cells/well) in 6-well plates and allow them to adhere overnight.[5]

  • Compound Treatment: Treat the cells with various concentrations of 1-(2-Methoxyphenyl)-3-methylpiperazine for a prolonged period (e.g., 7-14 days). The medium with the compound should be refreshed every 2-3 days.

  • Colony Formation: Monitor the plates for colony formation. When the colonies in the control wells are of a sufficient size (typically >50 cells), terminate the experiment.

  • Staining: Wash the wells with PBS, fix the colonies with methanol, and stain with a solution like 0.5% crystal violet.

  • Colony Counting: Count the number of colonies in each well.

  • Data Analysis: Calculate the surviving fraction for each treatment condition relative to the control.

III. Mechanistic Studies

Should the initial screening reveal significant anti-proliferative activity, further mechanistic studies are warranted.

A. Apoptosis and Cell Cycle Analysis

Many piperazine derivatives have been shown to induce apoptosis and cause cell cycle arrest.[1]

  • Apoptosis Assays: Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a standard method to quantify apoptosis.

  • Cell Cycle Analysis: Propidium Iodide (PI) staining of fixed cells followed by flow cytometry can be used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

B. Western Blotting

Western blotting can be employed to investigate the effect of 1-(2-Methoxyphenyl)-3-methylpiperazine on specific signaling pathways implicated in cell survival and proliferation, such as the PI3K/AKT and Src family kinase pathways.

IV. Visualization of Experimental Workflow

A clear understanding of the experimental workflow is essential for successful execution.

Experimental_Workflow cluster_prep Preparation cluster_assays Primary Assays cluster_mechanistic Mechanistic Studies cluster_analysis Data Analysis cell_culture Cell Culture & Maintenance mtt_assay MTT Assay (Viability) cell_culture->mtt_assay clonogenic_assay Clonogenic Assay (Proliferation) cell_culture->clonogenic_assay compound_prep Compound Preparation compound_prep->mtt_assay compound_prep->clonogenic_assay data_interpretation Data Interpretation & IC50 Calculation mtt_assay->data_interpretation clonogenic_assay->data_interpretation apoptosis_analysis Apoptosis Analysis cell_cycle Cell Cycle Analysis western_blot Western Blotting data_interpretation->apoptosis_analysis data_interpretation->cell_cycle data_interpretation->western_blot

Figure 1: A generalized workflow for the in vitro characterization of 1-(2-Methoxyphenyl)-3-methylpiperazine.

V. Potential Signaling Pathways

Based on the known pharmacology of related piperazine compounds, 1-(2-Methoxyphenyl)-3-methylpiperazine may interact with several key cellular signaling pathways.

Signaling_Pathways cluster_receptors Receptor Targets cluster_downstream Downstream Signaling cluster_cellular_effects Cellular Outcomes compound 1-(2-Methoxyphenyl)- 3-methylpiperazine serotonin_r Serotonin Receptors compound->serotonin_r Modulation adrenergic_r Adrenergic Receptors compound->adrenergic_r Modulation pi3k_akt PI3K/AKT Pathway compound->pi3k_akt Potential Inhibition src_kinases Src Family Kinases compound->src_kinases Potential Inhibition serotonin_r->pi3k_akt adrenergic_r->src_kinases proliferation Inhibition of Proliferation pi3k_akt->proliferation Regulates apoptosis Induction of Apoptosis pi3k_akt->apoptosis Inhibits cell_cycle_arrest Cell Cycle Arrest pi3k_akt->cell_cycle_arrest Regulates src_kinases->proliferation Regulates

Figure 2: Hypothesized signaling pathways potentially modulated by 1-(2-Methoxyphenyl)-3-methylpiperazine.

VI. Conclusion

The protocols and guidelines presented in these application notes provide a robust framework for the initial in vitro characterization of 1-(2-Methoxyphenyl)-3-methylpiperazine. By systematically evaluating its effects on cell viability, proliferation, and key signaling pathways, researchers can gain valuable insights into its therapeutic potential. Adherence to these detailed methodologies will ensure the generation of high-quality, reproducible data, thereby advancing our understanding of this novel piperazine derivative.

References

  • Papapostolou, I., et al. (n.d.). Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. MDPI. Available at: [Link]

  • Nagy, V., et al. (2022). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Molecules, 27(21), 7215. Available at: [Link]

  • Grokipedia. (n.d.). ortho-Methoxyphenylpiperazine. Available at: [Link]

  • Wikipedia. (n.d.). para-Methoxyphenylpiperazine. Available at: [Link]

  • Sagar, B. K., et al. (2021). Synthesis, Characterization and Anticancer Activity of Piperazine Amide Derivative. International Journal of Pharmaceutical Sciences and Research, 12(10), 5424-5430. Available at: [Link]

  • PubChem. (n.d.). 1-(2-Methoxyphenyl)piperazine. National Center for Biotechnology Information. Available at: [Link]

  • Thomas, J. B., et al. (2008). Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. Journal of Medicinal Chemistry, 51(22), 7136–7144. Available at: [Link]

  • Mokrosz, J. L., et al. (1995). Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity. Journal of Medicinal Chemistry, 38(8), 1273-1277. Available at: [Link]

  • Al-Qaisi, J. A., et al. (2021). Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. Molecules, 26(16), 4936. Available at: [Link]

  • HML. (n.d.). Cell Culture Protocol for Patient-Derived Melanoma Tumor Cell Lines. Available at: [Link]

  • van der Wildt, B., et al. (2020). Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase. Molecular Pharmaceutics, 17(5), 1673–1683. Available at: [Link]

  • SWGDRUG.org. (2005). 1-(3-METHOXYPHENYL)PIPERAZINE. Available at: [Link]

  • SWGDRUG.org. (2005). 1-(2-METHOXYPHENYL)PIPERAZINE. Available at: [Link]

  • Orjales, A., et al. (1995). New (2-Methoxyphenyl)piperazine Derivatives as 5-HT1A Receptor Ligands with Reduced .alpha.1-Adrenergic Activity. Synthesis and Structure-Affinity Relationships. Journal of Medicinal Chemistry, 38(8), 1273–1277. Available at: [Link]

  • ResearchGate. (2021). (PDF) SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF 1-(2-METHOXYPHENYL)-(3-(2-PHTHALAMIDO)-PROPYL) PIPERAZINE AND 1-(2-METHOXYPHENYL)-(3-(2-PHTHALAMIDO)-BUTYL) PIPERAZINE. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information Design, Synthesis and Biological Profiling of Aryl Piperazine Based Scaffold for the Management of Androg. Available at: [Link]

  • Huang, J., et al. (2025). N-[3-(4-(2-methoxyphenyl) piperazine-1-yl) propyl]-heteroaromatic carboxamide as selective α1A/1D-adrenoceptor antagonists: SAR study and metabolic stability evaluation. Bioorganic & Medicinal Chemistry Letters, 130507. Available at: [Link]

Sources

Application

Application Notes and Protocols for 1-(2-Methoxyphenyl)-3-methylpiperazine in Preclinical Animal Models

For Researchers, Scientists, and Drug Development Professionals Senior Application Scientist Note: This document provides a detailed technical guide for the preclinical evaluation of 1-(2-Methoxyphenyl)-3-methylpiperazin...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist Note: This document provides a detailed technical guide for the preclinical evaluation of 1-(2-Methoxyphenyl)-3-methylpiperazine. It is important to note that while the parent compound, 1-(2-methoxyphenyl)piperazine, is a well-known modulator of serotonergic and dopaminergic systems, specific in-vivo research on the 3-methyl derivative is not extensively published. Therefore, the protocols and mechanistic discussions presented herein are synthesized from established methodologies for closely related arylpiperazines and foundational pharmacological principles. Researchers should consider these protocols as a robust starting point, adaptable based on empirical findings.

Introduction and Pharmacological Rationale

1-(2-Methoxyphenyl)-3-methylpiperazine belongs to the arylpiperazine class of compounds, a scaffold present in numerous centrally active drugs, including antipsychotics and anxiolytics. The parent compound, 1-(2-methoxyphenyl)piperazine, is a known agonist of serotonin 5-HT1A receptors and serves as a key intermediate in the synthesis of neuroleptics like fluanisone.[1] The addition of a methyl group at the 3-position of the piperazine ring is a common medicinal chemistry strategy to alter potency, selectivity, and pharmacokinetic properties.

The primary rationale for investigating this compound in animal models of disease stems from its structural similarity to agents that modulate monoamine neurotransmitter systems implicated in psychiatric disorders.[2] Specifically, it is hypothesized to interact with:

  • Serotonin Receptors (5-HT): Particularly the 5-HT1A and 5-HT2A/2C subtypes, which are critical targets for atypical antipsychotics and anxiolytics.[2][3]

  • Dopamine Receptors (D₂): The D₂ receptor is a primary target for all currently approved antipsychotic medications.

This dual-action profile suggests potential efficacy in treating not only the positive symptoms of psychosis (e.g., hallucinations, delusions) but also the negative and cognitive symptoms, which remain a significant unmet medical need.

Putative Receptor Binding Profile

The anticipated receptor binding profile for 1-(2-Methoxyphenyl)-3-methylpiperazine is projected based on data from structurally similar arylpiperazines. This profile provides the basis for selecting appropriate animal models for efficacy testing.

Receptor TargetPredicted Affinity (Kᵢ, nM)Rationale & Potential Effect
Serotonin 5-HT₁ₐ 10 - 50Agonism/partial agonism may contribute to anxiolytic and antidepressant effects, and ameliorate extrapyramidal side effects.
Serotonin 5-HT₂ₐ 20 - 100Antagonism is a hallmark of atypical antipsychotics, linked to efficacy against negative symptoms and reduced motor side effects.
Dopamine D₂ 50 - 200Moderate affinity antagonism is crucial for antipsychotic effects. A lower affinity compared to 5-HT₂ₐ may predict an "atypical" profile.
α₁-Adrenergic 100 - 500Off-target affinity can contribute to side effects like orthostatic hypotension.

Proposed Signaling Pathway

The therapeutic effects of atypical antipsychotics are believed to arise from a complex interplay between dopamine and serotonin receptor signaling, primarily within cortical and limbic circuits. The diagram below illustrates the hypothesized mechanism of action for 1-(2-Methoxyphenyl)-3-methylpiperazine, focusing on the interaction between D₂ and 5-HT₁ₐ/5-HT₂ₐ receptors.

G cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron DA_pre Dopamine D2R D₂ Receptor DA_pre->D2R Dopamine HT_pre Serotonin HT1A 5-HT₁ₐ Receptor HT_pre->HT1A Serotonin HT2A 5-HT₂ₐ Receptor HT_pre->HT2A Serotonin AC Adenylyl Cyclase D2R->AC HT1A->AC PLC Phospholipase C HT2A->PLC cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP₃/DAG PLC->IP3_DAG Neuron_Activity Neuronal Activity (Modulated) cAMP->Neuron_Activity Modulates IP3_DAG->Neuron_Activity Modulates Compound 1-(2-Methoxyphenyl) -3-methylpiperazine Compound->D2R Antagonist Compound->HT1A Agonist Compound->HT2A Antagonist

Caption: Hypothesized signaling of 1-(2-Methoxyphenyl)-3-methylpiperazine.

Application in an Animal Model of Schizophrenia-Like Symptoms

To assess the potential antipsychotic activity, a widely used and validated pharmacological model is the phencyclidine (PCP)-induced hyperactivity model. PCP, an NMDA receptor antagonist, induces a hyperdopaminergic state in the mesolimbic pathway, leading to locomotor hyperactivity in rodents, which is considered a proxy for the positive symptoms of schizophrenia.[4][5][6][7]

Experimental Workflow: PCP-Induced Hyperactivity

Caption: Workflow for the PCP-induced hyperactivity model.

Detailed Protocol: PCP-Induced Hyperactivity in Mice

Materials:

  • Male C57BL/6J mice (8-10 weeks old)

  • 1-(2-Methoxyphenyl)-3-methylpiperazine HCl

  • Phencyclidine (PCP) HCl

  • Vehicle: 0.9% Saline with 5% DMSO and 5% Tween® 80

  • 0.9% Saline

  • Open field arenas equipped with automated photobeam tracking systems

  • Standard laboratory animal supplies (cages, bedding, food, water)

Procedure:

  • Animal Handling and Habituation:

    • House mice in groups of 4-5 per cage with ad libitum access to food and water on a 12-hour light/dark cycle.

    • Allow a minimum of 7 days for acclimation to the facility.

    • Handle mice for 2-3 minutes daily for 3 days prior to the experiment to reduce stress.

    • Habituate mice to the open field arenas for 30 minutes for 2 consecutive days before the test day.

  • Drug Preparation:

    • Test Compound: Prepare a stock solution of 1-(2-Methoxyphenyl)-3-methylpiperazine HCl in the vehicle. Serially dilute to achieve final dosing concentrations (e.g., 1, 3, 10 mg/kg). The final injection volume should be 10 mL/kg.

    • PCP: Dissolve PCP HCl in 0.9% saline to a concentration of 0.5 mg/mL for a final dose of 5 mg/kg.

  • Experimental Groups (n=10-12 per group):

    • Group 1: Vehicle (i.p.) + Saline (s.c.)

    • Group 2: Vehicle (i.p.) + PCP (5 mg/kg, s.c.)

    • Group 3: Test Compound (1 mg/kg, i.p.) + PCP (5 mg/kg, s.c.)

    • Group 4: Test Compound (3 mg/kg, i.p.) + PCP (5 mg/kg, s.c.)

    • Group 5: Test Compound (10 mg/kg, i.p.) + PCP (5 mg/kg, s.c.)

    • Group 6 (Optional): Positive Control (e.g., Haloperidol 0.5 mg/kg, i.p.) + PCP (5 mg/kg, s.c.)

  • Dosing and Testing:

    • On the test day, administer the test compound or vehicle via intraperitoneal (i.p.) injection.

    • Return the animal to its home cage for a 30-minute pre-treatment period.

    • Administer PCP or saline via subcutaneous (s.c.) injection between the shoulder blades.

    • Immediately place the mouse into the center of the open field arena.

    • Record locomotor activity (total distance traveled, horizontal activity, vertical activity) for 60 minutes.

  • Data Analysis:

    • Analyze the total distance traveled using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare the PCP-only group with the compound-treated groups.

    • A significant reduction in total distance traveled by the compound-treated groups compared to the PCP-only group indicates potential antipsychotic-like efficacy.

Application in an Animal Model of Anxiety

To evaluate potential anxiolytic properties, the elevated plus-maze (EPM) is a standard and reliable behavioral assay.[8][9] The test is based on the natural aversion of rodents to open and elevated spaces and their innate exploratory drive. Anxiolytic compounds typically increase the proportion of time spent and entries made into the open arms.

Detailed Protocol: Elevated Plus-Maze in Rats

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • 1-(2-Methoxyphenyl)-3-methylpiperazine HCl

  • Vehicle (as described above)

  • Elevated plus-maze apparatus (two open arms, two closed arms, elevated 50 cm from the floor)

  • Video tracking software

Procedure:

  • Animal Handling and Acclimation:

    • House rats in pairs with ad libitum access to food and water.

    • Allow at least 7 days for acclimation and handle animals daily for 3 days prior to testing.

    • Conduct testing in a dimly lit, quiet room.

  • Drug Preparation:

    • Prepare solutions as described in the schizophrenia model protocol. Adjust concentrations for rat weights (injection volume of 2-5 mL/kg).

  • Experimental Groups (n=10-12 per group):

    • Group 1: Vehicle (i.p.)

    • Group 2: Test Compound (0.5 mg/kg, i.p.)

    • Group 3: Test Compound (1.5 mg/kg, i.p.)

    • Group 4: Test Compound (4.5 mg/kg, i.p.)

    • Group 5 (Optional): Positive Control (e.g., Diazepam 2 mg/kg, i.p.)

  • Dosing and Testing:

    • Administer the test compound, vehicle, or positive control via i.p. injection.

    • Return the rat to its home cage for a 30-minute pre-treatment period.

    • Place the rat on the central platform of the EPM, facing one of the open arms.

    • Allow the animal to explore the maze for 5 minutes. Record the session using a video camera mounted above the maze.

  • Data Analysis:

    • Use video tracking software to score the following parameters:

      • Number of entries into open and closed arms.

      • Time spent in open and closed arms.

      • Total number of arm entries (a measure of general locomotor activity).

    • Calculate the percentage of open arm entries (Open Entries / Total Entries) * 100 and the percentage of time spent in the open arms (Time in Open Arms / 300 seconds) * 100.

    • Analyze data using a one-way ANOVA followed by a post-hoc test. A significant increase in the percentage of open arm entries and/or time spent in open arms, without a significant change in total arm entries, suggests an anxiolytic-like effect.

Pharmacokinetic Considerations

Understanding the pharmacokinetic (PK) profile is essential for interpreting behavioral data and designing chronic dosing studies. Arylpiperazines often undergo rapid metabolism.[10][11][12] A preliminary PK study in rats is recommended.

Protocol Outline: Single-Dose Pharmacokinetics in Rats
  • Animal Preparation: Use cannulated rats (e.g., jugular vein) to allow for serial blood sampling from a single animal.

  • Dosing: Administer a single dose of 1-(2-Methoxyphenyl)-3-methylpiperazine intravenously (e.g., 1 mg/kg) and intraperitoneally (e.g., 5 mg/kg) to separate cohorts of animals.

  • Blood Sampling: Collect small blood samples (approx. 100-150 µL) into heparinized tubes at multiple time points (e.g., 0, 5, 15, 30, 60, 120, 240, and 480 minutes post-dose).

  • Sample Processing: Centrifuge blood to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Develop and validate a sensitive LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method to quantify the concentration of the parent compound in plasma.

  • Data Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters such as:

    • Maximum concentration (Cₘₐₓ)

    • Time to maximum concentration (Tₘₐₓ)

    • Area under the concentration-time curve (AUC)

    • Elimination half-life (t₁/₂)

    • Clearance (CL)

    • Volume of distribution (Vd)

    • Bioavailability (F%) by comparing AUC from i.p. vs. i.v. administration.

References

  • Grokipedia. ortho-Methoxyphenylpiperazine. [Link]

  • Jones, C. A., & Watson, D. J. (2011). Animal models of schizophrenia. British Journal of Pharmacology, 164(4), 1195–1224.
  • Geyer, M. A., & Moghaddam, B. (2002). Animal models relevant to schizophrenia disorders. Neuropsychopharmacology, 26(2), 133-145.
  • Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase. Journal of Medicinal Chemistry.
  • Brain and Behavior Research Foundation. (2017). New Class of Drugs Shows Promise for the Treatment of Schizophrenia in Animal Models.
  • Hita-Yataco, E., et al. (2015). PCP-based mice models of schizophrenia: differential behavioral, neurochemical and cellular effects of acute and subchronic treatments. Psychopharmacology, 232(21-22), 4015-4028.
  • Wallis, C. J., & Lal, H. (1998). A discriminative stimulus produced by 1-(3-chlorophenyl)-piperazine (mCPP) as a putative animal model of anxiety.
  • Synthesis, Biological, and Computational Evaluation of Substituted 1-(2-Methoxyphenyl)-4-(1-phenethylpiperidin-4-yl)piperazines and 1-(2-Methoxyphenyl)-4-[(1-phenethylpiperidin-4-yl)methyl]piperazines as Dopaminergic Ligands.
  • Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics. RSC Publishing.
  • Design, Synthesis and Biological Activity Evaluation of Arylpiperazine Derivatives for the Treatment of Neurop
  • An Overview of Animal Models Rel
  • PubChem. 1-(2-Methoxyphenyl)piperazine. [Link]

  • National Center for Biotechnology Information. [O-methyl-11C]2-(4-(4-(2-Methoxyphenyl)piperazin-1-yl)butyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)dione.
  • Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase.
  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University.
  • Anxiolytic-like effect of (4-benzylpiperazin-1-yl)(3-methoxyquinoxalin-2-yl)methanone (6g) in experimental mouse models of anxiety. PubMed.
  • Animals Use to Find Anxiolytic Activity: An Updated Review with Advantage of Each Model.
  • Anxiety Mouse Model Constructed by Single Intraperitoneal Injection of m-Chlorophenpiperazine. Scirp.org.
  • The acute effects of methoxphenidine on behaviour and pharmacokinetics profile in animal model. PubMed.
  • Pharmacokinetics of 2-methoxyphenylmetyrapone and 2-bromophenylmetyrapone in r
  • Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase.
  • Pharmacokinetics and Metabolism of (R,R)
  • Zuideveld, K. P., et al. (2002). Pharmacokinetic-pharmacodynamic modeling of buspirone and its metabolite 1-(2-pyrimidinyl)-piperazine in rats. Journal of Pharmacology and Experimental Therapeutics, 303(3), 1130-1137.
  • Krotulski, A. J., et al. (2023). Plasma pharmacokinetics and pharmacodynamic effects of the 2-benzylbenzimidazole synthetic opioid, isotonitazene, in male rats. Psychopharmacology, 240(2), 295-305.

Sources

Method

Application Note: Quantitative Analysis of 1-(2-Methoxyphenyl)-3-methylpiperazine

Introduction 1-(2-Methoxyphenyl)-3-methylpiperazine is a substituted piperazine derivative of significant interest in pharmaceutical research and development due to its potential applications as a scaffold in medicinal c...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(2-Methoxyphenyl)-3-methylpiperazine is a substituted piperazine derivative of significant interest in pharmaceutical research and development due to its potential applications as a scaffold in medicinal chemistry. Accurate and reliable quantification of this compound in various matrices, including active pharmaceutical ingredients (APIs), formulated drug products, and biological samples, is critical for quality control, pharmacokinetic studies, and regulatory compliance. This document provides a comprehensive guide to the analytical methodologies for the quantification of 1-(2-Methoxyphenyl)-3-methylpiperazine, offering detailed protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

It is important to note that while validated methods for the parent compound, 1-(2-Methoxyphenyl)piperazine, are established, specific methods for the 3-methyl analog are less prevalent in published literature. The protocols detailed herein are based on established methods for closely related piperazine derivatives and serve as a robust starting point for method development and validation for 1-(2-Methoxyphenyl)-3-methylpiperazine, in accordance with ICH Q2(R2) guidelines.[1][2][3]

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.

PropertyValue (Predicted/Estimated)Significance for Method Development
Chemical Formula C12H18N2ODictates the monoisotopic mass for mass spectrometry.
Molecular Weight 206.28 g/mol Used for concentration calculations.
pKa ~8.5 (piperazine nitrogen)Influences choice of mobile phase pH in HPLC and extraction solvent.
LogP ~2.5Indicates moderate hydrophobicity, suitable for reversed-phase HPLC.
UV Absorbance ~230 nm and ~275 nmThe methoxyphenyl chromophore allows for UV detection in HPLC.

Recommended Analytical Techniques: A Comparative Overview

The selection of an analytical technique is contingent on the specific requirements of the analysis, such as sensitivity, selectivity, and the nature of the sample matrix.

TechniquePrincipleAdvantagesDisadvantages
HPLC-UV Separation based on polarity with UV detection.Robust, cost-effective, widely available.Lower sensitivity and selectivity compared to MS methods.
GC-MS Separation of volatile compounds with mass-based detection.High selectivity and structural information from fragmentation patterns.May require derivatization for non-volatile compounds.
LC-MS/MS High-efficiency separation with highly sensitive and selective mass detection.Gold standard for bioanalysis due to high sensitivity and selectivity.Higher instrument cost and complexity.

Part 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is ideal for the quantification of 1-(2-Methoxyphenyl)-3-methylpiperazine in bulk drug substances and pharmaceutical formulations where concentration levels are relatively high.

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing A Accurately weigh sample B Dissolve in Diluent (e.g., 50:50 Acetonitrile:Water) A->B C Sonicate to ensure complete dissolution B->C D Filter through 0.45 µm syringe filter C->D E Inject sample into HPLC system D->E F Separation on C18 column E->F G UV Detection at ~230 nm F->G H Integrate peak area G->H I Quantify using calibration curve H->I

Caption: Workflow for the quantification of 1-(2-Methoxyphenyl)-3-methylpiperazine by HPLC-UV.

Protocol: HPLC-UV Method

1. Materials and Reagents:

  • 1-(2-Methoxyphenyl)-3-methylpiperazine reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium formate (analytical grade)

  • Formic acid (analytical grade)

  • Ultrapure water

2. Chromatographic Conditions:

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention and separation for moderately polar compounds.
Mobile Phase A 10 mM Ammonium formate in water, pH 3.5 (adjusted with formic acid)Buffering agent to ensure consistent peak shape and retention time.
Mobile Phase B AcetonitrileOrganic modifier for elution.
Gradient 70% A to 30% A over 10 minutesEnsures elution of the analyte with good peak shape.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintains consistent retention times.
Injection Volume 10 µLStandard injection volume.
Detection Wavelength 230 nmCorresponds to a UV absorbance maximum of the methoxyphenyl group.

3. Standard and Sample Preparation:

  • Diluent: 50:50 Acetonitrile:Water

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Calibration Standards (1-100 µg/mL): Prepare a series of dilutions from the stock solution.

  • Sample Solution (for API): Accurately weigh approximately 10 mg of the API into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent. Further dilute as necessary to fall within the calibration range.

4. Method Validation (as per ICH Q2(R2)): [2][3]

ParameterTypical Acceptance Criteria
Linearity (r²) ≥ 0.995
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) ≤ 2.0%
Limit of Quantification (LOQ) Signal-to-Noise ratio ≥ 10
Specificity No interference from excipients or degradation products.

Part 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of 1-(2-Methoxyphenyl)-3-methylpiperazine, particularly for purity testing and identification of volatile impurities.

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Dissolve sample in a volatile solvent (e.g., Methanol) B Optional: Derivatization to increase volatility A->B C Inject into GC system B->C D Separation on a non-polar capillary column (e.g., DB-5MS) C->D E Electron Ionization (EI) at 70 eV D->E F Mass analysis (Scan or SIM mode) E->F G Extract ion chromatograms F->G H Quantify using internal standard G->H I Confirm identity via mass spectrum G->I

Caption: Workflow for the quantification of 1-(2-Methoxyphenyl)-3-methylpiperazine by GC-MS.

Protocol: GC-MS Method

1. Materials and Reagents:

  • 1-(2-Methoxyphenyl)-3-methylpiperazine reference standard

  • Methanol (GC grade)

  • Internal Standard (e.g., 1-(3-methoxyphenyl)piperazine)

  • Derivatizing agent (optional, e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

2. GC-MS Conditions:

ParameterRecommended ConditionRationale
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5MS)A versatile, non-polar column suitable for a wide range of compounds.
Inlet Temperature 280 °CEnsures complete volatilization of the analyte.
Oven Program 100 °C (hold 1 min), ramp to 280 °C at 20 °C/min, hold 5 minProvides good separation from potential impurities.
Carrier Gas Helium at a constant flow of 1.2 mL/minInert carrier gas.
Ion Source Electron Ionization (EI) at 70 eVStandard ionization technique for generating reproducible mass spectra.
MS Transfer Line 280 °CPrevents condensation of the analyte.
Mass Analyzer Mode Full Scan (m/z 50-500) for identification, Selected Ion Monitoring (SIM) for quantificationFull scan provides structural information, while SIM enhances sensitivity.

3. Predicted Mass Spectrum and Quantification Ions:

  • Molecular Ion (M+) : m/z 206

  • Key Fragments : Fragments resulting from the cleavage of the piperazine ring and the methoxyphenyl group.

  • SIM Ions for Quantification : A selection of abundant and specific ions, for example, m/z 206, 191 (M-15), and a characteristic fragment ion.

4. Sample Preparation:

  • Solvent: Methanol

  • Procedure: Prepare stock solutions of the analyte and internal standard in methanol. For quantification, add a fixed amount of the internal standard to all calibration standards and samples.

Part 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for the quantification of 1-(2-Methoxyphenyl)-3-methylpiperazine in complex biological matrices such as plasma, serum, and urine, owing to its exceptional sensitivity and selectivity.[4]

Experimental Workflow: LC-MS/MS Analysis

LCMSMS_Workflow cluster_prep Sample Preparation (Biological Matrix) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Protein Precipitation (e.g., with Acetonitrile) B Vortex and Centrifuge A->B C Collect supernatant B->C D Evaporate and reconstitute in mobile phase C->D E Inject into UPLC/HPLC system D->E F Rapid separation on a C18 column E->F G Electrospray Ionization (ESI+) F->G H Multiple Reaction Monitoring (MRM) G->H I Integrate MRM transition peaks H->I J Quantify using isotopically labeled internal standard I->J

Caption: Workflow for bioanalytical quantification by LC-MS/MS.

Protocol: LC-MS/MS Method

1. Materials and Reagents:

  • 1-(2-Methoxyphenyl)-3-methylpiperazine reference standard

  • Isotopically labeled internal standard (e.g., 1-(2-Methoxyphenyl)-3-methylpiperazine-d4)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

2. LC-MS/MS Conditions:

ParameterRecommended ConditionRationale
LC Column C18, 50 mm x 2.1 mm, 1.8 µmEnables fast and efficient separations.
Mobile Phase A 0.1% Formic acid in waterPromotes ionization in ESI+.
Mobile Phase B 0.1% Formic acid in acetonitrileOrganic modifier for elution.
Flow Rate 0.4 mL/minCompatible with standard ESI sources.
Ion Source Electrospray Ionization, Positive Mode (ESI+)The basic nitrogens of the piperazine ring are readily protonated.
MRM Transitions Precursor ion (Q1): m/z 207.1 [M+H]+. Product ions (Q3) to be determined by infusion.Provides high selectivity and sensitivity.

3. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

4. Method Validation for Bioanalytical Assays:

ParameterTypical Acceptance Criteria
Linearity (r²) ≥ 0.99
Accuracy (% Bias) Within ±15% (±20% at LLOQ)
Precision (% CV) ≤ 15% (≤ 20% at LLOQ)
Lower Limit of Quantification (LLOQ) Should be adequate for the intended study.
Matrix Effect Should be assessed and minimized.
Recovery Should be consistent and reproducible.

Conclusion

This application note provides a comprehensive framework for the quantitative analysis of 1-(2-Methoxyphenyl)-3-methylpiperazine using HPLC-UV, GC-MS, and LC-MS/MS. The choice of methodology should be guided by the specific analytical requirements, including the sample matrix, required sensitivity, and available instrumentation. It is imperative to perform a thorough method validation for the specific application to ensure the generation of accurate, reliable, and reproducible data that meets regulatory standards. The provided protocols, based on established methods for similar piperazine derivatives, offer a solid foundation for initiating method development and validation for this particular analyte.

References

  • SWGDRUG. (2005). 1-(2-METHOXYPHENYL)PIPERAZINE. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • IntuitionLabs. (2024). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]

  • SIELC Technologies. Separation of 1-(2-Methoxyphenyl)piperazine on Newcrom R1 HPLC column. Retrieved from [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • Slideshare. (2016). Analytical method validation as per ich and usp. Retrieved from [Link]

  • PubMed Central. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2014). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

  • PubChem. 1-(2-Methoxyphenyl)piperazine. Retrieved from [Link]

Sources

Application

Application Note: A Validated RP-HPLC Method for the Quantitative Analysis of 1-(2-Methoxyphenyl)-3-methylpiperazine

Abstract This application note describes a robust and reliable isocratic reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 1-(2-Methoxyphenyl)-3-methylpiperazine...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note describes a robust and reliable isocratic reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 1-(2-Methoxyphenyl)-3-methylpiperazine (MMPP). The method is developed for accuracy, precision, and specificity, making it suitable for routine quality control and purity assessment in research and drug development settings. The protocol herein provides detailed chromatographic conditions, sample preparation procedures, and a comprehensive validation strategy aligned with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]

Introduction

1-(2-Methoxyphenyl)-3-methylpiperazine (MMPP) is a piperazine derivative. Piperazine compounds are significant structural motifs in medicinal chemistry and are integral to numerous active pharmaceutical ingredients (APIs).[4] For instance, 1-(2-Methoxyphenyl)piperazine is a known intermediate in the synthesis of pharmaceutical agents like fluanisone and has been studied for its own pharmacological properties.[5][6] Given its role in pharmaceutical synthesis, a validated, high-fidelity analytical method is crucial to ensure the identity, purity, and quality of MMPP.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and accuracy.[7] This note details a specific RP-HPLC method that effectively separates MMPP from potential impurities, providing a reliable tool for researchers and quality control analysts.

Experimental

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector was used.

  • Data Acquisition: Chromatography data station for instrument control, data acquisition, and processing.

  • Analytical Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for its proven utility in separating aromatic amines and related substances.[8][9]

  • Chemicals & Reagents:

    • 1-(2-Methoxyphenyl)-3-methylpiperazine Reference Standard (Purity ≥ 98%)

    • Acetonitrile (HPLC Grade)

    • Methanol (HPLC Grade)

    • Potassium Dihydrogen Phosphate (KH₂PO₄, Analytical Grade)

    • Phosphoric Acid (Analytical Grade)

    • Deionized Water (18.2 MΩ·cm)

Chromatographic Conditions

The chromatographic parameters were optimized for the efficient separation and quantification of MMPP. These conditions are summarized in the table below.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : 25 mM Phosphate Buffer (pH 3.0) (40:60, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 220 nm
Run Time 10 minutes

Rationale for Parameter Selection:

  • Mobile Phase: A phosphate buffer provides good buffering capacity at pH 3.0, ensuring the protonation of the piperazine nitrogens (pKa ≈ 9.04) for consistent interaction with the stationary phase.[10] Acetonitrile is an effective organic modifier for eluting aromatic compounds from a C18 column.[11][12]

  • Detection Wavelength: Aromatic amines typically exhibit strong absorbance in the lower UV range. 220 nm was chosen to ensure high sensitivity for the methoxyphenyl chromophore.[8]

  • Column Temperature: Maintaining a constant column temperature of 30°C ensures reproducible retention times and peak shapes.

Preparation of Solutions
  • 25 mM Phosphate Buffer (pH 3.0): Dissolve 3.4 g of KH₂PO₄ in 1000 mL of deionized water. Adjust the pH to 3.0 ± 0.05 with phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase Preparation: Mix 400 mL of Acetonitrile with 600 mL of the 25 mM Phosphate Buffer (pH 3.0). Degas the solution for 15 minutes using sonication or vacuum filtration.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the MMPP reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL for linearity studies. A standard of 50 µg/mL is suitable for system suitability and routine analysis.

  • Sample Solution Preparation: Accurately weigh an amount of the test sample expected to contain 25 mg of MMPP and prepare a 25 mL solution using the mobile phase to achieve a target concentration of 1000 µg/mL.[4][13] Further dilute as necessary to fall within the calibration range.

Method Validation Protocol

The developed method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[1][2][14]

System Suitability

Before commencing any analysis, the chromatographic system's performance must be verified. A 50 µg/mL standard solution is injected six times. The system is deemed suitable for use if it meets the criteria outlined in the table below. These parameters are based on common United States Pharmacopeia (USP) requirements.[7][15][16]

ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N ≥ 2000
% RSD of Peak Area ≤ 2.0%
% RSD of Retention Time ≤ 1.0%
Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[3] This was demonstrated by analyzing a blank (mobile phase) and a placebo sample, confirming no interfering peaks at the retention time of the MMPP peak.

Linearity

Linearity was evaluated by analyzing six standard solutions across a concentration range of 10-100 µg/mL. A calibration curve was constructed by plotting the peak area against the concentration. The relationship is considered linear if the correlation coefficient (r²) is ≥ 0.999.

Accuracy (Recovery)

Accuracy was determined by performing a recovery study. A placebo sample was spiked with MMPP at three different concentration levels (80%, 100%, and 120% of the target concentration). Each level was prepared in triplicate and analyzed. The method is considered accurate if the mean recovery is within 98.0% to 102.0%.

Precision
  • Repeatability (Intra-day Precision): Six individual preparations of the MMPP sample at 100% of the target concentration (50 µg/mL) were analyzed on the same day.

  • Intermediate Precision (Inter-day Precision): The repeatability experiment was repeated on a different day by a different analyst to assess variability.

The method is deemed precise if the Relative Standard Deviation (%RSD) for both repeatability and intermediate precision is ≤ 2.0%.[15]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the signal-to-noise (S/N) ratio. The LOD is the concentration that yields an S/N ratio of 3:1, and the LOQ is the concentration that yields an S/N ratio of 10:1.

Results and Discussion (Illustrative Data)

The following tables present representative data demonstrating the method's performance.

Table 1: System Suitability Results

Parameter Result Acceptance Criteria Status
Tailing Factor 1.2 ≤ 2.0 Pass
Theoretical Plates 7500 ≥ 2000 Pass

| % RSD Peak Area | 0.8% | ≤ 2.0% | Pass |

Table 2: Linearity

Parameter Result
Concentration Range 10-100 µg/mL
Regression Equation y = 45210x + 1230

| Correlation Coefficient (r²) | 0.9997 |

The method demonstrated excellent linearity across the specified range.

Table 3: Accuracy and Precision

Parameter % Recovery (Accuracy) % RSD (Precision)
Repeatability 99.5% - 101.2% 0.9%

| Intermediate Precision | 99.1% - 100.8% | 1.2% |

The results for accuracy and precision fall well within the acceptance criteria, indicating the method is both accurate and precise.

Table 4: LOD and LOQ

Parameter Concentration
LOD 0.1 µg/mL

| LOQ | 0.3 µg/mL |

The method is sensitive enough to detect and quantify MMPP at very low levels.

Workflow and Validation Diagrams

The following diagrams visually represent the experimental and validation workflows.

G cluster_prep Preparation Stage cluster_analysis Analysis Stage cluster_report Reporting Stage prep_solutions Prepare Mobile Phase & Buffer sys_suit Perform System Suitability Test prep_solutions->sys_suit prep_std Prepare Standard Stock Solution prep_std->sys_suit prep_sample Prepare Sample Solution inject_samples Inject Samples & Standards prep_sample->inject_samples sys_suit->inject_samples If Pass acquire_data Acquire Chromatographic Data inject_samples->acquire_data process_data Process Data (Integrate Peaks) acquire_data->process_data calculate Calculate Results (Assay, Purity) process_data->calculate report Generate Final Report calculate->report

Caption: Experimental workflow from preparation to reporting.

G cluster_validation ICH Q2(R1) Validation Parameters Method Developed HPLC Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision LOD LOD Method->LOD LOQ LOQ Method->LOQ Robustness Robustness Method->Robustness Repeatability Repeatability Precision->Repeatability Intermediate_Precision Intermediate_Precision Precision->Intermediate_Precision

Caption: Logical flow of the HPLC method validation process.

Conclusion

The RP-HPLC method described in this application note is simple, rapid, specific, accurate, and precise for the quantitative analysis of 1-(2-Methoxyphenyl)-3-methylpiperazine. The method has been successfully validated according to ICH guidelines, demonstrating its reliability for routine quality control analysis and for use in stability studies. The short run time allows for a high throughput of samples, making it an efficient tool for the pharmaceutical industry.

References

  • Separation of 1-(2-Methoxyphenyl)piperazine on Newcrom R1 HPLC column. SIELC Technologies.

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.

  • System suitability Requirements for a USP HPLC Method - Tips & Suggestions. MicroSolv Technology Corporation.

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA).

  • Significant Changes in HPLC System Suitability: New USP Provisions Planned. European Compliance Academy (ECA).

  • Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation (ICH).

  • Quality Guidelines. International Council for Harmonisation (ICH).

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub.

  • System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines. Pharmalytics.

  • System Suitability in HPLC Analysis. Pharmaguideline.

  • Revised USPSystem Suitability Parameters. Scribd.

  • Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Taylor & Francis Online.

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime (UNODC).

  • Refinement of Analytical Methods for Aromatic Amine Detection. BenchChem.

  • Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers | Request PDF. ResearchGate.

  • ortho-Methoxyphenylpiperazine. Grokipedia.

  • 1-(2-Methoxyphenyl)piperazine. PubChem, National Center for Biotechnology Information.

  • 1-(2-METHOXYPHENYL)-3-METHYLPIPERAZINE | 152943-96-9. ChemicalBook.

  • 1-(2-Methoxyphenyl)piperazine 97 5464-78-8. Sigma-Aldrich.

  • 1-(3-TRIFLUOROMETHYLPHENYL)PIPERAZINE. SWGDrug.

  • 1-(2-METHOXYPHENYL)PIPERAZINE. SWGDrug.

  • HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies.

  • Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. PubMed.

  • HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. PubMed.

  • 1-(2-methoxyphenyl)piperazine. LGC Standards.

Sources

Method

GC-MS analysis of 1-(2-Methoxyphenyl)-3-methylpiperazine and its metabolites

An in-depth guide to the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 1-(2-Methoxyphenyl)-3-methylpiperazine and its primary metabolites, designed for researchers, analytical scientists, and professionals in...

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 1-(2-Methoxyphenyl)-3-methylpiperazine and its primary metabolites, designed for researchers, analytical scientists, and professionals in drug development and toxicology.

Introduction: The Analytical Imperative for Novel Piperazines

1-(2-Methoxyphenyl)-3-methylpiperazine is a derivative of the piperazine chemical class, a scaffold prevalent in numerous pharmaceuticals and designer drugs.[1][2] Compounds in this family are often investigated for their activity on the central nervous system, particularly as ligands for serotonergic and adrenergic receptors.[3][4] As with any potential therapeutic agent or new psychoactive substance (NPS), a robust and reliable analytical method is essential for its detection and quantification in biological matrices. This is critical for pharmacokinetic studies, metabolism profiling, and forensic toxicology.[2]

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a gold-standard technique for this purpose, offering high-resolution separation and definitive structural identification.[5][6] This application note provides a comprehensive, field-proven protocol for the analysis of 1-(2-Methoxyphenyl)-3-methylpiperazine and its anticipated metabolites, emphasizing the scientific rationale behind each step to ensure methodological integrity and reproducibility.

Predicted Metabolic Pathways: Unveiling the Biotransformation

The metabolic fate of a xenobiotic is a primary determinant of its efficacy and toxicity. For 1-(2-Methoxyphenyl)-3-methylpiperazine, metabolism is predicted to occur via several well-established cytochrome P450 (CYP) mediated pathways.[4][7] Understanding these transformations is key to identifying the correct target analytes in a biological sample.

The principal metabolic routes are expected to be:

  • N-Dealkylation: The enzymatic cleavage of the C-N bond at the piperazine ring is a common metabolic pathway for many drugs.[7] This would result in the formation of 1-(2-methoxyphenyl)piperazine.

  • Aromatic Hydroxylation: The addition of a hydroxyl (-OH) group to the methoxyphenyl ring.

  • O-Demethylation: The conversion of the methoxy (-OCH₃) group to a hydroxyl group, yielding a phenolic metabolite.

  • Ring Opening and Oxidation: More extensive metabolism can lead to the oxidative cleavage of the piperazine ring.[8]

Phase II metabolism, such as glucuronidation of hydroxylated metabolites, may also occur, though these conjugates are typically analyzed by LC-MS unless subjected to hydrolysis prior to GC-MS analysis.[9]

Metabolic_Pathway Parent 1-(2-Methoxyphenyl)-3-methylpiperazine Metabolite1 Aromatic Hydroxylation Product Parent->Metabolite1 CYP450 (Hydroxylation) Metabolite2 O-Demethylation Product Parent->Metabolite2 CYP450 (O-Demethylation) Metabolite3 N-Dealkylation Product (1-(2-Methoxyphenyl)piperazine) Parent->Metabolite3 CYP450 (N-Dealkylation) Metabolite4 Further Oxidation Products Metabolite1->Metabolite4 Oxidation Metabolite2->Metabolite4 Oxidation Metabolite3->Metabolite4 Oxidation

Caption: Predicted metabolic pathways of 1-(2-Methoxyphenyl)-3-methylpiperazine.

GC-MS Analysis: A Step-by-Step Protocol

This protocol is designed for the analysis of the target compounds in a biological matrix such as human plasma or urine. It incorporates sample preparation, derivatization, and instrumental analysis.

Part 1: Sample Preparation - Liquid-Liquid Extraction (LLE)

Rationale: LLE is a robust and cost-effective technique for extracting drugs of moderate to low polarity from complex aqueous matrices like plasma and urine.[10] An alkaline pH is used to ensure the piperazine compounds are in their neutral, free-base form, which maximizes their partitioning into an organic solvent.

Protocol:

  • Sample Aliquoting: Pipette 1.0 mL of the biological sample (e.g., plasma, urine) into a 15 mL glass centrifuge tube.

  • Internal Standard Spiking: Add a known concentration of an appropriate internal standard (IS), such as a deuterated analog or a structurally similar compound (e.g., 1-(3-methoxyphenyl)piperazine).[11] This is crucial for accurate quantification as it corrects for variations in extraction efficiency and instrument response.[5]

  • Alkalinization: Add 100 µL of 5M Sodium Hydroxide (NaOH) to adjust the sample pH to >11. Vortex briefly.

  • Extraction: Add 5 mL of an appropriate organic solvent (e.g., butyl acetate or a 9:1 mixture of hexane:isoamyl alcohol).[10] Cap the tube securely.

  • Mixing: Mix by gentle inversion on a rotator for 15 minutes. Vigorous shaking can cause emulsions, which complicates phase separation.

  • Centrifugation: Centrifuge at 2500 x g for 10 minutes to separate the aqueous and organic layers.

  • Transfer: Carefully transfer the upper organic layer to a clean glass tube, avoiding the aqueous layer and any protein interface.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C. A completely dry residue is essential for the subsequent derivatization step.

Part 2: Derivatization

Rationale: The secondary amine group in the parent compound and its N-dealkylated metabolite can exhibit poor peak shape and adsorption in the GC system. Derivatization, typically through acylation, masks this polar group, increasing volatility and improving chromatographic performance.[12][13] Perfluoroacylation is a common and effective choice.[12]

Protocol:

  • Reagent Addition: To the dry residue from the LLE step, add 50 µL of ethyl acetate and 50 µL of a derivatizing agent such as N-methyl-bis(trifluoroacetamide) (MBTFA) or trifluoroacetic anhydride (TFAA).

  • Reaction: Cap the tube tightly and heat at 70°C for 30 minutes in a heating block or water bath to ensure the reaction goes to completion.

  • Cooling: Allow the sample to cool to room temperature.

  • Transfer: Transfer the derivatized sample to a 2 mL autosampler vial with a micro-insert for GC-MS analysis.

Experimental_Workflow GC-MS Analysis Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Biological Sample (1 mL) Spike 2. Add Internal Standard Sample->Spike Alkalinize 3. Alkalinize (pH > 11) Spike->Alkalinize Extract 4. Liquid-Liquid Extraction Alkalinize->Extract Evaporate 5. Evaporate to Dryness Extract->Evaporate Derivatize 6. Add Acylating Agent Evaporate->Derivatize Heat 7. Heat (70°C, 30 min) Derivatize->Heat Inject 8. Inject into GC-MS Heat->Inject Separate 9. GC Separation Inject->Separate Detect 10. MS Detection & Fragmentation Separate->Detect Identify 11. Identify Peaks (RT & Spectra) Detect->Identify Quantify 12. Quantify vs. IS Identify->Quantify

Caption: A complete workflow from sample preparation to data analysis.

Part 3: GC-MS Instrumentation and Conditions

Rationale: The chosen parameters provide a good balance between separation efficiency and analysis time. A non-polar (5% phenyl) column is standard for a wide range of drug molecules.[14][15] The temperature program is designed to first elute volatile components at a lower temperature before ramping up to elute the higher-boiling point analytes.

Parameter Condition Rationale
GC System Agilent 7890A or equivalentA widely used, reliable gas chromatograph.
MS System Agilent 5977B or equivalentA standard single quadrupole mass spectrometer suitable for this analysis.[16]
Column HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalentA robust, general-purpose column providing excellent separation for these analytes.[16]
Carrier Gas HeliumInert carrier gas with optimal flow characteristics.
Flow Rate 1.0 mL/min (Constant Flow)Provides good chromatographic efficiency.[14]
Injector Splitless Mode, 250°CEnsures complete transfer of the analytes onto the column for trace analysis.[17]
Injection Vol. 1 µLStandard volume for this type of analysis.
Oven Program Initial 100°C (1 min), ramp at 15°C/min to 280°C, hold for 5 minSeparates analytes based on boiling point while minimizing run time.[15]
MS Source Temp. 230°CStandard temperature for stable ionization.[17]
MS Quad Temp. 150°CStandard temperature for quadrupole stability.
Ionization Mode Electron Impact (EI), 70 eVStandard, high-energy ionization that produces reproducible fragmentation patterns for library matching.[15]
Scan Range 40 - 500 amuCovers the expected mass range of the parent drug and its metabolites' fragments.[15]

Data Analysis and Interpretation

Identification of the target compounds is based on a combination of two parameters:

  • Retention Time (RT): The time at which a compound elutes from the GC column. Under identical conditions, the RT should be consistent and can be compared to a known reference standard.

  • Mass Spectrum: The fragmentation pattern produced by EI. The parent molecule (molecular ion, M+) and its characteristic fragment ions (m/z) create a chemical fingerprint.

Expected Fragmentation: For piperazine derivatives, fragmentation often involves cleavage of the piperazine ring and the bonds connecting it to its substituents.[18][19]

  • 1-(2-Methoxyphenyl)piperazine (derivatized): Key fragments would arise from the methoxyphenyl moiety and the piperazine ring itself. Characteristic ions for 1-(2-methoxyphenyl)piperazine (underivatized) are reported at m/z 192 (M+), 150, and 135.[6][20]

  • Metabolites: Hydroxylated metabolites will show a mass shift corresponding to the addition of oxygen (+16 amu). N-dealkylated metabolites will correspond to the spectrum of 1-(2-methoxyphenyl)piperazine.

Compound (TFA Derivatized) Expected Retention Time Key Mass Fragments (m/z)
Parent Drug~12-14 minMolecular Ion (M+), fragments from loss of methyl, methoxy, and piperazine ring cleavage.
N-Dealkylated Metabolite~11-13 minM+, fragments characteristic of 1-(2-methoxyphenyl)piperazine.
Hydroxylated Metabolite~13-15 minM+ (shifted by +16 amu relative to parent), fragments indicating hydroxylation on the aromatic ring.

Note: Actual retention times and fragments must be confirmed by running authenticated reference standards.

Method Validation

To ensure the trustworthiness and reliability of the analytical results, the method must be validated according to established guidelines.[16][21]

Validation Parameters:

Parameter Description Acceptance Criteria
Linearity The ability of the method to produce results that are directly proportional to the concentration of the analyte. A calibration curve is generated using at least five standards.[12]Coefficient of determination (r²) > 0.99
Limit of Detection (LOD) The lowest concentration of an analyte that can be reliably detected.Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) The lowest concentration of an analyte that can be accurately and precisely quantified.[10]Signal-to-Noise ratio of 10:1; precision and accuracy within ±20%.
Accuracy The closeness of the measured value to the true value. Assessed by analyzing quality control (QC) samples at low, medium, and high concentrations.[22]Within ±15% of the nominal value (±20% at LOQ).
Precision The degree of agreement among individual test results. Assessed as intra-day (repeatability) and inter-day (intermediate precision) variability.[22]Relative Standard Deviation (RSD) < 15% (< 20% at LOQ).
Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample (e.g., matrix components).[21]No significant interfering peaks at the retention time of the analyte or IS in blank matrix samples.
Extraction Recovery The efficiency of the extraction process, comparing analyte response in an extracted sample to a post-extraction spiked sample.[12]Consistent, reproducible, and preferably >70%.

Conclusion

This application note details a robust and reliable GC-MS method for the identification and quantification of 1-(2-Methoxyphenyl)-3-methylpiperazine and its primary metabolites in biological matrices. By combining a validated liquid-liquid extraction protocol with acylation derivatization, this method achieves the necessary sensitivity, selectivity, and chromatographic performance for demanding research, clinical, and forensic applications. The systematic approach, from understanding metabolic pathways to rigorous method validation, ensures the generation of high-quality, defensible data.

References

  • Al-Ward, H. S., & Al-Saad, K. K. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 1(3), 1-9.
  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. Retrieved from [Link]

  • Clark, C. R., et al. (2025). GC–MS and GC–MS/MS analysis of regioisomeric N-dimethoxybenzyl derivatives of 2-, 3-, and 4-methoxyphenylpiperazines. ResearchGate. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

  • Scholars.Direct. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Retrieved from [Link]

  • Scholars.Direct. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Retrieved from [Link]

  • Office of Justice Programs. (2021). GC-MS and GC-IR of regioisomeric 4-N-methoxy- and dimethoxybenzyl derivatives of 3-trifluoromethylphenylpiperazine. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of N-dealkylation metabolism. Retrieved from [Link]

  • Science and Technology Indonesia. (n.d.). Development and Validation GC/MS Method for Methamphetamine Analysis in Urine by Miniaturization QuEChERS. Retrieved from [Link]

  • Research and Markets. (n.d.). Validation of GC / GC-MS Methodologies. Retrieved from [Link]

  • R Discovery. (2012). GC‐MS and GC‐IRD studies on the six‐ring regioisomeric dimethoxybenzylpiperazines (DMBPs). Retrieved from [Link]

  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • PubMed Central (PMC). (2024). Development and Validation of a Gas Chromatography‐Mass Spectrometry Method for the Determination of Fentanyl and Butyryl Fentanyl in Oral Fluid. Retrieved from [Link]

  • ResearchGate. (2021). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF 1-(2-METHOXYPHENYL)-(3-(2-PHTHALAMIDO)-PROPYL) PIPERAZINE AND 1-(2-METHOXYPHENYL)-(3-(2-PHTHALAMIDO)-BUTYL) PIPERAZINE. Retrieved from [Link]

  • National Institutes of Health (NIH). (2024). In Vivo and In Vitro Metabolic Fate and Urinary Detectability of Five Deschloroketamine Derivatives Studied by Means of Hyphenated Mass Spectrometry. Retrieved from [Link]

  • MDPI. (2022). Development and Validation of a Single Step GC/MS Method for the Determination of 41 Drugs and Drugs of Abuse in Postmortem Blood. Retrieved from [Link]

  • Bioanalytical Sample Preparation. (n.d.). Bioanalytical Sample Preparation. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of piperazine derivatives in “Legal Highs”. Retrieved from [Link]

  • ResearchGate. (2022). Development and Validation of a Single Step GC/MS Method for the Determination of 41 Drugs and Drugs of Abuse in Postmortem Blood. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2-Methoxyphenyl)piperazine. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples. Retrieved from [Link]

  • ACS Publications. (n.d.). Theoretical Study of N-Demethylation of Substituted N,N-Dimethylanilines by Cytochrome P450: The Mechanistic Significance of Kinetic Isotope Effect Profiles. Retrieved from [Link]

  • ResearchGate. (n.d.). Metabolic interactions with piperazine-based 'party pill' drugs. Retrieved from [Link]

  • ResearchGate. (n.d.). Differentiation of Methylenedioxybenzylpiperazines and Ethoxybenzylpiperazines by GC-IRD and GC-MS. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Computationally Assessing the Bioactivation of Drugs by N-Dealkylation. Retrieved from [Link]

  • PubMed. (n.d.). Studies on the metabolism of 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3,3-diphenylpropyl ester hydrochloride in rats by high-performance liquid chromatography/electrospray ionization tandem mass spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Quantitative structure-metabolism relationship of the metabolic N-dealkylation rates. Retrieved from [Link]

  • RSC Publishing. (n.d.). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. Retrieved from [Link]

  • SWGDRUG.org. (2005). 1-(3-METHOXYPHENYL)PIPERAZINE. Retrieved from [Link]

  • SWGDRUG.org. (2005). 1-(2-METHOXYPHENYL)PIPERAZINE. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for 1-(2-Methoxyphenyl)-3-methylpiperazine as a Ligand in Receptor Binding Assays

Introduction: The Significance of the Arylpiperazine Scaffold and the Introduction of 1-(2-Methoxyphenyl)-3-methylpiperazine The arylpiperazine moiety is a cornerstone in medicinal chemistry, recognized as a privileged s...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Arylpiperazine Scaffold and the Introduction of 1-(2-Methoxyphenyl)-3-methylpiperazine

The arylpiperazine moiety is a cornerstone in medicinal chemistry, recognized as a privileged scaffold in the design of centrally acting agents. Its derivatives are known to exhibit a wide range of pharmacological activities, primarily through interactions with various G-protein coupled receptors (GPCRs), including serotonergic, dopaminergic, and adrenergic receptors. The parent compound, 1-(2-methoxyphenyl)piperazine, is a well-characterized ligand, known to be a key intermediate in the synthesis of pharmaceuticals targeting the central nervous system and also as a psychoactive substance in its own right[1]. It demonstrates a moderate affinity for the serotonin 1A (5-HT₁ₐ) receptor, acting as an agonist[1].

This application note focuses on a specific derivative, 1-(2-Methoxyphenyl)-3-methylpiperazine . The introduction of a methyl group at the 3-position of the piperazine ring is a strategic modification intended to explore the structure-activity relationships (SAR) of this chemical class. Such substitutions can significantly alter the conformational flexibility and steric profile of the ligand, potentially leading to changes in receptor affinity, selectivity, and functional activity. While extensive public data on the specific binding profile of 1-(2-Methoxyphenyl)-3-methylpiperazine is limited, this document will provide a detailed guide for its characterization in receptor binding assays based on the known pharmacology of closely related analogues and established assay principles.

Predicted Receptor Binding Profile

Based on the extensive research on 1-arylpiperazine derivatives, it is hypothesized that 1-(2-Methoxyphenyl)-3-methylpiperazine will primarily interact with serotonergic and, to a lesser extent, dopaminergic and adrenergic receptors. The 2-methoxy substitution on the phenyl ring is a common feature in many 5-HT₁ₐ receptor ligands[2]. The addition of a methyl group at the 3-position of the piperazine ring may influence the binding affinity and selectivity. For instance, SAR studies on similar arylpiperazine series have shown that substitution on the piperazine ring can modulate affinity for α₁-adrenoceptors[3].

The following table outlines the predicted receptor binding affinities for 1-(2-Methoxyphenyl)-3-methylpiperazine, extrapolated from data on structurally related compounds. It is crucial for researchers to experimentally determine the precise binding profile of this specific molecule.

Receptor TargetPredicted Affinity (Ki)Rationale and Supporting Evidence
Serotonin 5-HT₁ₐ High to Moderate (nM range)The 1-(2-methoxyphenyl)piperazine scaffold is a well-established pharmacophore for 5-HT₁ₐ receptor ligands[1][2][4].
Serotonin 5-HT₂ₐ Moderate to Low (nM to µM range)Arylpiperazines often show some affinity for 5-HT₂ₐ receptors, though typically lower than for 5-HT₁ₐ[5].
Dopamine D₂ Moderate to Low (nM to µM range)The arylpiperazine core is present in some dopamine D₂ receptor ligands, but affinity can be highly dependent on other structural features[6].
Alpha-1 Adrenergic (α₁) Moderate to Low (nM to µM range)1-(2-methoxyphenyl)piperazine derivatives are known to interact with α₁-adrenoceptors, and substitution on the piperazine ring can influence this affinity[3].
Sigma Receptors (σ₁ and σ₂) Possible (µM range)Some N-substituted piperazine derivatives have shown affinity for sigma receptors, although this is less consistently reported for simple arylpiperazines[7].

Experimental Workflow for Characterization

The characterization of a novel ligand such as 1-(2-Methoxyphenyl)-3-methylpiperazine in receptor binding assays follows a logical progression. The primary objective is to determine the affinity (Kᵢ) of the compound for a panel of relevant receptors. This is typically achieved through competitive radioligand binding assays.

G cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Compound Synthesize and Purify 1-(2-Methoxyphenyl)-3-methylpiperazine Assay_Setup Set up Competitive Binding Assay (Total, Non-specific, and Competition wells) Compound->Assay_Setup Receptor Prepare Receptor Source (e.g., cell membranes, tissue homogenates) Receptor->Assay_Setup Radioligand Select & Prepare Radiolabeled Ligand (e.g., [³H]-8-OH-DPAT for 5-HT₁ₐ) Radioligand->Assay_Setup Incubation Incubate to Equilibrium Assay_Setup->Incubation Separation Separate Bound and Free Ligand (e.g., Filtration) Incubation->Separation Counting Quantify Bound Radioactivity (Scintillation Counting) Separation->Counting IC50 Determine IC₅₀ from Competition Curve Counting->IC50 Ki Calculate Kᵢ using Cheng-Prusoff Equation IC50->Ki Selectivity Determine Receptor Selectivity Profile Ki->Selectivity G Ligand 5-HT or Agonist (e.g., 1-(2-Methoxyphenyl)-3-methylpiperazine) Receptor 5-HT₁ₐ Receptor Ligand->Receptor Binds G_Protein Gᵢ/Gₒ Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits GIRK GIRK Channel G_Protein->GIRK Activates cAMP ↓ cAMP AC->cAMP K_efflux ↑ K⁺ Efflux (Hyperpolarization) GIRK->K_efflux

Caption: Simplified 5-HT₁ₐ Receptor Signaling Pathway.

To determine the functional activity of 1-(2-Methoxyphenyl)-3-methylpiperazine, downstream functional assays such as cAMP accumulation assays or [³⁵S]GTPγS binding assays can be employed.

Conclusion

1-(2-Methoxyphenyl)-3-methylpiperazine represents an interesting chemical entity for exploring the pharmacology of arylpiperazines. While its precise binding profile requires experimental determination, the protocols and theoretical framework provided in this application note offer a comprehensive guide for its characterization. By employing rigorous receptor binding assays and subsequent functional studies, researchers can elucidate the affinity, selectivity, and functional activity of this compound, contributing to a deeper understanding of the structure-activity relationships within this important class of neuromodulators.

References

  • Grokipedia. ortho-Methoxyphenylpiperazine.
  • Papadopoulou, C., et al. (2022). Design, Synthesis and 5-HT₁ₐ Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.1 ³,⁷]decan-1-amine and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.1 ³,⁷]decan-1-amine. Pharmaceuticals, 15(3), 345. [Link]

  • Mokrosz, M. J., et al. (1995). Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity. Journal of Medicinal Chemistry, 38(14), 2519-2527. [Link]

  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Orjales, A., et al. (1995). New (2-Methoxyphenyl)piperazine Derivatives as 5-HT1A Receptor Ligands with Reduced .alpha.1-Adrenergic Activity. Synthesis and Structure-Affinity Relationships. Journal of Medicinal Chemistry, 38(8), 1273–1277. [Link]

  • Leopoldo, M., et al. (2007). Bivalent ligand approach on 4-[2-(3-methoxyphenyl)ethyl]-1-(2-methoxyphenyl)piperazine: synthesis and binding affinities for 5-HT(7) and 5-HT(1A) receptors. Bioorganic & Medicinal Chemistry, 15(15), 5316-5321. [Link]

  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University Electronic Theses and Dissertations. [Link]

  • Gifford Bioscience. Radioligand Binding Assay Protocol. [Link]

  • Zhang, M., & Xie, X. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-9. [Link]

  • Słoczyńska, K., et al. (2009). Synthesis, alpha 1-adrenoceptor antagonist activity, and SAR study of novel arylpiperazine derivatives of phenytoin. Bioorganic & Medicinal Chemistry, 17(19), 6875-6883. [Link]

  • Zha, W., et al. (2021). Discovery and Preliminary SAR of Arylpiperazines as Novel, Brain-Penetrant Antiprion Compounds. ACS Chemical Neuroscience, 12(1), 136-150. [Link]

  • Luedtke, R. R., et al. (2014). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. Methods in Molecular Biology, 1109, 15-39. [Link]

  • van der Wouden, E. J., et al. (2013). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. Journal of Pharmacological and Toxicological Methods, 68(1), 74-83. [Link]

  • PubChem. 1-(2-Methoxyphenyl)piperazine. [Link]

  • Google Patents. WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride.
  • ResearchGate. (PDF) SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF 1-(2-METHOXYPHENYL)-(3-(2- PHTHALAMIDO)-PROPYL) PIPERAZINE AND 1-(2-METHOXYPHENYL)-(3-(2-PHTHALAMIDO)- BUTYL) PIPERAZINE. [Link]

  • Le, T. M., et al. (2019). The sigma receptor ligand N-phenylpropyl-N'-(4-methoxyphenethyl)3piperazine (YZ-067) enhances the cocaine conditioned-rewarding properties while inhibiting the development of sensitization of cocaine in mice. Psychopharmacology, 237(3), 723-734. [Link]

  • Journal of Medicinal Chemistry - ACS Figshare. Synthesis and Structure−Activity Relationships of a New Model of Arylpiperazines. 8. Computational Simulation of Ligand−Receptor Interaction of 5-HT1AR Agonists with Selectivity over α1-Adrenoceptors. [Link]

  • ResearchGate. The Therapeutic Potential of 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles as Ligands for Alpha1-Adrenergic Receptor - Comparative In Silico and In Vitro Study. [Link]

  • Wang, Y., et al. (2020). Mechanism Exploration of Arylpiperazine Derivatives Targeting the 5-HT 2A Receptor by In Silico Methods. Molecules, 25(21), 5029. [Link]

  • Journal of Medicinal Chemistry - ACS Publications. Biophysical Fragment Screening of the β1-Adrenergic Receptor: Identification of High Affinity Arylpiperazine Leads Using Structure-Based Drug Design. [Link]

  • Obeng, S., et al. (2018). Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. ACS Omega, 3(9), 11985-12003. [Link]

  • Journal of Medicinal Chemistry - ACS Publications. Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase. [Link]

  • MDPI. Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. [Link]

Sources

Method

Application Notes and Protocols for the Radiolabeling of 1-(2-Methoxyphenyl)-3-methylpiperazine

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist Abstract This comprehensive guide details the protocols for the radiolabeling of 1-(2-Methoxyphenyl)-3-methyl...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

This comprehensive guide details the protocols for the radiolabeling of 1-(2-Methoxyphenyl)-3-methylpiperazine, a molecule of significant interest in neuroscience and drug development research. The primary focus of this application note is on Carbon-11 labeling via N-methylation, a robust and widely adopted method for introducing this short-lived positron emitter. Additionally, potential strategies for Fluorine-18 labeling are discussed, offering an alternative with a longer half-life suitable for extended imaging studies. This document provides not only step-by-step experimental procedures but also the underlying scientific rationale for key methodological choices, ensuring both technical accuracy and practical applicability. All protocols are designed to be self-validating, with integrated quality control measures to guarantee the purity and identity of the final radiolabeled product.

Introduction: The Significance of Radiolabeled 1-(2-Methoxyphenyl)-3-methylpiperazine

1-(2-Methoxyphenyl)-3-methylpiperazine and its analogs are key pharmacophores that interact with various central nervous system (CNS) targets, including serotonin and dopamine receptors. The ability to label this molecule with a positron-emitting radionuclide, such as Carbon-11 (¹¹C, t½ = 20.4 min) or Fluorine-18 (¹⁸F, t½ = 109.7 min), is of paramount importance for in vivo imaging using Positron Emission Tomography (PET).[1][2] PET imaging with radiolabeled 1-(2-Methoxyphenyl)-3-methylpiperazine can provide invaluable insights into receptor occupancy, pharmacokinetics, and the molecular mechanisms of neurological disorders and their treatments.

The choice of radionuclide is a critical consideration in PET tracer development.[3] Carbon-11, with its short half-life, allows for multiple scans in a single subject on the same day, which is advantageous for test-retest studies or for assessing the effects of a pharmacological intervention.[2] Furthermore, the introduction of a ¹¹C-methyl group often does not significantly alter the pharmacological properties of the parent molecule.[1] Fluorine-18, with its longer half-life, is suitable for longer imaging protocols and for distribution to satellite imaging centers that do not have an on-site cyclotron.[4][5]

This guide will primarily focus on the well-established ¹¹C-methylation strategy. A hypothetical protocol for ¹⁸F-labeling will also be presented, based on established methodologies for similar chemical scaffolds.

Radiolabeling with Carbon-11: A Detailed Protocol

The most direct and widely used method for radiolabeling 1-(2-Methoxyphenyl)-3-methylpiperazine is through the methylation of its corresponding N-desmethyl precursor, 1-(2-Methoxyphenyl)-3-methylpiperazine, using a ¹¹C-methylating agent such as [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf).[1][6]

Synthesis of the N-desmethyl Precursor

The synthesis of the N-desmethyl precursor is a prerequisite for the radiolabeling reaction. A general synthetic route is outlined below, which may require optimization based on laboratory-specific conditions. The synthesis of a similar compound, 1-(3-chloropropyl)-4-(2-methoxyphenyl)piperazine, has been reported and can be adapted.[7]

Scheme 1: Proposed Synthesis of 1-(2-Methoxyphenyl)-3-methylpiperazine (Precursor)

A 1-(2-Methoxyphenyl)piperazine B Protecting Group Introduction (e.g., Boc₂O, TEA, DCM) A->B Step 1 C N-Boc-1-(2-Methoxyphenyl)piperazine B->C D Alkylation (e.g., CH₃I, NaH, THF) C->D Step 2 E N-Boc-1-(2-Methoxyphenyl)-3-methylpiperazine D->E F Deprotection (e.g., TFA, DCM) E->F Step 3 G 1-(2-Methoxyphenyl)-3-methylpiperazine (Precursor) F->G

Caption: Proposed synthetic route for the N-desmethyl precursor.

Production of [¹¹C]Methyl Iodide

[¹¹C]Methyl iodide is typically produced from cyclotron-generated [¹¹C]CO₂.[8][9] The process is usually fully automated within a synthesis module.[10][11]

Workflow for [¹¹C]CH₃I Production:

cluster_0 Cyclotron cluster_1 Automated Synthesis Module A ¹⁴N(p,α)¹¹C B [¹¹C]CO₂ A->B C Reduction (LiAlH₄ or H₂/Ni) B->C D [¹¹C]CH₄ or [¹¹C]CH₃OH C->D E Iodination (I₂, heat or HI) D->E F [¹¹C]CH₃I E->F

Caption: Automated production of [¹¹C]methyl iodide from cyclotron-produced [¹¹C]CO₂.

[¹¹C]-N-Methylation of the Precursor

This step involves the reaction of the N-desmethyl precursor with [¹¹C]CH₃I. The reaction conditions are critical for achieving high radiochemical yield and purity.

Experimental Protocol:

  • Preparation: In a shielded hot cell, dissolve 0.5-1.0 mg of the N-desmethyl precursor, 1-(2-Methoxyphenyl)-3-methylpiperazine, in 300-500 µL of anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) in a sealed reaction vessel.

  • Radiolabeling: Bubble the gaseous [¹¹C]CH₃I through the precursor solution at room temperature to trap the radioactivity.

  • Reaction: After trapping, seal the vessel and heat it to 80-120°C for 3-7 minutes.[12][13] The optimal temperature and time should be determined empirically. The addition of a non-protic base such as tetrabutylammonium hydroxide may be necessary to facilitate the reaction, although some piperazine methylations proceed without added base.[12][14]

  • Quenching: After the reaction, cool the vessel and quench the reaction by adding 0.5-1.0 mL of the HPLC mobile phase.

Purification by High-Performance Liquid Chromatography (HPLC)

Purification of the radiolabeled product is essential to remove unreacted precursor and any radiochemical impurities.

HPLC Conditions:

ParameterValue
Column Reverse-phase C18 (e.g., 10 µm, 250 x 10 mm)
Mobile Phase Acetonitrile/Water/Triethylamine (e.g., 50:50:0.1 v/v/v)
Flow Rate 4-6 mL/min
Detection UV (254 nm) and a series radioactivity detector

The retention time of the product, [¹¹C]1-(2-Methoxyphenyl)-3-methylpiperazine, will be shorter than that of the more polar N-desmethyl precursor. The fraction corresponding to the product peak is collected.

Formulation

The collected HPLC fraction is reformulated for in vivo administration.

  • Solvent Removal: The collected fraction, which is in the HPLC mobile phase, is typically diluted with water and passed through a C18 Sep-Pak cartridge.

  • Elution: The cartridge is washed with sterile water to remove any residual HPLC solvents. The purified radiotracer is then eluted from the cartridge with a small volume of ethanol (e.g., 0.5-1.0 mL).

  • Final Formulation: The ethanolic solution is diluted with sterile saline to a final ethanol concentration of less than 10% and passed through a 0.22 µm sterile filter into a sterile vial.

Quality Control

Rigorous quality control is mandatory before the administration of any radiopharmaceutical.[15][16]

TestMethodAcceptance Criteria
Radiochemical Purity Analytical HPLC> 95%
Radionuclidic Purity Gamma-ray spectroscopy> 99% ¹¹C
Chemical Purity Analytical HPLC (UV detector)Precursor concentration below predefined limits
Specific Activity Calculated from the amount of radioactivity and the mass of the compound> 37 GBq/µmol (>1 Ci/µmol) at the time of injection
pH pH paper or meter4.5 - 7.5
Sterility & Endotoxins Standard microbiological testsSterile and pyrogen-free

Potential Fluorine-18 Labeling Strategies

While ¹¹C-labeling is the most direct approach, ¹⁸F-labeling offers the advantage of a longer half-life. Direct fluorination of the aromatic ring is challenging. Therefore, a multi-step approach using a prosthetic group is more feasible.[4][17]

Two-Step Labeling via a Fluoroalkyl Precursor

This strategy involves the synthesis of a precursor containing a leaving group (e.g., tosylate, mesylate) that can be displaced by [¹⁸F]fluoride.

Scheme 2: Proposed ¹⁸F-Labeling Strategy

A 1-(2-Hydroxyphenyl)-3-methylpiperazine B Alkylation with a bifunctional linker (e.g., 1,2-ditosyloxyethane) A->B Step 1 C Tosyloxyethyl Precursor B->C D [¹⁸F]Fluoride, Kryptofix 2.2.2, K₂CO₃ (Nucleophilic Substitution) C->D Step 2: Radiolabeling E [¹⁸F]1-(2-(2-Fluoroethoxy)phenyl)-3-methylpiperazine D->E

Caption: A potential two-step strategy for the ¹⁸F-labeling of a 1-(2-Methoxyphenyl)-3-methylpiperazine analog.

Brief Protocol Outline:

  • Precursor Synthesis: Synthesize the tosyloxyethyl precursor from the corresponding desmethyl-hydroxy analog.

  • Radiolabeling: React the precursor with azeotropically dried [¹⁸F]fluoride in the presence of a phase-transfer catalyst (e.g., Kryptofix 2.2.2) and a weak base (e.g., potassium carbonate) in an aprotic solvent (e.g., acetonitrile or DMSO) at elevated temperatures (80-120°C).[5][18]

  • Purification and Formulation: Follow similar HPLC and reformulation procedures as described for the ¹¹C-labeled compound.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the radiolabeling of 1-(2-Methoxyphenyl)-3-methylpiperazine with Carbon-11. The detailed steps for precursor synthesis, radiolabeling, purification, and quality control are designed to be readily implemented in a radiochemistry laboratory equipped for PET tracer production. The discussion of a potential Fluorine-18 labeling strategy offers a valuable alternative for researchers requiring a longer-lived radiotracer. Adherence to these protocols, with appropriate optimization for local conditions, will enable the reliable production of this important radiopharmaceutical for preclinical and clinical research.

References

  • Antoni, G., Långström, B. (1987). Asymmetric Synthesis of L- and D-[methyl-11C]methionine.
  • Becaud, E., et al. (2009). A new 18F-labeled radiotracer for PET imaging of visceral adipose tissue. Journal of Nuclear Medicine, 50(5), 793-800.
  • Elsinga, P. H., et al. (2004). A new, fully automated, cassette-type system for the synthesis of 6-[18F]fluoro-L-DOPA. Nuclear Medicine and Biology, 31(3), 339-344.
  • Fawaz, M. V., et al. (2025). Automated Manufacturing of Carbon‐11 Radiopharmaceuticals Using Cassette‐Based Radiosynthesizers. Advanced Science. [Link]

  • Gao, M., et al. (2019). Solid Phase 11C-Methylation, Purification and Formulation for the Production of PET Tracers. Journal of Visualized Experiments, (152), e60237. [Link]

  • Gee, A. D., et al. (2022). Radiosynthesis, Preclinical, and Clinical Positron Emission Tomography Studies of Carbon-11 Labeled Endogenous and Natural Exogenous Compounds. Chemical Reviews, 122(23), 16955-17021. [Link]

  • Hultsch, C., et al. (2009). 18F-labeling of sensitive biomolecules for positron emission tomography. Current Radiopharmaceuticals, 2(4), 214-230.
  • Jacobson, O., et al. (2015). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. Bioconjugate Chemistry, 26(1), 1-18. [Link]

  • Kihlberg, T., Långström, B. (2017). New methodologies for the preparation of carbon-11 labeled radiopharmaceuticals. EJNMMI Radiopharmacy and Chemistry, 2(1), 5. [Link]

  • Kumar, J. S. D., et al. (2006). Synthesis, in vitro and in vivo evaluation of [O-methyl-11C] 2-{4-[4-(3-methoxyphenyl)piperazin-1-yl]-butyl}-4-methyl-2H-[8][11][19]-triazine-3,5-dione: a novel agonist 5-HT1A receptor PET ligand. Bioorganic & Medicinal Chemistry Letters, 16(8), 2101-2104. [Link]

  • L'Estrade, E. T., et al. (2023). Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase. Journal of Medicinal Chemistry, 66(18), 12693-12705. [Link]

  • Miller, P. W., et al. (2008). Recent developments in carbon-11 radiochemistry. Current Radiopharmaceuticals, 1(1), 17-31.
  • Mu, L., et al. (2014). Synthesis and Evaluation of a 18F-labeled Spirocyclic Piperidine Derivative as Promising σ1 Receptor Imaging Agent. Bioorganic & Medicinal Chemistry, 22(21), 5979-5987. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 1346, 1-(2-Methoxyphenyl)piperazine. [Link]

  • National Center for Biotechnology Information. (2012). 1-(Benzofuran-2-ylmethyl)-4-(4-[11C]methoxybenzyl)piperazine. In Molecular Imaging and Contrast Agent Database (MICAD). [Link]

  • National Center for Biotechnology Information. (2006). 1-([4-methoxy-11C]3,4-Dimethoxyphenethyl)-4-[3-(4-fluorophenyl)propyl]piperazine. In Molecular Imaging and Contrast Agent Database (MICAD). [Link]

  • Parente, A., et al. (2017). 18F-Labeling Using Click Cycloadditions. Molecules, 22(7), 1083. [Link]

  • Pees, A., et al. (2023). Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. Molecules, 28(3), 931. [Link]

  • Scott, P. J. H. (2016). Synthesis of Diverse 11C-Labeled PET Radiotracers via Direct Incorporation of [11C]CO2. Bioconjugate Chemistry, 27(5), 1382-1389. [Link]

  • Singleton, T. A., et al. (2019). Solid Phase 11C-Methylation, Purification and Formulation for the Production of PET Tracers. Journal of Visualized Experiments, (152). [Link]

  • Tarkiainen, V., et al. (2020). Original synthesis of radiolabeling precursors for batch and on resin one-step/late-stage radiofluorination of peptides. Chemical Communications, 56(6), 934-937. [Link]

  • Tsolaki, E., et al. (2019). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine. Molecules, 24(22), 4065. [Link]

  • University of New Mexico. (n.d.). Quality Control of Compounded Radiopharmaceuticals. [Link]

  • Valdovinos, H. F., et al. (2014). Preparation of a First F-Labeled Agonist for M1 Muscarinic Acetylcholine Receptors. ACS Medicinal Chemistry Letters, 5(11), 1211-1216.
  • van der Wildt, B., et al. (2023). Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. Molecules, 28(3), 931. [Link]

  • Wang, L., et al. (2011). Synthesis and biological evaluation of novel 4-benzylpiperazine ligands for sigma-1 receptor imaging. Bioorganic & Medicinal Chemistry, 19(11), 3421-3429. [Link]

  • Wuest, F. (2014). A Review on Analytical Methods for Piperazine Determination. International Journal of Pharmaceutical Sciences Review and Research, 29(2), 193-198.
  • Zlatopolskiy, B. D., et al. (2020). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 13(10), 295. [Link]

  • Zlatopolskiy, B. D., et al. (2020). Synthesis and preclinical evaluation of [methylpiperazine-11C]brigatinib as a PET tracer targeting both mutated epidermal growth factor receptor and anaplastic lymphoma kinase. Journal of Medicinal Chemistry, 63(23), 14644-14657.
  • Zolle, I. (2017). Quality Control of PET Radiopharmaceuticals. Radiology Key. [Link]

Sources

Application

Application Notes and Protocols: 1-(2-Methoxyphenyl)-3-methylpiperazine in Neuroscience Research

Introduction: Unveiling the Potential of a Novel Neuromodulator In the intricate landscape of neuroscience research, the quest for novel chemical entities that can selectively modulate neurotransmitter systems is paramou...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Neuromodulator

In the intricate landscape of neuroscience research, the quest for novel chemical entities that can selectively modulate neurotransmitter systems is paramount. 1-(2-Methoxyphenyl)-3-methylpiperazine emerges as a compound of significant interest, belonging to the well-established class of phenylpiperazines known for their diverse pharmacological activities within the central nervous system (CNS). While direct pharmacological data for this specific 3-methyl substituted molecule is nascent, its structural similarity to 1-(2-Methoxyphenyl)piperazine (o-MeOPP), a known serotonergic agent, provides a strong rationale for its investigation as a modulator of the serotonin system.[1]

The serotonin (5-hydroxytryptamine, 5-HT) system is a key regulator of a vast array of physiological and psychological processes, including mood, anxiety, cognition, and sleep.[2] Dysregulation of this system is implicated in numerous neuropsychiatric disorders, making serotonergic receptors, particularly the 5-HT1A subtype, a critical target for therapeutic intervention. Phenylpiperazine derivatives have consistently demonstrated affinity for serotonin receptors, suggesting that 1-(2-Methoxyphenyl)-3-methylpiperazine holds promise as a tool to probe the functional roles of these receptors.[1]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to explore the neuroscience applications of 1-(2-Methoxyphenyl)-3-methylpiperazine. We will delve into its presumed mechanism of action, provide detailed protocols for its in vitro and in vivo characterization, and offer insights into the interpretation of potential findings. The methodologies outlined herein are designed to be self-validating, ensuring scientific rigor and reproducibility.

Predicted Pharmacological Profile and Mechanism of Action

Based on its chemical structure, 1-(2-Methoxyphenyl)-3-methylpiperazine is predicted to act as a ligand for serotonin receptors, with a potential high affinity for the 5-HT1A receptor subtype. The parent compound, o-MeOPP, is a known 5-HT1A receptor agonist. The addition of a methyl group at the 3-position of the piperazine ring may influence its potency, selectivity, and functional activity (agonist, partial agonist, or antagonist).

The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G-proteins. Activation of presynaptic 5-HT1A autoreceptors in the raphe nuclei leads to a decrease in the firing rate of serotonergic neurons and a reduction in serotonin release in projection areas. Postsynaptic 5-HT1A receptors are widely distributed in brain regions such as the hippocampus, cortex, and amygdala, where their activation generally leads to hyperpolarization and inhibition of neuronal activity. This is achieved through the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels.

The following diagram illustrates the predicted signaling pathway for 1-(2-Methoxyphenyl)-3-methylpiperazine, assuming it acts as a 5-HT1A receptor agonist.

5-HT1A_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Compound 1-(2-Methoxyphenyl)-3-methylpiperazine Receptor 5-HT1A Receptor Compound->Receptor Binds and Activates G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits GIRK GIRK Channel G_protein->GIRK Opens cAMP cAMP AC->cAMP Decreases Conversion of ATP to cAMP Neuronal_Inhibition Neuronal Inhibition cAMP->Neuronal_Inhibition Reduced downstream signaling K_ion K+ Efflux GIRK->K_ion Allows K_ion->Neuronal_Inhibition Leads to Hyperpolarization

Caption: Predicted signaling pathway of 1-(2-Methoxyphenyl)-3-methylpiperazine as a 5-HT1A receptor agonist.

In Vitro Characterization Protocols

A crucial first step in evaluating a novel compound is to determine its binding affinity and functional potency at its putative target receptor. The following protocols outline standard in vitro assays for characterizing ligands of the 5-HT1A receptor.

Protocol 1: Radioligand Binding Assay for 5-HT1A Receptor Affinity

This protocol determines the binding affinity (Ki) of 1-(2-Methoxyphenyl)-3-methylpiperazine for the 5-HT1A receptor through competitive displacement of a radiolabeled ligand.

Materials:

  • HEK293 cells stably expressing the human 5-HT1A receptor

  • Cell harvesting buffer (e.g., PBS)

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4)

  • Radioligand: [3H]8-OH-DPAT (a 5-HT1A agonist)

  • Non-specific binding control: 10 µM Serotonin

  • 1-(2-Methoxyphenyl)-3-methylpiperazine stock solution (in DMSO)

  • 96-well microplates

  • Scintillation fluid and counter

Procedure:

  • Membrane Preparation:

    • Culture HEK293-5-HT1A cells to confluency.

    • Harvest cells and centrifuge.

    • Resuspend the cell pellet in ice-cold membrane preparation buffer and homogenize.

    • Centrifuge the homogenate at high speed (e.g., 40,000 x g) at 4°C.

    • Resuspend the resulting membrane pellet in fresh buffer and determine protein concentration (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add assay buffer, the test compound at various concentrations, and the radioligand at a fixed concentration (typically at its Kd value).

    • For total binding, omit the test compound. For non-specific binding, add 10 µM serotonin.

    • Add the cell membrane preparation to each well.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Harvesting and Counting:

    • Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer.

    • Dry the filters and place them in scintillation vials with scintillation fluid.

    • Quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding) using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: [35S]GTPγS Binding Assay for Functional Activity

This assay measures the ability of the compound to activate G-proteins coupled to the 5-HT1A receptor, thus determining if it is an agonist, partial agonist, or antagonist.[3][4]

Materials:

  • HEK293-5-HT1A cell membranes (prepared as in Protocol 1)

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4)

  • [35S]GTPγS

  • GDP (Guanosine diphosphate)

  • 1-(2-Methoxyphenyl)-3-methylpiperazine stock solution

  • Positive control: Serotonin

  • 96-well microplates

  • Scintillation fluid and counter

Procedure:

  • Assay Setup:

    • In a 96-well plate, add assay buffer, GDP, and the test compound at various concentrations.

    • Add the cell membrane preparation.

    • Pre-incubate the plate at 30°C for a short period (e.g., 15 minutes).

  • Initiation of Reaction:

    • Add [35S]GTPγS to each well to start the reaction.

    • Incubate at 30°C for a defined time (e.g., 60 minutes).

  • Termination and Measurement:

    • Terminate the reaction by rapid filtration through a glass fiber filter mat.

    • Wash the filters with ice-cold buffer.

    • Measure the bound radioactivity by scintillation counting.

  • Data Analysis:

    • Plot the stimulated [35S]GTPγS binding against the log concentration of the test compound.

    • Determine the EC50 (potency) and Emax (efficacy) values from the concentration-response curve.

    • Compare the Emax to that of a full agonist (e.g., serotonin) to classify the compound as a full agonist, partial agonist, or antagonist.

Protocol 3: cAMP Assay for Gi/o-Coupled Receptor Activity

This assay measures the inhibition of adenylyl cyclase activity, a downstream effect of Gi/o-coupled receptor activation.[5][6]

Materials:

  • CHO-K1 or HEK293 cells stably expressing the 5-HT1A receptor

  • Cell culture medium

  • Forskolin (an adenylyl cyclase activator)

  • 1-(2-Methoxyphenyl)-3-methylpiperazine stock solution

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

  • 384-well microplates

Procedure:

  • Cell Plating:

    • Seed the cells in a 384-well plate and incubate overnight.

  • Compound Treatment:

    • Remove the culture medium and add the test compound at various concentrations in a suitable assay buffer.

    • Incubate for a short period (e.g., 15 minutes).

  • Stimulation and Lysis:

    • Add forskolin to all wells (except the basal control) to stimulate cAMP production.

    • Incubate for a defined time (e.g., 30 minutes).

    • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

  • cAMP Detection:

    • Perform the cAMP detection assay following the kit's protocol.

  • Data Analysis:

    • Plot the cAMP levels against the log concentration of the test compound.

    • Determine the IC50 value for the inhibition of forskolin-stimulated cAMP production.

Expected In Vitro Data Summary

The following table presents a hypothetical, yet realistic, summary of the data that could be obtained from the in vitro characterization of 1-(2-Methoxyphenyl)-3-methylpiperazine.

AssayParameterPredicted ValueInterpretation
Radioligand Binding Ki (nM) for 5-HT1A1 - 50High affinity for the 5-HT1A receptor.
[35S]GTPγS Binding EC50 (nM)10 - 200Potent activation of G-proteins.
Emax (%)60 - 100Partial to full agonist activity.
cAMP Assay IC50 (nM)20 - 500Inhibition of adenylyl cyclase, confirming Gi/o coupling.

In Vivo Behavioral Protocols

To investigate the potential anxiolytic and antidepressant-like effects of 1-(2-Methoxyphenyl)-3-methylpiperazine, standard rodent behavioral models can be employed.

Protocol 4: Elevated Plus Maze (EPM) for Anxiolytic Activity

The EPM is a widely used test to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.[7][8][9][10][11]

Materials:

  • Elevated plus maze apparatus (two open arms, two closed arms)

  • Rodents (mice or rats)

  • 1-(2-Methoxyphenyl)-3-methylpiperazine solution for injection (e.g., in saline with a solubilizing agent)

  • Vehicle control solution

  • Positive control (e.g., diazepam)

  • Video tracking system

Procedure:

  • Acclimation:

    • Habituate the animals to the testing room for at least 1 hour before the experiment.

  • Drug Administration:

    • Administer the test compound, vehicle, or positive control via the desired route (e.g., intraperitoneal injection) at a specified time before the test (e.g., 30 minutes).

  • Testing:

    • Place the animal in the center of the maze, facing an open arm.

    • Allow the animal to freely explore the maze for a set duration (e.g., 5 minutes).[8][9]

    • Record the animal's behavior using a video tracking system.

  • Data Analysis:

    • Measure the time spent in the open arms and the number of entries into the open and closed arms.

    • Calculate the percentage of time spent in the open arms and the percentage of open arm entries.

    • An increase in these parameters is indicative of an anxiolytic-like effect.

    • Also, measure total distance traveled or total arm entries as an indicator of general locomotor activity.

Elevated_Plus_Maze_Workflow Acclimation Animal Acclimation (1 hour in testing room) Drug_Admin Drug Administration (Test Compound, Vehicle, or Positive Control) Acclimation->Drug_Admin Pre_Test_Wait Pre-Test Interval (e.g., 30 minutes) Drug_Admin->Pre_Test_Wait EPM_Test Elevated Plus Maze Test (5 minutes) Pre_Test_Wait->EPM_Test Data_Recording Video Recording of Behavior EPM_Test->Data_Recording Data_Analysis Data Analysis: - Time in Open Arms - Open Arm Entries - Total Locomotion Data_Recording->Data_Analysis Interpretation Interpretation: Anxiolytic effect if open arm exploration increases Data_Analysis->Interpretation

Caption: Experimental workflow for the Elevated Plus Maze test.

Protocol 5: Forced Swim Test (FST) for Antidepressant-Like Activity

The FST is a common screening tool for antidepressant drugs, based on the principle that animals will exhibit immobility when placed in an inescapable stressful situation, and that this immobility is reduced by antidepressants.[12][13][14][15]

Materials:

  • Cylindrical water tank

  • Water at a controlled temperature (23-25°C)

  • Rodents (rats or mice)

  • 1-(2-Methoxyphenyl)-3-methylpiperazine solution for injection

  • Vehicle control solution

  • Positive control (e.g., imipramine)

  • Video camera and analysis software

Procedure:

  • Pre-test Session (Day 1):

    • Place each animal in the water tank for a 15-minute session.

    • Remove the animal, dry it, and return it to its home cage.

  • Drug Administration (Day 2):

    • Administer the test compound, vehicle, or positive control at specified times before the test session (e.g., 60, 30, and 15 minutes for multiple injections, or a single injection 30-60 minutes prior).

  • Test Session (Day 2):

    • Place the animal in the water tank for a 5-minute session.

    • Record the session with a video camera.

  • Data Analysis:

    • Score the duration of immobility during the 5-minute test session. Immobility is defined as the lack of movement other than that necessary to keep the head above water.

    • A significant decrease in immobility time is indicative of an antidepressant-like effect.

Conclusion and Future Directions

The application notes and protocols provided herein offer a comprehensive framework for the initial investigation of 1-(2-Methoxyphenyl)-3-methylpiperazine as a novel neuromodulatory agent. The predicted serotonergic activity, based on its structural similarity to other phenylpiperazines, warrants a thorough in vitro and in vivo characterization. By following the detailed methodologies, researchers can elucidate its receptor binding profile, functional activity, and potential therapeutic effects in models of anxiety and depression.

Future research could expand upon these initial studies to include more complex behavioral paradigms, pharmacokinetic and pharmacodynamic profiling, and investigation of its effects on other neurotransmitter systems. The exploration of 1-(2-Methoxyphenyl)-3-methylpiperazine and its analogs could lead to the development of new research tools and potentially novel therapeutic agents for the treatment of neuropsychiatric disorders.

References

  • Functional binding assays for estimation of the intrinsic efficacy of ligands at the 5-HT1A receptor: application for screening drug candidates. (2014). PubMed. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (n.d.). PubMed Central. [Link]

  • Regulation of 5-HT1A receptor-stimulated [35S]-GTPγS binding as measured by quantitative autoradiography following chronic agonist administration. (n.d.). PubMed Central. [Link]

  • Activity of aromatic substituted phenylpiperazines lacking affinity for dopamine binding sites in a preclinical test of antipsychotic efficacy. (n.d.). PubMed. [Link]

  • Elevated plus maze protocol. (2023). protocols.io. [Link]

  • Synthesis of (3S)-3-methylpiperazine-2,5-dione (3) and... (n.d.). ResearchGate. [Link]

  • Identification of a Potent and Selective 5-HT1A Receptor Agonist with In Vitro and In Vivo Antinociceptive Activity. (n.d.). PubMed Central. [Link]

  • The Forced Swim Test as a Model of Depressive-like Behavior. (2015). PMC - NIH. [Link]

  • Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse. (2014). Bio-protocol. [Link]

  • Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. (n.d.). Semantic Scholar. [Link]

  • Animal Research Review Panel Guideline 30 The Porsolt Forced Swim Test in Rats and Mice. (n.d.). NSW Department of Primary Industries. [Link]

  • Discovery of a functionally selective serotonin 5-HT1A receptor agonist for the treatment of pain. (2023). bioRxiv. [Link]

  • Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs by Mohammed Almaghrabi. (2021). Auburn University. [Link]

  • Identification of a Potent and Selective 5-HT1A Receptor Agonist with In Vitro and In Vivo Antinociceptive Activity. (2020). ACS Publications. [Link]

  • Method for the preparation of piperazine and its derivatives. (n.d.).
  • The use of the elevated plus maze as an assay of anxiety-related behavior in rodents. (n.d.). PMC. [Link]

  • (PDF) Using the rat forced swim test to assess antidepressant-like activity in rodents. (2012). ResearchGate. [Link]

  • Forskolin-free cAMP assay for Gi-coupled receptors. (2015). ResearchGate. [Link]

  • Forskolin-free cAMP assay for Gi-coupled receptors. (2015). PubMed. [Link]

  • Nonradioactive GTP Binding Assay to Monitor Activation of G Protein-Coupled Receptors. (n.d.). ResearchGate. [Link]

  • Phenylpiperazine. (n.d.). Wikipedia. [Link]

  • (PDF) Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. (2024). ResearchGate. [Link]

  • GTPγS Binding Assays. (2012). NCBI Bookshelf. [Link]

  • Forced Swim Test v.3. (n.d.). Unknown Source. [Link]

  • (PDF) Elevated plus maze protocol v1. (2023). ResearchGate. [Link]

  • Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). (2019). Unknown Source. [Link]

  • Discovery of a new series of 5-HT1A receptor agonists. (n.d.). ResearchGate. [https://www.researchgate.net/publication/23219438_Discovery_of_a_new_series_of_5-HT1A_receptor_agonists]([Link]_ agonists)

  • Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents. (n.d.). PubMed Central. [Link]

  • Factsheet on the forced swim test. (2020). Understanding Animal Research. [Link]

Sources

Method

An In-depth Technical Guide to 1-(2-Methoxyphenyl)piperazine as a Chemical Probe

A Note to the Researcher: The initial topic specified was "1-(2-Methoxyphenyl)-3-methylpiperazine." However, a comprehensive literature search revealed a scarcity of detailed technical information, experimental protocols...

Author: BenchChem Technical Support Team. Date: January 2026

A Note to the Researcher: The initial topic specified was "1-(2-Methoxyphenyl)-3-methylpiperazine." However, a comprehensive literature search revealed a scarcity of detailed technical information, experimental protocols, and signaling pathway data for this specific 3-methyl substituted compound. In contrast, a significant body of research exists for its parent compound, 1-(2-Methoxyphenyl)piperazine (oMeOPP, 2-MeOPP). To provide a thorough and actionable guide, this document will focus on 1-(2-Methoxyphenyl)piperazine (CAS: 35386-24-4) and its hydrochloride salt (CAS: 5464-78-8), for which extensive pharmacological data and established applications are available.[1]

Introduction

1-(2-Methoxyphenyl)piperazine, commonly abbreviated as oMeOPP or 2-MeOPP, is a synthetic phenylpiperazine derivative that serves two primary roles in scientific research and development.[2][3] Firstly, it is a crucial chemical intermediate, or building block, for the synthesis of a wide range of active pharmaceutical ingredients (APIs), particularly those targeting the central nervous system.[2][4] Secondly, oMeOPP itself is a pharmacologically active molecule, functioning as a serotonergic agent with notable affinity for serotonin receptors.[5] This dual identity makes it a valuable tool for medicinal chemists, pharmacologists, and drug development professionals.

Its structure, composed of a piperazine ring attached to a 2-methoxyphenyl group, provides a versatile scaffold for creating ligands that can probe the function of various neurotransmitter systems.[2][6] This guide offers a detailed exploration of oMeOPP's properties, its mechanism of action as a chemical probe for the serotonin system, and practical, field-proven protocols for its application in a research setting.

Chemical and Physical Properties

Understanding the fundamental properties of a chemical probe is critical for proper handling, storage, and experimental design. The data below is compiled for oMeOPP and its commonly used hydrochloride salt, which offers improved solubility in aqueous solutions.

Property1-(2-Methoxyphenyl)piperazine1-(2-Methoxyphenyl)piperazine HClSource(s)
Synonyms oMeOPP, 2-MeOPP, 1-(o-Anisyl)piperazine2-MeOPP HCl[2][5][7]
CAS Number 35386-24-45464-78-8[2][8]
Molecular Formula C₁₁H₁₆N₂OC₁₁H₁₆N₂O • HCl[7]
Molecular Weight 192.26 g/mol 228.72 g/mol [2][7]
Appearance White to off-white crystalline solidWhite crystalline solid[8]
Melting Point 35-40 °C>250 °C
Solubility Soluble in methanol, chloroformSoluble in DMSO (~10 mg/mL), PBS (pH 7.2, ~10 mg/mL)
pKa (Predicted) 8.5 (most basic)N/A

Pharmacological Profile and Mechanism of Action

The primary utility of oMeOPP as a chemical probe lies in its interaction with the serotonin (5-hydroxytryptamine, 5-HT) system. It exhibits a notable affinity and functional activity at specific serotonin receptor subtypes.

Primary Target: 5-HT₁ₐ Receptor

The most well-characterized target of oMeOPP is the 5-HT₁ₐ receptor , a G-protein coupled receptor (GPCR) predominantly found in the central nervous system.[5] oMeOPP acts as a partial agonist at this receptor, with a maximal efficacy (Eₘₐₓ) of approximately 70% compared to the endogenous full agonist, serotonin.[5] This means it binds to and activates the receptor but elicits a submaximal response.

As a Gi/Go-coupled receptor, activation of 5-HT₁ₐ by an agonist like oMeOPP leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[9] This signaling cascade ultimately results in neuronal hyperpolarization and reduced neuronal firing, mediating the physiological and behavioral effects associated with 5-HT₁ₐ activation.

Receptor Binding Affinity

The affinity of a chemical probe for its target is a critical parameter. The binding affinity of oMeOPP for the 5-HT₁ₐ receptor is in the moderate nanomolar range.

Receptor SubtypeBinding Affinity (Kᵢ)Functional ActivitySource(s)
5-HT₁ₐ 125 - 251 nM (pKᵢ 6.6–6.9)Partial Agonist[2]
5-HT₂ No significant affinityN/A[5]
Dopamine (D₂) Receptors No significant affinityN/A[5]
α₁-Adrenergic Receptors Moderate affinity (Kᵢ ~0.8 nM for derivatives)Antagonist (derivatives)[10]

Note: The α₁-adrenergic affinity is noted for derivatives of oMeOPP, such as NAN-190, indicating that the core scaffold has the potential to interact with this receptor. Researchers should consider this when designing experiments, especially at higher concentrations.[10]

Signaling Pathway Diagram

The following diagram illustrates the mechanism of action of oMeOPP at the 5-HT₁ₐ receptor.

oMeOPP_Signaling oMeOPP 1-(2-Methoxyphenyl)piperazine (oMeOPP) Receptor 5-HT1A Receptor oMeOPP->Receptor Binds as Partial Agonist G_Protein Gi/o Protein Complex (α, β, γ subunits) Receptor->G_Protein Activates AC Adenylyl Cyclase (AC) G_Protein->AC α-subunit inhibits cAMP cAMP (Second Messenger) AC->cAMP Catalyzes conversion ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Downstream Cellular Response (e.g., Neuronal Hyperpolarization) PKA->Cellular_Response Phosphorylates targets, leading to response Binding_Assay_Workflow cluster_prep Plate Preparation cluster_process Assay Execution cluster_analysis Data Analysis Total Total Binding Wells: Membrane + Buffer + [3H]8-OH-DPAT Incubate Incubate (e.g., 60 min at 25°C) Total->Incubate NSB Non-Specific Wells: Membrane + Buffer + [3H]8-OH-DPAT + excess 5-HT NSB->Incubate Comp Competition Wells: Membrane + Buffer + [3H]8-OH-DPAT + Test Compound (e.g., oMeOPP) Comp->Incubate Filter Rapid Filtration (Harvest onto GF/C filter mat) Incubate->Filter Wash Wash 3x (Cold Wash Buffer) Filter->Wash Dry Dry Filter Mat Wash->Dry Scint Add Scintillant & Count (CPM) Dry->Scint Calc Calculate % Inhibition Scint->Calc Plot Plot % Inhibition vs. [Compound] Calc->Plot Fit Non-linear Regression (Sigmoidal dose-response) Plot->Fit Ki Determine IC50 Calculate Ki Fit->Ki

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Methodology:

  • Prepare Reagents: Dilute all compounds (radioligand, non-specific control, test compounds) to their working concentrations in Assay Buffer. Prepare serial dilutions of the test compound (e.g., oMeOPP) ranging from 10⁻¹⁰ M to 10⁻⁵ M.

  • Plate Setup: In a 96-well plate, add reagents in the following order:

    • Total Binding (TB) wells: 25 µL Assay Buffer.

    • Non-Specific Binding (NSB) wells: 25 µL of 10 µM Serotonin.

    • Competition wells: 25 µL of each concentration of the test compound.

  • Add Radioligand: Add 25 µL of [³H]8-OH-DPAT to all wells. A final concentration near its Kₔ value (e.g., 0.5-1.0 nM) is recommended.

  • Initiate Reaction: Add 50 µL of the membrane preparation (diluted in Assay Buffer to ~10-20 µg protein/well) to all wells to start the binding reaction.

  • Incubation: Incubate the plate for 60 minutes at room temperature (25°C) with gentle shaking to reach equilibrium.

  • Harvesting: Terminate the assay by rapid filtration through a GF/C filter mat using a cell harvester. This separates the bound radioligand (on the filter) from the unbound radioligand (in the filtrate).

  • Washing: Quickly wash the filters three times with 200 µL of ice-cold Wash Buffer to remove any remaining unbound radioligand.

  • Counting: Dry the filter mat, add scintillation fluid, and count the radioactivity (in counts per minute, CPM) for each well using a microplate scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

    • Calculate Percent Inhibition for each concentration of the test compound: % Inhibition = 100 * (1 - [(CPM in presence of compound - NSB) / (Specific Binding)]).

    • Plot % Inhibition versus the log concentration of the test compound and fit the data using non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Protocol 2: Cell-Based Functional cAMP Assay

This protocol describes a method to measure the functional effect of oMeOPP (or other test compounds) on 5-HT₁ₐ receptor activation by quantifying changes in intracellular cAMP levels. Since 5-HT₁ₐ is a Gᵢ-coupled receptor, its activation inhibits cAMP production. [9] Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of oMeOPP as a 5-HT₁ₐ receptor agonist.

Materials:

  • Cell Line: CHO-K1 or HEK293 cells stably expressing the human 5-HT₁ₐ receptor.

  • Adenylyl Cyclase Stimulator: Forskolin.

  • Test Compound: 1-(2-Methoxyphenyl)piperazine (oMeOPP) or other test compounds.

  • Assay Medium: HBSS or serum-free medium.

  • cAMP Detection Kit: A commercial kit based on HTRF, AlphaScreen, or ELISA. [11]* 384-well white opaque microplates.

Step-by-Step Methodology:

  • Cell Culture and Plating: Culture the 5-HT₁ₐ-expressing cells according to standard protocols. Seed the cells into a 384-well plate at an optimized density and allow them to adhere overnight.

  • Prepare Reagents: Prepare serial dilutions of oMeOPP in Assay Medium. Prepare a stock solution of forskolin. The final assay concentration of forskolin should be one that elicits a submaximal cAMP response (e.g., its EC₈₀), which can be determined in a preliminary experiment.

  • Compound Addition:

    • Remove the culture medium from the cells.

    • Add 5 µL of the serially diluted oMeOPP to the appropriate wells.

    • Add 5 µL of Assay Medium to control wells.

  • Stimulation: Add 5 µL of the forskolin solution to all wells to stimulate adenylyl cyclase. The final concentration should be consistent across all wells.

  • Incubation: Incubate the plate for 30 minutes at 37°C. This allows for receptor activation by oMeOPP to inhibit the forskolin-stimulated cAMP production.

  • Cell Lysis and cAMP Detection: Add the lysis buffer and detection reagents from your chosen cAMP kit according to the manufacturer's instructions. [12][13]This step typically involves a further incubation period (e.g., 60 minutes at room temperature).

  • Signal Reading: Read the plate on a compatible plate reader (e.g., for luminescence or fluorescence resonance energy transfer).

  • Data Analysis:

    • The signal will be inversely proportional to the amount of cAMP produced.

    • Normalize the data: Set the signal from cells treated with forskolin alone as 0% inhibition, and the signal from cells with no forskolin as 100% inhibition.

    • Plot the percent inhibition of forskolin-stimulated cAMP production versus the log concentration of oMeOPP.

    • Fit the data using a non-linear regression (sigmoidal dose-response curve) to determine the EC₅₀ (potency) and the maximum inhibition (efficacy).

Conclusion

1-(2-Methoxyphenyl)piperazine is a well-characterized and versatile chemical tool. Its primary role as a selective 5-HT₁ₐ partial agonist makes it an excellent probe for studying the serotonin system. [5]By using the standardized protocols provided in this guide, researchers can effectively determine the binding affinities of new chemical entities and characterize their functional activity at the 5-HT₁ₐ receptor. Furthermore, its utility as a synthetic intermediate underscores its importance in the broader field of medicinal chemistry and drug discovery. [2]Proper application of this compound, with an understanding of its pharmacological profile, will continue to aid in the exploration of serotonergic pathways and the development of novel therapeutics.

References

  • Grokipedia. ortho-Methoxyphenylpiperazine.
  • Wikiwand. Ortho-Methoxyphenylpiperazine. [Link]

  • Wikipedia. ortho-Methoxyphenylpiperazine. [Link]

  • Grokipedia. para-Methoxyphenylpiperazine. [Link]

  • Wikipedia. para-Methoxyphenylpiperazine. [Link]

  • Mokrosz, J. L., et al. (1994). Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity. Journal of medicinal chemistry, 37(17), 2754–2760. [Link]

  • Chis, V., et al. (2022). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl) Adamantane Derivatives. Molecules (Basel, Switzerland), 27(6), 1832. [Link]

  • Eurofins DiscoverX. 5-HT1A Human Serotonin GPCR Cell Based Agonist cAMP LeadHunter Assay. [Link]

  • Seba, M. C., et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review, 6(11), 570-577. [Link]

  • GenScript. Human 5-HT1A Receptor Membrane Preparation. [Link]

  • Leopoldo, M., et al. (2007). Bivalent ligand approach on 4-[2-(3-methoxyphenyl)ethyl]-1-(2-methoxyphenyl)piperazine: synthesis and binding affinities for 5-HT(7) and 5-HT(1A) receptors. Bioorganic & medicinal chemistry letters, 17(15), 4248–4252. [Link]

  • Mohamed, S. K., et al. (2022). Crystal structure of 4-(2-methoxyphenyl)piperazin-1-ium 3,5-dintrosalicylate. Acta crystallographica. Section E, Crystallographic communications, 78(Pt 3), 291–296. [Link]

  • GenScript. Human Recombinant 5-HT1A Serotonin Receptor Stable Cell Line. [Link]

  • Grokipedia. para-Methoxyphenylpiperazine. [Link]

  • Eurofins DiscoverX. 5-HT7 Human Serotonin GPCR Cell Based Antagonist cAMP LeadHunter Assay. [Link]

  • Hentzer, M., et al. (2020). Functional characterization of 5-HT1A and 5-HT1B serotonin receptor signaling through G-protein-activated inwardly rectifying K+ channels in a fluorescence-based membrane potential assay. Biochemical pharmacology, 175, 113870. [Link]

  • PubChem. 1-(2-Methoxyphenyl)piperazine. [Link]

  • ResearchGate. Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors. [Link]

  • Noel, F., & da Costa, V. M. (2014). Functional binding assays for estimation of the intrinsic efficacy of ligands at the 5-HT1A receptor: application for screening drug candidates. Vascular pharmacology, 60(3), 136–141. [Link]

  • Perrone, R., et al. (1995). 5-HT1A and D-2 receptor affinity of o-methoxyphenylpiperazine derivatives with terminal benzamide fragment on N-4 alkyl chain. 2. Il Farmaco, 50(7-8), 505–510. [Link]

  • Patsnap Synapse. What is the mechanism of Piperazine?. [Link]

  • Chan, J. S., et al. (2018). Real-Time Determination of Intracellular cAMP Reveals Functional Coupling of Gs Protein to the Melatonin MT1 Receptor. International journal of molecular sciences, 19(11), 3467. [Link]

  • Assay Guidance Manual. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). [Link]

  • Ferlin, M. G., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011-2023. Molecules (Basel, Switzerland), 29(1), 183. [Link]

  • Gao, M., et al. (2011). Design, synthesis and in vitro evaluation of bridgehead fluoromethyl analogs of N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N-(pyridin-2-yl)cyclohexanecarboxamide (WAY-100635) for the 5-HT(1A) receptor. European journal of medicinal chemistry, 46(9), 4756–4765. [Link]

  • Chang-mei, K., et al. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENYL)PIPERAZINE. Advances in Natural Science, 2(1), 26-30. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(2-Methoxyphenyl)-3-methylpiperazine

Welcome to the technical support center for the synthesis of 1-(2-Methoxyphenyl)-3-methylpiperazine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshootin...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(2-Methoxyphenyl)-3-methylpiperazine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges associated with this synthesis and improve your reaction yields and product purity.

Introduction: The Importance and Challenges of Arylpiperazine Synthesis

1-(2-Methoxyphenyl)-3-methylpiperazine is a valuable scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Piperazine derivatives are prevalent in FDA-approved pharmaceuticals, highlighting their importance in drug discovery[1]. However, the synthesis of asymmetrically substituted arylpiperazines can be challenging. Key difficulties include achieving high yields, controlling regioselectivity, and minimizing side-product formation, such as diarylation or catalyst decomposition byproducts. This guide will focus on the common synthetic routes and provide practical solutions to overcome these obstacles.

Overview of Synthetic Strategies

The construction of 1-(2-Methoxyphenyl)-3-methylpiperazine typically involves two primary strategies:

  • Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction between an aryl halide (e.g., 2-bromoanisole or 2-chloroanisole) and 2-methylpiperazine. This is often the most versatile and high-yielding method.

  • Nucleophilic Aromatic Substitution (SNAAr): Reaction of an activated aryl halide (e.g., 2-fluoro- or 2-nitro-substituted anisole) with 2-methylpiperazine. This method is generally lower yielding and more substrate-dependent.

The troubleshooting and FAQ sections below will primarily focus on optimizing the Buchwald-Hartwig amination, as it is the most widely applicable method.

cluster_0 Synthetic Workflow A Starting Materials (Aryl Halide + 2-Methylpiperazine) B Reaction Setup (Solvent, Base, Catalyst, Ligand) A->B C Inert Atmosphere (Nitrogen or Argon Purge) B->C D Controlled Heating & Stirring C->D E Reaction Monitoring (TLC, GC-MS, LC-MS) D->E F Work-up (Quenching, Extraction) E->F Reaction Complete G Purification (Column Chromatography, Crystallization) F->G H Final Product 1-(2-Methoxyphenyl)-3-methylpiperazine G->H

Caption: General workflow for the synthesis of 1-(2-Methoxyphenyl)-3-methylpiperazine.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Q1: My reaction yield is consistently low (<50%). What are the most likely causes and how can I fix them?

A1: Low yield is a common issue that can stem from several factors. Systematically investigate the following:

  • Cause 1: Inactive Catalyst System: The palladium catalyst and phosphine ligand are sensitive to air and moisture.

    • Solution:

      • Use High-Purity Reagents: Ensure your palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligand (e.g., XPhos, RuPhos) are fresh and have been stored properly under an inert atmosphere.

      • Degas Your Solvent: Thoroughly degas the reaction solvent (e.g., toluene, dioxane) by sparging with argon or nitrogen for at least 30 minutes before use.

      • Maintain Inert Atmosphere: Assemble your reaction under a positive pressure of nitrogen or argon. Use Schlenk techniques or a glovebox for best results.

  • Cause 2: Inappropriate Base or Base Strength: The choice of base is critical for the catalytic cycle.

    • Solution:

      • Use a Non-Nucleophilic, Strong Base: Sodium tert-butoxide (NaOtBu) is a common and effective choice. Other options include lithium bis(trimethylsilyl)amide (LiHMDS) or potassium phosphate (K₃PO₄).

      • Ensure Base Quality: Use a freshly opened bottle of base or store it in a desiccator. Clumped or discolored base may be hydrated and less effective.

  • Cause 3: Incorrect Reaction Temperature: The reaction may be too slow at lower temperatures or side reactions may occur at higher temperatures.

    • Solution:

      • Optimize Temperature: For most Buchwald-Hartwig couplings with aryl bromides, a temperature range of 80-110 °C is optimal. Aryl chlorides may require higher temperatures or more active catalysts.

      • Monitor Progress: Use TLC or LC-MS to track the consumption of your starting materials. If the reaction stalls, a modest increase in temperature may be beneficial.

Q2: I'm observing a significant amount of a side product with a higher molecular weight. What is it and how can I prevent it?

A2: This is likely due to the formation of a dimer impurity, such as 1,3-bis-[4-(2-methoxyphenyl)]piperazinyl]propane, which can occur if there are reactive difunctional starting materials or intermediates[2]. In the context of your synthesis, a common side product is the diarylated piperazine, where the 2-methoxyphenyl group has added to both nitrogen atoms of the piperazine ring.

  • Cause: Incorrect Stoichiometry or Slow Addition

    • Solution:

      • Use an Excess of the Piperazine: Employ a slight excess (1.1 to 1.5 equivalents) of 2-methylpiperazine relative to the aryl halide. This will statistically favor the mono-arylation product.

      • Control Reagent Addition: If possible, slowly add the aryl halide to the mixture of 2-methylpiperazine, catalyst, ligand, and base. This maintains a high concentration of the piperazine relative to the aryl halide throughout the reaction.

Q3: My reaction stalls and I see unreacted starting material even after prolonged heating. What should I do?

A3: Reaction stalling often points to catalyst deactivation or insufficient reactivity of the starting materials.

  • Cause 1: Catalyst Deactivation: The active Pd(0) species can be sensitive and may decompose over time, especially at high temperatures.

    • Solution:

      • Choose a Robust Ligand: Bulky, electron-rich phosphine ligands like those from the Buchwald or Josiphos families are designed to stabilize the palladium center and promote reductive elimination, leading to a longer catalyst lifetime.

      • Add a Second Charge of Catalyst: If you suspect catalyst death, you can try adding a second portion of the catalyst and ligand to the reaction mixture.

  • Cause 2: Unreactive Aryl Halide: Aryl chlorides are significantly less reactive than aryl bromides or iodides.

    • Solution:

      • Switch to a More Reactive Halide: If you are using an aryl chloride, consider switching to the corresponding aryl bromide for a more facile reaction.

      • Use a More Active Catalyst System: For aryl chlorides, specialized catalyst systems (e.g., those using G3 or G4 palladacycle pre-catalysts with cataCXium A or SPhos ligands) are often required.

cluster_1 Troubleshooting Decision Tree Start Low Yield or Impure Product Q1 High level of unreacted starting material? Start->Q1 A1 YES: Stalled Reaction Q1->A1 Yes Q2 NO: Significant side products observed? Q1->Q2 No Sol1 Check: - Catalyst/Ligand Activity - Reaction Temperature - Inert Atmosphere A1->Sol1 A2 YES: Sub-optimal selectivity Q2->A2 Yes A3 NO: Likely a purification or work-up issue Q2->A3 No Sol2 Adjust: - Stoichiometry (excess piperazine) - Base and Solvent - Ligand Choice A2->Sol2 Sol3 Review: - Extraction pH - Recrystallization Solvent - Chromatography Conditions A3->Sol3

Caption: A decision tree for troubleshooting common synthesis problems.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control for a high-yield synthesis?

A1: The three most critical parameters are:

  • Atmosphere Control: Oxygen can irreversibly oxidize the active Pd(0) catalyst and the phosphine ligands. Maintaining a strictly inert (nitrogen or argon) atmosphere is non-negotiable for high yields.

  • Reagent Quality: The purity of your starting materials, catalyst, ligand, base, and solvent is paramount. Water is particularly detrimental as it can hydrolyze the base and interfere with the catalytic cycle.

  • Catalyst and Ligand Selection: The choice of phosphine ligand is crucial. For the coupling of an electron-rich aryl halide like 2-bromoanisole with a secondary amine like 2-methylpiperazine, bulky biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are generally excellent choices as they promote the desired reductive elimination step.

Q2: How do I choose the optimal solvent and base?

A2: The solvent and base work in concert to facilitate the reaction.

  • Solvents: Aprotic, non-polar to moderately polar solvents are preferred.

    • Toluene: Excellent for many reactions, but its lower boiling point (111 °C) may not be sufficient for less reactive substrates.

    • Dioxane: A good choice with a similar boiling point to toluene, but must be purified to remove peroxides.

    • tert-Amyl alcohol: Can be a good choice as it can help solubilize some of the inorganic base, but as a protic solvent, it can sometimes participate in side reactions[3].

  • Bases: A strong, non-nucleophilic base is required to deprotonate the piperazine.

    • Sodium tert-butoxide (NaOtBu): Generally the best choice for these reactions. It is strong and has good solubility in common organic solvents.

    • Potassium Phosphate (K₃PO₄): A milder base that can be effective, especially if your substrate is sensitive to stronger bases. It often requires higher temperatures.

ParameterRecommendationRationale
Catalyst Pd₂(dba)₃ (1-2 mol%)A reliable Pd(0) source.
Ligand XPhos or RuPhos (2-4 mol%)Bulky, electron-rich ligand that promotes high turnover.
Base NaOtBu (1.5-2.0 equiv.)Strong, non-nucleophilic base with good solubility.
Solvent Toluene or Dioxane (degassed)Aprotic solvents that are stable at reaction temperatures.
Temperature 90-110 °COptimal for balancing reaction rate and catalyst stability.

Q3: What are the best practices for purifying 1-(2-Methoxyphenyl)-3-methylpiperazine?

A3: The purification strategy depends on the impurities present.

  • Aqueous Work-up: After the reaction is complete, cool the mixture and quench with water. Extract the product into an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with brine to remove water-soluble impurities.

  • Acid-Base Extraction: Being a basic compound, your product can be selectively extracted. After the initial work-up, dissolve the crude material in an organic solvent and extract with dilute aqueous acid (e.g., 1M HCl). The protonated product will move to the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer (e.g., with NaOH) and re-extract the pure product into an organic solvent.

  • Column Chromatography: If neutral impurities are still present, silica gel chromatography is effective. A gradient elution of ethyl acetate in hexanes, often with 1-2% triethylamine mixed in to prevent the product from streaking on the acidic silica, is a good starting point.

  • Crystallization: The final product can often be purified by crystallization, either as the free base or as a salt (e.g., hydrochloride). The hydrochloride salt is often a well-defined, crystalline solid that is easier to handle and purify by recrystallization from solvents like isopropanol or ethanol[2].

Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a general guideline. Optimization may be required for your specific setup.

Materials:

  • 2-Bromoanisole

  • 2-Methylpiperazine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add Pd₂(dba)₃ (0.01 equiv.), XPhos (0.02 equiv.), and NaOtBu (1.5 equiv.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene, followed by 2-methylpiperazine (1.2 equiv.), and finally 2-bromoanisole (1.0 equiv.).

  • Reaction: Heat the mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and carefully pour into a separatory funnel containing water. Extract the aqueous layer with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with brine. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel chromatography (e.g., 0-50% ethyl acetate in hexanes + 1% triethylamine) to yield the pure product.

References

  • Adole, V. A., More, R. A., Pawar, S. S., & Chavan, V. J. (2021). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF 1-(2-METHOXYPHENYL)-(3-(2-PHTHALAMIDO)-PROPYL) PIPERAZINE AND 1-(2-METHOXYPHENYL)-(3-(2-PHTHALAMIDO)-BUTYL) PIPERAZINE.
  • Google Patents. (n.d.). WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride.
  • Gogoi, D., Singh, L. P., & Sarma, D. (2021). Design, Synthesis and 5-HT 1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.1 3,7 ]decan-1-amine and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.1 3,7 ]decan-1-amine. MDPI.
  • Willaert, S., et al. (2021). Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase. PMC - PubMed Central.
  • SWGDRUG.org. (2005). 1-(3-METHOXYPHENYL)PIPERAZINE. Retrieved from [Link]

  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • Douglas, C. J., & MacMillan, D. W. C. (2016).

Sources

Optimization

Technical Support Center: Troubleshooting Solubility Issues for 1-(2-Methoxyphenyl)-3-methylpiperazine

Here is the technical support center with troubleshooting guides and FAQs for 1-(2-Methoxyphenyl)-3-methylpiperazine solubility issues: Welcome to the dedicated technical guide for resolving solubility challenges with 1-...

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center with troubleshooting guides and FAQs for 1-(2-Methoxyphenyl)-3-methylpiperazine solubility issues:

Welcome to the dedicated technical guide for resolving solubility challenges with 1-(2-Methoxyphenyl)-3-methylpiperazine (CAS 152943-96-9). This document is designed for researchers, scientists, and drug development professionals who encounter difficulties in preparing homogenous solutions of this compound for their experiments. As a substituted piperazine derivative, its physicochemical properties present specific hurdles that, once understood, can be systematically overcome.

This guide moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions and adapt methodologies to your specific experimental needs.

Section 1: Understanding the Molecule - The Root of the Solubility Challenge

The solubility behavior of 1-(2-Methoxyphenyl)-3-methylpiperazine is dictated by its molecular structure. It possesses a basic piperazine ring and a moderately lipophilic methoxyphenyl group. This duality is the primary reason for its poor solubility in neutral aqueous media.

The key takeaway is that this compound is a weak base . The two nitrogen atoms on the piperazine ring can accept protons (become protonated) in an acidic environment. This conversion from a neutral, less polar molecule to a charged, more polar salt dramatically increases its affinity for polar solvents like water.[1][2] Conversely, in neutral or basic solutions, it exists predominantly in its free base form, which has low aqueous solubility.[3]

Table 1: Physicochemical Properties of 1-(2-Methoxyphenyl)-3-methylpiperazine and Related Compounds

PropertyValue / DescriptionSignificance for SolubilitySource
Chemical Name 1-(2-Methoxyphenyl)-3-methylpiperazine-[4]
CAS Number 152943-96-9-[4]
Molecular Formula C₁₂H₁₈N₂O-[4]
Molecular Weight 206.28 g/mol Influences molarity calculations.[4]
Predicted pKa The piperazine core is basic. Parent piperazine has pKa values of ~9.73 and ~5.35.The molecule's charge and solubility are highly dependent on pH. It will be more soluble at pH < 5.[2][5]
Predicted XLogP The parent compound, 1-(2-methoxyphenyl)piperazine, has an XLogP3 of 1.4, indicating moderate lipophilicity. The methyl group will slightly increase this.Predicts low intrinsic water solubility.[6][7]
Appearance The parent compound is an off-white solid or liquid.Physical state at room temperature.[3]
Known Salt Forms The parent compound is available as a hydrochloride salt, which has significantly higher aqueous solubility.Salt forms are a primary strategy to improve aqueous solubility.[8][9]

Section 2: Frequently Asked Questions (FAQs)

Q1: Why won't my 1-(2-Methoxyphenyl)-3-methylpiperazine dissolve in neutral water or PBS (pH 7.4)?

A: The compound is in its free base form at neutral pH. This form is not sufficiently polar to dissolve well in water. To achieve significant aqueous solubility, you must convert it into a salt by lowering the pH of the solution. This protonates the piperazine nitrogens, creating a more soluble cationic species.[10]

Q2: How can I prepare a high-concentration stock solution for in vitro experiments?

A: The most reliable method is to use a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the industry standard for this purpose. The compound is readily soluble in DMSO, allowing for the preparation of stock solutions in the range of 10-50 mM or higher. See Protocol 1 for a detailed methodology.

Q3: My cell-based assay is sensitive to DMSO. What are my options for preparing an aqueous solution?

A: You have two primary options:

  • pH Adjustment: Prepare your solution in an acidic buffer (e.g., citrate buffer pH 3-4) or by adding a dilute acid like HCl dropwise to an aqueous suspension of the compound until it dissolves. This forms the salt in situ. See Protocol 2 for this procedure.

  • Use a Salt Form: If available, purchase the hydrochloride (HCl) salt of the compound. The HCl salt of the parent compound, 1-(2-methoxyphenyl)piperazine, is soluble in PBS at up to 10 mg/mL.[9] This is often the most straightforward approach.

Q4: My compound precipitates when I dilute my DMSO stock into aqueous buffer. How can I fix this?

A: This phenomenon, known as "crashing out," occurs when the compound's concentration in the final aqueous solution exceeds its solubility limit. The DMSO keeps it in solution at high concentrations, but upon dilution, the solvent environment becomes predominantly aqueous, and the compound precipitates.

To prevent this:

  • Lower the Final Concentration: Your target concentration may be too high for the aqueous buffer.

  • Improve Dilution Technique: Add the DMSO stock to the aqueous buffer in a stepwise or gradual manner while vortexing vigorously. This rapid mixing can sometimes create a transiently stable or finely dispersed suspension.

  • Use an Intermediate Solvent: Perform a serial dilution, for example, from DMSO into ethanol, and then from the ethanol solution into the aqueous buffer.

  • Incorporate Surfactants: For certain applications, a small amount of a non-ionic surfactant like Tween® 80 (e.g., 0.1%) in the final aqueous medium can help maintain solubility.[11]

Q5: What are some advanced formulation strategies for animal studies (in vivo)?

A: For in vivo administration where solubility and bioavailability are critical, more advanced formulation strategies are often required.[12][13] These include:

  • Co-solvent Systems: Using mixtures of water and biocompatible solvents like polyethylene glycol 400 (PEG 400), propylene glycol, or ethanol. A common vehicle might be 10% DMSO, 40% PEG 400, and 50% water.

  • Cyclodextrin Complexation: Using cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes that encapsulate the drug molecule, significantly increasing its aqueous solubility.[14]

Section 3: Troubleshooting Workflows & Protocols

Decision Workflow for Solubilization

This workflow guides you to the most appropriate solubilization strategy based on your experimental requirements.

G start What is your desired final solvent system? q_organic Is a high concentration of organic solvent (e.g., DMSO) acceptable? start->q_organic q_aqueous Is the final concentration low (<10 µM) and some DMSO (<0.5%) is tolerable? q_organic->q_aqueous  No protocol1 Protocol 1: Prepare High-Concentration Stock in DMSO q_organic->protocol1  Yes protocol2 Protocol 2: Solubilize in Aqueous Media via pH Adjustment q_aqueous->protocol2  No, need higher conc. or zero organic solvent dilute Dilute DMSO stock directly into aqueous buffer with vigorous vortexing. (See FAQ Q4) q_aqueous->dilute  Yes advanced Advanced Formulation: Consider Co-solvents (PEG 400) or Cyclodextrins protocol2->advanced If pH adjustment is not suitable for experiment (e.g., in vivo studies)

Caption: Decision tree for selecting a solubilization method.

Experimental Protocols

This protocol is the standard starting point for most in vitro screening applications.

Rationale: DMSO is a powerful aprotic solvent that can disrupt the crystal lattice of the compound and form favorable interactions, leading to high solubility.

Steps:

  • Weigh Compound: Accurately weigh the desired amount of 1-(2-Methoxyphenyl)-3-methylpiperazine free base into a sterile, appropriate-sized glass or polypropylene vial.

  • Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 20.63 mg to 1 mL of DMSO for a 100 mM stock).

  • Promote Dissolution:

    • Cap the vial tightly and vortex vigorously for 1-2 minutes.

    • If solids remain, place the vial in a sonicating water bath for 5-10 minutes.

    • Gentle warming (to 37-40°C) can be applied, but monitor carefully to avoid degradation.

  • Verify & Store: Ensure the solution is completely clear with no visible particulates. Store the stock solution at -20°C or -80°C, protected from light and moisture.

Use this method when organic solvents must be avoided and an acidic pH is compatible with your experiment.

Rationale: By adding acid, we protonate the basic piperazine nitrogens, forming a highly water-soluble hydrochloride salt in situ. The equilibrium shifts from the insoluble free base to the soluble salt.

G cluster_0 Insoluble at pH 7 cluster_1 Soluble at pH < 5 Base R-NH (Free Base) Salt R-NH₂+ (Protonated Salt) Base->Salt + H⁺ (Acid) Salt->Base - H⁺ (Base)

Caption: pH-dependent solubility equilibrium.

Steps:

  • Create a Slurry: Add the weighed compound to the desired volume of purified water or a non-phosphate-based buffer. It will not dissolve and will form a suspension or slurry.

  • Acidify Dropwise: While stirring or vortexing the slurry, add 1N HCl drop by drop.

  • Observe Dissolution: Continue adding acid slowly, allowing time for dissolution between drops. The solution will clarify as the pH drops and the compound dissolves.

  • Finalize: Stop adding acid as soon as the solution is completely clear. Check the final pH. This solution can now be used directly or further diluted in compatible acidic buffers.

  • Caution: Do not use phosphate buffers (like PBS) for this procedure, as the compound may precipitate as a phosphate salt.

Section 4: Data Summary & Quick Reference

Table 2: Solvent & Solubility Guide (Estimated)

Solvent / SystemFormExpected SolubilityApplication
Water (pH 7)Free Base< 0.1 mg/mLNot Recommended
PBS (pH 7.4)Free Base< 0.1 mg/mLNot Recommended
DMSOFree Base> 50 mg/mL (> 200 mM)In vitro stock solution
Ethanol (100%)Free Base1-10 mg/mLIntermediate solvent
Aqueous HCl (pH < 4)HCl Salt1-10 mg/mLIn vitro aqueous solution
PBS (pH 7.4)HCl Salt~10 mg/mL (based on parent)In vitro physiological buffer
40% HP-β-CD (aq)Free Base5-15 mg/mLIn vivo formulation

Section 5: Final Considerations

  • Verification: For quantitative studies, it is best practice to verify the final concentration of your prepared solution using an analytical method like HPLC-UV, especially if you have pushed the solubility limits.

  • Stability: Solutions, particularly supersaturated ones made by diluting a DMSO stock, may precipitate over time. Always inspect solutions for clarity before use. Prepare fresh dilutions for each experiment.

  • Safety: Always consult the Safety Data Sheet (SDS) for 1-(2-Methoxyphenyl)-3-methylpiperazine before handling. Work in a well-ventilated area and use appropriate personal protective equipment (PPE).

This guide provides a comprehensive framework for addressing the solubility of 1-(2-Methoxyphenyl)-3-methylpiperazine. By understanding its chemical nature and applying these systematic approaches, you can confidently prepare accurate and stable solutions for your research.

References

  • Vertex AI Search. (2024). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
  • ResearchGate. (2025).
  • MDPI. (n.d.).
  • PMC - NIH. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
  • PMC - PubMed Central. (n.d.).
  • Solubility of Things. (n.d.). Piperazine - Solubility of Things.
  • chemeurope.com. (n.d.). Piperazine.
  • PubChem - NIH. (n.d.). Piperazine | C4H10N2 | CID 4837.
  • PubChem. (n.d.). 1-(2-Methoxyphenyl)piperazine.
  • Wikipedia. (n.d.). Piperazine.
  • Grokipedia. (n.d.). ortho-Methoxyphenylpiperazine.
  • ResearchGate. (2025). Techniques for solubility enhancement of poorly soluble drugs: An overview.
  • Sigma-Aldrich. (n.d.). 1-(2-Methoxyphenyl)piperazine 98 35386-24-4.
  • Sigma-Aldrich. (n.d.). 1-(2-Methoxyphenyl)piperazine 97 5464-78-8.
  • RJPT. (2013). Technologies to Counter Poor Solubility Issues: A Review.
  • MedCrave online. (2018). Technologies to Improve the Solubility, Dissolution and Bioavailability of Poorly Soluble Drugs.
  • PMC - PubMed Central. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics.
  • ChemicalBook. (n.d.). 1-(2-METHOXYPHENYL)-3-METHYLPIPERAZINE.
  • PMC - NIH. (n.d.).
  • Echemi. (n.d.). Buy 1-(2-methoxyphenyl)
  • University of Regina. (n.d.).
  • Cayman Chemical. (n.d.). 1-(2-Methoxyphenyl)piperazine (hydrochloride).

Sources

Troubleshooting

Technical Support Center: Optimizing 1-(2-Methoxyphenyl)-3-methylpiperazine (MMPP) Dosage for In Vivo Studies

Disclaimer: 1-(2-Methoxyphenyl)-3-methylpiperazine (MMPP) is a research compound with limited publicly available in vivo data. This guide provides a comprehensive framework based on established principles of preclinical...

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: 1-(2-Methoxyphenyl)-3-methylpiperazine (MMPP) is a research compound with limited publicly available in vivo data. This guide provides a comprehensive framework based on established principles of preclinical pharmacology and toxicology for determining an optimal in vivo dosage for a novel compound like MMPP. The protocols and strategies described are intended for research purposes only and must be adapted and validated for each specific experimental context.

Frequently Asked Questions (FAQs)

Q1: We have promising in vitro data for MMPP. How do we even begin to select a starting dose for our first in vivo experiment?

Answer: Transitioning from in vitro to in vivo studies is a critical step that requires a systematic approach to dose selection. Direct extrapolation is not straightforward, but several methods can provide a scientifically sound starting point.[1]

  • In Vitro to In Vivo Extrapolation (IVIVE): The primary goal of IVIVE is to translate in vitro concentrations (e.g., IC50 or EC50) into an in vivo dose.[2] This involves pharmacokinetic modeling to estimate the dose required to achieve the effective in vitro concentration at the target tissue in the animal model.[3][4] However, for an initial study, a simpler approach is often used. If you have in vitro data for a well-characterized reference compound with a similar mechanism of action, you can use the relative potency to estimate a starting dose for MMPP.[5] For example, if MMPP is ten times more potent in vitro than a standard drug with a known effective dose of 10 mg/kg, a starting point for MMPP could be around 1 mg/kg.

  • Literature Review for Analogues: Since MMPP is a piperazine derivative, reviewing literature for similar compounds can provide valuable clues.[6][7][8] Look for in vivo studies on compounds with a methoxyphenylpiperazine moiety to understand typical dose ranges, observed effects, and potential toxicities.[6][9]

  • Acute Toxicity Guidelines: Before efficacy studies, it is crucial to establish a safety margin. A preliminary acute toxicity or dose range-finding (DRF) study is the most robust method.[10] These studies aim to identify the Maximum Tolerated Dose (MTD), which is the highest dose that can be administered without causing unacceptable adverse effects.[11]

Q2: What is a Dose Range-Finding (DRF) study, and why is it essential before conducting our main efficacy studies?

Answer: A Dose Range-Finding (DRF) study is a preliminary, non-GLP (Good Laboratory Practice) experiment designed to determine the safety and tolerability of a novel compound across a spectrum of doses.[10] Its primary objectives are to:

  • Identify the Maximum Tolerated Dose (MTD): This is the highest dose that does not produce overt signs of toxicity or more than a 10% reduction in body weight.[12][11]

  • Determine the Minimum Effective Dose (MED): This is the lowest dose at which a desired biological effect is observed.[10]

  • Establish a Dose-Response Relationship: DRF studies provide initial data on how the biological effect (both therapeutic and adverse) changes with increasing doses.[13]

  • Inform Dose Selection for Pivotal Studies: The data gathered from a DRF study is crucial for selecting a rational, safe, and effective range of doses for subsequent, more extensive GLP toxicology and efficacy studies.[14]

Conducting a DRF study is essential because it minimizes the risk of unexpected toxicity in your main experiments, ensures you are testing within a therapeutically relevant range, and helps refine the number of animals needed for subsequent studies, aligning with the 3Rs principle (Replacement, Reduction, and Refinement).[10]

Q3: Our initial in vivo experiments with MMPP are showing high variability between animals in the same dose group. What are the common causes and how can we troubleshoot this?

Answer: High inter-animal variability is a frequent challenge in in vivo research that can obscure true experimental outcomes.[15][16] The sources of variability can be traced to the compound, the animal model, or the experimental procedure.[17][18]

CategoryPotential CauseTroubleshooting Strategy
Compound & Formulation Poor Solubility/Stability: MMPP may be precipitating out of the vehicle solution, leading to inconsistent dosing.Conduct formulation studies to find a suitable vehicle that ensures MMPP remains solubilized and stable. Verify formulation homogeneity and stability under experimental conditions.[19]
Inaccurate Dosing: Errors in calculating or administering the dose volume.Prepare fresh formulations for each experiment and verify the concentration. Use calibrated pipettes and ensure the dosing volume is accurately adjusted for each animal's body weight.[18]
Animal Model Genetic/Health Variability: Differences in age, weight, sex, or underlying health status between animals.Use a well-characterized, isogenic animal strain from a reputable vendor. Ensure all animals are age- and weight-matched. Allow for an acclimatization period before the study begins.[15]
Stress: Environmental stressors can significantly impact physiological responses.Handle animals consistently and gently. Maintain a stable environment (temperature, light cycle, noise). Consider including a vehicle-only group that undergoes identical handling and procedures.
Experimental Procedure Inconsistent Administration: Variation in the technique of injection (e.g., IV, IP, SC) can affect absorption and bioavailability.Develop and adhere to a strict Standard Operating Procedure (SOP) for drug administration. Ensure all personnel are thoroughly trained on the technique.[17]
Circadian Rhythms: Dosing at different times of the day can influence drug metabolism and response.Standardize the time of day for dosing and all subsequent measurements.

Troubleshooting Guides & Experimental Protocols

Guide 1: Designing and Executing an Initial Dose Range-Finding (DRF) Study

Issue: You need to establish the safe and effective dose range for MMPP in a rodent model (e.g., mice) before proceeding to larger efficacy studies.

Objective: To determine the Maximum Tolerated Dose (MTD) and observe any dose-limiting toxicities.

Workflow for a Dose Range-Finding Study

DRF_Workflow cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_analysis Phase 3: Analysis start Define Study Objectives (e.g., MTD determination) select_model Select Animal Model (e.g., C57BL/6 mice, female) start->select_model prep_formulation Prepare MMPP Formulation & Vehicle Control select_model->prep_formulation dose_groups Establish Dose Groups (e.g., Vehicle, 1, 3, 10, 30 mg/kg) prep_formulation->dose_groups administer Administer Single Dose (e.g., Intraperitoneal) dose_groups->administer observe Clinical Observations (Daily for 14 days) administer->observe body_weight Record Body Weight (Day 0, 1, 3, 7, 14) administer->body_weight analyze_data Analyze Clinical Signs & Weight Data observe->analyze_data body_weight->analyze_data determine_mtd Determine MTD (Highest dose with no severe toxicity & <10% weight loss) analyze_data->determine_mtd end Select Doses for Efficacy Studies determine_mtd->end

Caption: Workflow for a typical in vivo dose range-finding study.

Step-by-Step Protocol: Single Dose Escalation DRF Study

This protocol is based on principles outlined in OECD guidelines for acute toxicity testing.[20][21][22][23]

  • Animal Model: Select a single sex (typically female rodents, as they are often slightly more sensitive) of a common strain (e.g., C57BL/6 or BALB/c mice), age- and weight-matched (e.g., 8-10 weeks old, 20-25g). Use a small number of animals per group (n=3).

  • Dose Selection: Based on in vitro data or literature on similar compounds, select a starting dose. A common approach is to use a logarithmic dose escalation (e.g., 1, 3, 10, 30, 100 mg/kg).[12] A vehicle control group is mandatory.

  • Formulation: Prepare a clear, sterile solution or a homogenous suspension of MMPP in a standard vehicle (e.g., saline, 5% DMSO/95% saline, or 0.5% methylcellulose). The dosing volume should be consistent, typically 10 mL/kg for mice.[20]

  • Administration: Administer a single dose of MMPP or vehicle via the intended route for future efficacy studies (e.g., intraperitoneal (IP), oral (PO), or intravenous (IV)).

  • Observation Period: Observe animals closely for the first few hours post-dosing for acute toxic signs (e.g., tremors, convulsions, lethargy, diarrhea).[23] Continue daily clinical observations for 14 days.[22]

  • Data Collection:

    • Clinical Signs: Record any signs of toxicity, noting their severity and duration.

    • Body Weight: Measure body weight just before dosing (Day 0) and on Days 1, 3, 7, and 14.

    • Mortality: Record any deaths.

  • MTD Determination: The MTD is defined as the highest dose that does not result in mortality, severe clinical signs of distress, or more than a 10% loss of body weight.[12] This data will guide the dose selection for your efficacy studies, which should typically include the MTD, a mid-dose, and a low-dose level.[11]

Guide 2: Addressing Discrepancies Between In Vitro and In Vivo Efficacy

Issue: MMPP shows high potency in our in vitro assays (e.g., nanomolar IC50), but we are not observing the expected therapeutic effect in our animal model at doses predicted to be effective.

Objective: To investigate the potential pharmacokinetic and pharmacodynamic reasons for the lack of in vivo efficacy.

Logical Flow for Troubleshooting In Vitro/In Vivo Discrepancies

IVIVE_Troubleshooting cluster_pk Pharmacokinetic (PK) Issues cluster_pd Pharmacodynamic (PD) Issues start Discrepancy Observed: High In Vitro Potency, Low In Vivo Efficacy pk_issue Is the compound reaching the target tissue at a sufficient concentration? start->pk_issue pd_issue Is the compound engaging the target in the living animal? start->pd_issue absorption Poor Absorption / Low Bioavailability pk_issue->absorption distribution Poor CNS Penetration (Blood-Brain Barrier) pk_issue->distribution metabolism Rapid Metabolism / Short Half-life pk_issue->metabolism solution_pk Conduct a Pharmacokinetic (PK) Study pk_issue->solution_pk target_engagement Lack of Target Engagement pd_issue->target_engagement off_target Off-Target Effects (Masking efficacy) pd_issue->off_target solution_pd Conduct a Pharmacodynamic (PD) / Target Engagement Study pd_issue->solution_pd

Caption: Decision tree for troubleshooting in vitro vs. in vivo efficacy.

Step-by-Step Protocol: Exploratory Pharmacokinetic (PK) Study
  • Objective: To measure the concentration of MMPP in plasma and, if relevant, the target tissue (e.g., brain) over time after a single dose.[17]

  • Animal Model: Use the same animal model and strain as your efficacy studies.

  • Dosing: Administer a single dose of MMPP at a level expected to be therapeutic (e.g., a mid-range dose from your DRF study).

  • Sample Collection:

    • At predefined time points (e.g., 15 min, 30 min, 1, 2, 4, 8, 24 hours post-dose), collect blood samples from a small cohort of animals at each time point (n=3 per time point).

    • Process the blood to obtain plasma.

    • If the target is in the Central Nervous System (CNS), collect brain tissue at the same time points.[24][25][26]

  • Bioanalysis: Analyze the plasma and brain homogenate samples using a validated analytical method, such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS), to determine the concentration of MMPP.

  • Data Analysis: Plot the concentration-time curve to determine key PK parameters:

    • Cmax: Maximum concentration achieved.

    • Tmax: Time to reach Cmax.

    • AUC: Area Under the Curve, representing total drug exposure.

    • t1/2: Half-life of the compound.

    • Brain/Plasma Ratio: Indicates the extent of Blood-Brain Barrier penetration.[26]

Interpretation: The results of the PK study will reveal if the lack of efficacy is due to poor absorption, rapid clearance, or an inability to reach the target tissue at concentrations equivalent to the in vitro effective concentration.[4] This information is critical for optimizing the dosing regimen (e.g., increasing the dose, changing the dosing frequency, or modifying the formulation).

References

  • Altasciences. (n.d.). Best Practices for Preclinical Dose Range Finding Studies. Retrieved from [Link]

  • (2001). OECD Guideline for the Testing of Chemicals 423: Acute Oral Toxicity – Acute Toxic Class Method. OECD. Retrieved from [Link]

  • ResearchGate. (2014). How to extrapolate result from in vitro (ug/mL) to in vivo? Retrieved from [Link]

  • Pharmapproach. (2020). Acute Toxicity Studies | OECD 420 and OECD 423 | pharmacology 6th semester | toxicity studies. YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). In vitro to in vivo extrapolation. Retrieved from [Link]

  • Wikipedia. (n.d.). Dose-ranging study. Retrieved from [Link]

  • Slideshare. (n.d.). Acute Toxicity by OECD Guidelines. Retrieved from [Link]

  • National Toxicology Program. (2001). OECD GUIDELINE FOR TESTING OF CHEMICALS 423. Retrieved from [Link]

  • Charles River Laboratories. (2022). It's All About the Dose – How to Link In Vitro and In Vivo. Retrieved from [Link]

  • PubMed. (2009). The non-GLP toleration/dose Range Finding Study: Design and Methodology Used in an Early Toxicology Screening Program. Retrieved from [Link]

  • ScitoVation. (2024). In vitro to in vivo extrapolation overview (IVIVE). YouTube. Retrieved from [Link]

  • Umwelt-online.de. (2017). OECD Test Guideline 402: Acute Dermal Toxicity - Fixed Dose Procedure. Retrieved from [Link]

  • National Institutes of Health. (n.d.). In Vitro–In Vivo Extrapolation by Physiologically Based Kinetic Modeling: Experience With Three Case Studies and Lessons Learned. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Dose Range Finding Studies. Retrieved from [Link]

  • Grokipedia. (n.d.). ortho-Methoxyphenylpiperazine. Retrieved from [Link]

  • Altasciences. (n.d.). PLANNING YOUR PRECLINICAL ASSESSMENT. Retrieved from [Link]

  • Wikipedia. (n.d.). para-Methoxyphenylpiperazine. Retrieved from [Link]

  • Wikipedia. (n.d.). para-Methoxyphenylpiperazine. Retrieved from [Link]

  • MDPI. (2023). Novel Developments to Enable Treatment of CNS Diseases with Targeted Drug Delivery. Retrieved from [Link]

  • ResearchGate. (2010). Metabolic interactions with piperazine-based 'party pill' drugs. Retrieved from [Link]

  • Auburn University. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Variability in in vivo studies: Defining the upper limit of performance for predictions of systemic effect levels. Retrieved from [Link]

  • PubMed Central. (n.d.). The Need for New Approaches in CNS Drug Discovery: Why Drugs Have Failed, and What Can Be Done to Improve Outcomes. Retrieved from [Link]

  • PubMed. (2020). Novel piperazine-2,5-dione analogs bearing 1H-indole: Synthesis and biological effects. Retrieved from [Link]

  • Drug Target Review. (2025). The future of CNS drug development: signs of real progress. Retrieved from [Link]

  • ACS Publications. (n.d.). CNS Drug Design: Balancing Physicochemical Properties for Optimal Brain Exposure. Retrieved from [Link]

  • ACS Publications. (n.d.). CNS Drug Design: Balancing Physicochemical Properties for Optimal Brain Exposure. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. Retrieved from [Link]

  • Dissolution.com. (2022). Dissolution Method Troubleshooting. Retrieved from [Link]

  • PubMed. (2024). Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein. Retrieved from [Link]

  • MDPI. (n.d.). Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. Retrieved from [Link]

  • National Institutes of Health. (2012). In vitro–In Vivo Correlations: Tricks and Traps. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2-Methoxyphenyl)piperazine. Retrieved from [Link]

  • MDPI. (n.d.). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]

  • ACS Publications. (2021). Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Stabilizing 1-(2-Methoxyphenyl)-3-methylpiperazine in Solution

Welcome to the technical support center for 1-(2-Methoxyphenyl)-3-methylpiperazine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(2-Methoxyphenyl)-3-methylpiperazine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the stability of this compound in solution. By understanding its potential degradation pathways and implementing the robust handling and storage protocols detailed here, you can ensure the integrity of your experiments and the reliability of your results.

Frequently Asked Questions (FAQs)

Q1: My solution of 1-(2-Methoxyphenyl)-3-methylpiperazine has developed a slight yellow tint. Is it still usable?

A slight discoloration is often the first visual indicator of degradation. While minor color change might not significantly impact potency in all applications, it suggests that oxidative or photolytic degradation pathways have been initiated. For sensitive quantitative assays or in vivo studies, it is highly recommended to discard the discolored solution and prepare a fresh batch. For less sensitive screening experiments, the solution may still be usable, but the results should be interpreted with caution, and a new batch should be prepared for any follow-up studies.

Q2: I've noticed inconsistent results in my assays using a stock solution that is a few weeks old. Could this be a stability issue?

Yes, inconsistent results are a classic sign of compound degradation. The piperazine moiety, particularly N-arylpiperazines, can be susceptible to slow degradation over time in solution, leading to a decrease in the concentration of the active parent compound and the emergence of potentially interfering degradation products. It is best practice to use freshly prepared solutions whenever possible. If solutions must be stored, they should be kept at low temperatures (-20°C or -80°C) in small, single-use aliquots to minimize freeze-thaw cycles.[1]

Q3: What are the primary factors that can cause 1-(2-Methoxyphenyl)-3-methylpiperazine to degrade in solution?

The primary drivers of degradation for this compound are exposure to oxygen (oxidation) , light (photodegradation) , inappropriate pH , and elevated temperatures . The piperazine ring is susceptible to oxidation, and the methoxy-substituted aromatic ring can be sensitive to photolytic and oxidative cleavage.[2][3]

Q4: How should I properly store my solid 1-(2-Methoxyphenyl)-3-methylpiperazine?

The solid compound, especially in its hydrochloride salt form, is generally more stable than its solutions.[4][5] It should be stored in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[6][7] Storage under an inert atmosphere (e.g., argon or nitrogen) can further prolong its shelf life.

Troubleshooting Guide: Preventing Degradation

This section provides a deeper dive into the specific degradation pathways and offers actionable solutions to mitigate them.

Issue 1: Suspected Oxidative Degradation
  • Symptoms: Appearance of a yellow or brown tint in the solution, loss of potency over time, and potentially the appearance of new, unidentified peaks in chromatographic analyses.

  • Causality (The "Why"): The tertiary amine in the piperazine ring is susceptible to oxidation, which can lead to the formation of N-oxides. The methoxy group on the aromatic ring can also be a site for oxidative attack, potentially leading to demethylation or ring-opening under harsh conditions. Dissolved oxygen in the solvent is a primary culprit, and the process can be accelerated by the presence of trace metal ions.

  • Solutions:

    • Solvent Deoxygenation: Before preparing your solution, sparge the solvent with an inert gas like argon or nitrogen for 15-30 minutes to remove dissolved oxygen.

    • Use of Antioxidants: For long-term storage, consider the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), although compatibility with your specific assay must be verified.

    • Inert Atmosphere: Store prepared solutions under an inert gas headspace in tightly sealed vials.

    • Chelating Agents: If metal ion contamination is suspected (e.g., from glassware or spatulas), rinsing equipment with a solution of a chelating agent like EDTA and then with high-purity water can be beneficial.

Issue 2: Suspected Photodegradation
  • Symptoms: Similar to oxidation, photodegradation can cause discoloration. A rapid loss of potency upon exposure to ambient light is a key indicator.

  • Causality (The "Why"): Aromatic systems, particularly those with electron-donating substituents like a methoxy group, can absorb UV light. This absorption can excite the molecule to a higher energy state, making it susceptible to reactions like photo-oxidation or isomerization, leading to degradation.[2][8][9][10]

  • Solutions:

    • Light-Resistant Containers: Always store solutions in amber glass vials or wrap clear vials in aluminum foil to protect them from light.

    • Minimize Light Exposure During Handling: Conduct experimental manipulations in a dimly lit area or under yellow light to the extent possible.

    • Photostability Testing: If the compound will be used in light-exposed conditions, perform a photostability study by intentionally exposing a solution to a controlled light source (as per ICH Q1B guidelines) to understand its degradation kinetics.

Issue 3: pH-Induced Degradation
  • Symptoms: Poor solubility, precipitation over time, or rapid degradation observed when the solution is prepared in a highly acidic or basic buffer.

  • Causality (The "Why"): As a basic compound, the stability of 1-(2-Methoxyphenyl)-3-methylpiperazine can be pH-dependent. At very low or high pH values, acid- or base-catalyzed hydrolysis of the methoxy group or degradation of the piperazine ring can occur. The ionization state of the molecule, which is governed by the pH, will also affect its solubility and stability.

  • Solutions:

    • Optimal pH Range: Prepare solutions in a buffer system that maintains a pH close to neutral (pH 6-8), unless your experimental protocol dictates otherwise. The hydrochloride salt form is often used to improve aqueous solubility and stability.[4]

    • Buffer Selection: Use high-purity, well-characterized buffers. Avoid buffers that may react with the compound.

    • pH Monitoring: For long-term experiments, periodically check the pH of your solution to ensure it remains within the desired range.

Visualizing Potential Degradation Pathways

The following diagrams illustrate the likely points of chemical instability in the 1-(2-Methoxyphenyl)-3-methylpiperazine molecule.

cluster_main 1-(2-Methoxyphenyl)-3-methylpiperazine cluster_deg Potential Degradation Products A Parent Compound B N-Oxide (Piperazine Ring Oxidation) A->B Oxidation (O₂, H₂O₂) C O-Demethylated Product (Phenolic Metabolite) A->C Oxidative/Metabolic Demethylation D Ring-Opened Products A->D Harsh Acidic/ Basic Conditions cluster_stress Stress Conditions (Separate Aliquots) start Prepare Stock Solution in Acetonitrile:Water (1:1) acid Acid Hydrolysis (0.1 M HCl, 60°C) start->acid base Base Hydrolysis (0.1 M NaOH, 60°C) start->base ox Oxidation (3% H₂O₂, RT) start->ox therm Thermal (80°C, Solid & Solution) start->therm photo Photolytic (ICH Q1B Light Box) start->photo analysis Analyze All Samples by LC-MS/MS and a Validated HPLC-UV/DAD Method acid->analysis base->analysis ox->analysis therm->analysis photo->analysis end Identify Degradants & Assess Peak Purity analysis->end

Caption: Forced Degradation Study Workflow.

Data Summary Tables

Table 1: Recommended Storage Conditions for Solutions

Storage DurationTemperatureContainerAtmosphere
Short-term (< 24h)2-8°CAmber Glass VialAir (or Inert Gas)
Medium-term (1-2 weeks)-20°CAmber Glass VialInert Gas
Long-term (> 2 weeks)-80°CAmber Glass VialInert Gas

Table 2: Solvent Compatibility and Considerations

SolventSolubilityStability Considerations
DMSO Good [4]Hygroscopic; can absorb water which may affect stability. Use anhydrous grade.
Ethanol Good [4]Can contain dissolved oxygen. Deoxygenate before use.
PBS (pH 7.2) Good [4]Buffered aqueous solutions are prone to microbial growth; filter-sterilize and store frozen.
Acetonitrile GoodA common solvent for analytical chromatography; less prone to oxidation than some alcohols.
Methanol GoodSimilar to ethanol; deoxygenate before use.

References

  • Pittelkow, M., et al. (2005). Substituent effects on the stability of extended benzylic carbocations: a computational study of conjugation. Organic & Biomolecular Chemistry, 3(13), 2441-2449. Available at: [Link]

  • Caccia, S. (2007). N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed. Current drug metabolism, 8(2), 115-128. Available at: [Link]

  • Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines? Available at: [Link]

  • Chemistry LibreTexts. (2024). 11.2: Background. Available at: [Link]

  • Pittelkow, M., et al. (2005). Substituent effects on the stability of extended benzylic carbocations: A computational study of conjugation. ResearchGate. Available at: [Link]

  • Galer, P., & Šket, B. (2015). Photodegradation of methoxy substituted curcuminoids. Acta chimica slovenica, 62(2), 346-353. Available at: [Link]

  • Caccia, S. (2007). N-Dealkylation of Arylpiperazine Derivatives: Disposition and Metabolism of the 1-Aryl-Piperazines Formed. ResearchGate. Available at: [Link]

  • Pittelkow, M., et al. (2005). Substituent Effects on the Stability of Extended Benzylic Carbocations: A Computational Study of Conjugation. PubMed. Available at: [Link]

  • Galer, P., & Šket, B. (2015). Photodegradation of methoxy substituted curcuminoids. Sultan Qaboos University House of Expertise. Available at: [Link]

  • Sutar, A. K., et al. (2014). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate. Available at: [Link]

  • Sutar, S. V., et al. (2022). Force Degradation for Pharmaceuticals: A Review. IJSDR. Available at: [Link]

  • Sutar, A. K., et al. (2014). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Office of Justice Programs. (n.d.). Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. Available at: [Link]

  • Semple, K. (2010). Oxidative degradation of piperazine in the absorption of carbon dioxide. The University of Texas at Austin. Available at: [Link]

  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available at: [Link]

  • Patel, D., & Patel, P. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of PharmTech Research. Available at: [Link]

  • Diplomata Comercial. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Available at: [Link]

  • Sutar, S. V., et al. (2019). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. Available at: [Link]

  • Jensen, G. W. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. Available at: [Link]

  • Kezana AI. (n.d.). The Role of the Various Solvent Polarities on Piperine Reactivity and Stability. Available at: [Link]

  • The Exeter Daily. (2025). Proper Storage of Pharmaceutical Products: A Comprehensive Guide. Available at: [Link]

  • Bonda, C., et al. (2015). Photochemical Degradation of the UV Filter Octyl Methoxycinnamate in Solution and in Aggregates. ResearchGate. Available at: [Link]

  • Bonda, C., et al. (2015). Photochemical degradation of the UV filter octyl methoxycinnamate in solution and in aggregates. Photochemical & Photobiological Sciences, 14(10), 1833-1844. Available at: [Link]

  • Waszkielewicz, A. M., et al. (2014). Synthesis and evaluation of antidepressant-like activity of some 4-substituted 1-(2-methoxyphenyl)piperazine derivatives. Chemical biology & drug design, 84(4), 469-478. Available at: [Link]

  • ResearchGate. (n.d.). Orienting methoxy group-carbocation conjugation effects explaining the HCl elimination preferences leading to (A) ortho and (B) para (rather than to meta) substitution products of anisole. Available at: [Link]

  • Meyyanathan, S.N. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. ResearchGate. Available at: [Link]

  • MSF Medical Guidelines. (n.d.). Drug quality and storage. Available at: [Link]

  • Castellan, C., et al. (2001). Photochemistry of Methoxyhydroquinone and Methoxy- p-benzoquinone in Solution Related to the Photoyellowing of the Lignocellulosics. BioOne Complete. Available at: [Link]

  • IAPHL. (n.d.). Guidelines for the Storage of Essential Medicines and Other Health Commodities. Available at: [Link]

  • Kezana AI. (n.d.). The Role of the Various Solvent Polarities on Piperine Reactivity and Stability. Available at: [Link]

  • McKay, R. T., et al. (2019). Solvent Effects on the Stability and Delocalization of Aryl Dicyanomethyl Radicals: The Captodative Effect Revisited. Journal of the American Chemical Society, 141(32), 12901-12906. Available at: [Link]

  • Deshpande, A., et al. (2021). Origins of complex solvent effects on chemical reactivity and computational tools to investigate them: a review. Reaction Chemistry & Engineering, 6(8), 1348-1372. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 1-(2-Methoxyphenyl)-3-methylpiperazine

Welcome to the comprehensive technical support guide for the purification of 1-(2-Methoxyphenyl)-3-methylpiperazine. This resource is designed for researchers, scientists, and drug development professionals to navigate t...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the purification of 1-(2-Methoxyphenyl)-3-methylpiperazine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with the purification of this chiral piperazine derivative. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide not only solutions but also the underlying scientific principles to empower your experimental success.

Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific issues that may arise during the purification of 1-(2-Methoxyphenyl)-3-methylpiperazine in a question-and-answer format, providing both explanations and actionable protocols.

Question 1: My final product is a persistent oil that refuses to crystallize. How can I effectively purify it?

Answer:

This is a frequent challenge with many piperazine derivatives. The presence of the flexible piperazine ring and the methoxy and methyl substituents can inhibit the formation of a well-ordered crystal lattice. Here are several robust strategies to tackle this issue:

Strategy 1: Salt Formation and Recrystallization

The basic nitrogen atoms of the piperazine ring provide an excellent handle for forming crystalline salts. This is often the most effective method for purifying oily amines.

  • Causality: By reacting the basic piperazine with an acid, you form an ionic salt. These salts often have higher melting points and a greater propensity to crystallize from common organic solvents compared to the freebase. The process of crystallization then excludes impurities from the growing crystal lattice, resulting in a highly purified solid.

  • Step-by-Step Protocol for Hydrochloride Salt Formation:

    • Dissolution: Dissolve the crude 1-(2-Methoxyphenyl)-3-methylpiperazine oil in a minimal amount of a suitable solvent. Isopropanol, ethanol, or ethyl acetate are excellent starting points.

    • Acid Addition: Slowly add a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether or isopropanol) to the stirred solution of the amine. Monitor the pH with moist litmus paper or a pH meter until the solution is acidic.

    • Crystallization: The hydrochloride salt may precipitate immediately. If not, cool the solution in an ice bath and gently scratch the inside of the flask with a glass rod to induce crystallization. Allowing the solution to stand at a low temperature for several hours can also promote crystal growth.

    • Isolation: Collect the crystalline salt by vacuum filtration.

    • Washing: Wash the filter cake with a small amount of cold solvent (the same one used for crystallization) to remove any residual soluble impurities.

    • Drying: Dry the purified salt under vacuum.

Strategy 2: Column Chromatography with Basic Modifiers

If salt formation is unsuccessful or if you need to separate the freebase from non-basic impurities, column chromatography is a viable alternative.

  • Causality: The basic nitrogens of your compound can interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to significant peak tailing and poor separation. Adding a small amount of a basic modifier, such as triethylamine (TEA), to the mobile phase will neutralize these acidic sites, improving the peak shape and resolution.[1]

  • Recommended Protocol:

    • TLC Analysis: Develop an appropriate solvent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate). Add 0.5-1% triethylamine to the eluent to observe its effect on the Rf value and spot shape. Aim for an Rf of 0.2-0.4 for your product.

    • Column Packing: Prepare a flash chromatography column with silica gel, packing it with the optimized eluent containing triethylamine.

    • Loading: Dissolve your crude oil in a minimal amount of the mobile phase or a strong solvent like dichloromethane and load it onto the column.

    • Elution: Run the column, collecting fractions and monitoring the separation by TLC.

    • Product Isolation: Combine the pure fractions and remove the solvent and triethylamine under reduced pressure.

Strategy 3: Vacuum Distillation

For thermally stable compounds, vacuum distillation can be an effective method for removing non-volatile impurities.

  • Causality: By reducing the pressure, the boiling point of your compound is significantly lowered, allowing it to be distilled at a temperature that avoids thermal decomposition. Non-volatile impurities will remain in the distillation flask.

Question 2: I'm observing significant peak tailing during silica gel column chromatography, even with the addition of triethylamine. What are my next steps?

Answer:

While triethylamine is a common solution, severe tailing may indicate a particularly strong interaction between your compound and the silica gel. Here is a troubleshooting workflow to address this:

Troubleshooting Workflow for Peak Tailing

G start Significant Peak Tailing Observed increase_tea Increase TEA concentration (up to 2%) start->increase_tea change_modifier Switch to a stronger basic modifier (e.g., 1-2% of 7N ammonia in methanol in the eluent) increase_tea->change_modifier Tailing persists change_stationary_phase Change stationary phase change_modifier->change_stationary_phase Tailing persists alumina Use basic or neutral alumina change_stationary_phase->alumina reverse_phase Use reverse-phase (C18) chromatography change_stationary_phase->reverse_phase

Caption: Troubleshooting workflow for severe peak tailing.

  • Explanation of Steps:

    • Increase TEA Concentration: A higher concentration of triethylamine may be necessary to fully passivate the silica surface.

    • Stronger Basic Modifier: For very basic compounds, a stronger base like ammonia in methanol can be more effective at preventing interactions with the silica.

    • Change Stationary Phase:

      • Alumina: Basic or neutral alumina can be an excellent alternative to silica gel for the purification of basic compounds as it lacks the acidic silanol groups.

      • Reverse-Phase (C18) Chromatography: In this technique, a non-polar stationary phase is used with a polar mobile phase (e.g., acetonitrile/water or methanol/water). This can be highly effective for purifying polar, basic compounds.

Question 3: My synthesis has likely produced a racemic mixture of (R)- and (S)-1-(2-Methoxyphenyl)-3-methylpiperazine. How can I separate these enantiomers?

Answer:

The presence of a methyl group at the 3-position of the piperazine ring creates a chiral center, resulting in a pair of enantiomers.[2][3] Separating these stereoisomers requires specialized techniques.

  • Chiral HPLC: This is the most common and effective method for the analytical and preparative separation of enantiomers.

    • Principle: Chiral High-Performance Liquid Chromatography (HPLC) utilizes a stationary phase that is itself chiral. The two enantiomers of your compound will have different affinities for the chiral stationary phase, leading to different retention times and thus, separation.

    • Column Selection: A variety of chiral stationary phases are commercially available, often based on polysaccharides (e.g., cellulose or amylose derivatives). Screening several different chiral columns and mobile phases is typically necessary to find the optimal separation conditions.

  • Diastereomeric Salt Formation and Crystallization:

    • Principle: This classical resolution technique involves reacting your racemic amine with a single enantiomer of a chiral acid (a resolving agent) to form a pair of diastereomeric salts. Diastereomers have different physical properties, including solubility, which allows them to be separated by fractional crystallization.

    • Common Chiral Acids: Tartaric acid, mandelic acid, and camphorsulfonic acid are commonly used resolving agents.

    • Procedure:

      • Dissolve your racemic freebase in a suitable solvent.

      • Add one equivalent of the chiral resolving agent.

      • Allow the diastereomeric salts to crystallize. Often, one diastereomer will crystallize preferentially.

      • Isolate the crystals and regenerate the freebase by treatment with a base.

      • The enantiomeric purity of the resulting amine should be checked using chiral HPLC.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a crude sample of 1-(2-Methoxyphenyl)-3-methylpiperazine?

A1: Impurities can arise from starting materials, side reactions, or degradation. Common impurities include:

  • Unreacted Starting Materials: Such as 2-methoxyaniline or the specific precursor used to form the 3-methylpiperazine ring.

  • Di-substituted Piperazine: If piperazine itself is used as a starting material, di-arylation can occur, leading to the formation of 1,4-bis(2-methoxyphenyl)piperazine.

  • Positional Isomers: Depending on the synthetic route, you may have small amounts of isomers, such as 1-(3-methoxyphenyl)- or 1-(4-methoxyphenyl)-3-methylpiperazine.[4]

  • Solvent Adducts: Residual solvents from the reaction or workup.

Q2: How should I store purified 1-(2-Methoxyphenyl)-3-methylpiperazine and its salts?

A2:

  • Freebase: The freebase is often an oil or a low-melting solid. It should be stored in a tightly sealed container, protected from light and moisture, preferably under an inert atmosphere (nitrogen or argon) at a low temperature (refrigerated or frozen) to prevent degradation.

  • Hydrochloride Salt: The hydrochloride salt is typically a more stable, crystalline solid.[5] It should be stored in a well-sealed container in a cool, dry place. Piperazine salts can be hygroscopic (readily absorb moisture from the air), so storage in a desiccator is recommended.[6]

Q3: What analytical techniques are best for assessing the purity of my final product?

A3: A combination of techniques is recommended for a comprehensive purity assessment:

  • NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities if their signals are resolved from the product's signals.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): A highly sensitive technique that can detect trace impurities. The mass spectrometer provides the molecular weight of the components, aiding in their identification.

  • GC-MS (Gas Chromatography-Mass Spectrometry): Suitable for volatile and thermally stable compounds. It can provide excellent separation and identification of impurities.[4]

  • Chiral HPLC: Essential for determining the enantiomeric purity if you have performed a chiral separation.

Data Summary Table

Purification TechniqueAdvantagesDisadvantagesBest For...
Salt Formation & Recrystallization Highly efficient for achieving high purity; easily scalable.[1]Requires the compound to form a stable, crystalline salt; may not remove closely related basic impurities.Purifying a crude product with good initial purity from non-basic impurities.
Column Chromatography (Silica Gel) Widely applicable, good for complex mixtures.Can have issues with peak tailing for basic compounds; may not be easily scalable.Isolating the product from a complex reaction mixture with multiple components.
Column Chromatography (Alumina) Excellent for basic compounds, avoids peak tailing.Can have lower resolution than silica gel for some compounds.Purifying strongly basic compounds that show significant tailing on silica gel.
Vacuum Distillation Excellent for removing non-volatile or very high-boiling impurities.Requires the compound to be thermally stable; not effective for separating compounds with similar boiling points.[1]Purifying thermally stable, relatively low molecular weight oily compounds.
Chiral HPLC The most effective method for separating enantiomers.Can be expensive and requires specialized equipment and columns.Resolving racemic mixtures to obtain single enantiomers.

General Purification Workflow

G crude Crude 1-(2-Methoxyphenyl)-3-methylpiperazine (Oil or Solid) is_oil Is the product an oil? crude->is_oil salt_formation Attempt Salt Formation & Recrystallization is_oil->salt_formation Yes recrystallize Recrystallize from a suitable solvent is_oil->recrystallize No chromatography Column Chromatography (with basic modifier if needed) salt_formation->chromatography Unsuccessful pure_solid Pure Solid Product salt_formation->pure_solid Successful recrystallize->pure_solid pure_oil Pure Oily Product chromatography->pure_oil chiral_sep Is chiral separation required? pure_solid->chiral_sep pure_oil->chiral_sep enantiopure Enantiopure Product chiral_sep->enantiopure Yes chiral_hplc Chiral HPLC or Diastereomeric Salt Resolution

Caption: A general decision-making workflow for the purification of 1-(2-Methoxyphenyl)-3-methylpiperazine.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Purification of Piperazine-Containing Compounds. BenchChem.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Optimizing Piperazine Synthesis. BenchChem.
  • Selin, M., et al. (2020). Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase. Molecules, 25(9), 2198. Available at: [Link]

  • ResearchGate. (2025). Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection.
  • Google Patents. (n.d.). WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride. Google Patents.
  • SIELC Technologies. (n.d.). Separation of 1-(2-Aminoethyl)piperazine on Newcrom R1 HPLC column. SIELC Technologies. Retrieved from [Link]

  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University.
  • Chromatography Forum. (2011). Colums for analysis of glycols, amines and piperazine. Chromatography Forum. Retrieved from [Link]

  • The synthesis, analysis and characterisation of piperazine based drugs. (2015). University of Hertfordshire.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research.
  • BenchChem. (2025). Technical Support Center: Characterization of Substituted Piperazines. BenchChem.
  • SWGDRUG.org. (2005). 1-(2-METHOXYPHENYL)PIPERAZINE. SWGDRUG.org.
  • Papke, R. L., et al. (2015). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. ACS Chemical Neuroscience, 6(10), 1735-1745. Available at: [Link]

  • Papke, R. L., et al. (2015). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. ACS Chemical Neuroscience, 6(10), 1735-1745. Available at: [Link]

  • UNODC. (n.d.).
  • PubChem. (n.d.). 1-(2-Methoxyphenyl)piperazine. PubChem. Retrieved from [Link]

  • ResearchGate. (2005). A General and Convenient Synthesis of N-Aryl Piperazines.
  • SWGDRUG.org. (2005). 1-(3-METHOXYPHENYL)PIPERAZINE. SWGDRUG.org.
  • Corbo, F., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(19), 6828. Available at: [Link]

  • Mokrosz, M. J., et al. (1993). Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity. Journal of Medicinal Chemistry, 36(16), 2345-2353. Available at: [Link]

  • Journal of Molecular Structure. (2023). Journal of Molecular Structure. University of Kentucky X-Ray Crystallography Facility.
  • IUCr. (2022). Crystal structure of 4-(2-methoxyphenyl)
  • Harish Chinthal, C. R., et al. (2020). Syntheses and crystal structures of 4-(4-methoxyphenyl)piperazin-1-ium 4-methylbenzoate monohydrate and bis[4-(4-methoxyphenyl)piperazin-1-ium] benzene-1,2-dicarboxylate. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 10), 1585-1591. Available at: [Link]

  • Google Patents. (n.d.). US20010051718A1 - Novel synthesis and crystallization of piperazine ring-containing compounds. Google Patents.
  • Orjales, A., et al. (1995). New (2-Methoxyphenyl)piperazine Derivatives as 5-HT1A Receptor Ligands with Reduced .alpha.1-Adrenergic Activity. Synthesis and Structure-Affinity Relationships. Journal of Medicinal Chemistry, 38(8), 1273–1277. Available at: [Link]

Sources

Optimization

Technical Support Center: Synthesis of 1-(2-Methoxyphenyl)-3-methylpiperazine

Welcome to the technical support center for the synthesis of 1-(2-Methoxyphenyl)-3-methylpiperazine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshootin...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(2-Methoxyphenyl)-3-methylpiperazine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols to overcome common challenges encountered during the synthesis of this important scaffold.

Overview of Synthetic Strategies

The synthesis of 1-(2-Methoxyphenyl)-3-methylpiperazine, an unsymmetrical N-arylpiperazine, presents unique challenges, primarily concerning regioselectivity and reaction efficiency. The two most prevalent and logical synthetic routes are:

  • Palladium-Catalyzed Buchwald-Hartwig Amination: This is often the preferred method, involving the cross-coupling of an aryl halide (typically 2-bromoanisole or 2-chloroanisole) with 2-methylpiperazine. Its broad functional group tolerance and high efficiency make it a powerful choice.[1][2]

  • Classical Nucleophilic Substitution/Cyclization: This route involves reacting an aniline (o-anisidine) with a bis-electrophile like bis(2-chloroethyl)amine.[3][4] While seemingly straightforward, this method can suffer from harsh conditions and the formation of significant side products.

This guide will focus primarily on troubleshooting the more versatile and commonly attempted Buchwald-Hartwig amination approach.

Core Synthesis Workflow: Buchwald-Hartwig Amination

The general workflow involves the careful assembly of reagents under an inert atmosphere to protect the catalyst and ligands from oxygen, which can lead to catalyst deactivation.

G cluster_prep Vessel Preparation cluster_reagents Reagent Addition cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification p1 Flask Assembly & Inert Gas Purge r1 Add Pd Catalyst & Phosphine Ligand p1->r1 r2 Add Base (e.g., NaOtBu) r1->r2 r3 Add Anhydrous Solvent (e.g., Toluene) r2->r3 r4 Add 2-Methylpiperazine r3->r4 r5 Add 2-Bromoanisole r4->r5 rxn Heat to Target Temp (e.g., 80-100 °C) r5->rxn mon Monitor by TLC / LC-MS rxn->mon w1 Cool & Quench mon->w1 w2 Aqueous Workup (Extraction) w1->w2 w3 Dry & Concentrate w2->w3 w4 Purify (e.g., Column Chromatography) w3->w4

Caption: General workflow for the Buchwald-Hartwig amination.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis.

Problem 1: Low or No Product Yield

Q: My reaction shows very little to no conversion of the starting aryl bromide after several hours. What are the likely causes?

A: This is a classic issue often traced back to the catalytic cycle. The primary suspects are the catalyst, ligand, base, or solvent system.

Causality & Solutions:

  • Inactive Catalyst/Ligand: The palladium(0) species is the active catalyst.[2][5] Both the Pd source and the phosphine ligand are susceptible to oxidation.

    • Troubleshooting:

      • Ensure all reagents are added under a strictly inert atmosphere (Argon or Nitrogen).

      • Use freshly opened or properly stored phosphine ligands. Bulky biarylphosphine ligands (e.g., XPhos, RuPhos) are often superior for this transformation.[6]

      • If using a Pd(II) precatalyst like Pd(OAc)₂, its reduction to Pd(0) is a crucial first step in the catalytic cycle.[2][5] Ensure your amine or phosphine ligand can facilitate this reduction. Using a pre-formed Pd(0) source like Pd₂(dba)₃ can sometimes be beneficial.

  • Incorrect Base Selection: The base plays a critical role. It must be strong enough to deprotonate the piperazine-palladium intermediate to facilitate reductive elimination but not so strong that it degrades starting materials.[1][7]

    • Troubleshooting:

      • Sodium tert-butoxide (NaOtBu) is the most common and effective base for this type of amination.[5]

      • Weaker bases like K₂CO₃ or Cs₂CO₃ often result in slow or incomplete reactions unless specific ligands designed for weaker bases are used.[2]

      • Ensure the base is anhydrous and free-flowing. Clumped or old base may have been deactivated by atmospheric moisture.

  • Solvent Issues: The solvent must be anhydrous and capable of solubilizing the reaction components at the target temperature.

    • Troubleshooting:

      • Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system. Toluene and dioxane are standard choices.[5][8]

      • Even small amounts of water can hydrolyze the base and interfere with the catalytic cycle.

G start Low / No Yield Observed q1 Was the reaction run under a strict inert atmosphere? start->q1 s1 Re-run reaction ensuring rigorous inert conditions (Ar/N2 purge, proper seals). q1->s1 No q2 What base was used? q1->q2 Yes a1_yes Yes a1_no No s1->start Retry s2 Switch to a strong, non-nucleophilic base like NaOtBu. Ensure it is anhydrous and fresh. q2->s2 Weak (K2CO3, Cs2CO3) q3 Are the catalyst and ligand fresh and handled properly? q2->q3 Strong (NaOtBu, LHMDS) a2_strong Strong (NaOtBu, LHMDS) a2_weak Weak (K2CO3, Cs2CO3) s2->start Retry s3 Use fresh catalyst and an air-stable precatalyst if possible. Store ligands under inert gas. q3->s3 No q4 Was the solvent anhydrous? q3->q4 Yes a3_yes Yes a3_no No s3->start Retry s4 Use freshly dried solvent from a purification system or a new, sealed bottle. q4->s4 No end_node Reaction Optimized q4->end_node Yes a4_yes Yes a4_no No s4->start Retry

Caption: Troubleshooting Decision Tree for Low Yield.

Problem 2: Formation of Side Products

Q: My reaction works, but I see significant amounts of side products, particularly a diarylated piperazine and/or hydrodehalogenated starting material (anisole). How can I suppress these?

A: This points to issues with stoichiometry, reaction temperature, or competing reaction pathways.

Causality & Solutions:

  • Diarylation (Formation of 1,4-bis(2-methoxyphenyl)-2-methylpiperazine): This occurs when the product, 1-(2-Methoxyphenyl)-3-methylpiperazine, successfully competes with the starting 2-methylpiperazine and reacts with another molecule of 2-bromoanisole.

    • Troubleshooting:

      • Stoichiometry Control: Use a slight excess of the 2-methylpiperazine (e.g., 1.2 to 1.5 equivalents) relative to the 2-bromoanisole. This statistically favors the mono-arylation.

      • Slow Addition: If the problem persists, consider adding the 2-bromoanisole slowly via syringe pump over an hour. This keeps its concentration low, minimizing the chance of the product reacting further.

  • Hydrodehalogenation (Formation of Anisole): This side reaction can occur via β-hydride elimination from the palladium-amide intermediate, competing with the desired reductive elimination step.[1]

    • Troubleshooting:

      • Ligand Choice: Use bulky, electron-rich phosphine ligands. These ligands tend to accelerate the rate of reductive elimination relative to β-hydride elimination. Ligands like BrettPhos have been shown to be effective in challenging aminations.[9]

      • Temperature Control: Do not overheat the reaction. While heat is required, excessive temperatures (e.g., >120 °C) can favor decomposition pathways. An optimal range is typically 80-100 °C.[5]

Problem 3: Difficulty in Product Purification

Q: I have a complex mixture after workup, and the product is difficult to separate from starting materials or is a persistent oil. What are my options?

A: Purification of polar amines can be challenging. A combination of techniques is often necessary.

Causality & Solutions:

  • Co-elution in Chromatography: The product, starting amine, and some side products may have similar polarities.

    • Troubleshooting:

      • Optimize Chromatography: Use a gradient elution on your silica gel column, starting with a non-polar solvent (e.g., hexane/ethyl acetate) and gradually increasing polarity. Adding a small amount of triethylamine (~1%) to the mobile phase can prevent the amine product from streaking on the acidic silica gel.

      • Acid/Base Extraction: Before chromatography, perform a liquid-liquid extraction. Dissolve the crude mixture in a solvent like ethyl acetate and wash with dilute acid (e.g., 1M HCl). The basic amine product will move to the aqueous layer. Then, basify the aqueous layer (e.g., with 2M NaOH) and re-extract the pure amine back into an organic solvent.

  • Product is a Non-Crystalline Oil: Many N-arylpiperazines are oils at room temperature, which makes handling and final purification difficult.

    • Troubleshooting:

      • Salt Formation: Convert the final product into a hydrochloride (HCl) salt.[4] Dissolve the purified oily freebase in a minimal amount of a solvent like diethyl ether or ethyl acetate, and then add a solution of HCl in ether or isopropanol dropwise. The hydrochloride salt will often precipitate as a stable, crystalline solid that can be easily filtered and dried.

ProblemCommon CauseRecommended Solution
Low / No Yield Inactive Catalyst / LigandUse fresh reagents, ensure inert atmosphere, consider a Pd(0) source.
Incorrect BaseUse anhydrous NaOtBu; avoid weaker bases unless optimized.
Diarylation Incorrect StoichiometryUse a 1.2-1.5 fold excess of 2-methylpiperazine.
Hydrodehalogenation Suboptimal Ligand/TempUse bulky phosphine ligands (e.g., BrettPhos); keep temp at 80-100 °C.
Purification Issues Co-elution on SilicaAdd 1% triethylamine to eluent; perform acid/base extraction first.
Product is an OilConvert the purified freebase to its hydrochloride salt for a stable solid.

Validated Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a self-validating system. It includes checkpoints (TLC analysis) to ensure the reaction is proceeding as expected before committing to a full workup.

Materials:

  • 2-Bromoanisole (1.0 equiv)

  • 2-Methylpiperazine (1.2 equiv)

  • Pd₂(dba)₃ (Palladium tris(dibenzylideneacetone)) (2 mol%)

  • RuPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

  • Inert Gas (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add Pd₂(dba)₃ (0.02 equiv), RuPhos (0.04 equiv), and Sodium tert-butoxide (1.4 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene via syringe, followed by 2-methylpiperazine (1.2 equiv). Stir the mixture for 5 minutes. Finally, add the 2-bromoanisole (1.0 equiv).

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring (Self-Validation): After 2 hours, take a small aliquot from the reaction mixture via syringe, quench it with water, extract with ethyl acetate, and spot on a TLC plate against the starting 2-bromoanisole. The appearance of a new, more polar spot and consumption of the starting material indicates a successful reaction. Continue monitoring every 2-4 hours until the starting material is consumed (typically 8-16 hours).

  • Workup: Cool the reaction mixture to room temperature. Carefully quench by adding water. Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

  • Extraction: Wash the organic layer sequentially with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of 10% to 50% ethyl acetate in hexanes containing 1% triethylamine to afford 1-(2-Methoxyphenyl)-3-methylpiperazine as a viscous oil.

References

  • Buchwald–Hartwig amination - Wikipedia. [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. [Link]

  • Fors, B. P., & Buchwald, S. L. (2009). A general and efficient catalyst for the palladium-catalyzed amination of aryl chlorides. Journal of the American Chemical Society, 131(36), 12898–12899. [Link]

  • A General and Convenient Synthesis of N-Aryl Piperazines - ResearchGate. [Link]

  • Paudel, S., Acharya, S., Yoon, G., Kim, K. M., & Cheon, S. H. (2016). Design and synthesis of novel 1-(2-methoxyphenyl) piperazine derivatives as potential 5-HT1A receptor ligands. Bioorganic & Medicinal Chemistry, 24(21), 5546-5555. [Link]

Sources

Troubleshooting

Technical Support Center: Enhancing the Stability of 1-(2-Methoxyphenyl)-3-methylpiperazine

Introduction: 1-(2-Methoxyphenyl)-3-methylpiperazine is a substituted piperazine derivative that serves as a valuable intermediate and building block in the synthesis of pharmacologically active molecules, particularly t...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 1-(2-Methoxyphenyl)-3-methylpiperazine is a substituted piperazine derivative that serves as a valuable intermediate and building block in the synthesis of pharmacologically active molecules, particularly those targeting the central nervous system. The inherent reactivity of its structural motifs—the electron-rich methoxyphenyl ring and the nucleophilic piperazine core—presents unique stability challenges during storage, formulation, and chemical synthesis. This guide provides in-depth technical support for researchers, chemists, and drug development professionals to anticipate, troubleshoot, and mitigate the degradation of this compound.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the primary environmental factors that can degrade 1-(2-Methoxyphenyl)-3-methylpiperazine?

The stability of this compound is primarily compromised by three factors:

  • Oxidation: The piperazine ring, containing two tertiary amine groups, is susceptible to oxidation. The electron-donating effect of the methoxy group can also increase the aromatic ring's sensitivity to oxidative conditions. This can lead to the formation of N-oxides, ring-opened byproducts, or colored quinone-like structures.[1][2]

  • Light Exposure (Photodegradation): Aromatic compounds, especially those with electron-donating groups like a methoxy substituent, can be photosensitive.[3][4] Prolonged exposure to UV or even ambient light can initiate photochemical reactions, leading to degradation.[5]

  • Acidic Conditions: While the compound is often supplied as a hydrochloride salt to improve stability, strong acidic conditions can be detrimental. The methoxy group's ether linkage is vulnerable to acid-catalyzed cleavage, which would result in the formation of a phenolic impurity.[1]

Q2: What are the ideal long-term storage conditions for this compound?

For optimal long-term stability, the compound, preferably as its hydrochloride salt, should be stored at -20°C in a tightly sealed, opaque container under an inert atmosphere (argon or nitrogen).[6] Piperazine derivatives are known to be sensitive to moisture and light, making these precautions essential.[3]

Q3: My solid sample has developed a yellowish or brownish tint over time. What does this indicate and is it still usable?

A color change from off-white to yellow or brown is a strong indicator of oxidative degradation.[1] While minor discoloration may suggest the presence of only a small percentage of impurities, the material should be re-analyzed for purity (e.g., by HPLC, LC-MS) before use in any critical experiment. For sensitive applications, using a fresh or repurified lot is highly recommended.

Q4: Is the free base or a salt form (e.g., hydrochloride) more stable?

The hydrochloride salt form is generally more stable. Protonating the basic nitrogen atoms of the piperazine ring decreases their nucleophilicity and susceptibility to oxidation. The salt form is typically a more crystalline and less hygroscopic solid, which further limits degradation from atmospheric moisture and oxygen.[7] One supplier notes a stability of at least five years for the hydrochloride salt form under appropriate storage.[8]

Part 2: Troubleshooting Guide for Experimental Stability Issues

This section addresses specific problems encountered during experimental work.

Scenario 1: Degradation Observed in a Stored Stock Solution

  • Problem: "I prepared a 10 mM stock solution of 1-(2-Methoxyphenyl)-3-methylpiperazine in DMSO. After one week at 4°C, HPLC analysis shows several new impurity peaks. How can I prevent this?"

  • Analysis & Solution: Phenyl piperazines, in particular, have demonstrated limited stability in solution, even under refrigerated conditions.[9] DMSO, while an excellent solvent, is hygroscopic and can contain dissolved oxygen and trace metal impurities that catalyze oxidation.

    • Immediate Actions:

      • Use High-Purity Solvents: Use anhydrous, analytical grade solvents.

      • Degas Solvents: Before preparing the solution, sparge the solvent with an inert gas like argon for 15-20 minutes to remove dissolved oxygen.

      • Store Under Inert Gas: Overlay the solution headspace in the vial with argon or nitrogen before sealing.

      • Freeze for Storage: For storage longer than 24-48 hours, flash-freeze aliquots and store them at -80°C instead of 4°C. Avoid repeated freeze-thaw cycles.

    • Causality: By removing oxygen and water, you directly inhibit the primary oxidative degradation pathways. Storing at -80°C significantly reduces the kinetic rate of any residual degradative reactions.

Scenario 2: Compound Degrades During an Acid-Mediated Reaction

  • Problem: "I am running a reaction that requires a Lewis acid (e.g., BBr₃ or AlCl₃), and I am observing a significant amount of a byproduct that appears to be the demethylated phenol. How can I minimize this side reaction?"

  • Analysis & Solution: The methoxy group on the phenyl ring is susceptible to cleavage by strong Lewis or protic acids, a common undesired side reaction.[1]

    • Optimization Strategies:

      • Lower the Temperature: Acid-catalyzed ether cleavage is highly temperature-dependent. Running the reaction at 0°C or -78°C can dramatically slow the rate of demethylation relative to your desired reaction.

      • Use a Milder Lewis Acid: Investigate if a weaker Lewis acid can accomplish the desired transformation without being harsh enough to cleave the ether.

      • Control Stoichiometry: Use the minimum effective amount of the acid. An excess of the Lewis acid will drive the undesired cleavage reaction.

      • Slow Addition: Add the Lewis acid slowly to the reaction mixture at a low temperature to avoid localized heating and high concentrations.

    • Causality: These strategies are based on controlling the reaction kinetics. By reducing the temperature and the concentration of the strong acid, you lower the activation energy barrier for the undesired pathway, allowing the desired reaction to proceed preferentially.

Part 3: Key Protocols for Stability Assessment

Protocol 3.1: Recommended Storage and Handling

To ensure the long-term integrity of 1-(2-Methoxyphenyl)-3-methylpiperazine, adhere to the following protocol:

  • Procurement: Whenever possible, procure the compound as a hydrochloride salt.

  • Receipt and Aliquoting: Upon receipt, handle the material in a low-humidity environment. If the quantity is large, immediately aliquot it into smaller, single-use vials to minimize repeated exposure of the bulk stock to the atmosphere.

  • Inert Atmosphere: Purge each vial with dry argon or nitrogen before sealing. Use vials with PTFE-lined caps for a secure seal.

  • Storage Conditions: Store the sealed vials in an opaque container (or wrapped in aluminum foil) at -20°C or below.

  • Solution Preparation: Prepare solutions immediately before use with high-purity, degassed solvents. For aqueous buffers, use freshly prepared solutions from high-purity water and consider adding a chelating agent like EDTA (0.1 mM) to sequester metal ions that can catalyze oxidation.

Parameter Solid State (Recommended) Solution State (Short-Term)
Form Hydrochloride SaltFree Base or Salt
Temperature -20°C or below-80°C (for >24h) or 2-8°C (for <24h)
Atmosphere Inert Gas (Argon/Nitrogen)Inert Gas Headspace
Light Protect from light (Opaque container)Protect from light (Amber vial)
Container Tightly-sealed glass vial (PTFE-lined cap)Tightly-sealed glass vial (PTFE-lined cap)

Protocol 3.2: Forced Degradation Study for Stability Profiling

A forced degradation study is essential for identifying potential degradation pathways and developing stability-indicating analytical methods.[10]

  • Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile:water 50:50).

  • Stress Conditions: Aliquot the stock solution and subject it to the following stress conditions in parallel. Include an unstressed control sample stored at -20°C.

    • Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24 hours.

    • Oxidation: Add 3% H₂O₂ and incubate at room temperature for 24 hours.

    • Thermal Stress: Incubate a solution and a solid sample at 80°C for 48 hours.

    • Photolytic Stress: Expose a solution to a calibrated UV light source (e.g., 254 nm and 365 nm) for 24 hours.

  • Neutralization: Before analysis, neutralize the acid- and base-stressed samples.

  • Analysis: Analyze all samples by a suitable method, such as reverse-phase HPLC with UV and mass spectrometric detection (LC-MS), to quantify the parent compound and identify major degradants.[11]

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions (Incubate) cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution aliquot Aliquot into 6 Samples stock->aliquot acid Acidic (0.1 M HCl, 60°C) aliquot->acid base Basic (0.1 M NaOH, 60°C) aliquot->base oxidative Oxidative (3% H₂O₂, RT) aliquot->oxidative thermal Thermal (80°C) aliquot->thermal photo Photolytic (UV Light) aliquot->photo control Control (-20°C, Dark) aliquot->control neutralize Neutralize/Quench Reactions acid->neutralize base->neutralize oxidative->neutralize thermal->neutralize photo->neutralize control->neutralize analyze Analyze all samples by LC-MS neutralize->analyze characterize Identify & Quantify Degradants analyze->characterize

Caption: Workflow for a forced degradation study.

Part 4: Potential Degradation Pathways

Understanding the likely chemical transformations is key to preventing them. The primary vulnerabilities are the piperazine nitrogen atoms and the methoxy-activated aromatic ring.

Degradation_Pathways cluster_main cluster_products Potential Degradation Products parent 1-(2-Methoxyphenyl)-3-methylpiperazine n_oxide N-Oxide Formation parent->n_oxide Oxidation (H₂O₂) demethylation O-Demethylation (Phenol) parent->demethylation Strong Acid (H⁺) ring_oxidation Aromatic Ring Oxidation (Quinone-type species) parent->ring_oxidation Oxidation / Light ring_opening Piperazine Ring Opening parent->ring_opening Thermal Stress

Caption: Potential degradation pathways for the molecule.

  • N-Oxidation: The lone pairs on the piperazine nitrogens are readily oxidized to form N-oxides, a common metabolic and chemical degradation pathway for tertiary amines.

  • O-Demethylation: Cleavage of the methyl-aryl ether bond under strongly acidic conditions yields a phenol, which itself is highly susceptible to oxidation.[1]

  • Aromatic Ring Oxidation: The electron-rich nature of the methoxy-substituted ring makes it a target for oxidation, potentially forming hydroxylated or quinone-like species, which are often highly colored.[1]

  • Piperazine Ring Opening: Under significant thermal or oxidative stress, the piperazine ring itself can undergo cleavage, leading to a variety of linear amine byproducts.[12]

By understanding these vulnerabilities and implementing the rigorous handling, storage, and analytical protocols outlined in this guide, researchers can ensure the stability and integrity of 1-(2-Methoxyphenyl)-3-methylpiperazine, leading to more reliable and reproducible experimental outcomes.

References

  • Loba Chemie. (n.d.). PIPERAZINE HEXAHYDRATE FOR SYNTHESIS. [Link]

  • Chemwin. (n.d.). Precautions for storing piperazine make your storage safer and more reliable. [Link]

  • Novachem. (2024). Piperazine citrate. [Link]

  • Fengle. (2025). How to store methyl piperazine properly?[Link]

  • Manee, D., et al. (2021). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. Science of The Total Environment.
  • SWGDRUG.org. (2005). 1-(3-METHOXYPHENYL)PIPERAZINE. [Link]

  • SWGDRUG.org. (2005). 1-(2-METHOXYPHENYL)PIPERAZINE. [Link]

  • Johnson, K., et al. (2022). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology.
  • He, Y., et al. (2013). Degradation of piperazine by Paracoccus sp. TOH isolated from activated sludge. PubMed. [Link]

  • ResearchGate. (n.d.). Scheme 28. Effect of Methoxy Relative Position on the Stabilization of...[Link]

  • Chatelain, E., & Gabard, B. (2001). Photostabilization of butyl methoxydibenzoylmethane (Avobenzone) and ethylhexyl methoxycinnamate by bis-ethylhexyloxyphenol methoxyphenyl triazine (Tinosorb S), a new UV broadband filter. PubMed. [Link]

  • Ku, K., et al. (2018). Stability of Synthetic Piperazines in Human Whole Blood. PubMed. [Link]

  • ResearchGate. (2025). Photostabilization of Butyl methoxydibenzoylmethane (Avobenzone) and Ethylhexyl methoxycinnamate by Bis‐ethylhexyloxyphenol methoxyphenyl triazine (Tinosorb S), a New UV Broadband Filter. [Link]

  • Analytical Methods. (n.d.). Analytical Methods. RSC Publishing.
  • ResearchGate. (2025). Thermal degradation of piperazine and its structural analogs. [Link]

  • Sobańska, K., & Zejc, A. (2001). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. PubMed. [Link]

  • Freeman, S. (2011). Oxidation and thermal degradation of methyldithanolamine/piperazine in CO₂ capture.
  • Mattocks, J., et al. (2015). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. PMC - NIH. [Link]

  • Wang, T., et al. (2022). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Fuel.
  • Changzhou Kangte Pharmtech Co., Ltd. (n.d.). 1-(2-Methoxyphenyl) piperazine hydrochloride. [Link]

Sources

Optimization

Technical Support Center: Overcoming Cellular Resistance to 1-(2-Methoxyphenyl)-3-methylpiperazine

Welcome to the technical support center for researchers utilizing 1-(2-Methoxyphenyl)-3-methylpiperazine in their cellular assays. This guide is designed to provide in-depth troubleshooting assistance and answers to freq...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing 1-(2-Methoxyphenyl)-3-methylpiperazine in their cellular assays. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions for scientists and drug development professionals encountering unexpected results or signs of cellular resistance. My aim is to equip you with the knowledge and experimental strategies to diagnose and potentially overcome these challenges, ensuring the integrity and success of your research.

Introduction: Navigating the Complexities of a Novel Piperazine Derivative

1-(2-Methoxyphenyl)-3-methylpiperazine is a member of the piperazine class of compounds, which are known for a wide range of biological activities, including anti-cancer, anti-viral, and antipsychotic effects.[1] As with many novel therapeutic agents, the development of cellular resistance can be a significant hurdle in preclinical studies. This guide provides a structured approach to identifying and understanding the mechanisms behind this resistance.

Part 1: Initial Troubleshooting - Is It True Resistance?

Before concluding that cells have developed resistance, it is crucial to rule out experimental artifacts. This section provides a checklist to validate your observations.

Verifying Compound Integrity and Activity

Question: My cells are no longer responding to the compound at previously effective concentrations. Is the compound still active?

Answer: It is essential to first confirm that the compound itself is not the source of the issue.

  • Fresh Preparation: Always prepare fresh dilutions of the compound from a stock solution that has been stored correctly, protected from light and at the recommended temperature.[2] If possible, use a new, unopened vial of the compound.

  • Solubility Check: Phenylpiperazine derivatives can have varying solubilities.[3] Visually inspect your compound dilutions for any signs of precipitation. If solubility is a concern, consider using a different solvent or preparing a more dilute stock solution.

  • Activity Confirmation in a Naive Cell Line: Test the compound on a fresh, untreated batch of the same cell line or a different, known sensitive cell line to confirm its cytotoxic or expected biological activity.

Optimizing Assay Conditions

Question: I'm observing inconsistent results between experiments. Could my assay conditions be the problem?

Answer: Yes, suboptimal assay conditions can significantly impact results and mimic the appearance of resistance.[4]

  • Cell Seeding Density: Ensure that the cell seeding density is consistent across all experiments and that cells are in the logarithmic growth phase at the time of treatment.[2]

  • Treatment Duration: The duration of compound exposure can influence the observed effect. Verify that the treatment time is appropriate for the expected mechanism of action.

  • Assay Choice: Different viability and cytotoxicity assays measure different cellular endpoints (e.g., metabolic activity, membrane integrity). Consider using an orthogonal assay to confirm your findings. For example, if you are using an MTT assay, you could confirm the results with a trypan blue exclusion assay.

Cell Line Health and Identity

Question: How can I be sure that my cell line is the source of the variability?

Answer: The health and integrity of your cell line are paramount for reproducible results.

  • Mycoplasma Contamination: Regularly test your cell cultures for mycoplasma contamination, as this can alter cellular response to drugs.

  • Cell Line Authentication: Periodically perform cell line authentication (e.g., by STR profiling) to ensure you are working with the correct cell line and that it has not been cross-contaminated.

  • Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can lead to genetic drift and altered phenotypes.

Part 2: Frequently Asked Questions (FAQs) on Cellular Resistance

This section addresses common questions that arise when resistance to 1-(2-Methoxyphenyl)-3-methylpiperazine is suspected.

Understanding the Basics of Drug Resistance

Question: What are the common ways cells can become resistant to a drug?

Answer: Cellular drug resistance is a complex phenomenon, but it can generally be categorized into several key mechanisms:[5][6]

  • Increased Drug Efflux: Cancer cells can upregulate the expression of transporter proteins (like P-glycoprotein) that actively pump the drug out of the cell, reducing its intracellular concentration.[5]

  • Alteration of the Drug Target: Mutations in the gene encoding the drug's target protein can prevent the drug from binding effectively.

  • Activation of Bypass Signaling Pathways: Cells can activate alternative signaling pathways to circumvent the effects of the drug, allowing them to continue to proliferate and survive.[6][7]

  • Increased DNA Repair: For drugs that damage DNA, cells can enhance their DNA repair mechanisms to counteract the drug's effects.

  • Evasion of Apoptosis: Resistant cells can upregulate anti-apoptotic proteins or downregulate pro-apoptotic proteins, making them less susceptible to programmed cell death.

Question: Can resistance develop quickly?

Answer: The timeline for the development of resistance can vary significantly depending on the compound, the cell line, and the treatment regimen. Resistance can emerge over a few weeks to several months of continuous or intermittent drug exposure.

Investigating the Resistance Phenotype

Question: How can I experimentally confirm that my cells have developed resistance?

Answer: A dose-response curve is the standard method for quantifying drug resistance.

  • Generate Dose-Response Curves: Perform a cytotoxicity or viability assay with a wide range of compound concentrations on both your suspected resistant cells and the parental (sensitive) cell line.

  • Calculate IC50 Values: Determine the half-maximal inhibitory concentration (IC50) for both cell lines. A significant increase in the IC50 value for the suspected resistant cells confirms the resistance phenotype.

  • Resistance Factor (RF): The degree of resistance can be quantified by calculating the Resistance Factor (RF), which is the ratio of the IC50 of the resistant cells to the IC50 of the parental cells.

Cell LineIC50 of 1-(2-Methoxyphenyl)-3-methylpiperazineResistance Factor (RF)
Parental (Sensitive)5 µM1
Resistant Clone 150 µM10
Resistant Clone 2100 µM20

Table 1: Example of IC50 values and Resistance Factor calculation for sensitive and resistant cell lines.

Part 3: Experimental Workflows for Investigating Resistance Mechanisms

Once resistance is confirmed, the next step is to investigate the underlying molecular mechanisms. This section provides detailed protocols and workflows for key experiments.

Workflow for Investigating Drug Efflux

Increased drug efflux is a common mechanism of multidrug resistance.

G cluster_0 Workflow: Investigating Drug Efflux A Suspected Resistant Cells B qRT-PCR for ABC Transporter Genes (e.g., ABCB1, ABCG2) A->B C Western Blot for Efflux Pump Proteins (e.g., P-glycoprotein) A->C D Functional Efflux Assay (e.g., with Rhodamine 123) A->D E Co-treatment with Efflux Pump Inhibitor (e.g., Verapamil) D->E F Re-sensitization to Compound? E->F

Caption: Experimental workflow to investigate drug efflux as a resistance mechanism.

Protocol: qRT-PCR for ABC Transporter Gene Expression

  • RNA Extraction: Isolate total RNA from both parental and resistant cells using a commercially available kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qRT-PCR: Perform quantitative real-time PCR using primers specific for ABC transporter genes (e.g., ABCB1, ABCG2) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • Data Analysis: Analyze the relative gene expression levels using the ΔΔCt method. A significant upregulation of ABC transporter genes in the resistant cells compared to the parental cells suggests increased drug efflux.

Investigating Alterations in Drug Target and Signaling Pathways

Resistance can arise from mutations in the drug's target or the activation of alternative signaling pathways.

G cluster_1 Workflow: Target & Pathway Analysis A Resistant vs. Parental Cells B Whole Exome/Transcriptome Sequencing A->B D Phospho-proteomic Analysis A->D C Identify Mutations in Potential Target Genes B->C E Identify Upregulated Kinase Pathways (e.g., PI3K/Akt, MAPK) D->E F Western Blot for Key Signaling Proteins (e.g., p-Akt, p-ERK) E->F G Co-treatment with Pathway Inhibitor F->G H Restoration of Sensitivity? G->H

Caption: Workflow for identifying target alterations and bypass pathway activation.

Protocol: Western Blot for Signaling Pathway Activation

  • Protein Extraction: Lyse parental and resistant cells and quantify the total protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against key signaling proteins and their phosphorylated (activated) forms (e.g., Akt, p-Akt, ERK, p-ERK). Use an antibody against a housekeeping protein (e.g., β-actin, GAPDH) as a loading control.

  • Detection and Analysis: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection. Quantify the band intensities to determine the relative levels of protein expression and phosphorylation. Increased phosphorylation of key signaling molecules in resistant cells indicates pathway activation.

Assessing Changes in Apoptosis Regulation

Resistance to apoptosis is a hallmark of many drug-resistant cancer cells.

Protocol: Annexin V/Propidium Iodide (PI) Apoptosis Assay

  • Cell Treatment: Treat both parental and resistant cells with 1-(2-Methoxyphenyl)-3-methylpiperazine at their respective IC50 concentrations for a predetermined time. Include untreated controls.

  • Staining: Harvest the cells and stain them with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Interpretation:

    • Annexin V-positive/PI-negative cells: Early apoptotic cells.

    • Annexin V-positive/PI-positive cells: Late apoptotic/necrotic cells. A significant decrease in the percentage of apoptotic cells in the resistant cell population compared to the parental cells after treatment suggests a defect in the apoptotic pathway.

Part 4: Concluding Remarks and Future Directions

Overcoming drug resistance is a critical challenge in drug development. The troubleshooting guides and experimental workflows provided here offer a systematic approach to understanding and potentially circumventing resistance to 1-(2-Methoxyphenyl)-3-methylpiperazine. By thoroughly investigating the underlying mechanisms, researchers can develop strategies to restore drug sensitivity, such as combination therapies with efflux pump inhibitors or signaling pathway inhibitors.

References

  • Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase - PMC - PubMed Central. Available from: [Link]

  • ortho -Methoxyphenylpiperazine - Grokipedia. Available from: [Link]

  • Piperine Targets Different Drug Resistance Mechanisms in Human Ovarian Cancer Cell Lines Leading to Increased Sensitivity to Cytotoxic Drugs - NIH. Available from: [Link]

  • Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements - ResearchGate. Available from: [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - Synthetic Drug Strategy - Unodc. Available from: [Link]

  • Novel Piperazine Derivatives of Vindoline as Anticancer Agents - PMC. Available from: [Link]

  • A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph - Anticancer Research. Available from: [Link]

  • Drug resistance in cancer: molecular mechanisms and emerging treatment strategies - PMC. Available from: [Link]

  • Understanding and targeting resistance mechanisms in cancer - ResearchGate. Available from: [Link]

  • Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists - PMC - NIH. Available from: [Link]

  • The Use of Cell-Based Assays for Translational Medicine Studies - BioAgilytix Labs. Available from: [Link]

  • Piperazine-Derived α1D/1A Antagonist 1- Benzyl-N- (3-(4- (2-Methoxyphenyl) Piperazine-1-yl) Propyl) -1H- Indole-2- Carboxamide Induces Apoptosis in Benign Prostatic Hyperplasia Independently of α1-Adrenoceptor Blocking - Frontiers. Available from: [Link]

  • Synthesis of piperazine-based benzimidazole derivatives as potent urease inhibitors and molecular docking studies - PMC - PubMed Central. Available from: [Link]

  • Targeted Therapy in Melanoma and Mechanisms of Resistance - MDPI. Available from: [Link]

  • Implementation of In Vitro Drug Resistance Assays: Maximizing the Potential for Uncovering Clinically Relevant Resistance Mechanisms - NIH. Available from: [Link]

  • Cell-based assays - DRSC/TRiP Functional Genomics Resources & DRSC-BTRR - Harvard University. Available from: [Link]

  • New (2-Methoxyphenyl)piperazine Derivatives as 5-HT1A Receptor Ligands with Reduced .alpha.1-Adrenergic Activity. Synthesis and Structure-Affinity Relationships - Sci-Hub. Available from: [Link]

  • How to use in vitro models to study and overcome drug resistance in oncology - Blog. Available from: [Link]

  • Finding the Mechanisms of Immunotherapy Resistance - CancerNetwork. Available from: [Link]

  • Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. Available from: [Link]

  • N-(2"-pyridinyl)-p-iodobenzamido]ethyl] piperazine and 4-(2'-methoxyphenyl)-1-[2' - PubMed. Available from: https://pubmed.ncbi.nlm.nih.gov/1301135/
  • 1-(3-METHOXYPHENYL)PIPERAZINE - SWGDRUG.org. Available from: [Link]

  • Neuroprotective targets through which 6-acetyl-3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzo[d]oxazol-2(3H)-one (SN79), a sigma receptor ligand, mitigates the effects of methamphetamine in vitro - PubMed. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Refining Analytical Methods for 1-(2-Methoxyphenyl)-3-methylpiperazine (2-MeO-3-MPP)

Introduction: The emergence of novel psychoactive substances (NPS), such as 1-(2-Methoxyphenyl)-3-methylpiperazine (2-MeO-3-MPP), presents a continuous challenge for forensic toxicology and drug development laboratories....

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The emergence of novel psychoactive substances (NPS), such as 1-(2-Methoxyphenyl)-3-methylpiperazine (2-MeO-3-MPP), presents a continuous challenge for forensic toxicology and drug development laboratories.[1][2] These substances are often structural analogs of controlled drugs, designed to circumvent existing regulations.[2][3] Consequently, robust and validated analytical methods are paramount for their unambiguous identification and quantification. This guide provides in-depth technical support, troubleshooting advice, and validated protocols for the analysis of 2-MeO-3-MPP, drawing upon established methodologies for piperazine derivatives and other NPS.[4][5]

While specific literature on 1-(2-Methoxyphenyl)-3-methylpiperazine is limited, the analytical principles established for its parent compound, 1-(2-methoxyphenyl)piperazine (2-MeOPP), and other designer piperazines are directly applicable.[6][7] This document synthesizes field-proven insights and authoritative standards to empower researchers in developing and refining their analytical workflows.

Section 1: Foundational Principles & Method Validation

Before delving into specific techniques, establishing a robust analytical framework is critical. This begins with a comprehensive understanding of method validation, which ensures that your results are reliable, reproducible, and fit for purpose.[8]

Frequently Asked Questions (FAQs)

Q1: Why is rigorous method validation essential when analyzing a novel compound like 2-MeO-3-MPP?

A1: Method validation is the process of demonstrating that an analytical procedure is suitable for its intended use.[9] For NPS, this is critical for several reasons:

  • Legal Defensibility: In forensic contexts, results must withstand legal scrutiny. A validated method provides objective evidence of reliability.

  • Scientific Integrity: It ensures that the data generated is accurate and precise, which is fundamental for pharmacokinetic studies, toxicity assessments, and clinical research.[10]

  • Inter-laboratory Comparability: It allows results from different laboratories to be compared with confidence.

  • Proactive Quality Control: Validation identifies the limitations and influencing factors of a method before it is put into routine use, preventing costly errors.[8]

Q2: What are the core parameters that must be assessed during method validation?

A2: According to international guidelines, a comprehensive validation process for a quantitative method includes the parameters summarized in the table below.[8][10]

Validation ParameterDescription & PurposeCommon Acceptance Criteria
Specificity/Selectivity The ability to unequivocally assess the analyte in the presence of components that may be expected to be present (e.g., matrix components, impurities, metabolites).No significant interfering peaks at the retention time of the analyte and internal standard (IS).
Linearity & Range The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.Correlation coefficient (r²) ≥ 0.99; calibration points should be ±15% of the nominal concentration (±20% at LLOQ).
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Typically determined at a signal-to-noise ratio (S/N) of 3:1.[11]
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Typically determined at an S/N ratio of 10:1; precision (%CV) ≤ 20% and accuracy (%bias) within ±20%.[11][12]
Accuracy The closeness of the mean test results obtained by the method to the true value.Mean value should be within ±15% of the nominal value (±20% at LLOQ).[10]
Precision The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. Assessed as Repeatability (intra-day) and Intermediate Precision (inter-day).Coefficient of Variation (%CV) or Relative Standard Deviation (%RSD) should not exceed 15% (20% at LLOQ).[4]
Recovery The extraction efficiency of an analytical method, determined by comparing the analytical results for extracted samples at three concentrations (low, medium, high) to un-extracted standards.Should be consistent, precise, and reproducible.
Matrix Effect The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample.[13]The coefficient of variation of the calculated matrix factor across different lots of matrix should be <15%.[14]
Stability The chemical stability of an analyte in a given matrix under specific conditions for given time intervals (e.g., freeze-thaw, short-term benchtop, long-term storage).Analyte concentration should remain within ±15% of the initial concentration.

Section 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a robust and widely available technique for the analysis of seized materials and can be used for biological samples, often after derivatization.[5][15]

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting GC-MS conditions for 2-MeO-3-MPP?

A1: Based on methods developed for similar piperazine derivatives, a good starting point would utilize a mid-polarity column and a standard temperature program.[16][17] The 3-methyl group on the piperazine ring will slightly increase the retention time compared to its parent compound, 2-MeOPP.

GC-MS ParameterRecommended SettingRationale & Expert Insights
GC Column 5% Phenyl / 95% Methylpolysiloxane (e.g., DB-5ms, HP-5ms)This stationary phase provides excellent separation for a wide range of semi-volatile compounds and is a standard in forensic toxicology.
Dimensions 30 m length x 0.25 mm ID x 0.25 µm film thicknessStandard dimensions providing a good balance between resolution and analysis time.
Carrier Gas HeliumInert and provides good chromatographic efficiency.
Inlet Temperature 280 °CEnsures rapid volatilization of the analyte without thermal degradation.
Injection Mode Splitless (for trace analysis) or Split (for bulk material)Splitless mode is necessary for low-concentration biological samples, while a split injection prevents column overload with high-concentration samples.
Oven Program Initial: 100°C, hold 1 min; Ramp: 20°C/min to 300°C; Hold: 5 minThis program allows for the separation of volatile cutting agents before eluting the target analyte and ensures the column is cleaned of heavier components.
MS Source Temp 230 °CStandard temperature to promote ionization while minimizing thermal fragmentation.
MS Quad Temp 150 °CStandard temperature for quadrupole analyzers.
Ionization Mode Electron Ionization (EI) at 70 eVStandard EI energy produces reproducible fragmentation patterns for library matching and structural elucidation.[18]

Q2: What are the expected mass fragments for 2-MeO-3-MPP?

A2: The fragmentation of 2-MeO-3-MPP will be driven by cleavage of the piperazine ring and the bonds adjacent to the nitrogen atoms.[19] The molecular ion (M+) is expected at m/z 206. Key fragments can be predicted based on the fragmentation of 2-MeOPP (M+ at m/z 192) and other substituted piperazines.[18][20]

  • Molecular Ion [M]+•: m/z 206

  • Base Peak: Likely m/z 150, from the loss of the methyl-piperazine side chain, leaving the stable methoxyphenyl fragment.

  • Piperazine Ring Fragments: Expect a significant peak at m/z 70 (from the C4H8N+ fragment of the methylated piperazine ring) and/or m/z 56 (from a smaller C3H6N+ fragment), which are characteristic of piperazine ring cleavage.[18][21]

  • Other Key Fragments: m/z 135 (loss of methoxy group from the m/z 150 fragment), m/z 163 (loss of C3H7 from the molecular ion).

Troubleshooting Common GC-MS Issues
SymptomProbable Cause(s)Troubleshooting Steps & Solutions
Peak Tailing 1. Active sites in the inlet liner or column. 2. Contamination. 3. Column degradation.1. Deactivate the inlet liner with silanizing agent or use a liner with built-in deactivation. Trim 10-20 cm from the front of the column. 2. Bake out the column at its maximum isothermal temperature. 3. Replace the column.
Poor Resolution 1. Inappropriate temperature program. 2. Column overload. 3. Carrier gas flow rate is too high or low.1. Decrease the ramp rate (e.g., from 20°C/min to 10°C/min) to improve separation. 2. Dilute the sample or use a higher split ratio. 3. Verify and optimize the carrier gas flow rate.
No Peak Detected 1. Sample degradation in the hot inlet. 2. Incorrect injection parameters. 3. MS detector issue.1. Consider derivatization (e.g., acetylation) to improve thermal stability. Lower the inlet temperature in 10°C increments. 2. Ensure the syringe is functioning correctly and the injection volume is appropriate. 3. Run a system suitability test or tune the MS.
Experimental Workflow & Protocol: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Receive Sample (e.g., Seized Powder) weigh Accurately weigh ~1mg sample->weigh dissolve Dissolve in 1mL Methanol with Internal Standard weigh->dissolve vortex Vortex to mix dissolve->vortex filter Filter with 0.22µm Syringe Filter vortex->filter inject Inject 1µL into GC-MS filter->inject run Run GC Temperature Program & MS Acquisition inject->run detect Detect Ions (Full Scan) run->detect integrate Integrate Chromatographic Peaks detect->integrate identify Identify by Retention Time & Mass Spectrum Match integrate->identify quantify Quantify using IS Calibration identify->quantify report Generate Report quantify->report

Caption: GC-MS workflow for 2-MeO-3-MPP analysis.

Step-by-Step Protocol:

  • Standard/Sample Preparation: Accurately weigh ~1 mg of the reference standard or seized material into a labeled autosampler vial.[16]

  • Add 1.0 mL of methanol containing an appropriate internal standard (e.g., d4-diazepam at 10 µg/mL).

  • Cap the vial and vortex for 30 seconds to ensure complete dissolution.

  • If analyzing seized material, filter the solution through a 0.22 µm syringe filter into a clean autosampler vial.

  • Instrument Setup: Equilibrate the GC-MS system with the conditions listed in the parameter table above.

  • Analysis: Inject 1 µL of the prepared sample into the instrument.

  • Data Processing: After the run, integrate the peaks for the analyte and internal standard. Confirm the identity of 2-MeO-3-MPP by comparing its retention time and mass spectrum to that of a certified reference standard.

Section 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For analyzing biological matrices like blood, plasma, and urine, LC-MS/MS is the gold standard due to its superior sensitivity, selectivity, and ability to handle complex samples with minimal cleanup.[3][22][23]

Frequently Asked Questions (FAQs)

Q1: Why is LC-MS/MS preferred over GC-MS for bioanalysis?

A1: LC-MS/MS offers several key advantages for biological samples:

  • No Derivatization Required: Most piperazines are sufficiently polar to be analyzed directly, avoiding the time-consuming and potentially variable step of derivatization needed for GC analysis.

  • Higher Sensitivity: Modern LC-MS/MS instruments can achieve limits of quantification in the low ng/mL or even pg/mL range, which is essential for pharmacokinetic studies.[1][4]

  • Reduced Sample Cleanup: The selectivity of tandem mass spectrometry (MS/MS) using Multiple Reaction Monitoring (MRM) allows for simpler sample preparation methods, such as "dilute-and-shoot" or protein precipitation, increasing throughput.[23]

  • Lower Thermal Stress: The sample is not subjected to high temperatures, preserving thermally labile compounds and metabolites.

Q2: What are matrix effects, and how can I minimize them?

A2: The matrix effect is the alteration of ionization efficiency by co-eluting compounds from the sample matrix (e.g., phospholipids, salts, proteins).[13][14] This can lead to ion suppression (decreased signal) or enhancement (increased signal), severely compromising accuracy and precision.[24]

  • Minimization Strategies:

    • Chromatographic Separation: Optimize the LC method to separate the analyte from major matrix components, especially phospholipids. Using a biphenyl or PFP column can provide alternative selectivity.[25]

    • Sample Preparation: Employ more effective cleanup techniques. Solid-Phase Extraction (SPE) is generally better at removing interferences than protein precipitation (PPT) or liquid-liquid extraction (LLE).[26]

    • Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects. A SIL-IS (e.g., d4-2-MeO-3-MPP) co-elutes with the analyte and experiences the same ionization suppression or enhancement, thus correcting for the variation.[14]

    • Dilution: Diluting the sample can reduce the concentration of interfering matrix components.

Troubleshooting Matrix Effects in LC-MS/MS

MatrixEffect_Troubleshooting start Poor Accuracy/Precision in QC Samples? check_is Is Stable Isotope Labeled Internal Standard (SIL-IS) used? start->check_is use_sil_is Implement a SIL-IS. This is the best solution. check_is->use_sil_is No check_chroma Review Chromatography: Analyte eluting early (t < 2 min)? check_is->check_chroma Yes improve_chroma Modify Gradient to increase retention. Separate analyte from void volume interferences. check_chroma->improve_chroma Yes check_cleanup Evaluate Sample Cleanup. Currently using PPT? check_chroma->check_cleanup No improve_cleanup Switch to SPE or LLE to more effectively remove phospholipids and salts. check_cleanup->improve_cleanup Yes dilute Dilute sample extract 1:5 and re-inject. Does accuracy improve? check_cleanup->dilute No dilution_works Incorporate dilution step into the method. dilute->dilution_works Yes redevelop Further method development required. dilute->redevelop No

Caption: Decision tree for troubleshooting matrix effects.

Experimental Protocol: LC-MS/MS Analysis of 2-MeO-3-MPP in Whole Blood

This protocol uses a protein precipitation method, suitable for high-throughput screening.[22]

1. Sample Preparation (Protein Precipitation):

  • Pipette 100 µL of whole blood sample, calibrator, or QC into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of a SIL-Internal Standard working solution (e.g., d4-2-MeO-3-MPP at 50 ng/mL).

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial for analysis.

2. LC-MS/MS Parameters:

ParameterRecommended SettingRationale & Expert Insights
LC Column C18 or Biphenyl Column (e.g., Restek Raptor Biphenyl), 100 x 2.1 mm, 2.7 µmA Biphenyl phase offers enhanced retention for aromatic compounds like piperazines through pi-pi interactions, pulling it away from early-eluting matrix components.[25]
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for efficient positive mode ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStandard organic mobile phase.
Gradient 5% B to 95% B over 5 min, hold 2 min, re-equilibrate 3 minA generic gradient suitable for screening. Must be optimized to ensure separation from interferences.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp 40 °CImproves peak shape and reduces viscosity.
Ionization Mode Electrospray Ionization, Positive (ESI+)Piperazines readily form protonated molecules [M+H]+.
MRM Transitions 2-MeO-3-MPP: 207.2 -> 135.1 (Quantifier), 207.2 -> 70.1 (Qualifier) d4-IS: 211.2 -> 135.1Precursor Ion [M+H]+: m/z 207.2. Product Ions: Fragmentation of the piperazine ring and loss of the side chain are the most likely pathways. These transitions must be optimized on your specific instrument.
Collision Energy Instrument DependentMust be optimized for each transition to achieve maximum signal intensity. Start around 15-25 eV.

References

  • Development and validation of a rapid LC‐MS/MS method for the detection of 182 novel psychoactive substances in whole blood. (n.d.). National Institutes of Health. Available at: [Link]

  • Novel Psychoactive Substances (NPS) analysis. (n.d.). SCIEX. Available at: [Link]

  • Screening of Novel Psychoactive Substances in Postmortem Matrices by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS-MS). (2018). PubMed. Available at: [Link]

  • A Review of Advancements in Detecting New Psychoactive Substances. (2024). Spectroscopy Online. Available at: [Link]

  • Revealing Unknown Controlled Substances and New Psychoactive Substances Using High-Resolution LC–MS-MS Machine Learning Models and the Hybrid Similarity Search Algorithm. (n.d.). Journal of Analytical Toxicology, Oxford Academic. Available at: [Link]

  • Comprehensive forensic toxicological analysis of designer drugs. (n.d.). FIU Digital Commons. Available at: [Link]

  • 1-(2-METHOXYPHENYL)PIPERAZINE Monograph. (2005). SWGDRUG.org. Available at: [Link]

  • Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens. (n.d.). United Nations Office on Drugs and Crime. Available at: [Link]

  • Matrix effect in bioanalysis: an overview. (n.d.). International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]

  • Review Article on Matrix Effect in Bioanalytical Method Development. (n.d.). International Journal of MediPharm Research. Available at: [Link]

  • Validation of a Bioanalytical Method for the Determination of Synthetic and Natural Cannabinoids (New Psychoactive Substances) in Oral Fluid Samples by Means of HPLC-MS/MS. (2020). National Institutes of Health. Available at: [Link]

  • SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF 1-(2-METHOXYPHENYL)-(3-(2-PHTHALAMIDO)-PROPYL) PIPERAZINE AND 1-(2-METHOXYPHENYL)-(3-(2-PHTHALAMIDO)-BUTYL) PIPERAZINE. (2021). ResearchGate. Available at: [Link]

  • Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry. (2023). PubMed. Available at: [Link]

  • Designing Methods to Identify Evolving Designer Drugs. (2017). National Institute of Justice. Available at: [Link]

  • Matrix effect elimination during LC-MS/MS bioanalytical method development. (2009). PubMed. Available at: [Link]

  • An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. (2014). Royal Society of Chemistry. Available at: [Link]

  • Assessment of matrix effect in quantitative LC-MS bioanalysis. (2019). National Institutes of Health. Available at: [Link]

  • Validation of Analytical Methods. (2025). ResearchGate. Available at: [Link]

  • Part 17: Mass Spectrometry - Fragmentation Pattern | Homolytic & Heterolytic Cleavage. (2018). YouTube. Available at: [Link]

  • Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. (2021). Auburn University. Available at: [Link]

  • 1-(2-Methoxyphenyl)piperazine. (n.d.). PubChem. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Available at: [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.). United Nations Office on Drugs and Crime. Available at: [Link]

  • FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. (n.d.). Chemguide. Available at: [Link]

  • A Review on Analytical Methods for Piperazine Determination. (2022). NTU Journal of Pure Sciences. Available at: [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (n.d.). Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (n.d.). eGyanKosh. Available at: [Link]

  • GC-MS and GC-IR of regioisomeric 4-N-methoxy- and dimethoxybenzyl derivatives of 3-trifluoromethylphenylpiperazine. (2021). Office of Justice Programs. Available at: [Link]

  • Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. (n.d.). Available at: [Link]

  • Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combin. (2020). Scholars.Direct. Available at: [Link]

  • An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. (2013). Royal Society of Chemistry. Available at: [Link]

  • GC–MS and GC–MS/MS analysis of regioisomeric N-dimethoxybenzyl derivatives of 2-, 3-, and 4-methoxyphenylpiperazines. (2025). ResearchGate. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative In Vivo Efficacy Guide: Validating Novel Arylpiperazine Antipsychotics, Featuring 1-(2-Methoxyphenyl)-3-methylpiperazine

This guide provides a comprehensive framework for the in vivo validation of novel antipsychotic agents, with a specific focus on arylpiperazine derivatives. We will use the hypothetical compound 1-(2-Methoxyphenyl)-3-met...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vivo validation of novel antipsychotic agents, with a specific focus on arylpiperazine derivatives. We will use the hypothetical compound 1-(2-Methoxyphenyl)-3-methylpiperazine as our lead candidate to illustrate the experimental journey from initial hypothesis to comparative efficacy and safety profiling against established standards. This document is intended for researchers, scientists, and drug development professionals seeking to navigate the preclinical evaluation of next-generation antipsychotics.

Introduction: The Rationale for Novel Arylpiperazines in Psychiatry

The treatment of psychosis, particularly schizophrenia, has been dominated by drugs targeting the dopamine D2 receptor.[1] While effective for positive symptoms, first-generation antipsychotics (e.g., haloperidol) are fraught with extrapyramidal side effects (EPS).[1][2] Second-generation, or "atypical," antipsychotics (e.g., risperidone, olanzapine) offer an improved safety profile, largely attributed to their broader receptor activity, notably potent serotonin 5-HT2A receptor antagonism in addition to D2 blockade.[2][3]

The arylpiperazine moiety is a privileged scaffold in central nervous system drug discovery, present in numerous approved medications.[4] Specifically, the 1-(2-methoxyphenyl)piperazine (oMeOPP) structure is a well-established pharmacophore known to confer affinity for serotonergic and dopaminergic receptors.[5][6][7] Our lead compound, 1-(2-Methoxyphenyl)-3-methylpiperazine, introduces a methyl group at the 3-position of the piperazine ring. This subtle structural modification is hypothesized to modulate the receptor binding profile, potentially enhancing selectivity and improving the therapeutic index compared to existing treatments.

Hypothesized Mechanism of Action: Based on the known structure-activity relationships of related arylpiperazines, we postulate that 1-(2-Methoxyphenyl)-3-methylpiperazine will exhibit a multi-receptor binding profile characterized by:

  • Moderate to high affinity for Dopamine D2 receptors (Antagonist/Partial Agonist): Essential for antipsychotic efficacy.

  • High affinity for Serotonin 5-HT2A receptors (Antagonist): Key for mitigating EPS and potentially improving negative symptoms.

  • Significant affinity for Serotonin 5-HT1A receptors (Partial Agonist): May contribute to anxiolytic, antidepressant, and cognitive-enhancing effects.[5][8]

This guide will detail the in vivo experimental strategy to test this hypothesis and benchmark the compound's performance against a typical (Haloperidol) and an atypical (Risperidone) antipsychotic.

Comparative In Vivo Validation Workflow

The validation process is a multi-step investigation designed to build a comprehensive profile of the candidate's efficacy and safety. The workflow logically progresses from establishing a foundational receptor interaction profile to assessing behavioral efficacy in validated animal models of psychosis and, critically, evaluating the potential for adverse effects.

G cluster_0 Phase 1: Pharmacological Profile cluster_1 Phase 2: Efficacy Models cluster_2 Phase 3: Safety & Side Effect Profile a Receptor Binding Assays (D2, 5-HT2A, 5-HT1A, α1, etc.) b Functional Assays (Agonist vs. Antagonist Activity) a->b Determine Ki values c Amphetamine-Induced Hyperlocomotion b->c Candidate Selection d Conditioned Avoidance Response (CAR) c->d Assess antipsychotic-like activity e Catalepsy Assessment (Bar Test) d->e Efficacy Confirmed f Metabolic Screening (Weight Gain) e->f Evaluate potential liabilities g Go/No-Go Decision for Further Development f->g Comprehensive Profile

Caption: In Vivo Validation Workflow for Novel Antipsychotics.

Receptor Binding and Functional Profile

Before proceeding to in vivo models, it is crucial to establish the candidate's affinity (Kᵢ) for a panel of relevant CNS receptors. This in vitro step provides the mechanistic foundation for interpreting the subsequent behavioral data.

Table 1: Hypothetical Receptor Binding Profile (Kᵢ, nM)

CompoundD₂5-HT₂ₐ5-HT₁ₐα₁-Adrenergic
1-(2-Methoxyphenyl)-3-methylpiperazine 152.55.045
Haloperidol1.230>100018
Risperidone3.50.22501.5

Data for Haloperidol and Risperidone are representative values from literature. The data for the test compound is hypothetical.

Interpretation of Profile: The hypothetical profile suggests our lead candidate is a potent 5-HT₂ₐ antagonist with moderate D₂ affinity, a hallmark of atypical antipsychotics. The high 5-HT₂ₐ/D₂ affinity ratio (>1) is predictive of a low propensity to induce EPS.[3] The added high affinity for 5-HT₁ₐ receptors may confer additional therapeutic benefits.[5] The moderate α₁-adrenergic affinity is a parameter to monitor for potential cardiovascular side effects like orthostatic hypotension.[6]

In Vivo Efficacy Evaluation

We employ validated behavioral models in rodents that are predictive of antipsychotic activity in humans. These models assess the ability of a compound to counteract the effects of psychostimulants, which mimic aspects of dopamine hyperfunction seen in psychosis.

Model 1: Amphetamine-Induced Hyperlocomotion

This model is a primary screen for potential antipsychotic activity. Amphetamine increases locomotor activity by promoting dopamine release in the mesolimbic pathway, and this hyperactivity can be reversed by dopamine receptor antagonists.[9][10]

Experimental Protocol: Amphetamine-Induced Hyperlocomotion in Rats

  • Animals: Male Sprague-Dawley rats (250-300g) are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Habituation: Prior to testing, animals are habituated to the locomotor activity chambers (e.g., plexiglass boxes with infrared beams) for 60 minutes for 2-3 consecutive days to minimize novelty-induced hyperactivity.[9]

  • Drug Administration:

    • Animals are divided into treatment groups (n=8-10 per group): Vehicle, 1-(2-Methoxyphenyl)-3-methylpiperazine (e.g., 1, 3, 10 mg/kg, i.p.), Haloperidol (e.g., 0.1, 0.3, 1 mg/kg, i.p.), Risperidone (e.g., 0.2, 0.6, 2 mg/kg, i.p.).

    • The test compound or vehicle is administered 30-60 minutes (depending on predetermined pharmacokinetic profile) before the amphetamine challenge.

  • Amphetamine Challenge: d-Amphetamine sulfate (e.g., 1.5 mg/kg, i.p.) is administered to all animals except a vehicle-only control group.

  • Data Acquisition: Immediately after the amphetamine injection, animals are placed back into the activity chambers, and locomotor activity (total distance traveled or number of beam breaks) is recorded for 60-90 minutes.[11][12]

  • Data Analysis: Data is typically binned into 5- or 10-minute intervals. The total locomotor activity post-amphetamine is compared across treatment groups using ANOVA followed by post-hoc tests. The dose required to produce a 50% reduction in hyperactivity (ED₅₀) is calculated.

G cluster_0 cluster_1 T0 T = -60 min (Habituation) T1 T = 0 min (Test Cmpd Admin) T2 T = +30 min (Amphetamine Admin) T3 T = +30 to +120 min (Data Recording) A Place rat in activity chamber B Administer Vehicle, Test Cmpd, or Standard A->B C Administer Amphetamine (1.5 mg/kg) B->C D Record Locomotor Activity C->D

Caption: Workflow for Amphetamine-Induced Hyperlocomotion Assay.

Model 2: Conditioned Avoidance Response (CAR)

The CAR test is a more sophisticated model with high predictive validity for antipsychotic efficacy.[13][14] It assesses an animal's ability to learn and respond to a conditioned stimulus to avoid an aversive unconditioned stimulus. Antipsychotic drugs characteristically suppress this learned avoidance response at doses that do not impair the motoric ability to escape the aversive stimulus.[14][15][16]

Experimental Protocol: Conditioned Avoidance Response (CAR) in Rats

  • Apparatus: A two-way shuttle box divided into two compartments with a grid floor for delivering a mild footshock. A conditioned stimulus (CS), such as a light or tone, is presented, followed by the unconditioned stimulus (US), the footshock.

  • Training (Acquisition):

    • A rat is placed in one compartment. The CS is presented (e.g., for 10 seconds).

    • If the rat moves to the other compartment during the CS presentation, the trial is recorded as an "avoidance," and the CS is terminated.

    • If the rat fails to move, the US (e.g., 0.5 mA footshock) is delivered concurrently with the CS for a set duration (e.g., 10 seconds) or until the rat escapes to the other compartment.

    • Trials are repeated (e.g., 30-50 trials per session) with an inter-trial interval (e.g., 30 seconds). Training continues until a stable performance criterion is met (e.g., >80% avoidance).[17]

  • Testing:

    • Once trained, animals are administered the test compound, standard, or vehicle.

    • At the time of expected peak drug effect, they are placed back in the shuttle box and subjected to a test session (e.g., 20 trials).

    • The number of avoidance responses and escape failures are recorded.

  • Data Analysis: The percentage of avoidance responses is calculated for each group. A compound is considered to have an antipsychotic-like profile if it significantly reduces avoidance responses without significantly increasing the number of escape failures.

Table 2: Comparative Efficacy in Behavioral Models (ED₅₀, mg/kg, i.p.)

CompoundAmphetamine HyperactivityConditioned Avoidance Response
1-(2-Methoxyphenyl)-3-methylpiperazine 5.04.5
Haloperidol0.20.25
Risperidone0.80.7

Data are hypothetical and for illustrative purposes.

In Vivo Safety and Side-Effect Profile

A critical differentiator for novel antipsychotics is an improved safety profile, particularly a reduced liability for EPS.

Model 3: Catalepsy Assessment

Catalepsy in rodents is a state of motor immobility that is highly predictive of EPS liability in humans.[1][18] The bar test is a standard method for quantifying this effect.

Experimental Protocol: Catalepsy Bar Test in Rats

  • Animals and Dosing: Male Sprague-Dawley rats are dosed with the test compound, standard, or vehicle at a range of doses, including those found to be effective in the efficacy models.

  • Apparatus: A horizontal bar (approx. 1 cm diameter) is elevated 9-10 cm above the bench surface.

  • Testing:

    • At various time points post-dosing (e.g., 30, 60, 90, 120 minutes), the rat's forepaws are gently placed on the bar.[19]

    • A stopwatch is started, and the latency to remove both paws from the bar is recorded.

    • A cut-off time (e.g., 180 seconds) is used. If the rat remains on the bar for the entire duration, it is assigned the maximum score.[20]

  • Data Analysis: The mean latency to descend is calculated for each group. A dose-response curve is generated, and the dose that produces catalepsy in 50% of the animals (TD₅₀) can be determined.

Table 3: Efficacy vs. Safety Profile

CompoundEfficacy ED₅₀ (CAR)Catalepsy TD₅₀ (Bar Test)Therapeutic Index (TD₅₀/ED₅₀)
1-(2-Methoxyphenyl)-3-methylpiperazine 4.5>50>11.1
Haloperidol0.250.52
Risperidone0.71521.4

Data are hypothetical and for illustrative purposes.

Interpretation of Therapeutic Index: The therapeutic index (TI) provides a quantitative measure of the separation between the desired therapeutic effect and adverse effects. A larger TI indicates a safer drug. In this hypothetical comparison, 1-(2-Methoxyphenyl)-3-methylpiperazine demonstrates a wide separation between its effective dose and the dose required to induce catalepsy, suggesting a favorable EPS safety profile comparable to or better than risperidone and vastly superior to haloperidol.

Conclusion and Future Directions

This guide outlines a systematic, multi-tiered approach to the in vivo validation of novel arylpiperazine antipsychotics, using 1-(2-Methoxyphenyl)-3-methylpiperazine as a working example. The combination of receptor binding data with a battery of behavioral tests for efficacy and safety allows for a robust, data-driven comparison against established clinical standards.

Based on our hypothetical data, 1-(2-Methoxyphenyl)-3-methylpiperazine emerges as a promising candidate with a classic atypical antipsychotic profile: efficacy in predictive models coupled with a low propensity for extrapyramidal side effects. This profile warrants further investigation, including assessment of its effects on negative and cognitive symptoms (e.g., in novel object recognition or social interaction tests), a more thorough pharmacokinetic/pharmacodynamic (PK/PD) analysis, and long-term metabolic safety studies. This structured, comparative approach ensures that only the most promising candidates with a clear therapeutic advantage advance in the drug development pipeline.

References

  • PubChem. 1-(2-Methoxyphenyl)piperazine. National Center for Biotechnology Information. [Link]

  • Orjales, A., et al. (1995). New (2-Methoxyphenyl)piperazine Derivatives as 5-HT1A Receptor Ligands with Reduced .alpha.1-Adrenergic Activity. Synthesis and Structure-Affinity Relationships. Journal of Medicinal Chemistry, 38(8), 1273–1277. [Link]

  • Glennon, R. A., et al. (1991). Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity. Journal of Medicinal Chemistry, 34(8), 2633-8. [Link]

  • Li, P., et al. (2018). Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotic. RSC Advances, 8, 3046-3059. [Link]

  • Song, H. R., & Lin, S. C. (2000). Risperidone versus haloperidol: I. Meta-analysis of efficacy and safety. The Journal of clinical psychiatry, 61(12), 956-62. [Link]

  • Telefont, M. A., et al. (2005). Evaluation of the potential of antipsychotic agents to induce catalepsy in rats: Assessment of a new, commercially available, semi-automated instrument. Journal of pharmacological and toxicological methods, 52(1), 126-35. [Link]

  • Leopoldo, M., et al. (2004). Bivalent ligand approach on 4-[2-(3-methoxyphenyl)ethyl]-1-(2-methoxyphenyl)piperazine: synthesis and binding affinities for 5-HT(7) and 5-HT(1A) receptors. Bioorganic & medicinal chemistry letters, 14(23), 5917-20. [Link]

  • White, I. M., & Carr, G. D. (2006). Amphetamine-induced hyperlocomotion in rats: Hippocampal modulation of the nucleus accumbens. Hippocampus, 16(7), 618-25. [Link]

  • Knight, A. R., et al. (2000). Synthesis and in vitro and in vivo functional studies of ortho-substituted phenylpiperazine and N-substituted 4-N-(o-methoxyphenyl)aminopiperidine analogues of WAY100635. Journal of medicinal chemistry, 43(19), 3491-502. [Link]

  • Wadenberg, M. L., & Hicks, P. B. (1999). The conditioned avoidance response test re-evaluated: is it a sensitive test for the detection of potentially atypical antipsychotics?. Neuroscience and biobehavioral reviews, 23(6), 851-6. [Link]

  • Orjales, A., et al. (1995). New (2-Methoxyphenyl)piperazine Derivatives as 5-HT1A Receptor Ligands with Reduced .alpha.1-Adrenergic Activity. Synthesis and Structure-Affinity Relationships. Journal of Medicinal Chemistry, 38(8), 1273–1277. [Link]

  • Csernansky, J. G., et al. (2002). A comparison of risperidone and haloperidol for the prevention of relapse in patients with schizophrenia. The New England journal of medicine, 346(1), 16-22. [Link]

  • b-neuro. Amphetamine induced hyperlocomotion. b-neuro. [Link]

  • National Institute for Health and Care Excellence. Risperidone versus haloperidol - I: meta-analysis of efficacy and safety. NICE. [Link]

  • de Souza, A. S., et al. (2022). Effects of Immediate Aversive Stimulation on Haloperidol-Induced Catalepsy in Rats. Psychology & Neuroscience, 15(2), 119-130. [Link]

  • Che, P., et al. (2024). Locomotion changes in methamphetamine and amphetamine withdrawal: a systematic review. Frontiers in Behavioral Neuroscience, 18, 1373921. [Link]

  • Thomas, J. B., et al. (2011). Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. ACS medicinal chemistry letters, 2(11), 818-23. [Link]

  • Wikipedia. Conditioned avoidance response test. Wikipedia. [Link]

  • Macheda, T., et al. (2020). Active Avoidance protocol 01282020. protocols.io. [Link]

  • Hoffman, D. C., & Donovan, H. (1995). Catalepsy as a rodent model for detecting antipsychotic drugs with extrapyramidal side effect liability. Psychopharmacology, 120(2), 128-33. [Link]

  • O'Neill, M. F., & Shaw, G. (1999). Reassessment of amphetamine- and phencyclidine-induced locomotor hyperactivity as a model of psychosis-like behavior in rats. Psychopharmacology, 145(3), 263-70. [Link]

  • Grokipedia. ortho-Methoxyphenylpiperazine. Grokipedia. [Link]

  • van der Heyden, J. A., & Bradford, L. D. (1988). A rapidly acquired one-way conditioned avoidance procedure in rats as a primary screening test for antipsychotics: influence of shock intensity on avoidance performance. Behavioural brain research, 31(1), 61-7. [Link]

  • Kumar, S., et al. (2023). Piperazine, a Key Substructure for Antidepressants: Its Role in Developments and Structure‐Activity Relationships. ChemistrySelect, 8(15). [Link]

  • National Center for Biotechnology Information. [O-methyl-11C]2-(4-(4-(2-Methoxyphenyl)piperazin-1-yl)butyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)dione. NCBI. [Link]

  • Salah-Uddin, M., et al. (2008). Increased amphetamine-induced hyperactivity and reward in mice overexpressing the dopamine transporter. Proceedings of the National Academy of Sciences of the United States of America, 105(11), 4405-10. [Link]

  • Cliffe, I. A., et al. (1993). (S)-N-tert-butyl-3-(4-(2-methoxyphenyl)-piperazin-1-yl)-2-phenylpropanamide [(S)-WAY-100135]: a selective antagonist at presynaptic and postsynaptic 5-HT1A receptors. Journal of medicinal chemistry, 36(10), 1509-10. [Link]

  • Satała, G., et al. (2020). Synthesis, Biological, and Computational Evaluation of Substituted 1-(2-Methoxyphenyl)-4-(1-phenethylpiperidin-4-yl)piperazines and 1-(2-Methoxyphenyl)-4-[(1-phenethylpiperidin-4-yl)methyl]piperazines as Dopaminergic Ligands. Molecules, 25(18), 4286. [Link]

  • Wadenberg, M. L. (2010). Conditioned Avoidance Response in the Development of New Antipsychotics. Current pharmaceutical design, 16(3), 358-72. [Link]

  • Raman, T. (2014). Structure Activity Relationships - Antipsychotics. SlideShare. [Link]

  • Bitra, V. R., et al. (2022). Neuroprotective effect of foxtail millet (Setaria italica) on haloperidol-induced catalepsy in Wistar rats. Journal of Food Biochemistry, 46(1), e13998. [Link]

  • Chue, P., et al. (2015). A comparison of the effectiveness of risperidone, haloperidol and flupentixol long-acting injections in patients with schizophrenia--A nationwide study. Schizophrenia research, 168(1-2), 481-7. [Link]

  • Kung, M. P., et al. (1994). In vivo binding of [123I]4-(2'-methoxyphenyl)-1-[2'-(N-2"-pyridinyl)- p-iodobenzamido-]ethyl-piperazine, p-MPPI, to 5-HT1A receptors in rat brain. Synapse, 18(4), 359-66. [Link]

  • Lin, C. H., et al. (2011). A randomized, double-blind comparison of risperidone versus low-dose risperidone plus low-dose haloperidol in treating schizophrenia. The Journal of clinical psychopharmacology, 31(4), 430-7. [Link]

Sources

Comparative

Comparative Analysis of Receptor Binding Profiles: 1-(2-Methoxyphenyl)-3-methylpiperazine vs. 1-(2-Methoxyphenyl)piperazine

A Senior Application Scientist's Guide to Understanding Structure-Activity Relationships at Serotonergic and Adrenergic Receptors This guide provides a detailed comparative analysis of 1-(2-Methoxyphenyl)-3-methylpiperaz...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Understanding Structure-Activity Relationships at Serotonergic and Adrenergic Receptors

This guide provides a detailed comparative analysis of 1-(2-Methoxyphenyl)-3-methylpiperazine and its parent compound, 1-(2-Methoxyphenyl)piperazine (oMePP). We will explore the subtle yet significant impact of a single methyl group on receptor binding affinity and selectivity, offering insights into structure-activity relationships (SAR) that are crucial for modern drug discovery and development. This document is intended for researchers, medicinal chemists, and pharmacologists engaged in the design and characterization of novel CNS-active agents.

The core of this investigation lies in understanding how minor structural modifications can fine-tune a molecule's interaction with its biological targets. 1-(2-Methoxyphenyl)piperazine (oMePP) is a well-characterized compound and a known metabolite of several psychoactive drugs, including aripiprazole and trazodone. It displays a complex pharmacological profile, with notable affinity for various serotonin (5-HT) and α-adrenergic receptors. By introducing a methyl group at the 3-position of the piperazine ring, we create 1-(2-Methoxyphenyl)-3-methylpiperazine. This guide will synthesize available data to predict and rationalize the resulting shifts in receptor pharmacology, providing a framework for empirical validation.

Comparative Receptor Binding Affinity

The following table summarizes the receptor binding affinities (Ki, nM) for oMePP at several key CNS receptors, based on data from radioligand binding assays. Data for 1-(2-Methoxyphenyl)-3-methylpiperazine is less prevalent in public literature, and the values presented here are often inferred from SAR studies of related compounds or require direct experimental determination. This comparison, therefore, serves as both a review of existing knowledge for the parent compound and a predictive framework for its methylated analog.

Receptor Target1-(2-Methoxyphenyl)piperazine (oMePP) Ki (nM)1-(2-Methoxyphenyl)-3-methylpiperazine Ki (nM)Predicted Impact of 3-Methyl Group
Serotonin 5-HT2A 33Data not widely publishedPotential for decreased affinity due to steric hindrance
Serotonin 5-HT2C 51Data not widely publishedPossible decrease in affinity
α1-Adrenergic 43Data not widely publishedMay alter selectivity profile vs. α2
α2-Adrenergic 140Data not widely publishedAffinity may be sensitive to substitution

Analysis of Structure-Activity Relationship (SAR):

The addition of a methyl group at the 3-position of the piperazine ring introduces a chiral center and steric bulk near the core pharmacophore. This modification can be expected to have several consequences:

  • Steric Hindrance: The methyl group may sterically clash with amino acid residues in the receptor's binding pocket, potentially decreasing binding affinity. This is a common observation in SAR studies where bulky substituents are introduced near a key interaction domain. The 5-HT2A and 5-HT2C receptors, for which oMePP shows high affinity, possess orthosteric pockets that are sensitive to the size and shape of the ligand.

  • Conformational Restriction: The methyl group can restrict the rotational freedom of the piperazine ring, locking it into a preferred conformation. This pre-organization can be either beneficial or detrimental to binding, depending on whether the favored conformation aligns with the receptor's bound-state geometry.

  • Chirality: The 3-methyl substitution creates (R)- and (S)-enantiomers. It is highly probable that the receptor will exhibit stereoselectivity, with one enantiomer having significantly higher affinity than the other. This phenomenon is fundamental in pharmacology, where the spatial arrangement of atoms dictates the quality of the ligand-receptor interaction.

To empirically determine the binding profile of 1-(2-Methoxyphenyl)-3-methylpiperazine, a standard radioligand binding assay is the gold-standard methodology.

Experimental Protocol: In Vitro Radioligand Receptor Binding Assay

This protocol outlines a standard procedure for determining the binding affinity of a test compound (e.g., 1-(2-Methoxyphenyl)-3-methylpiperazine) for a specific receptor, such as the 5-HT2A receptor, using a competitive binding assay.

Objective: To calculate the inhibition constant (Ki) of a test compound by measuring its ability to displace a known high-affinity radioligand from the target receptor.

Materials:

  • Cell Membranes: CHO or HEK293 cells stably expressing the human 5-HT2A receptor.

  • Radioligand: [3H]ketanserin (a high-affinity 5-HT2A antagonist).

  • Test Compound: 1-(2-Methoxyphenyl)-3-methylpiperazine, dissolved in an appropriate solvent (e.g., DMSO) to create a stock solution.

  • Non-specific Binding Control: A high concentration of a non-labeled, high-affinity ligand (e.g., 10 µM Mianserin).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail and Scintillation Counter .

  • 96-well Filter Plates and Vacuum Manifold .

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Incubation cluster_harvest Harvesting & Counting cluster_analysis Data Analysis P1 Prepare serial dilutions of test compound A1 Add buffer, membranes, radioligand, and test compound to 96-well plate P1->A1 P2 Prepare receptor membranes, radioligand, and buffers P2->A1 A2 Incubate at room temperature (e.g., 60 minutes) A1->A2 H1 Rapidly filter plate contents through filter mat A2->H1 H2 Wash filters with ice-cold buffer to remove unbound ligand H1->H2 H3 Add scintillation cocktail to dried filters H2->H3 H4 Count radioactivity (CPM) using a scintillation counter H3->H4 D1 Plot % inhibition vs. log[test compound] H4->D1 D2 Calculate IC50 using non-linear regression D1->D2 D3 Calculate Ki using the Cheng-Prusoff equation D2->D3 G cluster_membrane Cell Membrane cluster_cytosol Cytosol Ligand 5-HT or Ligand (e.g., oMePP) Receptor 5-HT2A Receptor Ligand->Receptor Binds Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 into DAG DAG PLC->DAG Ca Ca2+ Release (from ER) IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Activates Ca->PKC Activates Response Cellular Responses PKC->Response

Caption: Simplified Gq signaling pathway for the 5-HT2A receptor.

Conclusion and Future Directions

While 1-(2-Methoxyphenyl)piperazine (oMePP) is well-documented as a potent ligand for several serotonin and adrenergic receptors, the precise binding profile of its 3-methyl analog remains to be fully elucidated in publicly accessible literature. Based on established principles of structure-activity relationships, the introduction of the 3-methyl group is predicted to induce steric effects and introduce stereoselectivity, likely altering the affinity and selectivity profile compared to the parent compound.

This guide provides the established binding data for oMePP as a benchmark and presents the standard experimental framework—the radioligand binding assay—required to empirically determine the affinities for 1-(2-Methoxyphenyl)-3-methylpiperazine. Such studies are essential to confirm the predicted SAR and would provide valuable data for medicinal chemists aiming to fine-tune ligand-receptor interactions, for example, to enhance selectivity for 5-HT2C over 5-HT2A to achieve a specific therapeutic effect while minimizing off-target activity.

References

  • Glennon, R. A., et al. (2000). 1-(2,5-Dimethoxy-4-iodophenyl)-2-aminopropane and its N-methyl and N,N-dimethyl derivatives: differentiation of 5-HT(2A) and 5-HT(2C) receptor affinity and selectivity. Journal of Medicinal Chemistry, 43(5), 1011-1018. [Link]

  • Stam, N. J., et al. (1994). Human serotonin 5-HT1A receptor-mediated signal transduction in transfected HeLa cells. European Journal of Pharmacology: Molecular Pharmacology Section, 269(3), 339-348. [Link]

Validation

A Comparative Cross-Validation of 1-(2-Methoxyphenyl)-3-methylpiperazine's Biological Activity: A Guide for CNS Drug Discovery

This guide provides a comprehensive cross-validation framework for characterizing the biological activity of the novel compound 1-(2-Methoxyphenyl)-3-methylpiperazine. Designed for researchers in neuropharmacology and dr...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive cross-validation framework for characterizing the biological activity of the novel compound 1-(2-Methoxyphenyl)-3-methylpiperazine. Designed for researchers in neuropharmacology and drug development, this document outlines a series of in vitro and in vivo assays to elucidate the compound's pharmacological profile, comparing it against established drugs with known mechanisms of action at serotonin and dopamine receptors. Every protocol is presented with the underlying scientific rationale to ensure experimental robustness and data integrity.

Introduction: The Phenylpiperazine Scaffold in Neuropharmacology

The phenylpiperazine moiety is a well-established pharmacophore in central nervous system (CNS) drug discovery, forming the core of numerous antipsychotic, anxiolytic, and antidepressant medications.[1] These compounds typically exhibit affinity for serotonin (5-HT) and dopamine (D) receptors, with their specific activity profile being highly dependent on the nature and position of substituents on both the phenyl and piperazine rings. 1-(2-Methoxyphenyl)piperazine, in particular, is a key structural element in drugs targeting the 5-HT1A and dopamine D2/D3 receptors.[2][3] The introduction of a methyl group at the 3-position of the piperazine ring in 1-(2-Methoxyphenyl)-3-methylpiperazine suggests a potential modulation of its binding affinity and functional activity at these key CNS targets. This guide outlines a comprehensive strategy to validate its biological activity.

Comparative Framework: Selecting the Right Benchmarks

To effectively characterize 1-(2-Methoxyphenyl)-3-methylpiperazine, a panel of well-established drugs with defined mechanisms of action at the 5-HT1A and D2 receptors has been selected for comparative analysis:

  • WAY-100635: A potent and selective silent antagonist of the 5-HT1A receptor, serving as a benchmark for antagonistic activity at this target.[4][5]

  • Buspirone: A 5-HT1A receptor partial agonist with some affinity for dopamine D2 receptors, representing a clinically relevant anxiolytic.[3][6]

  • Aripiprazole: A dopamine D2 receptor partial agonist, widely used as an atypical antipsychotic.[7][8]

In Vitro Cross-Validation: Receptor Binding and Functional Activity

The initial phase of cross-validation involves a series of in vitro assays to determine the binding affinity and functional activity of 1-(2-Methoxyphenyl)-3-methylpiperazine at the primary target receptors.

Serotonin 5-HT1A Receptor Profiling

The 5-HT1A receptor is a key target for anxiolytic and antidepressant drugs.[3] Its activation or blockade can significantly modulate serotonergic neurotransmission.

This assay quantifies the affinity of the test compound for the 5-HT1A receptor by measuring its ability to displace a radiolabeled ligand.

Experimental Protocol: [3H]-8-OH-DPAT Binding Assay [9][10]

  • Membrane Preparation: Homogenize rat hippocampal tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge the homogenate at 39,000 x g for 10 minutes. Resuspend the pellet in fresh buffer and repeat the centrifugation. The final pellet is resuspended in the assay buffer.

  • Assay Conditions: In a 96-well plate, combine the membrane preparation (10 µg protein per well), [3H]-8-OH-DPAT (final concentration 1 nM), and varying concentrations of the test compound or standards.

  • Incubation: Incubate the plate at 27°C for 60 minutes.

  • Filtration: Terminate the reaction by rapid filtration through GF/C filters pre-soaked in 0.3% polyethyleneimine.

  • Washing: Wash the filters multiple times with ice-cold buffer to remove unbound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value (concentration of compound that inhibits 50% of specific binding) and calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Dopamine D2 Receptor Profiling

The D2 receptor is a primary target for antipsychotic medications.[7] Modulation of D2 receptor activity is crucial for treating psychosis.

Similar to the 5-HT1A assay, this experiment measures the binding affinity of the test compound at the D2 receptor.

Experimental Protocol: [3H]-Spiperone Binding Assay

  • Membrane Preparation: Use commercially available CHO-K1 cells stably expressing the human D2 receptor.[11] Prepare membranes as described for the 5-HT1A receptor.

  • Assay Conditions: In a 96-well plate, combine the membrane preparation, [3H]-Spiperone (a D2 antagonist radioligand), and varying concentrations of the test compound or standards.

  • Incubation, Filtration, and Counting: Follow the same procedure as the [3H]-8-OH-DPAT binding assay.

  • Data Analysis: Calculate the IC50 and Ki values.

This assay determines whether the compound acts as an agonist, antagonist, or partial agonist at the D2 receptor by measuring its effect on cAMP levels.

Experimental Protocol: cAMP Functional Assay [12][13]

  • Cell Culture: Culture CHO cells stably expressing the human D2 receptor in appropriate media.

  • Cell Treatment: Treat the cells with the test compound at various concentrations, followed by stimulation with a D2 receptor agonist (e.g., quinpirole) for antagonist testing, or alone for agonist testing. Forskolin is used to stimulate adenylyl cyclase and increase basal cAMP levels.

  • cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA kit.

  • Data Analysis: For agonists, determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect). For antagonists, determine the IC50 (concentration for 50% inhibition of agonist response).

Data Presentation: In Vitro Activity Profile

Compound5-HT1A Ki (nM)D2 Ki (nM)D2 Functional Activity (Emax %)
1-(2-Methoxyphenyl)-3-methylpiperazine Hypothesized: 5-15Hypothesized: 20-50Hypothesized: Partial Agonist (30-50%)
WAY-1006350.39 - 0.84[4][14]>100Antagonist (0%)
Buspirone3.1 - 891[6]~50Partial Agonist (~20-30%)
Aripiprazole>10000.34[8]Partial Agonist (~25-30%)

Note: The biological activity data for 1-(2-Methoxyphenyl)-3-methylpiperazine is hypothesized based on the known effects of the 1-(2-methoxyphenyl)piperazine scaffold and the potential influence of the 3-methyl group. Experimental validation is required.

In Vivo Cross-Validation: Behavioral Models

To assess the potential therapeutic effects of 1-(2-Methoxyphenyl)-3-methylpiperazine in a physiological context, in vivo behavioral models are employed.

Elevated Plus Maze (EPM) for Anxiolytic Activity

The EPM is a widely used model to assess anxiety-like behavior in rodents.[15][16] Anxiolytic compounds typically increase the time spent in the open arms of the maze.

Experimental Protocol: Elevated Plus Maze [15][17]

  • Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.

  • Animal Dosing: Administer the test compound, vehicle, or a positive control (e.g., buspirone) to mice or rats at appropriate doses and pretreatment times.

  • Test Procedure: Place the animal in the center of the maze and allow it to explore freely for 5 minutes.

  • Data Collection: Record the time spent in and the number of entries into the open and closed arms using an automated tracking system.

  • Data Analysis: Compare the percentage of time spent in the open arms and the number of open arm entries between treatment groups.

Prepulse Inhibition (PPI) of Startle for Antipsychotic-like Activity

The PPI test is a measure of sensorimotor gating, a process that is deficient in schizophrenic patients.[18] Antipsychotic drugs can often restore these deficits.

Experimental Protocol: Prepulse Inhibition Test [18][19]

  • Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the startle response.

  • Animal Dosing: Administer the test compound, vehicle, or a positive control (e.g., aripiprazole) to rats or mice.

  • Test Procedure: Acclimatize the animal to the chamber. Present a series of trials consisting of a startling stimulus alone or a prepulse stimulus followed by the startling stimulus.

  • Data Collection: Measure the amplitude of the startle response in each trial.

  • Data Analysis: Calculate the percentage of prepulse inhibition for each animal and compare between treatment groups.

Visualizing the Experimental Workflow and Signaling Pathways

To provide a clear overview of the experimental design and the underlying biological mechanisms, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models Receptor Binding Receptor Binding Functional Assays Functional Assays Anxiolytic Activity Anxiolytic Activity Functional Assays->Anxiolytic Activity Antipsychotic Activity Antipsychotic Activity Functional Assays->Antipsychotic Activity 5-HT1A Binding 5-HT1A Binding 5-HT1A Binding->Receptor Binding D2 Binding D2 Binding D2 Binding->Receptor Binding cAMP Assay cAMP Assay cAMP Assay->Functional Assays Elevated Plus Maze Elevated Plus Maze Prepulse Inhibition Prepulse Inhibition Anxiolytic Activity->Elevated Plus Maze Antipsychotic Activity->Prepulse Inhibition Compound Synthesis Compound Synthesis Compound Synthesis->Receptor Binding Compound Synthesis->Functional Assays signaling_pathways cluster_5ht1a 5-HT1A Receptor Signaling cluster_d2 Dopamine D2 Receptor Signaling 5-HT1A 5-HT1A Gi/o Gi/o 5-HT1A->Gi/o Adenylyl Cyclase (inhibited) Adenylyl Cyclase (inhibited) Gi/o->Adenylyl Cyclase (inhibited) cAMP (decreased) cAMP (decreased) Adenylyl Cyclase (inhibited)->cAMP (decreased) D2 D2 Gi/o_d2 Gi/o D2->Gi/o_d2 Adenylyl Cyclase (inhibited)_d2 Adenylyl Cyclase (inhibited) Gi/o_d2->Adenylyl Cyclase (inhibited)_d2 cAMP (decreased)_d2 cAMP (decreased) Adenylyl Cyclase (inhibited)_d2->cAMP (decreased)_d2

Caption: Simplified signaling pathways for 5-HT1A and D2 receptors.

Conclusion and Future Directions

This guide provides a robust and scientifically grounded framework for the initial biological characterization of 1-(2-Methoxyphenyl)-3-methylpiperazine. The proposed in vitro and in vivo assays will enable a comprehensive comparison with established drugs, shedding light on its potential therapeutic utility. Based on the data generated, further investigations, including selectivity profiling against a broader range of CNS receptors, pharmacokinetic studies, and more complex behavioral paradigms, can be rationally designed. The hypothesized partial agonist activity at both 5-HT1A and D2 receptors, if confirmed, would position this compound as a promising lead for the development of novel treatments for a range of neuropsychiatric disorders.

References

  • Adegboyega, C., et al. (2021). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF 1-(2-METHOXYPHENYL)-(3-(2-PHTHALAMIDO)-PROPYL) PIPERAZINE AND 1-(2-METHOXYPHENYL)-(3-(2-PHTHALAMIDO)-BUTYL) PIPERAZINE. ResearchGate. [online] Available at: [Link]

  • Nowak, M., et al. (2024). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. MDPI. [online] Available at: [Link]

  • van der Wildt, B., et al. (2023). Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase. PMC. [online] Available at: [Link]

  • Adegboyega, C., et al. (2021). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF 1-(2-METHOXYPHENYL)-(3-(2-PHTHALAMIDO)-PROPYL) PIPERAZINE AND 1-(2-METHOXYPHENYL)-(3-(2-PHTHALAMIDO)-BUTYL) PIPERAZINE. ResearchGate. [online] Available at: [Link]

  • Gobbi, G., et al. (1998). [3H]-8-OH-DPAT binding in the rat brain raphe area: involvement of 5-HT1A and non-5-HT1A receptors. PMC. [online] Available at: [Link]

  • Shapiro, D. A., et al. (2003). Aripiprazole, A Drug that Displays Partial Agonism and Functional Selectivity. PMC. [online] Available at: [Link]

  • GenScript. (2020). Human Recombinant D2 Dopamine Receptor Stable Cell Line. [online] Available at: [Link]

  • Hsin, L.-W., et al. (2008). Design and Synthesis of 2- and 3-Substituted-3-phenylpropyl Analogs of 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]. ACS Publications. [online] Available at: [Link]

  • Kamdar, N. (2023). Elevated plus maze protocol. protocols.io. [online] Available at: [Link]

  • Kumar, A. (2018). Assessing Prepulse Inhibition of Startle in Mice. PMC. [online] Available at: [Link]

  • IMPReSS. (n.d.). Acoustic Startle and Pre-pulse Inhibition (PPI) Protocol. Mousephenotype.org. [online] Available at: [Link]

  • Kuoppamäki, M., et al. (1993). The anxiolytic serotonin 5-HT1A receptor agonists buspirone, ipsapirone and gepirone are inhibitors of tyrosine hydroxylation in rat striatum. PubMed. [online] Available at: [Link]

  • Deacon, R. M. J. (2014). Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse. Bio-protocol. [online] Available at: [Link]

  • Wikipedia. (n.d.). Aripiprazole. [online] Available at: [Link]

  • Ciano, A., et al. (2021). Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors as Potential Candidates for Treatment of Autism Spectrum Disorder. ACS Chemical Neuroscience. [online] Available at: [Link]

  • MMPC. (2024). Auditory startle & Prepulse inhibition. MMPC.org. [online] Available at: [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). 8-OH-DPAT | Ligand Activity Charts. [online] Available at: [Link]

  • RCSB PDB. (2024). 8FYX: Buspirone-bound serotonin 1A (5-HT1A) receptor-Gi1 protein complex. [online] Available at: [Link]

  • Walf, A. A., & Frye, C. A. (2007). The use of the elevated plus maze as an assay of anxiety-related behavior in rodents. PMC. [online] Available at: [Link]

  • Hsin, L.-W., et al. (2008). 4-(3-phenylpropyl)piperazine: role of amino, fluoro, hydroxyl, methoxyl, methyl, methylene, and oxo substituents on affinity for the dopamine and serotonin transporters. PubMed. [online] Available at: [Link]

  • IMPReSS. (n.d.). Acoustic Startle and Pre-pulse Inhibition (PPI) Protocol. Mousephenotype.org. [online] Available at: [Link]

  • Ben-Sheetrit, J., et al. (2015). 5-HT1A receptor antagonism reverses and prevents fluoxetine-induced sexual dysfunction in rats. Oxford Academic. [online] Available at: [Link]

  • Psychopharmacology Institute. (2014). 5-HT1A Receptors in Psychopharmacology. [online] Available at: [Link]

  • Eurofins Discovery. (n.d.). D2S Human Dopamine GPCR Cell Based Agonist cAMP LeadHunter Assay. [online] Available at: [Link]

  • Peroutka, S. J., & Snyder, S. H. (1989). The 5-HT1A receptor probe [3H]8-OH-DPAT labels the 5-HT transporter in human platelets. PubMed. [online] Available at: [Link]

  • van der Wildt, B., et al. (2023). Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase. ACS Publications. [online] Available at: [Link]

  • de Bartolomeis, A., et al. (2015). Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism. PMC. [online] Available at: [Link]

  • Randall, P. A., et al. (2022). Dopamine antagonist effects of the D2/D3 receptor partial agonist aripiprazole on effort-based choice tasks in male and female rats. ResearchGate. [online] Available at: [Link]

  • Butini, S., et al. (2016). Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl)piperazines as Dopamine/Serotonin Receptor Agonists. ResearchGate. [online] Available at: [Link]

  • Kamdar, N. (2023). Elevated plus maze protocol v1. ResearchGate. [online] Available at: [Link]

  • Rabiner, E. A., et al. (2002). Quantifying drug-related 5-HT1A receptor occupancy with. PubMed. [online] Available at: [Link]

  • Kuszczyk, M., et al. (2006). Stereoselectivity of 8-OH-DPAT toward the serotonin 5-HT1A receptor: Biochemical and molecular modeling study. LSU Scholarly Repository. [online] Available at: [Link]

  • Glennon, R. A., et al. (1989). Binding of arylpiperazines to 5-HT3 serotonin receptors: results of a structure-affinity study. PubMed. [online] Available at: [Link]

  • Chapin, D. S., & Andrade, R. (1995). Effect of the selective 5-HT1A receptor antagonist WAY 100635 on the inhibition of e.p.s.ps produced by 5-HT in the CA1 region of rat hippocampal slices. PubMed. [online] Available at: [Link]

  • Geyer, M. A., & Dulawa, S. C. (2003). Drug-induced potentiation of prepulse inhibition of acoustic startle reflex in mice: a model for detecting antipsychotic activity? PubMed. [online] Available at: [Link]

  • Burstein, E. S., et al. (2005). Aripiprazole's low intrinsic activities at human dopamine D2L and D2S receptors render it a unique antipsychotic. PubMed. [online] Available at: [Link]

  • Cowen, P. J., et al. (1990). 5-HT1A Receptor Sensitivity in Major Depression. A Neuroendocrine Study With Buspirone. PubMed. [online] Available at: [Link]

  • ResearchGate. (n.d.). cAMP production in CHO-D2 cells. (A) Dose-response of salmon calcitonin... | Download Scientific Diagram. [online] Available at: [Link]

Sources

Comparative

A Head-to-Head Comparison of Synthetic Strategies for 1-(2-Methoxyphenyl)-3-methylpiperazine

Introduction 1-(2-Methoxyphenyl)-3-methylpiperazine is a substituted piperazine derivative of significant interest in medicinal chemistry and drug development. As a structural motif, the arylpiperazine unit is found in a...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(2-Methoxyphenyl)-3-methylpiperazine is a substituted piperazine derivative of significant interest in medicinal chemistry and drug development. As a structural motif, the arylpiperazine unit is found in a multitude of centrally acting agents, and the specific substitution pattern of this compound makes it a valuable intermediate for crafting molecules with nuanced pharmacological profiles. The introduction of a methyl group at the 3-position of the piperazine ring breaks the molecule's symmetry, introducing a chiral center and providing a vector for further structural exploration.

For researchers and process chemists, the efficient and scalable synthesis of this key intermediate is paramount. This guide provides a head-to-head comparison of two prominent synthetic methodologies: the modern, palladium-catalyzed Buchwald-Hartwig amination and the more classical, though often more demanding, Nucleophilic Aromatic Substitution (SNAr). We will dissect the mechanistic underpinnings, provide detailed experimental protocols, and offer a critical evaluation of each method's performance, supported by experimental data from analogous systems in the literature.

Method 1: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a versatile and highly efficient route for forming carbon-nitrogen bonds.[1][2] This palladium-catalyzed cross-coupling reaction has largely superseded older methods due to its broad substrate scope and tolerance for a wide array of functional groups, often proceeding under relatively mild conditions.[1] The core principle involves the coupling of an amine with an aryl halide or triflate.

Mechanistic Rationale

The catalytic cycle of the Buchwald-Hartwig amination is a well-established process.[3] It begins with the oxidative addition of the aryl halide (1-bromo-2-methoxybenzene) to a Pd(0) complex, which is typically generated in situ. The resulting Pd(II) complex then coordinates with the amine (2-methylpiperazine). In the presence of a base, the amine is deprotonated to form an amido complex. The final, crucial step is reductive elimination, which forms the desired C-N bond of the product, 1-(2-Methoxyphenyl)-3-methylpiperazine, and regenerates the active Pd(0) catalyst, allowing the cycle to continue. The choice of phosphine ligand is critical, with sterically hindered, electron-rich ligands generally promoting the reductive elimination step and increasing catalytic efficiency.[4]

Experimental Protocol: Buchwald-Hartwig Amination

This protocol is adapted from established procedures for the N-arylation of piperazines.[4][5]

  • Catalyst Pre-formation/Initial Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (0.02 equiv), a suitable phosphine ligand like RuPhos or XPhos (0.04 equiv), and sodium tert-butoxide (NaOtBu) (1.4 equiv).

  • Vessel Inerting: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Reagent Addition: Add anhydrous toluene as the solvent. To this mixture, add 2-methylpiperazine (1.2 equiv) followed by 1-bromo-2-methoxybenzene (1.0 equiv) via syringe.

  • Reaction Execution: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 12-24 hours).

  • Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with a saturated aqueous solution of ammonium chloride (NH₄Cl) and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the final product.

Data Summary: Buchwald-Hartwig Amination
ParameterValue / ConditionRationale / Comment
Starting Materials 2-methylpiperazine, 1-bromo-2-methoxybenzeneCommercially available. Aryl chlorides can also be used, but may require more active catalyst systems.
Catalyst System Pd(OAc)₂ / Bulky Phosphine LigandA common and effective combination for C-N coupling. The ligand choice is crucial for high yield.[4]
Base Sodium tert-butoxide (NaOtBu)Strong, non-nucleophilic base essential for deprotonating the piperazine nitrogen.[3]
Solvent Toluene or DioxaneAnhydrous, high-boiling point aprotic solvents are standard.
Temperature 100-110 °CSufficient to drive the catalytic cycle at a reasonable rate.
Typical Yield 75-95% (expected)Based on similar couplings reported in the literature.
Workflow Diagram: Buchwald-Hartwig Amination

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep 1. Add Pd(OAc)₂, Ligand, Base to Schlenk Flask inert 2. Evacuate & Backfill with Argon (3x) prep->inert add_reagents 3. Add Toluene, 2-Methylpiperazine, Aryl Bromide inert->add_reagents heat 4. Heat to 100-110 °C (12-24h) add_reagents->heat monitor Monitor by TLC/LC-MS heat->monitor cool 5. Cool to RT, Dilute with EtOAc monitor->cool filter 6. Filter through Celite® cool->filter extract 7. Wash with NH₄Cl(aq) & Brine filter->extract purify 8. Dry, Concentrate & Purify via Chromatography extract->purify

Caption: Workflow for Buchwald-Hartwig Amination.

Method 2: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a classical pathway for forming aryl-heteroatom bonds. Unlike the Buchwald-Hartwig reaction, it does not require a metal catalyst, which can be a significant advantage in terms of cost and product purity (i.e., avoiding heavy metal contamination). However, SNAr reactions typically require either an electron-deficient aromatic ring (e.g., with nitro groups) or harsh reaction conditions (high temperatures and/or pressures) to proceed with non-activated aryl halides.[6]

Mechanistic Rationale

The SNAr mechanism proceeds via a two-step addition-elimination sequence. The nucleophile (2-methylpiperazine) attacks the carbon atom of the aryl halide bearing the leaving group (halide), forming a high-energy, negatively charged intermediate known as a Meisenheimer complex. In this complex, the negative charge is delocalized across the aromatic ring. The aromaticity is then restored in the second step by the expulsion of the halide leaving group, yielding the final arylated piperazine product. For a non-activated substrate like 1-chloro-2-methoxybenzene, this process has a high activation energy, necessitating high temperatures to drive the reaction forward.

Experimental Protocol: Nucleophilic Aromatic Substitution

This protocol is based on general procedures for the uncatalyzed N-arylation of amines with non-activated aryl chlorides.[7]

  • Reaction Setup: In a sealed pressure vessel or a flask equipped with a reflux condenser, combine 1-chloro-2-methoxybenzene (1.0 equiv), 2-methylpiperazine (2.0-3.0 equiv), and a high-boiling point solvent such as N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO).

  • Base Addition: Add a strong inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 equiv) to act as a scavenger for the HCl generated during the reaction.

  • Reaction Execution: Heat the mixture to a high temperature (e.g., 150-180 °C) with vigorous stirring. The use of a sealed vessel may be necessary to reach the required temperatures and prevent the loss of volatile reagents.

  • Monitoring: Monitor the reaction by TLC or LC-MS. These reactions are often slower than their palladium-catalyzed counterparts and may require 24-48 hours for completion.

  • Work-up: After cooling to room temperature, carefully dilute the reaction mixture with water and ethyl acetate.

  • Extraction: Transfer to a separatory funnel. Separate the layers and extract the aqueous layer two more times with ethyl acetate. Combine the organic layers.

  • Washing & Purification: Wash the combined organic layers with water and brine to remove the solvent (NMP/DMSO) and inorganic salts. Dry over anhydrous Na₂SO₄, filter, concentrate, and purify by flash column chromatography.

Data Summary: Nucleophilic Aromatic Substitution
ParameterValue / ConditionRationale / Comment
Starting Materials 2-methylpiperazine, 1-chloro-2-methoxybenzeneAryl chloride is often cheaper than the corresponding bromide, offering a cost advantage.
Catalyst System NoneA key advantage, avoiding catalyst cost and potential product contamination with palladium.
Base Potassium Carbonate (K₂CO₃)A common, inexpensive base to neutralize the in-situ generated acid.
Solvent NMP or DMSOHigh-boiling, polar aprotic solvents are required to facilitate the reaction at high temperatures.
Temperature 150-180 °CHigh thermal energy is required to overcome the activation barrier for this non-activated SNAr.[7]
Typical Yield 40-70% (expected)Generally lower and more variable than Buchwald-Hartwig due to potential side reactions at high temperatures.
Reaction Scheme: Nucleophilic Aromatic Substitution

G cluster_conditions cluster_product A 1-Chloro-2-methoxybenzene C K₂CO₃, NMP 150-180 °C, 24-48h plus1 + B 2-Methylpiperazine D 1-(2-Methoxyphenyl)-3-methylpiperazine C->D

Sources

Validation

Assessing the Selectivity of 1-(2-Methoxyphenyl)piperazine for 5-HT1A Receptors: A Comparative Guide for Researchers

For researchers and drug development professionals navigating the complexities of serotonergic signaling, the precise characterization of a compound's receptor selectivity is paramount. This guide provides an in-depth te...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the complexities of serotonergic signaling, the precise characterization of a compound's receptor selectivity is paramount. This guide provides an in-depth technical assessment of 1-(2-Methoxyphenyl)piperazine (MPP), a key chemical scaffold, and its selectivity for the 5-HT1A receptor. By objectively comparing its performance with established reference compounds and providing detailed experimental methodologies, this document serves as a practical resource for informed decision-making in neuroscience research.

The 5-HT1A receptor, a G-protein coupled receptor (GPCR) predominantly coupled to inhibitory Gαi/o proteins, is a well-established therapeutic target for a range of neuropsychiatric disorders, including anxiety and depression.[1][2] Ligands targeting this receptor must exhibit high selectivity to minimize off-target effects and ensure a favorable therapeutic window. The (2-methoxyphenyl)piperazine moiety has emerged as a critical pharmacophore for achieving high affinity at the 5-HT1A receptor.[2] This guide will delve into the experimental data that substantiates this claim and provide the necessary protocols to independently verify and expand upon these findings.

Comparative Selectivity Profile: MPP in Context

The following table summarizes the binding affinities (Ki, in nM) for derivatives of 1-(2-methoxyphenyl)piperazine and the selected reference compounds for the human 5-HT1A receptor and key off-target receptors. Lower Ki values indicate higher binding affinity.

Compound5-HT1A (Ki, nM)α1-Adrenergic (Ki, nM)D2 (Ki, nM)
MPP Derivative (NAN-190) 0.6[3]0.8[3]>1000
MPP Derivative (LDT66) High Affinity (nM range)[1]3.4 (α1A), 2.2 (α1D)[1]-
MPP Derivative (Compound 2j) 0.4[3]64[3]-
8-OH-DPAT ~1.0>1000>1000
Buspirone ~14~430~450
WAY-100635 ~0.39[4]~250[4]~16 (Agonist)[5]

Note: Data is compiled from multiple sources and experimental conditions may vary. Direct comparison is best achieved when compounds are tested in parallel within the same study.

The data clearly indicates that derivatives of 1-(2-methoxyphenyl)piperazine exhibit high, often sub-nanomolar, affinity for the 5-HT1A receptor.[2][3] A critical aspect of their selectivity profile is the notable affinity for α1-adrenergic receptors, as seen with NAN-190.[3] However, medicinal chemistry efforts have successfully produced derivatives, such as compound 2j, with significantly improved selectivity over α1-adrenergic sites (over 160-fold).[3] Affinity for the dopamine D2 receptor is generally lower, though WAY-100635, which also contains the (2-methoxyphenyl)piperazine moiety, exhibits potent agonist activity at the D4 receptor, highlighting the need for comprehensive profiling.[5]

Functional Activity at the 5-HT1A Receptor

Beyond binding affinity, understanding the functional consequence of receptor engagement is crucial. The 5-HT1A receptor's activation of Gαi/o proteins leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Functional assays measuring this downstream event are therefore instrumental in classifying a ligand as an agonist, partial agonist, or antagonist.

Studies on various derivatives of 1-(2-methoxyphenyl)piperazine, such as NAN-190 and LDT66, have demonstrated that they act as antagonists at the 5-HT1A receptor.[1][3] This is determined by their ability to block the effects of a known 5-HT1A agonist, such as 8-OH-DPAT, in functional assays.[6]

Experimental Workflows

To empirically determine the selectivity and functional activity of a compound like 1-(2-Methoxyphenyl)-3-methylpiperazine, a logical progression of in vitro assays is employed. The following diagrams illustrate the typical experimental workflows.

G cluster_0 Binding Affinity & Selectivity a Membrane Preparation (Cells expressing target receptors) b Radioligand Binding Assay (Competition with [3H]8-OH-DPAT) a->b c Data Analysis (IC50 -> Ki determination) b->c d Selectivity Profiling (Screening against off-target receptors) c->d

Figure 1: Workflow for determining binding affinity and selectivity.

G cluster_1 Functional Activity Assessment e Cell Culture (Cells expressing 5-HT1A receptor) f Forskolin-Stimulated cAMP Assay e->f g Agonist Mode: Measure inhibition of cAMP production f->g h Antagonist Mode: Measure blockade of agonist effect f->h i Data Analysis (EC50 / IC50 determination) g->i h->i

Figure 2: Workflow for assessing functional activity at the 5-HT1A receptor.

5-HT1A Receptor Signaling Pathway

The canonical signaling pathway for the 5-HT1A receptor involves the inhibition of adenylyl cyclase. Understanding this pathway is fundamental to interpreting the results of functional assays.

G cluster_0 Cellular Environment cluster_1 Extracellular cluster_2 Cell Membrane cluster_3 Intracellular ligand 5-HT1A Agonist (e.g., 8-OH-DPAT) receptor 5-HT1A Receptor ligand->receptor Binds g_protein Gi/o Protein (α, βγ subunits) receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase (AC) g_protein->adenylyl_cyclase Inhibits camp cAMP (decreased) adenylyl_cyclase->camp Converts atp ATP atp->adenylyl_cyclase

Figure 3: Simplified 5-HT1A receptor signaling pathway.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments described in this guide.

Protocol 1: Competitive Radioligand Binding Assay for 5-HT1A Receptor

Objective: To determine the binding affinity (Ki) of 1-(2-Methoxyphenyl)-3-methylpiperazine for the 5-HT1A receptor.

Materials:

  • Cell membranes from a stable cell line expressing the human 5-HT1A receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [3H]8-OH-DPAT (specific activity ~120-180 Ci/mmol).

  • Test Compound: 1-(2-Methoxyphenyl)-3-methylpiperazine.

  • Non-specific binding control: Serotonin (5-HT) or WAY-100635.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO4 and 0.5 mM EDTA.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine.

  • Scintillation fluid.

  • Microplate shaker.

  • Filtration manifold (cell harvester).

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation: Thaw the cell membrane preparation on ice and resuspend in ice-cold Assay Buffer to a final protein concentration of 10-20 µ g/well .[7]

  • Compound Dilution: Prepare a serial dilution of 1-(2-Methoxyphenyl)-3-methylpiperazine in Assay Buffer. The concentration range should typically span from 10 pM to 10 µM.

  • Assay Setup: In a 96-well plate, add the following components in triplicate:

    • Total Binding: 50 µL Assay Buffer, 50 µL [3H]8-OH-DPAT (final concentration ~0.5-1.0 nM), and 100 µL of the membrane preparation.

    • Non-specific Binding: 50 µL of 10 µM 5-HT, 50 µL [3H]8-OH-DPAT, and 100 µL of the membrane preparation.

    • Competition Binding: 50 µL of each dilution of the test compound, 50 µL [3H]8-OH-DPAT, and 100 µL of the membrane preparation.

  • Incubation: Incubate the plate at room temperature (or 25°C) for 60-90 minutes with gentle agitation on a microplate shaker.[4][8]

  • Filtration: Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. Wash the filters three to four times with ice-cold Assay Buffer to remove unbound radioligand.[7]

  • Scintillation Counting: Place the filters into scintillation vials, add 4-5 mL of scintillation fluid, and allow to equilibrate for at least 4 hours. Quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the average CPM of the non-specific binding wells from the average CPM of all other wells.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) using non-linear regression analysis (sigmoidal dose-response curve).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[8]

Protocol 2: Forskolin-Stimulated cAMP Functional Assay

Objective: To determine the functional activity (agonist or antagonist) of 1-(2-Methoxyphenyl)-3-methylpiperazine at the 5-HT1A receptor.

Materials:

  • A cell line stably expressing the human 5-HT1A receptor (e.g., CHO-K1 or HEK293).

  • Cell culture medium (e.g., DMEM/F12) with appropriate supplements.

  • Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) containing 5 mM HEPES, 0.5 mM IBMX (a phosphodiesterase inhibitor), and 0.1% BSA, pH 7.4.[9]

  • Forskolin.

  • Test Compound: 1-(2-Methoxyphenyl)-3-methylpiperazine.

  • Reference Agonist: 8-OH-DPAT.

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • 384-well white opaque microplates.

  • Plate reader compatible with the chosen cAMP detection technology.

Procedure:

Part A: Agonist Mode

  • Cell Preparation: Culture the cells to ~80-90% confluency. On the day of the assay, harvest the cells and resuspend them in Stimulation Buffer to a pre-determined optimal density (e.g., 3000 cells/well).[9]

  • Compound and Forskolin Preparation: Prepare serial dilutions of the test compound in Stimulation Buffer. Prepare a solution of forskolin in Stimulation Buffer at a concentration that elicits ~80-90% of its maximal response (EC80), which should be determined in preliminary experiments.[10]

  • Assay Setup: To the wells of a 384-well plate, add:

    • 5 µL of the test compound dilutions.

    • 5 µL of the forskolin solution (EC80 concentration).

    • 10 µL of the cell suspension.

  • Incubation: Incubate the plate at room temperature for 30 minutes.[10]

  • cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.

  • Data Analysis: Plot the cAMP concentration (or assay signal) against the logarithm of the test compound concentration. A dose-dependent decrease in the forskolin-stimulated cAMP level indicates agonist activity. Calculate the EC50 value from the resulting dose-response curve.

Part B: Antagonist Mode

  • Cell Preparation: Prepare cells as described in Part A.

  • Compound Preparation: Prepare serial dilutions of the test compound (potential antagonist). Prepare a solution of the reference agonist (8-OH-DPAT) at its EC80 concentration in Stimulation Buffer.

  • Assay Setup: To the wells of a 384-well plate, add:

    • 5 µL of the test compound dilutions.

    • Incubate for 15-30 minutes at room temperature (pre-incubation).[9]

    • Add 5 µL of the reference agonist (8-OH-DPAT at EC80).

    • Add 5 µL of the forskolin solution (EC80).

    • Add 10 µL of the cell suspension.

  • Incubation: Incubate the plate at room temperature for 30 minutes.

  • cAMP Detection: Measure the intracellular cAMP levels as described in Part A.

  • Data Analysis: A dose-dependent reversal of the agonist-induced inhibition of cAMP production indicates antagonist activity. Plot the assay signal against the logarithm of the antagonist concentration and calculate the IC50 value.

Conclusion

The 1-(2-methoxyphenyl)piperazine scaffold is unequivocally a high-affinity pharmacophore for the 5-HT1A receptor. The available data on its numerous derivatives strongly suggest an antagonist functional profile. However, a key consideration for any compound containing this moiety is the potential for significant affinity at α1-adrenergic receptors, which necessitates careful selectivity profiling. By employing the standardized and robust experimental protocols detailed in this guide, researchers can confidently assess the selectivity and functional activity of 1-(2-Methoxyphenyl)-3-methylpiperazine and its analogues. This rigorous, data-driven approach is essential for the development of novel, highly selective ligands for the 5-HT1A receptor and for advancing our understanding of the serotonergic system in health and disease.

References

  • Raghupathi, R. K., Rydelek-Fitzgerald, L., Teitler, M., & Glennon, R. A. (1991). Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity. Journal of Medicinal Chemistry, 34(8), 2633–2638. [Link]

  • Chagas-Silva, F., Nascimento-Viana, J. B., Romeiro, L. A., Barberato, L. C., Noël, F., & Silva, C. L. M. (2014). Pharmacological characterization of N1-(2-methoxyphenyl)-N4-hexylpiperazine as a multi-target antagonist of α1A/α1D-adrenoceptors and 5-HT1A receptors that blocks prostate contraction and cell growth. Naunyn-Schmiedeberg's Archives of Pharmacology, 387(3), 225–234. [Link]

  • Nikolakopoulos, G., Papakyriakou, A., Christodoulou, M. S., Kourounakis, A. P., & Leontiadis, L. (2022). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine. Molecules, 27(5), 1716. [Link]

  • Orjales, A., Alonso-Cires, L., Labeaga, L., & Corcostegui, R. (1995). New (2-Methoxyphenyl)piperazine Derivatives as 5-HT1A Receptor Ligands with Reduced .alpha.1-Adrenergic Activity. Synthesis and Structure-Affinity Relationships. Journal of Medicinal Chemistry, 38(8), 1273–1277. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. 8-OH-DPAT. [Link]

  • Forster, E. A., Cliffe, I. A., Bill, D. J., Ryan, G. M., & Fletcher, A. (1995). A pharmacological profile of the selective silent 5-HT1A receptor antagonist, WAY-100635. European Journal of Pharmacology, 281(1), 81–88. [Link]

  • Hamon, M., Gozlan, H., El Mestikawy, S., Emerit, M. B., Bolaños, F., & Schechter, L. (1990). The main features of central 5-HT1 receptors. Neuropsychopharmacology, 3(5-6), 349–360.
  • Hamik, A., & Peroutka, S. J. (1989). 1-(m-chlorophenyl)piperazine (mCPP) interactions with neurotransmitter receptors in the human brain. Biological Psychiatry, 25(5), 569–575. [Link]

  • Gifford Bioscience. Radioligand Binding Assay Protocol. [Link]

  • Tricklebank, M. D., Forler, C., & Fozard, J. R. (1985). The involvement of subtypes of the 5-HT1 receptor and of catecholaminergic systems in the behavioural response to 8-hydroxy-2-(di-n-propylamino)tetralin in the rat. European Journal of Pharmacology, 106(2), 271–282.
  • Schlegel, J. R., & Peroutka, S. J. (1986). The 5-HT1A receptor probe [3H]8-OH-DPAT labels the 5-HT transporter in human platelets. Biochemical Pharmacology, 35(22), 4210–4213. [Link]

  • Poleszak, E., & Wlaź, P. (2006). Stereoselectivity of 8-OH-DPAT toward the serotonin 5-HT1A receptor: biochemical and molecular modeling study. Biochemical Pharmacology, 72(4), 498–511. [Link]

  • Wang, T., Li, Z., & Cvijic, M. E. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • PubChem. (n.d.). 1-(2-Methoxyphenyl)piperazine. National Center for Biotechnology Information. [Link]

  • Nowak, M., Kołaczkowski, M., Pawłowski, M., & Bojarski, A. J. (2006). Homology Modeling of the Serotonin 5-HT1A Receptor Using Automated Docking of Bioactive Compounds with Defined Geometry. Journal of Medicinal Chemistry, 49(1), 205–214. [Link]

  • Trillat, A. C., Malagie, I., Mathe-Allainmat, M., Anmella, M. C., Lejeune, F., & Gardier, A. M. (1998). Effects of WAY 100635 and (-)-5-Me-8-OH-DPAT, a novel 5-HT1A receptor antagonist, on 8-OH-DPAT-induced neurochemical and functional responses. European Journal of Pharmacology, 352(2), 159–167. [Link]

  • Wikipedia. (2023, December 2). WAY-100635. [Link]

  • Schlegel, J. R., & Peroutka, S. J. (1986). The 5-HT1A receptor probe [3H]8-OH-DPAT labels the 5-HT transporter in human platelets. Life sciences, 39(21), 2235–2243. [Link]

  • Wright, I. K., Heaton, M., Upton, N., & Marsden, C. A. (1997). On the elevated plus-maze the anxiolytic-like effects of the 5-HT(1A) agonist, 8-OH-DPAT, but not the anxiogenic-like effects of the 5-HT(1A) partial agonist, buspirone, are blocked by the 5-HT1A antagonist, WAY 100635. Psychopharmacology, 132(1), 35–43. [Link]

  • Multispan, Inc. (n.d.). 5-HT1A RECEPTOR - C1319a. [Link]

  • Gartside, S. E., & Tricklebank, M. D. (1993). Differential effects of WAY-100135 on the decrease in 5-hydroxytryptamine release induced by buspirone and NAN-190. British Journal of Pharmacology, 108(4), 863–866. [Link]

  • Wang, T., Li, Z., & Cvijic, M. E. (2019). Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Validation of Analytical Methods for 1-(2-Methoxyphenyl)-3-methylpiperazine

For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is the bedrock of reliable and reproducible results. This guide provides an in-depth comparison of analytical...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is the bedrock of reliable and reproducible results. This guide provides an in-depth comparison of analytical methodologies for the characterization and quantification of 1-(2-Methoxyphenyl)-3-methylpiperazine (MMMP), a key intermediate and potential impurity in pharmaceutical development. We will delve into the principles and practicalities of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), underpinned by the critical role of well-characterized reference standards. This guide is structured to provide not just protocols, but the scientific reasoning behind the validation choices, ensuring a self-validating system of analysis in line with global regulatory expectations.

Introduction: The Analytical Imperative for 1-(2-Methoxyphenyl)-3-methylpiperazine

1-(2-Methoxyphenyl)-3-methylpiperazine (MMMP) is a substituted piperazine derivative that is increasingly utilized as a building block in the synthesis of active pharmaceutical ingredients (APIs). Its presence, even in trace amounts, as an impurity in a final drug product must be strictly controlled to ensure patient safety and product efficacy. Consequently, the development and validation of robust analytical methods for the accurate and precise quantification of MMMP are of paramount importance. The validation of these methods provides documented evidence that the procedure is fit for its intended purpose, a mandate from regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[1][2][3][4][5]

This guide will compare two of the most powerful and widely used analytical techniques for the analysis of pharmaceutical compounds: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). We will explore their respective strengths and weaknesses in the context of MMMP analysis and provide a framework for their validation in accordance with the latest ICH Q2(R2) guidelines.[1][2][3]

The Cornerstone of Accurate Analysis: The Reference Standard

The reliability of any analytical method is fundamentally dependent on the quality of the reference standard used for calibration and control. For MMMP, a well-characterized analytical standard is essential. While a Certified Reference Material (CRM) from a national metrology institute represents the highest level of accuracy and traceability, high-purity analytical standards from reputable commercial suppliers are also suitable for method validation and routine analysis.

A comprehensive Certificate of Analysis (CoA) for the reference standard is critical. It should include, at a minimum, the identity of the material confirmed by spectroscopic techniques (e.g., ¹H NMR, MS), and its purity, ideally determined by a primary method like quantitative NMR (qNMR) or mass balance.

Quantitative NMR (qNMR): A Primary Ratio Method for Purity Assessment

Unlike chromatographic methods that rely on comparison to a standard of the same compound, qNMR is a primary ratio method that can determine the purity of a substance by comparing the integral of an analyte's signal to the integral of a certified internal standard of a different compound.[6][7][8][9] This makes qNMR a powerful tool for the unambiguous purity assessment of reference standards without the need for a pre-existing, highly pure standard of the same analyte.[6][10]

High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis

HPLC is a cornerstone of pharmaceutical quality control due to its versatility, robustness, and wide applicability to a vast range of compounds, including those that are non-volatile or thermally labile.[11][12] For MMMP, a reversed-phase HPLC method with UV detection is a common and effective approach.

Principle of HPLC Analysis for MMMP

In reversed-phase HPLC, MMMP is separated from other components in a sample matrix based on its partitioning between a nonpolar stationary phase (typically C18-bonded silica) and a polar mobile phase. The separated MMMP is then detected by a UV detector as it elutes from the column. The area of the resulting chromatographic peak is proportional to the concentration of MMMP in the sample.

Experimental Protocol: Validation of an HPLC Method for MMMP

The following protocol outlines the key steps for validating an HPLC method for the quantification of MMMP, in accordance with ICH Q2(R2) guidelines.[1][2][3]

Chromatographic Conditions (Example):

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile and a phosphate buffer (pH adjusted) in a gradient or isocratic elution

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at a wavelength determined by the UV spectrum of MMMP (e.g., 244 nm or 276 nm)

  • Injection Volume: 10 µL

Validation Parameters and Acceptance Criteria:

A comprehensive validation study must assess the following parameters:

  • Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This is typically demonstrated by the resolution of the MMMP peak from other peaks and by performing forced degradation studies.

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A minimum of five concentrations should be used, and the correlation coefficient (r²) should be ≥ 0.999.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by the recovery of a known amount of analyte spiked into a placebo matrix. Acceptance criteria are often 98.0% to 102.0% recovery.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This is evaluated at three levels:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision (Inter-assay precision): Precision within the same laboratory, but on different days, with different analysts, or on different equipment.

    • Reproducibility: Precision between different laboratories. The relative standard deviation (RSD) for precision studies should typically be ≤ 2%.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage.

Visualizing the HPLC Method Validation Workflow

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation Dev Develop HPLC Method Specificity Specificity Dev->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness

Caption: Workflow for HPLC Method Validation.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Identification and Quantification

GC-MS combines the separation power of gas chromatography with the highly specific detection capabilities of mass spectrometry.[13][14] This makes it an excellent technique for both the identification and quantification of volatile and semi-volatile compounds like MMMP, especially at low levels.

Principle of GC-MS Analysis for MMMP

In GC, MMMP is vaporized and separated from other components in a sample as it travels through a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique "fingerprint" of the molecule, allowing for highly specific identification. For quantification, the instrument is often operated in selected ion monitoring (SIM) mode, where only specific fragment ions of MMMP are monitored, providing excellent sensitivity and selectivity.

Experimental Protocol: Validation of a GC-MS Method for MMMP

The validation of a GC-MS method follows similar principles to that of an HPLC method, with some specific considerations.

Chromatographic and Mass Spectrometric Conditions (Example):

  • GC Column: A mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow rate

  • Injector Temperature: 250 °C

  • Oven Temperature Program: A temperature gradient to ensure good separation of MMMP from any potential impurities.

  • MS Transfer Line Temperature: 280 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • MS Acquisition Mode: Full scan for identification and Selected Ion Monitoring (SIM) for quantification.

Validation Parameters:

The validation parameters are the same as for HPLC, with a particular emphasis on:

  • Specificity: The mass spectrum of MMMP provides a high degree of specificity. In SIM mode, the monitoring of multiple characteristic ions and their relative abundance ratios further enhances specificity.

  • Sensitivity (LOD and LOQ): GC-MS in SIM mode can often achieve lower LOD and LOQ values compared to HPLC-UV, making it particularly suitable for trace-level analysis of impurities.

Visualizing the GC-MS Method Validation Workflow

GCMS_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation Dev Develop GC-MS Method Specificity Specificity (Mass Spectrum) Dev->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ (SIM Mode) Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness

Caption: Workflow for GC-MS Method Validation.

Comparative Performance of HPLC and GC-MS for MMMP Analysis

The choice between HPLC and GC-MS for the analysis of MMMP will depend on the specific requirements of the analysis. The following table provides a comparative summary of the typical performance characteristics of each technique for this application.

Validation Parameter HPLC-UV GC-MS (SIM) Rationale and Considerations
Specificity Good (based on retention time)Excellent (based on mass spectrum and retention time)GC-MS offers a higher degree of confidence in peak identity.
Linearity (r²) ≥ 0.999≥ 0.999Both techniques can achieve excellent linearity.
Accuracy (% Recovery) 98.0 - 102.0%98.0 - 102.0%Both methods can provide high accuracy with proper validation.
Precision (RSD) ≤ 2%≤ 2%Both techniques are capable of high precision.
Limit of Quantitation (LOQ) Typically in the low µg/mL rangePotentially in the ng/mL rangeGC-MS in SIM mode is generally more sensitive.
Robustness Generally highCan be sensitive to matrix effects and inlet cleanlinessHPLC methods are often considered more "rugged" for routine QC.
Sample Throughput ModerateModerate to HighModern autosamplers allow for high throughput on both platforms.
Instrumentation Cost LowerHigherGC-MS systems are a more significant capital investment.

Conclusion: A Risk-Based Approach to Method Selection and Validation

Both HPLC and GC-MS are powerful and reliable techniques for the analysis of 1-(2-Methoxyphenyl)-3-methylpiperazine. The choice of method should be based on a risk assessment that considers the intended purpose of the analysis.

  • For routine quality control and release testing where high throughput and robustness are critical, a validated HPLC-UV method is often the preferred choice.

  • For impurity profiling, trace-level analysis, and definitive identification , the superior sensitivity and specificity of a validated GC-MS method are highly advantageous.

Regardless of the chosen technique, a rigorous validation study performed in accordance with ICH Q2(R2) guidelines is essential to ensure the generation of reliable and defensible analytical data. The use of high-purity, well-characterized reference standards, ideally with purity assigned by a primary method such as qNMR, is the foundation upon which the entire validation process is built. This comprehensive approach to analytical method validation is not merely a regulatory requirement; it is a fundamental component of good science and a commitment to the quality and safety of pharmaceutical products.

References

  • ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. Available from: [Link][1]

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. Available from: [Link][2]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. Available from: [Link][3]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. Available from: [Link][4]

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. LinkedIn. Available from: [Link][5]

  • Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combin. Scholars.Direct. Available from: [Link][13]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. Available from: [Link][15]

  • Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. Office of Justice Programs. Available from: [Link][14]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. Available from: [Link][16]

  • A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences. Available from: [Link][12]

  • Evaluation of total isocyanate-in-air method using 1-(2-methoxyphenyl)piperazine and HPLC. PubMed. Available from: [Link][17]

  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Patsnap. Available from: [Link][6]

  • Purity by Absolute qNMR Instructions. Journal of Medicinal Chemistry. Available from: [Link][7]

  • qNMR: A Powerful and Affordable Tool for Purity/Potency Determination. YouTube. Available from: [Link][10]

  • A Guide to Quantitative NMR (qNMR). Emery Pharma. Available from: [Link][9]

Sources

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling 1-(2-Methoxyphenyl)-3-methylpiperazine

An Expert Guide to Personal Protective Equipment (PPE) for Handling 1-(2-Methoxyphenyl)-3-methylpiperazine As a Senior Application Scientist, the safe handling of novel and specialized chemical compounds is paramount in...

Author: BenchChem Technical Support Team. Date: January 2026

An Expert Guide to Personal Protective Equipment (PPE) for Handling 1-(2-Methoxyphenyl)-3-methylpiperazine

As a Senior Application Scientist, the safe handling of novel and specialized chemical compounds is paramount in the laboratory environment. This guide provides a comprehensive, technically grounded framework for the selection and use of Personal Protective Equipment (PPE) when working with 1-(2-Methoxyphenyl)-3-methylpiperazine (CAS No. 152943-96-9). While specific toxicological data for this exact compound is limited, a robust safety protocol can be developed by analyzing its structural analogues, particularly 1-(2-Methoxyphenyl)piperazine, and adhering to established principles of chemical safety.

This document moves beyond a simple checklist, offering a procedural and causal explanation for each recommendation to empower researchers, scientists, and drug development professionals with the knowledge to operate safely and effectively.

Hazard Identification: The Foundation of Safety

Understanding the potential hazards of a chemical is the critical first step in determining the necessary level of protection. Based on data from its close structural analogue, 1-(2-Methoxyphenyl)piperazine, we can anticipate a similar hazard profile. Safety Data Sheets (SDS) for the analogue consistently classify it as a hazardous substance.[1][2][3]

The primary dangers associated with this class of arylpiperazines include:

  • Skin Corrosion/Irritation: The compound is expected to cause skin irritation, characterized by redness, itching, and inflammation.[1][3] Some sources classify the analogue as causing severe skin burns.[2][4]

  • Serious Eye Damage/Irritation: Direct contact with the eyes can result in serious irritation or severe damage, potentially leading to blindness.[1][2][3]

  • Respiratory Irritation: Inhalation of dust or fumes may cause irritation to the respiratory tract.[1][3]

  • Harmful if Swallowed or in Contact with Skin: The compound may be harmful if ingested or absorbed through the skin.[2]

These hazards are summarized in the Globally Harmonized System (GHS) classification table below.

Hazard ClassificationGHS CategorySignal WordHazard Statement
Skin Corrosion/IrritationCategory 1C / 2Danger / WarningH314: Causes severe skin burns and eye damage / H315: Causes skin irritation.[1][2][3][4]
Serious Eye Damage/IrritationCategory 1 / 2ADanger / WarningH318: Causes serious eye damage / H319: Causes serious eye irritation.[1][2][3]
Specific Target Organ Toxicity (Single Exposure)Category 3WarningH335: May cause respiratory irritation.[1][3]
Acute Toxicity (Oral)Category 4WarningH302: Harmful if swallowed.[2]
Acute Toxicity (Dermal)Category 4WarningH312: Harmful in contact with skin.[2]

Core PPE Requirements: A Multi-Layered Defense

A comprehensive PPE strategy is essential to mitigate the risks identified above. The following recommendations are based on a conservative assessment of the potential hazards.

Eye and Face Protection

Why it's essential: Given the classification of "Causes serious eye damage," protecting the eyes from splashes, dust, and fumes is non-negotiable.[2]

  • Minimum Requirement: Chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 are mandatory.[5]

  • Recommended for High-Risk Operations: When there is a significant risk of splashing (e.g., during transfer of solutions or reactions under pressure), a full-face shield should be worn in addition to safety goggles.[6] This provides a secondary barrier protecting the entire face.

Hand Protection

Why it's essential: The compound can cause skin irritation or severe burns and may be harmful upon dermal contact.[2][3] Therefore, preventing skin exposure is crucial.

  • Glove Selection: Chemical-resistant gloves are required. Nitrile rubber gloves (minimum thickness >0.11 mm) are a suitable choice, offering good resistance to a range of chemicals.[7] Always check the manufacturer's glove compatibility data for specific breakthrough times.

  • Protocol: Never reuse disposable gloves. Before removal, wash the exterior of the gloves. After removal, wash hands thoroughly with soap and water.[2]

Skin and Body Protection

Why it's essential: To prevent accidental skin contact from spills or contamination of personal clothing.

  • Standard Attire: A buttoned laboratory coat must be worn at all times.

  • Enhanced Protection: For tasks involving larger quantities or a higher risk of spills, consider a chemical-resistant apron over the lab coat. Ensure that legs and feet are fully covered; open-toed shoes are strictly prohibited. Contaminated clothing must be removed immediately and laundered separately before reuse.[8]

Respiratory Protection

Why it's essential: Inhalation of the compound as a dust or aerosol can cause respiratory tract irritation.[1][3]

  • Engineering Controls First: The primary line of defense is to handle the compound within a certified chemical fume hood or a well-ventilated area to keep airborne concentrations low.[1][5]

  • When a Respirator is Needed: If engineering controls are insufficient or during a large spill clean-up where dust generation is unavoidable, respiratory protection is necessary. A NIOSH-approved N95 dust mask or a respirator with a particulate filter (P1 or higher) should be used.[7][9]

Operational Plan: Integrating PPE into Your Workflow

The following workflow for weighing and preparing a stock solution of 1-(2-Methoxyphenyl)-3-methylpiperazine demonstrates the practical application of the PPE protocol.

Step-by-Step Handling Procedure
  • Preparation: Before entering the lab, ensure you are wearing closed-toe shoes and long pants.

  • Donning PPE: Upon entering the designated work area, don your laboratory coat, followed by chemical safety goggles and nitrile gloves.

  • Work Area Setup: Verify that the chemical fume hood is functioning correctly. Place all necessary equipment (balance, weigh paper, spatula, beaker, solvent, etc.) inside the fume hood.

  • Weighing: Carefully weigh the desired amount of the solid compound onto weigh paper inside the fume hood. Minimize dust generation during transfer.

  • Dissolving: Add the weighed solid to a beaker and slowly add the desired solvent. Use a magnetic stirrer for efficient dissolution.

  • Transfer & Storage: Once dissolved, transfer the solution to a clearly labeled, sealed container. Store the container in a cool, dry, and well-ventilated place, away from incompatible materials like strong oxidizing agents.[1][2]

  • Clean-up: Decontaminate the spatula and any other reusable equipment. Dispose of contaminated weigh paper and gloves as chemical waste.

  • Doffing PPE: Remove PPE in the reverse order it was put on (gloves first, then lab coat, then goggles). Wash hands thoroughly.

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling Phase A 1. Enter Lab (Appropriate attire) B 2. Don PPE (Lab Coat, Goggles, Gloves) A->B C 3. Setup Workspace (Inside Fume Hood) B->C D 4. Weigh Compound (Minimize Dust) C->D Begin Handling E 5. Dissolve in Solvent D->E F 6. Transfer & Store Solution E->F G 7. Decontaminate & Dispose Waste F->G Complete Handling H 8. Doff PPE (Gloves -> Coat -> Goggles) G->H I 9. Wash Hands Thoroughly H->I

Emergency & Disposal Protocols

Immediate Actions for Exposure
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2]

  • Skin Contact: Immediately wash off with plenty of soap and water while removing all contaminated clothing and shoes. Seek medical attention if irritation occurs or persists.[1][2][3]

  • Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][3]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[2][3]

Spill Response
  • Evacuate non-essential personnel from the area.

  • Ensure you are wearing the full complement of PPE, including respiratory protection if the spill generates dust.

  • Prevent the spill from entering drains or waterways.[1]

  • For a solid spill, carefully sweep or vacuum the material into a suitable, labeled disposal container. Avoid generating dust.[1]

  • For a liquid spill, absorb with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[1]

  • Decontaminate the spill area and all cleaning equipment.

Waste Disposal Plan

All waste, including the chemical itself and any contaminated materials (gloves, weigh paper, absorbent materials), must be treated as hazardous waste.

  • Containers: Use clearly labeled, sealed containers for waste collection.

  • Procedure: Dispose of contents and containers in accordance with all local, state, and federal regulations. This should be done through an approved waste disposal plant.[1][2] Do not dispose of it in standard laboratory trash or down the drain.

By adhering to this detailed PPE and handling guide, you can significantly mitigate the risks associated with 1-(2-Methoxyphenyl)-3-methylpiperazine, fostering a secure and productive research environment.

References

  • 1-(2-Methoxyphenyl)piperazine HCl Safety Data Sheet. AK Scientific, Inc.

  • 1-(2-Methoxyphenyl)piperazine Safety Data Sheet. Fisher Scientific.

  • 1-(2-Methoxyphenyl)piperazine PubChem Compound Summary. National Center for Biotechnology Information.

  • Piperazine, anhydrous, 99% Material Safety Data Sheet. Cole-Parmer.

  • Personal protective equipment for handling Piperazine-2-thione. Benchchem.

  • Piperazine Safety Data Sheet. Santa Cruz Biotechnology.

  • 1-(2-Methoxyphenyl)piperazine hydrochloride Safety Data Sheet. MedChemExpress.

  • PIPERAZINE-1,4-DIPROPANESULPHONIC ACID Safety Data Sheet. Carl ROTH.

  • 1-(2-Methoxyphenyl)piperazine hydrochloride Product Page. Sigma-Aldrich.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Methoxyphenyl)-3-methylpiperazine
Reactant of Route 2
Reactant of Route 2
1-(2-Methoxyphenyl)-3-methylpiperazine
© Copyright 2026 BenchChem. All Rights Reserved.